molecular formula C12H17N B120452 2-Phenylazepane CAS No. 3466-82-8

2-Phenylazepane

Numéro de catalogue: B120452
Numéro CAS: 3466-82-8
Poids moléculaire: 175.27 g/mol
Clé InChI: QFRVVKIFIHGQCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Phenylazepane, also known as this compound, is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-phenylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRVVKIFIHGQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403201
Record name 2-phenylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-82-8
Record name 2-Phenylazepane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Enantioselective Synthesis of (R)-2-Phenylazepane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (R)-2-phenylazepane, a valuable chiral building block in medicinal chemistry. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the key methodologies, including asymmetric catalysis and biocatalysis, complete with actionable experimental protocols and mechanistic insights.

Introduction: The Significance of Chiral Azepanes

The 2-phenylazepane scaffold is a privileged motif in a variety of biologically active molecules. The specific stereochemistry at the C2 position is often crucial for target engagement and pharmacological activity. Consequently, robust and efficient methods for the enantioselective synthesis of (R)-2-phenylazepane are of high importance in drug discovery and development. This guide will explore the most effective strategies to achieve this, with a focus on practical application and scientific rigor.

Strategic Approaches to the Enantioselective Synthesis of (R)-2-Phenylazepane

Two primary strategies have emerged as the most effective for the enantioselective synthesis of (R)-2-phenylazepane: biocatalytic asymmetric reductive amination and transition-metal-catalyzed asymmetric hydrogenation. A third, classical approach utilizing chiral auxiliaries also warrants discussion.

Biocatalytic Asymmetric Reductive Amination

Biocatalysis has revolutionized the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.[1][2] Imine reductases (IREDs), also known as reductive aminases (RedAms), are particularly well-suited for the synthesis of (R)-2-phenylazepane.[1][3][4][5] These enzymes catalyze the asymmetric reduction of a cyclic imine precursor or the intramolecular reductive amination of an amino-ketone.[1][3]

The biocatalytic approach offers several advantages:

  • Exceptional Enantioselectivity: Engineered IREDs can achieve enantiomeric excesses (ee) often exceeding 99%.[6]

  • Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature, avoiding the need for harsh reagents or extreme temperatures.

  • Environmental Sustainability: Biocatalysis is a green chemistry approach, reducing the reliance on heavy metals and organic solvents.[2]

A plausible biocatalytic route to (R)-2-phenylazepane involves the intramolecular reductive amination of 6-amino-1-phenylhexan-1-one. The appropriate (R)-selective IRED can be identified through screening of commercially available enzyme panels or through directed evolution.

Diagram 1: Biocatalytic Synthesis of (R)-2-Phenylazepane

cluster_0 Biocatalytic Reductive Amination 6-amino-1-phenylhexan-1-one 6-Amino-1-phenylhexan-1-one R-2-phenylazepane (R)-2-Phenylazepane 6-amino-1-phenylhexan-1-one->R-2-phenylazepane (R)-selective IRED NADPH, GDH Glucose

Caption: Biocatalytic route to (R)-2-phenylazepane.

Asymmetric Hydrogenation of a Cyclic Imine Precursor

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and well-established method for the synthesis of chiral compounds.[7][8][9][10] For the synthesis of (R)-2-phenylazepane, the key step is the asymmetric hydrogenation of the cyclic imine precursor, 2-phenyl-3,4,5,6-tetrahydro-2H-azepine. This reaction is typically catalyzed by chiral rhodium or iridium complexes.[1][7][8][10][11]

The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine ligands have been successfully employed in the asymmetric hydrogenation of cyclic imines.[8][9]

Diagram 2: Asymmetric Hydrogenation Workflow

cluster_1 Asymmetric Hydrogenation Imine 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine Product (R)-2-Phenylazepane Imine->Product [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂ Chiral Ligand, H₂

Caption: Asymmetric hydrogenation of the imine precursor.

Chiral Auxiliary-Mediated Synthesis

A more classical, yet still effective, approach involves the use of a chiral auxiliary.[12] This method relies on the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. For the synthesis of chiral 2-substituted azepanes, (R)-phenylglycinol has been successfully employed as a chiral auxiliary.[11]

This strategy involves the condensation of the chiral auxiliary with a suitable keto-acid to form a bicyclic lactam. Subsequent diastereoselective reduction of the lactam and removal of the auxiliary affords the desired enantiomer of the 2-substituted azepane.[11] While reliable, this method often requires more synthetic steps compared to catalytic approaches.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of (R)-2-phenylazepane. These are based on established procedures for analogous transformations and may require optimization for this specific target molecule.

Protocol 1: Biocatalytic Asymmetric Reductive Amination

This protocol is adapted from the synthesis of a structurally related chiral diazepane using an engineered imine reductase.[6]

Step 1: Synthesis of 6-Amino-1-phenylhexan-1-one Hydrochloride

A detailed protocol for the synthesis of the amino-ketone precursor would be required here. A potential route could involve the acylation of a protected 6-aminohexanoic acid derivative followed by deprotection.

Step 2: Biocatalytic Reductive Amination

Parameter Value
Substrate6-Amino-1-phenylhexan-1-one HCl
Enzyme(R)-selective Imine Reductase (e.g., from a commercial screening kit)
CofactorNADP+
Cofactor RegenerationGlucose Dehydrogenase (GDH), Glucose
Buffer100 mM Potassium Phosphate, pH 7.5
Temperature30 °C
Agitation200 rpm

Procedure:

  • To a solution of 100 mM potassium phosphate buffer (pH 7.5) add 6-amino-1-phenylhexan-1-one hydrochloride (1.0 eq).

  • Add NADP+ (0.01 eq), glucose (1.5 eq), and glucose dehydrogenase (GDH, 10 U/mmol substrate).

  • Initiate the reaction by adding the (R)-selective imine reductase (typically 1-5 mg/mL).

  • Incubate the reaction at 30 °C with agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, quench the reaction by adding an equal volume of acetonitrile.

  • Centrifuge to remove the precipitated enzyme and extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Hydrogenation of 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

Step 1: Synthesis of 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

This imine precursor can be synthesized via the condensation of 6-amino-1-phenylhexan-1-one.

Procedure:

  • Dissolve 6-amino-1-phenylhexan-1-one hydrochloride in a suitable solvent (e.g., toluene) with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

Parameter Value
Substrate2-Phenyl-3,4,5,6-tetrahydro-2H-azepine
Catalyst Precursor[Rh(COD)Cl]₂ or [Ir(COD)Cl]₂
Chiral Ligande.g., (R)-BINAP, (R)-SEGPHOS
SolventDegassed Methanol or Dichloromethane
Hydrogen Pressure50 bar
TemperatureRoom Temperature

Procedure:

  • In a glovebox, charge a pressure reactor with the catalyst precursor (0.5 mol%) and the chiral ligand (0.55 mol%).

  • Add the degassed solvent and stir for 15 minutes to allow for complex formation.

  • Add a solution of the imine substrate in the same solvent.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to 50 bar.

  • Stir the reaction at room temperature for 12-24 hours.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Characterization of (R)-2-Phenylazepane

The enantiomeric excess of the final product should be determined by chiral HPLC analysis. The structure and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Expected Analytical Data:

  • Chiral HPLC: A suitable chiral stationary phase (e.g., Chiralcel OD-H) and mobile phase (e.g., hexane/isopropanol with a small amount of diethylamine) should be used to separate the two enantiomers.

  • ¹H NMR (CDCl₃): Expected signals for the phenyl protons, the methine proton at C2, and the methylene protons of the azepane ring.

  • ¹³C NMR (CDCl₃): Expected signals for the phenyl carbons and the carbons of the azepane ring.

  • Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the molecular weight of this compound.

Conclusion

The enantioselective synthesis of (R)-2-phenylazepane can be effectively achieved through both biocatalytic and asymmetric hydrogenation approaches. The biocatalytic method, utilizing an (R)-selective imine reductase, offers a highly selective, sustainable, and operationally simple route. Asymmetric hydrogenation provides a well-established and powerful alternative, with the choice of chiral ligand being paramount for success. The selection of the optimal synthetic strategy will depend on factors such as the availability of enzymes or catalysts, scalability requirements, and the desired level of enantiopurity. This guide provides a solid foundation for the development of a robust and efficient synthesis of this important chiral building block.

References

  • Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. (URL not available)
  • Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. (URL not available)
  • An alternative stereoselective synthesis of (R)- and (S)
  • Chiral auxiliary. Wikipedia. [Link]
  • Asymmetric Synthesis of Enantiomerically Pure 2-Substituted Tetrahydro-3-benzazepines and Their Affinity to σ 1 Receptors.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
  • Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. Semantic Scholar. [Link]
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (URL not available)
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]
  • Recent Advances in Biocatalysis for Drug Synthesis. PubMed Central. [Link]
  • The (r)evolution of biocatalysis in API synthesis. Manufacturing Chemist. [Link]
  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PubMed Central. [Link]
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Biocatalytic reductive amination for the synthesis of aliphatic amino alcohols.
  • (PDF) An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters.
  • Hyphenation of solid-phase extraction with liquid chromatography and nuclear magnetic resonance: application of HPLC-DAD-SPE-NMR to identification of constituents of Kanahia laniflora. PubMed. [Link]
  • Asymmetric synthesis of 2-alkyl-perhydroazepines from[7][11]-bicyclic lactams. PubMed. [Link]
  • Biocatalytic Access to Chiral Benzazepines Using Imine Reductases.
  • ASYMMETRIC CATALYSIS BY CHIRAL RHODIUM COMPLEXES IN HYDROGENATION AND. Pure and Applied Chemistry. [Link]
  • Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry. [Link]
  • Hyphenated NMR methods in natural products research, Part 2: HPLC-SPE-NMR and other new trends in NMR hyphen
  • Recent advancements in HPLC-NMR and applications for natural product profiling and identification.
  • Hyphenation of Solid-Phase Extraction with Liquid Chromatography and Nuclear Magnetic Resonance: Application of HPLC-DAD-SPE-NMR to Identification of Constituents of Kanahia laniflora.
  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.
  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbam
  • Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. NIH. [Link]

Sources

Stereospecific Synthesis of (S)-2-Phenylazepane: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a stereocenter, particularly at the 2-position, dramatically expands the accessible chemical space and often leads to significant improvements in potency, selectivity, and pharmacokinetic properties. (S)-2-phenylazepane, as a chiral building block, represents a key entry point for the synthesis of novel therapeutics targeting a range of disorders, from neurological conditions to infectious diseases. The stereospecific synthesis of this enantiomer is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of robust and scalable methods for the stereospecific synthesis of (S)-2-phenylazepane, with a focus on both cutting-edge biocatalytic approaches and established chemical methodologies.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in the synthesis of (S)-2-phenylazepane lies in the efficient and highly selective installation of the stereocenter at the C2 position. Two principal strategies have emerged as leading solutions: chemoenzymatic asymmetric reduction and transition-metal-catalyzed asymmetric hydrogenation. This guide will delve into the technical details of both, offering a comparative analysis to inform methodology selection based on project-specific requirements such as scale, cost, and available expertise.

Chemoenzymatic Synthesis: The Power of Imine Reductases (IREDs)

Biocatalysis has revolutionized asymmetric synthesis, offering unparalleled selectivity under mild reaction conditions. Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the stereoselective reduction of prochiral imines to chiral amines with exceptional enantiomeric excess (ee).[1] The direct reduction of the cyclic imine precursor, 2-phenyl-3,4,5,6-tetrahydro-2H-azepine, presents a highly convergent and efficient route to (S)-2-phenylazepane.

Causality Behind Experimental Choices in IRED-Catalyzed Reduction

The success of an IRED-catalyzed reduction hinges on several key factors:

  • Enzyme Selection: A broad panel of IREDs with varying substrate specificities and stereopreferences are now commercially available. For the synthesis of the (S)-enantiomer, an (S)-selective IRED must be chosen. Screening of a small library of enzymes is often the most effective approach to identify the optimal biocatalyst.

  • Cofactor Regeneration: IREDs require a stoichiometric amount of a reduced nicotinamide cofactor (NADPH or NADH) for activity. To make the process economically viable, an in situ cofactor regeneration system is essential. The most common and robust system utilizes a glucose dehydrogenase (GDH) to reduce NADP⁺ to NADPH, with D-glucose serving as the inexpensive sacrificial reductant.[2]

  • Reaction Medium: The reaction is typically conducted in an aqueous buffer (e.g., potassium phosphate) at a physiologically relevant pH (around 7.0-8.0) to ensure enzyme stability and activity. A small amount of a water-miscible organic co-solvent (e.g., DMSO or isopropanol) may be added to improve the solubility of the imine substrate.

  • Substrate Loading and Reaction Time: Optimizing substrate concentration is crucial to balance reaction efficiency and potential substrate/product inhibition of the enzyme. Reaction progress is monitored over time to determine the optimal endpoint for achieving high conversion and enantioselectivity.

Experimental Workflow for IRED-Catalyzed Synthesis

Caption: Workflow for the chemoenzymatic synthesis of (S)-2-phenylazepane.

Detailed Protocol: IRED-Catalyzed Reduction of 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

Materials:

  • 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

  • (S)-selective Imine Reductase (e.g., from a commercial supplier)

  • NADP⁺ sodium salt

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of potassium phosphate buffer (100 mM, pH 7.5) add D-glucose (1.5 eq.), NADP⁺ (0.01 eq.), and glucose dehydrogenase (GDH, ~10 U).

  • Enzyme Addition: Add the (S)-selective imine reductase to the reaction mixture.

  • Substrate Addition: Dissolve 2-phenyl-3,4,5,6-tetrahydro-2H-azepine (1.0 eq.) in a minimal amount of DMSO and add it dropwise to the reaction mixture.

  • Incubation: Stir the reaction mixture at 30 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Reaction Quenching: Once the reaction is complete, quench by the addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x V).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure (S)-2-phenylazepane.

Asymmetric Hydrogenation: A Robust Chemical Approach

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and well-established method for the synthesis of chiral compounds.[3] For the synthesis of (S)-2-phenylazepane, the corresponding cyclic imine, 2-phenyl-3,4,5,6-tetrahydro-2H-azepine, can be hydrogenated using a chiral catalyst, typically a ruthenium or rhodium complex with a chiral phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4]

Causality Behind Experimental Choices in Asymmetric Hydrogenation
  • Catalyst System: The choice of the metal and chiral ligand is critical for achieving high enantioselectivity. Ru-BINAP complexes are particularly effective for the hydrogenation of a wide range of substrates, including imines.[5] The (S)-BINAP ligand will stereoselectively deliver hydrogen to one face of the imine, leading to the formation of the (S)-amine.

  • Solvent: The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the catalytic activity and enantioselectivity. Alcohols, such as methanol or ethanol, are commonly used for these reactions.

  • Hydrogen Pressure and Temperature: These parameters influence the reaction rate and, in some cases, the enantioselectivity. Optimization is often required to find the ideal balance between reaction time and selectivity.

  • Substrate Purity: The purity of the imine substrate is crucial, as impurities can poison the catalyst and reduce its efficiency.

Reaction Pathway for Asymmetric Hydrogenation

G Substrate 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine Reaction Asymmetric Hydrogenation Substrate->Reaction Catalyst [RuCl((S)-BINAP)]2(NEt3) Catalyst->Reaction H2 H2 H2->Reaction Solvent Solvent (e.g., MeOH) Solvent->Reaction Product (S)-2-Phenylazepane Reaction->Product

Caption: Key components of the asymmetric hydrogenation of 2-phenyl-3,4,5,6-tetrahydro-2H-azepine.

Detailed Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

Materials:

  • 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

  • [RuCl₂(p-cymene)]₂

  • (S)-BINAP

  • Methanol (anhydrous and degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask charge [RuCl₂(p-cymene)]₂ and (S)-BINAP. Add degassed methanol and stir the mixture at room temperature for 1 hour to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 2-phenyl-3,4,5,6-tetrahydro-2H-azepine in degassed methanol.

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure autoclave. Purge the autoclave with hydrogen gas several times.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas (e.g., 10-50 atm) and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).

  • Monitoring and Work-up: Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS. After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield (S)-2-phenylazepane.

Comparative Analysis of Synthetic Routes

ParameterChemoenzymatic Synthesis (IRED)Asymmetric Hydrogenation (Ru-BINAP)
Stereoselectivity Excellent (>99% ee is common)Very Good to Excellent (typically >95% ee)
Reaction Conditions Mild (aqueous buffer, room temp.)Harsher (high pressure, elevated temp.)
Reagents Biodegradable, non-toxicTransition metals, phosphine ligands
Scalability Can be challenging due to enzyme cost/stabilityWell-established for large-scale synthesis
Substrate Scope Generally narrower, enzyme-dependentBroader for a given catalyst system
Equipment Standard laboratory glasswareHigh-pressure reactor required

Purification and Characterization of (S)-2-Phenylazepane

Purification

The final product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly employed as the eluent.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.35-7.20 (m, 5H, Ar-H), ~3.80 (dd, 1H, CH-Ph), ~3.10-2.90 (m, 2H, CH₂-N), ~2.00-1.50 (m, 8H, aliphatic CH₂), ~1.80 (br s, 1H, NH).

    • ¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~145.0 (Ar-C), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~126.5 (Ar-CH), ~65.0 (CH-Ph), ~48.0 (CH₂-N), ~38.0, ~30.0, ~28.0, ~26.0 (aliphatic CH₂).

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the final product is determined by chiral HPLC analysis. A typical method would involve a polysaccharide-based chiral stationary phase.

    • Column: Chiralpak AD-H or similar

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) with a small amount of a basic additive like diethylamine.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

Conclusion

The stereospecific synthesis of (S)-2-phenylazepane is a critical endeavor for the advancement of drug discovery programs. This guide has detailed two powerful and reliable methodologies: chemoenzymatic reduction using imine reductases and transition-metal-catalyzed asymmetric hydrogenation. The choice between these approaches will be dictated by the specific needs of the project, with IREDs offering exceptional selectivity under green conditions, and asymmetric hydrogenation providing a robust and highly scalable alternative. With the protocols and comparative data presented herein, researchers, scientists, and drug development professionals are well-equipped to make informed decisions and efficiently access this valuable chiral building block.

References

  • Turner, N. J. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. [Link]
  • Turner, N. J. et al. (2020).
  • Noyori, R. (1995). Asymmetric synthesis by metal BINAP catalysts.
  • BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. BenchChem.
  • NPTEL. (2015).
  • Turner, N. J., & Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. [Link]
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • Grogan, G., & Turner, N. J. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.
  • BenchChem. (2025).
  • The University of Manchester. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Phenomenex. (n.d.).
  • ACS Publications. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2020). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions.
  • MDPI. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Molecules.
  • NPTEL. (2010).

Sources

"2-phenylazepane synthesis via Beckmann rearrangement"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Phenylazepane via Beckmann Rearrangement

Executive Summary

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of neurologically active compounds and other therapeutic agents. This guide provides a comprehensive, in-depth technical overview for the synthesis of a key derivative, this compound. The synthetic strategy hinges on the classic Beckmann rearrangement for the construction of the seven-membered lactam ring, ε-caprolactam, which serves as a pivotal intermediate. Subsequent functionalization via a proposed Grignard addition to a lactim ether intermediate, followed by reduction, affords the target molecule. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying mechanistic principles and causalities that govern the synthetic choices.

Introduction

The synthesis of medium-sized nitrogen-containing heterocycles, such as azepanes, presents a unique challenge in organic chemistry due to unfavorable enthalpic and entropic barriers.[1] However, their prevalence in bioactive molecules necessitates robust and scalable synthetic routes. The Beckmann rearrangement, a reaction discovered in the mid-1880s, offers a powerful and industrially significant method for the ring expansion of cyclic ketoximes to lactams.[1][2][3] Its most prominent application is the multi-million-ton annual production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[4][5]

This guide leverages this foundational reaction to construct the core azepane ring system and subsequently elaborates it to introduce a phenyl substituent at the C2 position, a common motif for modulating pharmacological activity. We will dissect each stage of the synthesis, from the preparation of the oxime precursor to the final reduction, providing a scientifically grounded and practical framework for laboratory execution.

Section 1: The Beckmann Rearrangement: Core Principles

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide or lactam.[6] The reaction is renowned for its efficiency and stereospecificity.

Reaction Mechanism

The archetypal example is the conversion of cyclohexanone oxime to ε-caprolactam.[2] The reaction proceeds through a well-established mechanism:

  • Protonation: The process is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid, which transforms it into a good leaving group (water).[7][8]

  • Rearrangement/Migration: A concerted migration of the alkyl group anti-periplanar to the leaving group occurs. The migrating group attacks the nitrogen atom, displacing the water molecule. This stereospecific migration is the key step, leading to the formation of a highly electrophilic nitrilium ion.[2][9]

  • Nucleophilic Attack: The nitrilium ion is subsequently attacked by a water molecule (or the conjugate base of the acid).[7]

  • Tautomerization: The resulting intermediate undergoes tautomerization to yield the final, stable lactam product.[8]

The relief of ring strain in the cyclohexanone system facilitates a concerted step directly to the protonated caprolactam without the formation of discrete intermediates in some cases.[2]

Caption: Key steps in the acid-catalyzed Beckmann rearrangement.

Catalytic Systems

While concentrated sulfuric acid and oleum are the traditional and most common reagents for commercial production, safety and environmental concerns have driven the development of alternative catalysts.[4][10]

Catalyst SystemSolventTemperature (°C)Key Advantages/Disadvantages
Sulfuric Acid (85%) / Oleum Neat85 - 125Highly efficient, inexpensive; Highly corrosive, exothermic, produces significant ammonium sulfate waste.[7][11]
Cyanuric Chloride / ZnCl₂ AcetonitrileRefluxMilder conditions, catalytic; Use of chlorinated reagents.[1][2]
Solid Acids (e.g., Zeolites) Gas Phase300 - 400Recyclable, reduced waste; High temperatures, potential for catalyst deactivation.[6][12]
Brønsted Acidic Ionic Liquids Ionic Liquid100Recyclable catalyst/medium; Higher cost, potential product separation challenges.[5][13]
Phosphorus Pentoxide (P₂O₅) Ionic Liquid / MSA75Eaton's reagent (P₂O₅ in methanesulfonic acid) is a convenient alternative to PPA.[3][14]

Section 2: Synthetic Strategy and Protocols

The synthesis of this compound is a multi-step process. The overall workflow is designed to first construct the seven-membered ring and then introduce the desired phenyl substituent.

Caption: Stepwise workflow for the synthesis of this compound.

Step 1: Synthesis of Cyclohexanone Oxime

Principle: This is a standard condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of cyclohexanone to form an oxime.[9][15]

Protocol:

  • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate or pyridine (1.2 eq).

  • Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield cyclohexanone oxime. Purity can be assessed by melting point analysis.

Step 2: Beckmann Rearrangement to ε-Caprolactam

Principle: The acid-catalyzed intramolecular rearrangement of the synthesized oxime to its corresponding lactam. The reaction with sulfuric acid is highly exothermic and must be controlled carefully.[7]

Protocol (Based on BenchChem Procedure): [7] Safety Warning: This reaction is highly exothermic and potentially violent. Perform in a fume hood with a blast shield and appropriate personal protective equipment (PPE). The rearrangement should be done in small portions.

  • In a 1-L beaker, carefully place 10 g of pure cyclohexanone oxime.

  • Add 20 mL of 85% sulfuric acid and begin mixing with a rotary motion.

  • Gently heat the beaker with a low flame until the first bubbles appear.

  • IMMEDIATELY remove the beaker from the heat source and allow the vigorous exothermic reaction to proceed and subside (this takes a few seconds).

  • The resulting acidic solution of ε-caprolactam can be transferred to a larger flask for subsequent workup. For larger scales, this process is repeated with additional 10 g portions of the oxime.

  • For purification, the combined acid solution is diluted with water, boiled with decolorizing carbon, filtered, and neutralized carefully with 50% sodium hydroxide solution.

  • The neutral solution can then be extracted with an organic solvent (e.g., chloroform or dichloromethane) and the solvent removed under reduced pressure to yield crude ε-caprolactam, which can be further purified by vacuum distillation.

Step 3: Phenylation via Grignard Reaction

Principle: Direct reaction of a Grignard reagent with a lactam is often complex. A more controlled approach involves converting the lactam to a more reactive lactim ether. The lactim ether's imino-ether carbon is highly electrophilic and readily undergoes nucleophilic addition with the Grignard reagent to form a cyclic imine.

Protocol (Proposed): Part A: Synthesis of Lactim Ether

  • Dissolve ε-caprolactam (1.0 eq) in a dry, inert solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a potent alkylating agent such as trimethyloxonium tetrafluoroborate (Meerwein's salt, (CH₃)₃OBF₄) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or GC-MS for the formation of the lactim ether.

  • Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude lactim ether is often used directly in the next step without extensive purification.

Part B: Grignard Addition

  • Prepare a solution of the crude lactim ether from the previous step in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of phenylmagnesium bromide (PhMgBr) (1.2 eq) in THF dropwise via a syringe or dropping funnel, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour before slowly warming to room temperature.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic imine, 2-phenyl-1-azacycloheptene.

Step 4: Reduction to this compound

Principle: The C=N double bond of the cyclic imine intermediate is readily reduced to a C-N single bond using a standard hydride reducing agent, affording the final saturated azepane ring.

Protocol:

  • Dissolve the crude 2-phenyl-1-azacycloheptene from the previous step in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, controlling the rate of addition to manage any effervescence.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting imine.

  • Carefully quench the reaction by the slow addition of water, followed by acidification with 1N HCl.

  • Basify the solution with 2N NaOH until pH > 10.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Section 3: Characterization and Analysis

Proper characterization of the final product and key intermediates is crucial to validate the success of the synthesis.

CompoundStructureMolecular FormulaMol. Weight ( g/mol )Expected Analytical Data
Cyclohexanone Oxime C₆H₁₁NO113.16White solid. ¹H NMR will show characteristic peaks for the cyclohexyl protons and a broad singlet for the N-OH proton.
ε-Caprolactam C₆H₁₁NO113.16White solid.[16] IR will show a strong amide C=O stretch (~1650 cm⁻¹). ¹H NMR will show distinct methylene protons and a broad NH peak.
2-Phenyl-1-azacycloheptene C₁₂H₁₅N173.26Oil or low-melting solid. Absence of C=O and NH peaks in IR. ¹H NMR will show aromatic protons and aliphatic protons adjacent to the C=N bond will be downfield shifted.
This compound C₁₂H₁₇N175.27Oil or low-melting solid.[17] IR will show a characteristic N-H stretch (~3300 cm⁻¹). ¹H NMR will show aromatic protons, a complex multiplet for the methine proton at C2, and a broad singlet for the NH proton. ¹³C NMR will confirm the number of aromatic and aliphatic carbons. MS (ESI+) should show [M+H]⁺ at m/z 176.2.

Section 4: Safety and Best Practices

  • Strong Acids: Concentrated sulfuric acid and oleum are extremely corrosive and cause severe burns. Always handle them in a chemical fume hood with appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles.

  • Exothermic Reaction: The Beckmann rearrangement is highly exothermic. Strict adherence to portion-wise addition and temperature control is critical to prevent a runaway reaction.[7]

  • Grignard Reagents: Phenylmagnesium bromide is highly reactive with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere.

  • Sodium Borohydride: While less reactive than other hydrides, NaBH₄ reacts with acidic and protic solvents to release hydrogen gas. Additions should be controlled, and the reaction should be well-ventilated.

Conclusion

The synthesis of this compound is a compelling example of how a classic named reaction, the Beckmann rearrangement, can be integrated into a modern multi-step sequence to build complex, pharmaceutically relevant scaffolds. This guide provides a robust framework, detailing the transformation from simple cyclohexanone to the target azepane. By understanding the mechanistic underpinnings of each step—from the stereospecific migration in the rearrangement to the nucleophilic logic of the Grignard addition—researchers can effectively troubleshoot and adapt these protocols for the synthesis of other valuable azepane derivatives.

References

  • Beckmann rearrangement. Wikipedia.
  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications.
  • Manufacturing process of Caprolactam. Valco Group.
  • Qiao, K., et al. (2004). Preparation of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime: A Mild and Recyclable Process. Chemistry Letters, 33(8), 1032-1033.
  • Beckmann Rearrangement. BYJU'S.
  • Chemistry of Beckmann Rearrangement. Scribd.
  • Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. UCLA Chemistry & Biochemistry.
  • Beckmann Rearrangement. Chemistry LibreTexts.
  • Guo, S., et al. (2006). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry, 8(1), 23-25.
  • An overview of caprolactam synthesis. Taylor & Francis Online.
  • Caprolactam production in the organic chemical process. KROHNE Group.
  • An overview of caprolactam synthesis. Semantic Scholar.
  • Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research.
  • Zhang, B., et al. (2020). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. ChemCatChem, 12(20), 5069-5073.
  • Beckmann rearrangement process catalyzed by TFA and cyclohexanone oxime... ResearchGate.
  • Scheme of caprolactam production. ResearchGate.
  • Furia, M., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(14), 4820-4822.
  • Catalyzed Beckmann rearrangement of cyclohexanone oxime in heterogeneous liquid/solid system. Part 2: Influence of acid catalysts and organic promoters. ResearchGate.
  • Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime. Google Patents.
  • Not directly cited.
  • Beckmann Rearrangement. Master Organic Chemistry.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Propose a mechanism for the two-step synthesis of caprolactam... Homework.Study.com.
  • Caprolactam. Wikipedia.
  • Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. National Institutes of Health.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Caprolactam. PubChem.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Elucidating the Molecular Signature of a Novel Scaffold

In the landscape of contemporary drug discovery and development, the azepane scaffold holds significant interest due to its presence in a variety of biologically active compounds. The introduction of a phenyl group at the 2-position creates a chiral center and introduces conformational constraints that can profoundly influence molecular interactions. A comprehensive understanding of the three-dimensional structure and electronic properties of 2-phenylazepane is therefore paramount for its rational application in medicinal chemistry. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, offering a predictive framework for its identification and structural verification. In the absence of extensive published data for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally related compounds to provide a robust analytical methodology.

Foundational Principles: A Spectroscopic Overview

The spectroscopic characterization of an organic molecule is a multi-faceted process, with each technique providing a unique piece of the structural puzzle. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity, chemical environment, and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to be complex due to the conformational flexibility of the seven-membered azepane ring and the presence of a chiral center. The signals from the azepane ring protons will likely be broad and overlapping multiplets.

Key Predicted Resonances:

  • Aromatic Protons (C₆H₅): The five protons of the monosubstituted benzene ring are expected to appear in the downfield region of the spectrum, typically between δ 7.2 and 7.4 ppm . Due to the electronic effects of the alkyl substituent, these protons may not be perfectly resolved and could appear as a complex multiplet.

  • Methine Proton (C2-H): The proton at the chiral center (C2), being adjacent to both the nitrogen atom and the phenyl group, will be significantly deshielded. Its signal is predicted to be a multiplet in the range of δ 3.5 - 4.0 ppm . The coupling of this proton with the adjacent methylene protons on C3 and the N-H proton will contribute to its multiplicity.

  • Azepane Methylene Protons (C3-H₂, C4-H₂, C5-H₂, C6-H₂): These twelve protons will give rise to a series of complex and likely overlapping multiplets in the upfield region, broadly from δ 1.4 to 2.0 ppm . The protons on C3 and C7 will be the most deshielded of this group due to their proximity to the nitrogen and the C2 substituent.

  • Amine Proton (N-H): The proton on the secondary amine is expected to appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration, but a typical range would be δ 1.5 - 2.5 ppm . Deuterium exchange (by adding a drop of D₂O to the NMR tube) would cause this signal to disappear, confirming its assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Methine (C2-H)3.5 - 4.0Multiplet
Methylene (C3-C6)1.4 - 2.0Multiplet
Amine (N-H)1.5 - 2.5Broad Singlet
Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments in the molecule.

Key Predicted Resonances:

  • Aromatic Carbons (C₆H₅): The phenyl group will show four distinct signals. The quaternary carbon (C-ipso) attached to the azepane ring is expected around δ 140 - 145 ppm . The ortho, meta, and para carbons will resonate in the typical aromatic region of δ 125 - 130 ppm .

  • Methine Carbon (C2): The carbon of the chiral center, attached to both the nitrogen and the phenyl group, will be significantly downfield, predicted in the range of δ 60 - 65 ppm .

  • Azepane Methylene Carbons (C3-C7): The five methylene carbons of the azepane ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C3 and C7) will be the most deshielded, likely in the range of δ 45 - 55 ppm . The remaining carbons (C4, C5, C6) are expected to resonate further upfield, between δ 25 - 35 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)
Aromatic (C-ipso)140 - 145
Aromatic (C-o, m, p)125 - 130
Methine (C2)60 - 65
Methylene (C3, C7)45 - 55
Methylene (C4, C5, C6)25 - 35
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of at least 10 ppm is recommended.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of at least 200 ppm is necessary.

  • 2D NMR (Optional but Recommended): To aid in the assignment of the complex proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Analyze C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR Analyze TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Correlate C13_NMR->TwoD_NMR Correlate Chem_Shift Chemical Shift Analysis TwoD_NMR->Chem_Shift Coupling Coupling Constant Analysis TwoD_NMR->Coupling Structure Structural Elucidation Chem_Shift->Structure Coupling->Structure

Caption: A generalized workflow for the NMR spectroscopic analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₁₂H₁₇N, corresponding to a monoisotopic mass of approximately 175.1361 g/mol .[1]

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a distinct molecular ion peak is expected at m/z = 175 . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound.[2]

  • Key Fragmentation Pathways: The fragmentation of cyclic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] For this compound, two primary α-cleavage pathways are anticipated:

    • Loss of the Phenyl Group: Cleavage of the C2-phenyl bond would result in the loss of a phenyl radical (C₆H₅•, 77 Da), leading to a fragment at m/z = 98 .

    • Ring Opening: Cleavage of the C2-C3 bond followed by rearrangement could lead to various smaller fragments. A common fragmentation for cyclic amines involves the loss of an ethylene molecule.[3]

    • Tropylium Ion: The presence of a phenyl group often leads to the formation of a stable tropylium ion (C₇H₇⁺) at m/z = 91 .

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment
175[M]⁺ (Molecular Ion)
98[M - C₆H₅]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatography (GC) or liquid chromatography (LC) system coupled to the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a standard technique for volatile compounds and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to preserve the molecular ion, which is useful for confirming the molecular weight.

  • Analysis: The mass-to-charge ratios of the resulting ions are measured by the mass analyzer (e.g., quadrupole, time-of-flight).

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Analysis & Detection Sample This compound GC_LC GC or LC Sample->GC_LC EI Electron Ionization (EI) GC_LC->EI ESI Electrospray Ionization (ESI) GC_LC->ESI Analyzer Mass Analyzer EI->Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Sources

Introduction: The Structural Elucidation of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Phenylazepane

The azepane ring system is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. When functionalized with a phenyl group at the 2-position, this compound (C₁₂H₁₇N) emerges as a valuable scaffold for drug development, possessing a unique three-dimensional architecture.[1][2][3] Accurate and unambiguous structural characterization is paramount for any further development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.

This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple peak assignments to explore the underlying principles that dictate the spectral appearance, including chemical environment effects, spin-spin coupling, and the necessity of two-dimensional (2D) techniques for resolving complex spectral regions. This document is intended for researchers and drug development professionals who require a practical and theoretical understanding of how to leverage NMR for the structural verification of this important molecular framework.

Part 1: Foundational Principles and Experimental Design

The structural complexity of this compound, particularly the flexible seven-membered ring and the presence of numerous diastereotopic protons, necessitates a well-designed NMR strategy. A simple one-dimensional (1D) proton spectrum is insufficient for complete assignment due to significant signal overlap in the aliphatic region. Therefore, a multi-pronged approach is essential.

The Rationale Behind Solvent Selection and Sample Preparation

The quality of an NMR spectrum is profoundly affected by the sample preparation.[4] The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent starting point for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. The use of a deuterated solvent is critical for two primary reasons: first, to avoid a large, overwhelming solvent signal in the ¹H spectrum, and second, to provide a deuterium signal for the spectrometer's lock system, which maintains magnetic field stability.[5][6]

An internal standard, typically tetramethylsilane (TMS), is added to provide a reference point (0 ppm) for both ¹H and ¹³C spectra, ensuring reproducibility and comparability of data across different instruments.[5][7]

G Diagram 1: Overall NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep1 Dissolve 5-25 mg of this compound in ~0.6 mL CDCl₃ prep2 Add TMS as internal standard prep1->prep2 prep3 Filter solution into a high-quality NMR tube prep2->prep3 acq1 Acquire 1D ¹H Spectrum (Initial Survey) prep3->acq1 acq2 Acquire 1D ¹³C{¹H} Spectrum acq1->acq2 acq3 Acquire 2D COSY (¹H-¹H Correlations) acq2->acq3 acq4 Acquire 2D HSQC (¹H-¹³C Direct Correlations) acq3->acq4 acq5 Acquire 2D HMBC (¹H-¹³C Long-Range Correlations) acq4->acq5 an1 Assign ¹H signals using integration, multiplicity, & COSY acq5->an1 an2 Assign ¹³C signals using HSQC an1->an2 an3 Confirm assignments & connectivity with HMBC an2->an3 an4 Full Structure Verification an3->an4

Caption: A typical workflow for the complete structural elucidation of this compound using NMR.

Part 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial, and most sensitive, overview of the molecule's proton environment.

Predicted Chemical Shifts and Rationale

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (to a higher ppm value), while electron-donating groups shield them, shifting them upfield.[7][8]

  • Aromatic Protons (H-2' to H-6'): These protons are on the phenyl ring and are significantly deshielded by the ring current effect. They are expected to appear in the 7.20-7.40 ppm region.[9] Due to the free rotation of the C-C bond, the signals for the ortho (H-2'/6'), meta (H-3'/5'), and para (H-4') protons may overlap, often presenting as a complex multiplet.

  • Methine Proton (H-2): This proton is in a unique environment, being both benzylic (adjacent to the phenyl ring) and alpha to the nitrogen atom. Both groups are electron-withdrawing, leading to significant deshielding. Its signal is predicted in the 3.50-4.00 ppm range.

  • Methylene Protons adjacent to Nitrogen (H-7): These protons are alpha to the electron-withdrawing nitrogen atom and are expected to be deshielded relative to other aliphatic protons, likely appearing around 2.80-3.20 ppm .

  • Aliphatic Methylene Protons (H-3, H-4, H-5, H-6): These protons constitute the backbone of the azepane ring. They will resonate in the more shielded, upfield region of the spectrum, typically between 1.50-2.00 ppm . Crucially, the protons within each methylene group (e.g., the two H-3 protons) are diastereotopic due to the chiral center at C-2, meaning they are chemically non-equivalent and can have different chemical shifts and couple to each other. This, combined with coupling to adjacent methylene groups, results in complex, overlapping multiplets that are difficult to assign from the 1D spectrum alone.[10]

  • Amine Proton (N-H): The signal for the N-H proton is highly variable and depends on solvent, concentration, and temperature.[11] It typically appears as a broad singlet and can range from 0.5-5.0 ppm . Its identity can be confirmed by a D₂O exchange experiment, where the N-H proton is replaced by deuterium, causing its signal to disappear from the spectrum.

The Power of 2D COSY for Proton Assignment

¹H-¹H Correlation Spectroscopy (COSY) is indispensable for deciphering the complex aliphatic region.[10] This experiment reveals which protons are spin-coupled to each other, typically those separated by two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, allowing for a "walk" around the molecular framework.

Caption: A visualization of the proton coupling network in the azepane ring of this compound.

Starting from the well-defined methine proton (H-2), one can identify its cross-peak to the H-3 protons. From the H-3 protons, a correlation to the H-4 protons can be found, and this process is repeated around the ring (H-4 to H-5, H-5 to H-6, H-6 to H-7), allowing for the unambiguous assignment of all the aliphatic multiplets.

Part 3: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. This gives a direct count of the carbon environments. For this compound, we expect to see 10 distinct signals (6 for the phenyl ring and 4 for the azepane ring, assuming C3/C6 and C4/C5 are non-equivalent due to the C2 substituent).

Predicted ¹³C Chemical Shifts

Carbon chemical shifts cover a much wider range than proton shifts, making signal overlap less of an issue.[12][13]

Carbon Atom(s)EnvironmentPredicted Chemical Shift (ppm)Rationale
C-1' (ipso) Aromatic, Quaternary140-145Attached to the azepane ring; often a weak signal.
C-2'/6' (ortho) Aromatic CH126-129Standard aromatic region.
C-3'/5' (meta) Aromatic CH128-130Standard aromatic region.
C-4' (para) Aromatic CH127-129Standard aromatic region.
C-2 Aliphatic CH (Benzylic, α to N)60-65Deshielded by both the phenyl ring and the nitrogen atom.[14]
C-7 Aliphatic CH₂ (α to N)45-50Deshielded by the adjacent nitrogen atom.[14]
C-3 Aliphatic CH₂35-40Further from heteroatom, less deshielded.
C-6 Aliphatic CH₂28-32
C-4, C-5 Aliphatic CH₂25-30Most shielded carbons, furthest from electron-withdrawing groups.
Definitive Carbon Assignment with 2D HSQC and HMBC

While the above table provides a strong prediction, definitive assignment requires 2D heteronuclear correlation experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the cornerstone of carbon assignment. It generates a 2D plot showing cross-peaks that directly correlate a proton with the carbon atom to which it is attached.[15] By using the previously assigned ¹H spectrum, one can simply "read across" from a proton's chemical shift on one axis to the corresponding carbon's chemical shift on the other axis. This allows for the unambiguous assignment of all protonated carbons (C-2, C-3, C-4, C-5, C-6, C-7, and the aromatic CHs).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for confirming the overall connectivity of the molecular fragments.[16] For example, the methine proton H-2 should show an HMBC correlation to the ipso-carbon of the phenyl ring (C-1'), confirming the connection point between the two rings. Similarly, the aromatic protons should show correlations to C-2.

Part 4: Experimental Protocols

Adherence to standardized protocols ensures data quality and reproducibility.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of purified this compound for ¹H NMR (25-50 mg for optimal ¹³C NMR) into a clean, dry vial.[5][17]

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[6]

  • Homogenization: Gently swirl or vortex the vial until the sample is fully dissolved. Complete dissolution is crucial for achieving sharp, symmetrical NMR lines.[18]

  • Internal Standard: Add a small drop (approx. 5 µL) of a 1% TMS in CDCl₃ solution.

  • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug at the tip, transfer the solution into a high-quality, clean 5 mm NMR tube. This step removes any particulate matter that can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[5][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[18]

Protocol 2: Data Acquisition Workflow
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This is an iterative process aimed at maximizing the lock signal and achieving the sharpest possible peak shape for a reference signal (e.g., TMS).

  • ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Check for signal-to-noise and overall spectral quality.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus and will require a greater number of scans.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY experiment.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond ¹JCH coupling (typically ~145 Hz).

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range ²⁻³JCH coupling (typically 8-10 Hz).

  • Data Processing: Apply appropriate window functions (e.g., exponential multiplication), Fourier transform, phase correction, and baseline correction to all acquired data. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm or TMS at 0.00 ppm.

Part 5: Advanced Analysis: Conformational Insights

The seven-membered azepane ring is not planar and exists in a dynamic equilibrium of several conformations, such as chair and boat forms.[19] While room temperature NMR typically shows averaged signals, low-temperature NMR studies can sometimes "freeze out" individual conformers, leading to a doubling of signals.[20] Furthermore, detailed analysis of coupling constants (³JHH) and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations, can provide valuable insights into the preferred solution-state conformation of the molecule, a critical factor in understanding its interaction with biological targets.[21][22]

Conclusion

The comprehensive NMR analysis of this compound is a multi-step process that relies on the synergistic application of 1D and 2D NMR techniques. While ¹H NMR provides an initial overview, the inherent spectral complexity necessitates the use of COSY to map the proton connectivity. Subsequently, HSQC and HMBC experiments provide the crucial links between the proton and carbon frameworks, allowing for complete and unambiguous assignment of every signal. This rigorous structural verification is the bedrock upon which all further chemical and pharmacological investigation of this important molecular scaffold is built.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Georgia Institute of Technology. (2023).
  • Faculty of Mathematical & Physical Sciences, UCL.
  • University of Notre Dame.
  • Scribd.
  • University of California, Los Angeles. NMR Chemical Shifts. [Link]
  • Nepal Journals Online. (2021).
  • Science of Synthesis. Azepines. [Link]
  • Royal Society of Chemistry. (2017).
  • ACS Publications. (2023).
  • PubMed Central. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006236). [Link]
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Emery Pharma. (2018).
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • PubMed. Concise synthesis of 2-benzazepine derivatives and their biological activity. [Link]
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
  • SciSpace. SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1- C HYDROCHLORIDE. [Link]
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • European Pharmaceutical Review. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. [Link]
  • ResearchGate. Fig. S2: Conformational analysis of 2r isomers.
  • National Institutes of Health.
  • PubMed. Analysis of amorphous solid dispersions using 2D solid-state NMR and (1)H T(1)
  • MDPI.
  • PubMed. 2D NMR and conformational analysis of a prototype anti-tumour steroidal ester. [Link]
  • PubMed Central. Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. [Link]
  • National Institutes of Health. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Phenylazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 2-phenylazepane hydrochloride, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a narrative that intertwines experimental protocols with the underlying scientific rationale. We will navigate the critical steps from crystallization to data refinement, emphasizing the causality behind experimental choices to ensure a robust and reproducible structural determination. The ultimate goal is to elucidate the precise three-dimensional atomic arrangement, which is paramount for understanding the compound's physicochemical properties, guiding further drug design, and securing intellectual property.

Introduction: The Imperative of Structural Clarity in Drug Development

The three-dimensional structure of an active pharmaceutical ingredient (API) is intrinsically linked to its biological function and manufacturability.[1][2] For a molecule like this compound hydrochloride, understanding its crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development.[3] The arrangement of molecules in a crystal lattice dictates critical properties such as solubility, dissolution rate, stability, and bioavailability.[4][5]

Furthermore, many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[6][7] Different polymorphs of the same compound can have drastically different physical properties, which can have significant consequences for the efficacy and safety of a drug product.[4][8] Therefore, the unambiguous determination of the crystal structure of this compound HCl is a crucial first step in its development pathway, providing a definitive fingerprint of the solid-state form.[9] This guide will provide the experimental framework to achieve this.

The Experimental Blueprint: From Solution to Structure

The journey to elucidating the crystal structure of this compound HCl can be visualized as a multi-stage process, each with its own set of critical parameters and decision points. The overall workflow is designed to first produce high-quality single crystals, then to use those crystals to generate diffraction data, and finally to process that data into a refined three-dimensional model of the molecule.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound salt_formation Formation of Hydrochloride Salt synthesis->salt_formation Protonation screening Solvent Screening salt_formation->screening Purified Salt optimization Optimization of Crystal Growth screening->optimization Promising Conditions mounting Crystal Mounting optimization->mounting High-Quality Crystal data_collection Data Collection (SCXRD) mounting->data_collection Mounted Crystal solution Structure Solution data_collection->solution Diffraction Data refinement Structure Refinement solution->refinement Initial Model validation Validation refinement->validation Refined Structure

Figure 1: A schematic overview of the experimental workflow for the crystal structure determination of this compound HCl.

Material Preparation: Ensuring Purity

The quality of the starting material is paramount for successful crystallization. The synthesis of this compound should be followed by rigorous purification to remove any unreacted starting materials or byproducts.[10][11][12][13][14] The hydrochloride salt is then typically formed by reacting the purified freebase with hydrochloric acid in a suitable solvent.[15][16]

Protocol 1: Hydrochloride Salt Formation

  • Dissolve the purified this compound freebase in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a stoichiometric amount of a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether).

  • Stir the mixture at room temperature. The hydrochloride salt will often precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Confirm the identity and purity of the salt using techniques such as NMR and melting point analysis.

The Art of Crystallization: Cultivating Quality Crystals

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[17] For a hydrochloride salt, the choice of solvent is critical, as it must provide a balance of solubility and the ability to form a supersaturated solution from which crystals can nucleate and grow.

A systematic screening of various solvents and crystallization techniques is the most effective approach.[18]

Protocol 2: Crystallization Screening

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures with water).

  • Techniques:

    • Slow Evaporation: Dissolve the this compound HCl in a selected solvent to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.[18]

  • Observation: Regularly inspect the crystallization trials under a microscope for the formation of single, well-formed crystals.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Lattice

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[19][20][21] This instrument directs a focused beam of X-rays onto the crystal and measures the resulting diffraction pattern.[22]

Protocol 3: Data Collection

  • Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Modern diffractometers automate this process. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

From Diffraction to a 3D Model: The Computational Pathway

The raw diffraction data is a collection of thousands of reflection intensities. The subsequent computational steps transform this data into a chemically meaningful atomic model.

structure_determination_pathway data_integration Data Integration (Indexing and Scaling) phase_problem Solving the Phase Problem (Direct Methods) data_integration->phase_problem model_building Initial Atomic Model phase_problem->model_building refinement Iterative Refinement (Least-Squares) model_building->refinement refinement->model_building Model Adjustment validation Structure Validation (Geometrical and R-factors) refinement->validation final_model Final Crystal Structure (CIF File) validation->final_model

Figure 2: The computational workflow for solving and refining the crystal structure from diffraction data.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography: the diffraction experiment measures the intensities of the diffracted waves, but not their phases.[3] For small molecules like this compound HCl, this is typically solved using "direct methods."[23]

Once an initial model is obtained, it is refined using a least-squares process. This iteratively adjusts the atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[24]

Validation: Ensuring a Trustworthy Structure

The final refined structure must be rigorously validated to ensure its chemical and crystallographic soundness.[25] Key metrics include:

  • R-factors (R1 and wR2): These are measures of the agreement between the calculated and observed diffraction data. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs.

Presentation of Results: The Crystallographic Data

The final result of a crystal structure determination is a set of crystallographic data that precisely describes the molecule and its arrangement in the crystal. This data is typically presented in a standardized format.

Table 1: Crystallographic Data for this compound HCl (Hypothetical)

ParameterValue
Chemical FormulaC₁₂H₁₈ClN
Formula Weight211.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)14.789(5)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1223.4(7)
Z4
Calculated Density (g/cm³)1.150
Absorption Coefficient (mm⁻¹)0.295
F(000)456
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta Range for Data Collection (°)2.5 to 27.5
Reflections Collected9876
Independent Reflections2543 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Goodness-of-fit on F²1.05

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded approach to determining the crystal structure of this compound hydrochloride. By following these detailed protocols and understanding the rationale behind each step, researchers can confidently elucidate the three-dimensional atomic arrangement of this and other small molecule APIs. The resulting structural information is invaluable for understanding the compound's properties, guiding the development of stable and effective drug formulations, and for submission to crystallographic databases like the Cambridge Structural Database (CSD).[26][27][28] The availability of this data contributes to the broader scientific community's understanding of structure-property relationships in pharmaceuticals.[29]

References

  • PharmaCores. (2025, May 1).
  • Malviya, R., et al. Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • All About Drugs. Polymorphism.
  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst., A79, a117.
  • MDPI. Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals.
  • Jagiellońskie Centrum Innowacji.
  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • International Union of Crystallography. Recent advances in small molecule refinement.
  • Zhanghua. (2025, July 11).
  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.
  • PMC - NIH. The role of crystallography in drug design.
  • OUCI. Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • PMC - NIH. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • ACS Publications. (2022, May 16).
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • ResearchGate.
  • ResearchGate. (2023, March 31). (PDF) Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine.
  • Google Patents.
  • CCP4 wiki. Solve a small-molecule structure.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • Rigaku. Single crystal X-ray diffraction.
  • (2025, May 20). This compound.
  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods.
  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • ResearchGate. Synthesis and characterization of novel conductive copolymer poly[(phenylazepane-2-one)-co-(pyrrole)] with improved solubility and conductivity properties.
  • Parmar, V. K., et al. (2012, June 11).
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
  • CCDC.
  • CCDC.
  • PubMed. Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity.
  • PubMed. Synthesis, characterization and antihypertensive activity of 2-phenyl substituted benzimidazoles.
  • PMC - NIH. X-Ray Crystallography of Chemical Compounds.
  • PMC - PubMed Central. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • ResearchGate. (PDF) Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D electron diffraction.
  • CCDC. Search - Access Structures.
  • CCDC. Discover.

Sources

"mass spectrometry fragmentation of 2-phenylazepane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Phenylazepane

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₁₂H₁₇N, M.W. 175.27 g/mol ).[1] As a molecule of interest in pharmaceutical research and drug development, understanding its mass spectral characteristics is crucial for its unambiguous identification and structural elucidation. This document, intended for researchers and analytical scientists, delineates the primary fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the foundational principles governing its fragmentation, including the nitrogen rule, α-cleavage, benzylic cleavage, and ring fragmentation dynamics. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, supplemented by visual diagrams to clarify fragmentation mechanisms and analytical workflows.

Core Principles Governing Fragmentation

The fragmentation of this compound is dictated by its distinct structural features: a saturated seven-membered nitrogen-containing ring (azepane) and a phenyl substituent at the C2 position. The resulting mass spectrum is a direct consequence of the molecule's effort to stabilize the positive charge imparted during ionization by forming the most stable possible fragment ions and neutral radicals.[2][3]

  • The Nitrogen Rule : As an organic compound containing a single nitrogen atom, this compound adheres to the nitrogen rule. This rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[4][5][6] Therefore, the molecular ion (M⁺˙) of this compound is expected at an odd m/z value of 175.

  • α-Cleavage : This is a dominant fragmentation pathway for aliphatic amines.[5][7] It involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. The lone pair of electrons on the nitrogen stabilizes the resulting cation through resonance, forming a stable iminium ion.[6][8][9] In this compound, α-cleavage can occur at the C2-C3 bond or the N1-C7 bond, leading to ring opening and the formation of characteristic iminium ions.

  • Benzylic Cleavage : The presence of the phenyl group at C2 creates a benzylic position. Bonds at benzylic positions are prone to cleavage because this process can lead to the formation of a highly stable, resonance-delocalized benzyl cation or, through rearrangement, the even more stable tropylium ion (C₇H₇⁺) at m/z 91.[10][11][12][13] This is often a major fragmentation route for alkylbenzenes and related structures.

Electron Ionization (EI) Fragmentation Analysis

Under the high-energy conditions of Electron Ionization (typically 70 eV), this compound undergoes extensive and predictable fragmentation. The resulting EI mass spectrum is a rich fingerprint of its molecular structure. The molecular ion peak at m/z 175 is expected to be observable, a common feature for cyclic amines.[4][14]

Primary EI Fragmentation Pathways

The major fragmentation routes for the this compound molecular ion (m/z 175) are initiated by benzylic cleavage and α-cleavage, leading to a series of diagnostic ions.

  • Benzylic Cleavage (Route A) : The most facile cleavage is the loss of the azepane ring as a radical, leading to the formation of the C₇H₇⁺ ion. This ion is typically observed as the highly stable tropylium ion at m/z 91 , which often represents the base peak in the spectrum of such compounds.[12][13]

  • α-Cleavage with Ring Opening (Route B) : Cleavage of the C2-C3 bond within the ring results in an open-chain radical cation. Subsequent cleavage of the N1-C7 bond can lead to the formation of a stable, conjugated iminium ion. A key fragment arises from the loss of an ethene molecule (C₂H₄) after initial ring opening, leading to a significant ion. Another prominent pathway involves the loss of a propyl radical (C₃H₇•) to form an ion at m/z 132 .

  • Ring Fragmentation (Route C) : Following initial ring opening, the aliphatic chain can undergo further fragmentation. This process often involves the sequential loss of neutral alkene molecules, such as ethene (28 Da), leading to a series of peaks separated by 28 or 14 mass units.[14][15] A notable fragment is often observed at m/z 104 , corresponding to a C₈H₈⁺ ion, likely styrene, formed through rearrangement and cleavage.

G cluster_A Route A: Benzylic Cleavage cluster_B Route B: α-Cleavage cluster_C Route C: Ring Fragmentation M This compound M+• (m/z 175) A1 Tropylium Ion (m/z 91) M->A1 - C₅H₁₀N• B1 Ring-Opened Ion (m/z 175) M->B1 α-cleavage (C2-C3) B2 Fragment Ion (m/z 132) B1->B2 - C₃H₇• C1 Styrene Ion (m/z 104) B1->C1 Rearrangement C2 Other Fragments (e.g., m/z 77, 56) B1->C2 G cluster_D Neutral Loss Pathways cluster_E Direct Cleavage M Protonated this compound [M+H]+ (m/z 176) D1 Fragment Ion (m/z 98) M->D1 - C₆H₆ (Benzene) E1 Fragment Ion (m/z 99) M->E1 - C₆H₅• (Phenyl radical) G A 1. Sample Preparation Dissolve 1 mg/mL in Methanol B 2. GC-MS Injection 1 µL, Split Mode A->B C 3. Chromatographic Separation DB-5ms Column B->C D 4. Ionization Electron Ionization (70 eV) C->D E 5. Mass Analysis Scan m/z 40-300 D->E F 6. Data Interpretation Compare to Library & Predicted Fragments E->F

Caption: Standard workflow for GC-EI-MS analysis.

Methodology:

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound standard in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a final concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • Instrumentation (Typical Parameters) :

    • Gas Chromatograph : Agilent 8890 GC or equivalent.

    • Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable. [11] * Injector :

      • Temperature: 250 °C

      • Injection Volume: 1 µL

      • Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program :

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer : Quadrupole or Ion Trap analyzer.

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Scan Range: m/z 40-300

  • Data Acquisition and Analysis :

    • Acquire data using the instrument's operating software.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the peak and analyze the fragmentation pattern, comparing it against the predicted pathways and, if available, a reference library (e.g., NIST).

Protocol 2: LC-ESI-MS/MS Analysis

This method is preferred for analyzing this compound in complex biological or aqueous matrices.

G A 1. Sample Preparation Dilute in 50:50 Acetonitrile:Water B 2. LC-MS Injection 5 µL A->B C 3. Chromatographic Separation C18 Column B->C D 4. Ionization Electrospray (ESI+) Precursor Ion: m/z 176 C->D E 5. Fragmentation (MS/MS) Collision-Induced Dissociation (CID) D->E F 6. Data Interpretation Analyze Product Ion Spectrum E->F

Caption: Standard workflow for LC-ESI-MS/MS analysis.

Methodology:

  • Sample Preparation :

    • Prepare a stock solution of this compound in methanol.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 ng/mL.

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • Instrumentation (Typical Parameters) :

    • Liquid Chromatograph : Waters ACQUITY UPLC or equivalent.

    • Column : A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient :

      • Start with 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Mass Spectrometer : Triple Quadrupole or Q-TOF.

      • Ion Source : Electrospray Ionization (ESI), Positive Mode.

      • Capillary Voltage : 3.5 kV.

      • Source Temperature : 150 °C.

      • Desolvation Temperature : 400 °C.

      • MS1 : Scan for the precursor ion [M+H]⁺ at m/z 176.

      • MS2 : Select m/z 176 as the precursor. Apply collision energy (e.g., 15-30 eV, optimize for best fragmentation) and scan for product ions from m/z 50-180.

  • Data Acquisition and Analysis :

    • Acquire data in Product Ion Scan mode.

    • Extract the product ion spectrum for the precursor m/z 176.

    • Identify fragment ions and correlate them with the proposed ESI-MS/MS fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of α-cleavage and benzylic cleavage. Under EI conditions, the molecule yields a characteristic pattern dominated by the tropylium ion at m/z 91 and fragments resulting from ring cleavage. Under softer ESI conditions, tandem mass spectrometry of the protonated molecule at m/z 176 reveals fragmentation driven by the loss of stable neutral molecules. The distinct fragmentation signatures produced by these methods provide a robust basis for the confident identification and structural confirmation of this compound in various scientific applications, from forensic analysis to pharmaceutical quality control.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.15. Whitman College. [Link]
  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]
  • De La Torre, M., Rodriguez, J., & Goya, P. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-2488. [Link]
  • University of Arizona.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]
  • Westphal, F., et al. (2012). Identification of the cannabimimetic AM-1220 and its azepane isomer...
  • DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183. [Link]
  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
  • NIST. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. NIST Chemistry WebBook. [Link]
  • Chemistry Steps. Alpha (α) Cleavage. [Link]
  • Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]
  • Chad's Prep. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2022). 6.
  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
  • mzCloud. Phenazepam. [Link]
  • Mol-Instincts. This compound. [Link]
  • Liu, S., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]be[2][14]nzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-862. [Link]
  • da Silva, A. F. M., et al. (2007). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer.
  • Chen, C. M., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
  • NIST. 1H-Azepin-1-amine, hexahydro-. NIST Chemistry WebBook. [Link]
  • Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
  • Chen, C. M., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines... Molecules, 23(12), 3103. [Link]
  • ResearchGate. (2009). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]
  • Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry... Analytical Chemistry, 92(17), 12033-12039. [Link]
  • Journal of Pharma Insights and Research. (2024).
  • Vaz, B. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry... Natural Product Reports, 33(1), 9-36. [Link]
  • Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
  • Al-Tannak, N. F., & Hemmateenejad, B. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-... Journal of Chemistry. [Link]
  • Dantus, M., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. [Link]
  • Chemistry LibreTexts. (2022). 6.
  • Callery, P. S., et al. (2010). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl...
  • NIST. Benzyl methyl ketone. NIST Chemistry WebBook. [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to Quantum Chemical Calculations for 2-Phenylazepane Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Seven-membered nitrogen heterocycles, such as 2-phenylazepane, are significant scaffolds in medicinal chemistry due to their conformational flexibility, which plays a crucial role in their biological activity.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for performing quantum chemical calculations to elucidate the conformational landscape of this compound. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible computational workflow. We will delve into the intricacies of conformational searching, the selection of appropriate theoretical levels and basis sets, and the critical role of solvent effects. This guide is intended for researchers, scientists, and drug development professionals seeking to apply high-level computational methods to understand and predict the behavior of flexible molecules.[3][4]

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules like this compound, which can adopt multiple low-energy shapes or "conformations," understanding this dynamic behavior is paramount for rational drug design.[1][2] The specific conformation a molecule adopts when interacting with a biological target dictates the strength and nature of that interaction.[3][5] Therefore, a thorough exploration of the conformational space is a critical step in identifying bioactive conformers and optimizing ligand-receptor binding.[6]

Quantum chemical calculations offer a powerful in silico approach to probe these conformational preferences with a high degree of accuracy.[7][8] Unlike classical molecular mechanics, quantum mechanics (QM) methods provide an explicit description of the electronic structure, enabling a more precise calculation of energies and properties.[3] This guide will navigate the practical application of these methods to the specific case of this compound, a molecule with a flexible seven-membered ring and a rotatable phenyl substituent.[1]

The Computational Workflow: A Validating System

The protocol outlined below is designed to be a self-validating system. Each step builds upon the previous one, with checkpoints and decision-making processes grounded in established computational chemistry principles.

Computational Workflow cluster_0 Part 1: Initial Structure & Conformational Search cluster_1 Part 2: Quantum Mechanical Refinement cluster_2 Part 3: Final Energy & Analysis Initial_Structure 1. Initial 2D to 3D Structure Generation Conformational_Search 2. Broad Conformational Search (e.g., MMFF94) Initial_Structure->Conformational_Search Input for search Clustering 3. Clustering & Redundancy Removal Conformational_Search->Clustering Generate conformer set Semi_Empirical 4. Semi-Empirical Pre-optimization (Optional but Recommended) Clustering->Semi_Empirical Unique conformers DFT_Optimization 5. DFT Geometry Optimization Semi_Empirical->DFT_Optimization Refined geometries Frequency_Analysis 6. Vibrational Frequency Analysis DFT_Optimization->Frequency_Analysis Optimized structures Single_Point_Energy 7. High-Level Single-Point Energy Calculation Frequency_Analysis->Single_Point_Energy Verified minima Solvation_Effects 8. Inclusion of Solvent Effects Single_Point_Energy->Solvation_Effects Gas-phase energies Thermodynamic_Analysis 9. Thermodynamic Analysis & Population Solvation_Effects->Thermodynamic_Analysis Solution-phase energies

Caption: A schematic of the computational workflow for this compound conformational analysis.

Experimental Protocols: A Step-by-Step Guide

Part 1: Initial Structure Generation and Conformational Search

Rationale: The goal of this initial phase is to efficiently explore the vast conformational space of this compound to identify a diverse set of low-energy candidate structures. A full quantum mechanical search is computationally prohibitive, so a more cost-effective molecular mechanics approach is employed first.

Protocol:

  • 2D to 3D Conversion:

    • Start with a 2D representation of this compound.

    • Utilize a molecular editor and builder (e.g., Avogadro, ChemDraw) to generate an initial 3D structure. The initial stereochemistry and rough geometry are not critical at this stage, as the subsequent search will explore various possibilities.

  • Conformational Search:

    • Employ a robust conformational search algorithm. Monte Carlo methods are highly effective for exploring the conformational space of flexible molecules.[9]

    • Method: Molecular Mechanics Force Field (e.g., MMFF94 or UFF). These force fields are parameterized for a wide range of organic molecules and provide a good balance of speed and accuracy for an initial search.

    • Software: Utilize computational chemistry software packages such as Spartan, MacroModel, or the open-source alternative, CREST.[10]

    • Search Parameters:

      • Number of Steps: A high number of steps (e.g., 10,000) is recommended to ensure thorough sampling.

      • Energy Window: Set an energy window (e.g., 10-15 kcal/mol) above the global minimum to retain a comprehensive set of conformers.

  • Clustering and Redundancy Removal:

    • The conformational search will likely generate many redundant structures.

    • Technique: Use a root-mean-square deviation (RMSD) clustering algorithm. A typical RMSD cutoff of 0.5 Å is suitable for distinguishing unique conformers. This ensures that only geometrically distinct structures are carried forward to the more computationally expensive QM calculations.

Part 2: Quantum Mechanical Refinement

Rationale: With a manageable set of unique conformers, we now refine their geometries and relative energies using the more accurate Density Functional Theory (DFT).

Protocol:

  • Semi-Empirical Pre-optimization (Optional but Recommended):

    • Purpose: To provide better starting geometries for the DFT calculations, which can significantly reduce the number of optimization cycles and overall computational time.

    • Method: Use a semi-empirical method like PM6 or PM7. These methods are much faster than DFT and can effectively clean up the initial geometries from the molecular mechanics search.

  • DFT Geometry Optimization:

    • Functional: The choice of DFT functional is critical. For organic molecules, hybrid functionals often provide a good balance of accuracy and computational cost. B3LYP is a widely used and well-benchmarked functional.[11] For systems where dispersion forces are important (like the interaction between the phenyl ring and the azepane ring), it is crucial to include a dispersion correction, such as D3(BJ). Therefore, B3LYP-D3(BJ) is a recommended choice. The M06-2X functional is also an excellent alternative, known for its good performance with non-covalent interactions.[12]

    • Basis Set: The basis set determines the flexibility of the mathematical functions used to describe the atomic orbitals.

      • Initial Optimization: A Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations.[13]

      • Final Optimization: For more accurate geometries, a larger basis set such as 6-311+G(d,p) is recommended. The "+" indicates the addition of diffuse functions, which are important for describing non-covalent interactions, and the "(d,p)" denotes polarization functions, which allow for more flexibility in the orbital shapes.[14]

  • Vibrational Frequency Analysis:

    • Purpose: This is a crucial step to verify that the optimized structures correspond to true energy minima on the potential energy surface.

    • Procedure: Perform a frequency calculation at the same level of theory as the final geometry optimization.

    • Validation: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry should be perturbed along the direction of the imaginary mode and re-optimized.

    • Thermodynamic Data: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy, which are essential for accurate energy comparisons.

Part 3: Final Energy and Population Analysis

Rationale: To obtain the most accurate relative energies of the conformers, single-point energy calculations are performed with a larger basis set. Furthermore, the influence of the solvent environment is incorporated, as this can significantly alter the conformational preferences.

Protocol:

  • High-Level Single-Point Energy Calculation:

    • Purpose: To refine the electronic energy of the optimized geometries.

    • Method: Use the same DFT functional as in the optimization step but with a larger, more flexible basis set. A good choice is a triple-zeta basis set with diffuse and multiple polarization functions, such as def2-TZVP or cc-pVTZ.[11][15] This approach, where a more computationally demanding method is used for the final energy calculation on a geometry optimized with a less demanding method, is a common and effective strategy.

  • Inclusion of Solvent Effects:

    • Importance: Biological processes occur in an aqueous environment. The solvent can stabilize or destabilize different conformers based on their polarity and shape.

    • Method: Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), offer a computationally efficient way to account for bulk solvent effects.[16][17][18] These models treat the solvent as a continuous medium with a specific dielectric constant.[19]

    • Procedure: Perform the single-point energy calculations with the chosen implicit solvent model. For simulating a biological environment, water is the appropriate solvent.

  • Thermodynamic Analysis and Population:

    • Calculation: The final relative Gibbs free energy (ΔG) of each conformer is calculated using the following equation:

      • ΔG = ΔE_solv + ΔG_corr

      • where ΔE_solv is the relative single-point energy in solution, and ΔG_corr is the relative thermal correction to the Gibbs free energy obtained from the frequency calculations in the gas phase.

    • Boltzmann Distribution: The population of each conformer at a given temperature (e.g., 298.15 K) can be calculated using the Boltzmann distribution equation. This allows for the identification of the most populated and likely bioactive conformations.

Data Presentation and Interpretation

To facilitate the analysis and comparison of the results, the quantitative data should be summarized in a clear and structured table.

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%)Key Dihedral Angles (°)
1 0.000.0065.3Phenyl-C-N-C: 175.2
2 0.850.9220.1Phenyl-C-N-C: -65.8
3 1.521.658.5Phenyl-C-N-C: 70.3
...............

Interpretation:

  • The table allows for a direct comparison of the relative stabilities of the different conformers.

  • The population percentage indicates the likelihood of finding the molecule in a particular conformation at equilibrium.

  • The key dihedral angles provide a quantitative measure of the structural differences between the conformers, particularly the orientation of the phenyl group relative to the azepane ring.

Conclusion: From Calculation to Insight

This in-depth technical guide provides a robust and scientifically sound workflow for the conformational analysis of this compound using quantum chemical calculations. By following these protocols, researchers can gain valuable insights into the conformational preferences of this important medicinal chemistry scaffold. This knowledge is crucial for understanding its structure-activity relationships, designing more potent and selective analogs, and ultimately accelerating the drug discovery process.[7] The principles and methodologies outlined here are broadly applicable to the conformational analysis of other flexible molecules, making this guide a valuable resource for the broader computational and medicinal chemistry communities.

References

  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory.
  • Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. European Journal of Organic Chemistry. [Link]
  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transform
  • Solvent model - Wikipedia. Wikipedia. [Link]
  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. Q-Chem. [Link]
  • 12.2 Chemical Solvent Models - Q-Chem Manual. Q-Chem. [Link]
  • Advances in Computational Chemistry for Drug Design, Discovery and Screening. MDPI. [Link]
  • Quantum Chemistry Toolbox from RDMChem - Maplesoft. Maplesoft. [Link]
  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]
  • Conformational Sampling - Computational Chemistry Online.
  • List of quantum chemistry and solid-state physics software - Wikipedia. Wikipedia. [Link]
  • Solvent models – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
  • 1 Conformational Searching in Molecular Mechanics Calcul
  • Automated conformational analysis: Directed conformational search using the A algorithm - Bohrium.* Bohrium. [Link]
  • Computational Methods in Drug Discovery - PMC - PubMed Central.
  • Computational techniques for efficient conformational sampling of proteins - PMC.
  • ConfGen: A Conformational Search Method for Efficient Generation of Bioactive Conformers | Journal of Chemical Information and Modeling - ACS Publications.
  • Computational Methods Applied to Rational Drug Design. Bentham Science. [Link]
  • Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition - PMC - PubMed Central.
  • Basis set and methods for organic molecules - ResearchGate.
  • The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. SteerOn Research. [Link]
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - NIH.
  • Solv
  • Comparison of DFT Basis Sets for Organic Dyes - ScholarWorks. Boise State University. [https://scholarworks.boisestate.edu/mc Nair_poster/2/]([Link] Nair_poster/2/)
  • Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides - ChemRxiv. ChemRxiv. [Link]
  • Views of the different conformations of the azepane fragment, showing... | Download Scientific Diagram - ResearchGate.
  • How to choose a basis set in DFT calculations || part 4 - YouTube. YouTube. [Link]
  • Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? | ResearchGate.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Journal of Pharma Insights and Research. [Link]
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - NIH.
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - ResearchGate.
  • Conformational Searching with Quantum Mechanics | Springer Nature Experiments.
  • Understanding Conformational Entropy in Small Molecules | Journal of Chemical Theory and Computation - ACS Publications.
  • Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi - YouTube. YouTube. [Link]
  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5.
  • Results of quantum chemical calculations for studied compounds 2a-f. - ResearchGate.
  • Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π excited states of benzene and its derivatives - RSC Publishing.* RSC Publishing. [Link]
  • Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed.
  • [2312.
  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - MDPI. MDPI. [Link]
  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.
  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-w
  • Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed.
  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - MDPI. MDPI. [Link]49/23/10/2464)

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-Phenylazepane Rotamers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted azepanes is a critical determinant of their biological activity and physicochemical properties, making a thorough understanding of their thermodynamic stability essential for rational drug design. This guide provides a comprehensive technical overview of the principles and methodologies used to evaluate the thermodynamic stability of 2-phenylazepane rotamers. We delve into the intricate interplay of steric and electronic factors that govern conformational preferences, with a particular focus on the influence of the 2-phenyl substituent and N-acylation. Detailed protocols for both experimental (Nuclear Magnetic Resonance Spectroscopy) and computational (Density Functional Theory) approaches are presented, offering a robust framework for the characterization of these flexible seven-membered ring systems.

Introduction: The Conformational Challenge of this compound

The azepane scaffold is a prevalent motif in a wide array of biologically active compounds and approved drugs.[1] Its inherent flexibility, arising from the seven-membered ring, results in a complex conformational equilibrium. The introduction of a phenyl group at the 2-position further complicates this landscape by creating distinct rotational isomers (rotamers) with potentially significant differences in thermodynamic stability. These rotamers arise from the restricted rotation around the C2-phenyl bond and the various puckering modes of the azepane ring, which include chair, boat, and twist-boat conformations.

The relative populations of these rotamers at equilibrium are dictated by their free energy differences, which in turn influence the molecule's overall shape, dipole moment, and ability to interact with biological targets. A comprehensive understanding of the factors governing the thermodynamic stability of these rotamers is therefore paramount for medicinal chemists aiming to optimize the pharmacological profile of this compound-containing drug candidates.

Governing Principles of Rotamer Stability

The thermodynamic stability of this compound rotamers is primarily governed by a delicate balance of steric and electronic interactions. Key contributing factors include:

  • Steric Hindrance: The spatial arrangement of the bulky phenyl group relative to the azepane ring is a major determinant of stability. The two primary conformations are the equatorial and axial orientations of the phenyl group. Generally, the equatorial position is favored to minimize steric clashes with the rest of the ring, a principle well-established in cyclohexane conformational analysis.[1][2]

  • Allylic and Pseudoallylic Strain (A1,3-strain): When the nitrogen atom of the azepane is part of an amide or is attached to an sp2-hybridized atom, the resulting planarity can introduce significant strain. This "pseudoallylic" strain arises from the interaction between the N-substituent and the substituent at the 2-position.[3][4] In N-acyl-2-phenylazepanes, this strain can destabilize the conformer with an equatorial phenyl group, leading to a preference for the axial orientation to alleviate this repulsion. This is a critical consideration in many drug molecules where the azepane nitrogen is acylated.

  • Torsional Strain: The puckering of the seven-membered ring aims to minimize torsional strain arising from eclipsing interactions between adjacent substituents. The chair-like conformations are generally of lower energy than the boat or twist-boat forms.

  • Electronic Effects: While steric effects are often dominant, electronic interactions such as hyperconjugation can also play a role in stabilizing certain conformations.

Methodologies for Determining Thermodynamic Stability

A combination of experimental and computational techniques is essential for a comprehensive analysis of the conformational landscape of this compound.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the conformational equilibrium of molecules in solution.

  • Sample Preparation: Dissolve a known concentration of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) that allows for a wide temperature range.

  • Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at room temperature to identify the key proton signals.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. At each temperature, allow the sample to equilibrate before acquiring a new spectrum.

  • Coalescence and Low-Temperature Regime: As the temperature decreases, the rate of interconversion between rotamers slows down. If multiple conformers are present, formerly averaged signals may broaden, decoalesce, and eventually sharpen into distinct sets of signals for each rotamer at very low temperatures.

  • Integration and Equilibrium Constant: At a temperature where the signals for the different rotamers are sharp and well-resolved, carefully integrate the corresponding proton signals to determine the relative populations of each conformer. The equilibrium constant (Keq) can be calculated from the ratio of the integrals.

  • Thermodynamic Parameters: The Gibbs free energy difference (ΔG°) between the rotamers can be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin. By performing these measurements at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van't Hoff plot (ln(Keq) vs. 1/T).

2D NOESY or ROESY experiments can provide through-space correlations between protons, offering valuable insights into the spatial proximity of different groups and helping to assign the specific conformation of each rotamer.

Experimental Workflow for NMR Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep Dissolve this compound derivative in deuterated solvent rt_nmr Acquire 1H NMR at Room Temperature prep->rt_nmr vt_nmr Variable Temperature (VT) NMR rt_nmr->vt_nmr noe_nmr 2D NOESY/ROESY rt_nmr->noe_nmr Structural Confirmation integration Integrate signals of distinct rotamers vt_nmr->integration keq Calculate Equilibrium Constant (Keq) integration->keq thermo Determine ΔG°, ΔH°, ΔS° keq->thermo

Caption: Workflow for the experimental determination of thermodynamic stability using NMR spectroscopy.

Computational Approach: Density Functional Theory (DFT)

Computational chemistry provides a powerful means to model the potential energy surface of this compound and calculate the relative energies of its various conformers.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This can be done using molecular mechanics force fields (e.g., MMFF94) as a preliminary step.

  • Geometry Optimization: Subject each identified conformer to full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or higher). It is crucial to include a solvent model (e.g., PCM) to account for the influence of the solvent environment.

  • Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: The relative Gibbs free energy (ΔG) of each conformer can be calculated by comparing its total free energy to that of the lowest energy conformer.

  • Boltzmann Distribution: The predicted population of each conformer at a given temperature can be calculated using the Boltzmann distribution equation: Populationi = (e-ΔGi/RT) / (Σj e-ΔGj/RT) where ΔGi is the relative free energy of conformer i, and the summation is over all conformers j.

Computational Workflow for DFT Analysis

G cluster_setup Initial Setup cluster_dft DFT Calculations cluster_results Results Analysis conf_search Conformational Search (Molecular Mechanics) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p), PCM) conf_search->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc rel_energy Calculate Relative Gibbs Free Energies (ΔG) freq_calc->rel_energy Obtain thermal corrections boltzmann Predict Rotamer Populations (Boltzmann Distribution) rel_energy->boltzmann

Caption: Workflow for the computational determination of rotamer stability using DFT.

Data Presentation and Interpretation

The results from both experimental and computational analyses should be compiled and compared to provide a comprehensive picture of the thermodynamic stability of the this compound rotamers.

Quantitative Data Summary

The following table provides a template for summarizing the key thermodynamic data for the different rotamers of a hypothetical N-acyl-2-phenylazepane.

Rotamer ConformationPhenyl OrientationRing ConformationRelative Gibbs Free Energy (ΔG°) (kcal/mol)Population (%) at 298 K
1 AxialChair0.0075
2 EquatorialChair+0.8520
3 AxialTwist-Boat+1.504
4 EquatorialTwist-Boat+2.201

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific N-substituent and solvent conditions.

Logical Relationship in Data Analysis

The interpretation of the data involves a logical progression from the raw experimental and computational outputs to a conclusive understanding of the system's thermodynamic stability.

Logical Flow of Data Interpretation

G cluster_inputs Data Inputs cluster_processing Data Processing cluster_outputs Thermodynamic Parameters NMR_Data NMR Spectra (VT, NOE) Keq_Calc Keq from NMR Integrals NMR_Data->Keq_Calc DFT_Data DFT Energies (Optimized Geometries) Boltzmann_Calc Populations from DFT ΔG DFT_Data->Boltzmann_Calc Exp_DeltaG Experimental ΔG° Keq_Calc->Exp_DeltaG Comp_DeltaG Computational ΔG Boltzmann_Calc->Comp_DeltaG Final_Conclusion Conclusive Model of Thermodynamic Stability Exp_DeltaG->Final_Conclusion Comp_DeltaG->Final_Conclusion

Caption: Logical relationship in the analysis of experimental and computational data.

Conclusion and Implications for Drug Development

A thorough understanding of the thermodynamic stability of this compound rotamers is a cornerstone of rational drug design. The conformational preferences of this scaffold directly impact its interaction with biological targets and its overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By employing a synergistic approach that combines high-level computational modeling with rigorous experimental validation through NMR spectroscopy, researchers can elucidate the complex conformational landscape of these molecules. This knowledge enables the strategic modification of the this compound scaffold to favor bioactive conformations, ultimately leading to the development of more potent and selective therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for achieving this critical objective in modern drug discovery.

References

  • So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017–4028. [Link]
  • Grimblat, N., Kaufman, T. S., & Sarotti, A. M. (2015). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Journal of Organic Chemistry, 80(15), 7651-7661. [Link]
  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4796-4806. [Link][3]
  • Nilsson, M., et al. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Journal of Medicinal Chemistry, 66(12), 7730-7755. [Link][4]
  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link][2]
  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. [Link][1]

Sources

An In-Depth Technical Guide on the Solubility of 2-Phenylazepane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey through drug discovery and development, affecting everything from process chemistry to final formulation and bioavailability.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of 2-phenylazepane, a heterocyclic amine with potential applications in medicinal chemistry. Due to the absence of extensive public solubility data for this specific molecule, this document focuses on predicting its solubility profile based on its molecular structure and provides detailed, field-proven experimental protocols for its qualitative and quantitative determination. This approach empowers researchers to generate reliable, application-specific solubility data, a cornerstone for successful drug development.[3]

Molecular Profile and Solubility Predictions for this compound

A molecule's structure is the primary determinant of its solubility characteristics, governed by the principle "like dissolves like."[4][5][6][7][8] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

Physicochemical Properties of this compound:

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₇N[9]
Molecular Weight 175.27 g/mol [9][10]
Appearance Not specified (likely a solid or oil at room temp.)-
Melting Point Data not available[9]
Boiling Point Data not available[9]
pKa (Predicted) ~9-10 (for the secondary amine)General chemical knowledge

Structural Analysis:

This compound possesses a unique combination of structural features that dictate its solubility:

  • Non-polar Moiety: The phenyl group and the six-carbon aliphatic chain of the azepane ring are non-polar and hydrophobic. These regions will favor interactions with non-polar solvents through van der Waals forces.

  • Polar Functional Group: The secondary amine (-NH-) within the azepane ring introduces polarity. This group can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).

Predicted Solubility Profile:

Based on this structure, we can predict the solubility of this compound across different classes of organic solvents:

  • Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): Due to the significant non-polar character of the phenyl and alkyl portions of the molecule, this compound is expected to have good solubility in these solvents. The "like dissolves like" principle suggests strong affinity.[4][6]

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): These solvents possess polarity but do not have hydrogen bond-donating capabilities.[11] this compound is predicted to be highly soluble in this class. The solvent's polarity can interact with the amine group, while the solvent's organic nature will readily solvate the hydrophobic parts of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are polar and can both donate and accept hydrogen bonds.[11] this compound is expected to be soluble in these solvents, particularly in shorter-chain alcohols. The amine group can engage in hydrogen bonding with the solvent molecules. However, as the alkyl chain of the alcohol increases (e.g., butanol), the solubility may decrease due to the increasing non-polar character of the solvent.[12]

The following table summarizes the predicted solubility:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Non-Polar Hexane, Toluene, Diethyl EtherGood to HighDominated by van der Waals interactions with the large hydrophobic scaffold.
Polar Aprotic Dichloromethane, THF, AcetoneHigh to Very HighFavorable dipole-dipole interactions with the amine group and good solvation of the hydrocarbon parts.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighHydrogen bonding between the amine group and the solvent's hydroxyl group.
Experimental Determination of Solubility

While predictions are a valuable starting point, empirical determination is essential for accuracy. The following protocols are designed to be robust and self-validating.

2.1. Part A: Qualitative Solubility Assessment

This rapid screening method provides a quick overview of solubility in various solvents, guiding the selection of solvents for quantitative analysis.

Protocol:

  • Preparation: Dispense approximately 5-10 mg of this compound into separate, clearly labeled 1-dram glass vials.

  • Solvent Addition: To each vial, add the selected organic solvent dropwise (e.g., 100 µL increments) from a pipette.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect the vial against a contrasting background. Note whether the compound has completely dissolved.

  • Categorization: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the volume of solvent required for complete dissolution (e.g., "Very Soluble," "Soluble," "Slightly Soluble," or "Insoluble").[13]

Diagram: Qualitative Solubility Workflow

G cluster_prep Preparation cluster_test Solubility Test cluster_decision Decision & Iteration cluster_result Result prep1 Weigh 5-10 mg of This compound prep2 Place in labeled vial prep1->prep2 add_solvent Add 100 µL solvent vortex Vortex 30-60s add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe is_dissolved Completely Dissolved? observe->is_dissolved max_vol Total Volume < 1 mL? is_dissolved->max_vol No report_soluble Record as Soluble is_dissolved->report_soluble Yes max_vol->add_solvent Yes report_insoluble Record as Insoluble (at this concentration) max_vol->report_insoluble No

Caption: Workflow for qualitative solubility screening.

2.2. Part B: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2 mL). The excess solid is crucial to ensure saturation.[14]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[16][17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the organic solvent) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (see Section 3) to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Diagram: Quantitative Solubility (Shake-Flask) Workflow

G cluster_setup Setup cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_output Output start Add excess this compound to known volume of solvent equil Agitate at constant T (24-48h) start->equil settle Settle for >2h equil->settle sample Withdraw supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute quantify Quantify via HPLC or GC-MS dilute->quantify result Calculate Solubility (mg/mL or mol/L) quantify->result

Caption: Isothermal shake-flask method for quantitative solubility.

Analytical Techniques for Quantification

A validated, stability-indicating analytical method is required to accurately measure the concentration of this compound in the saturated solutions.

3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small organic molecules.[18][19]

  • Principle: The technique separates the analyte from any potential impurities on a chromatographic column, and a UV detector measures the absorbance of the analyte as it elutes.[20] The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration.[19]

  • Methodology Outline:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A mixture of acetonitrile or methanol and water (with a modifier like 0.1% formic acid or trifluoroacetic acid, if needed for peak shape) is typically used. A gradient elution may be necessary.

    • Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound, which can be determined using a UV-Vis spectrophotometer. The phenyl group will provide a strong chromophore.

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them to create a calibration curve (peak area vs. concentration).

    • Analysis: Inject the diluted, filtered sample and determine its concentration from the calibration curve.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds, GC-MS is an excellent alternative.[21][22][23]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The mass spectrometer then fragments the molecule and detects the fragments, providing both identification and quantification.[21]

  • Methodology Outline:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable.

    • Injection: A liquid injection of the diluted sample is performed. The injector temperature must be optimized to ensure complete volatilization without degradation.

    • Oven Program: A temperature ramp program is used to elute the this compound from the column.

    • Detection: The mass spectrometer can be operated in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for enhanced sensitivity in quantification).

    • Calibration: As with HPLC, a calibration curve is generated using standards of known concentration.

Data Interpretation and Reporting

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and reference.

Example Data Reporting Table:

Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
HexaneNon-Polar25Experimental ValueCalculated Value
TolueneNon-Polar25Experimental ValueCalculated Value
DichloromethanePolar Aprotic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
Conclusion and Applications in Drug Development

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in the drug development pipeline.

Accurate solubility data is indispensable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, workup, and purification (e.g., crystallization).

  • Preclinical Formulation: Developing suitable vehicle formulations for in vitro and in vivo studies.[24]

  • Analytical Method Development: Choosing appropriate diluents for stock solutions and analytical samples.

  • Solid-State Characterization: Understanding the potential for polymorphism, which can be influenced by the choice of crystallization solvent.

A thorough characterization of solubility is not merely a data collection exercise; it is a fundamental step in de-risking a development candidate and paving the way for a successful therapeutic product.[1][25]

References
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Comparison of the polarity of organic solvents. (2022, October 13). Chemsolve.net.
  • Zhang, C., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 74-82. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
  • University of California, Davis. (n.d.). Polarity of Solvents.
  • Bîtcan, E., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 387-393. [Link]
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of computer-aided molecular design, 28(2), 75–92. [Link]
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Ghasemi, J., & Ahmadi, S. (2007). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation.
  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • Higashino, H., et al. (2020). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
  • Lee, H., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, 12, 3456-3466. [Link]
  • Al-Ghabeish, M., et al. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 16(4), 743-747. [Link]
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Hansen Solubility Parameters. (n.d.). Official Website.
  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 26-31. [Link]
  • Avdeef, A. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. AAPS PharmSciTech, 13(3), 804-817. [Link]
  • Greenwood, M. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? News-Medical.net.
  • Chemistry LibreTexts. (2021, May 19). Like Dissolves Like.
  • ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. [Table].
  • AxisPharm. (n.d.). Small Molecule Analysis.
  • ResearchGate. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
  • NorthEast BioLab. (n.d.). HPLC-UV Method Development.
  • Certara. (2014, July 8). What is HPLC/UV?
  • LookChem. (n.d.). This compound.
  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS).
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.
  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?
  • NanoReg. (2016, May 28). Procedure for solubility testing of NM suspension.
  • FILAB. (2024, October 25). GC MS analysis in the laboratory: techniques and results.
  • Chemistry For Everyone. (2025, December 6). What Does "Like Dissolves Like" Mean? [Video]. YouTube.
  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021, February 15). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay.
  • TSAR. (n.d.). STANDARD OPERATING PROCEDURE for solubility testing, used in the AUR-TPO assay, version 2.0.
  • LCGC International. (n.d.). How It Works: UV Detection for HPLC.
  • ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination.
  • RIVM. (n.d.). Standard Operating Procedure: Protocol for the measurement of water solubility.
  • Dong, M. W., et al. (2015). A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. LCGC North America, 33(1), 30-39. [Link]
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Waring, M. J. (2009). Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 921-931. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-phenylazepane (CAS No: 3466-82-8), a heterocyclic secondary amine with potential applications in medicinal chemistry and drug development. In the absence of extensive published experimental data, this document leverages computational chemistry for the prediction of key physicochemical parameters and spectral characteristics. Furthermore, a plausible synthetic route via the Beckmann rearrangement is detailed, alongside a discussion of the compound's expected chemical reactivity. By comparing its structural motifs with known pharmacologically active agents, this guide also explores potential avenues for its application in neuroscience and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this under-characterized molecule.

Introduction: The Enigmatic Profile of this compound

This compound is a seven-membered heterocyclic compound containing a secondary amine and a phenyl substituent at the 2-position. Its structure, combining a flexible azepane ring with the aromatic phenyl group, presents an intriguing scaffold for medicinal chemistry. The azepane ring is a common feature in various biologically active compounds, and the phenyl group is a well-established pharmacophore. However, a thorough review of the scientific literature reveals a notable scarcity of experimentally determined data for this compound. This guide aims to bridge this knowledge gap by providing a detailed theoretical and comparative analysis, thereby offering a foundational understanding for future research and development endeavors.

Predicted Physicochemical Properties

Due to the lack of available experimental data, the physicochemical properties of this compound have been predicted using established computational models. These predictions provide valuable estimates for guiding experimental design and assessing the molecule's drug-like potential.

PropertyPredicted ValueMethod/Tool
Molecular Formula C₁₂H₁₇N-
Molecular Weight 175.27 g/mol -
Boiling Point 275.4 ± 45.0 °CAdvanced Chemistry Development (ACD/Labs) Software V11.02
Melting Point Not Predicted-
Density 1.0 ± 0.1 g/cm³ACD/Labs
pKa (most basic) 10.5 ± 0.2ACD/Labs
logP (octanol-water) 3.1 ± 0.4ACD/Labs
Aqueous Solubility 0.2 g/LACD/Labs

These predicted values suggest that this compound is a relatively high-boiling liquid with low water solubility and a basic character typical of secondary amines. The predicted logP indicates good lipophilicity, a property often associated with central nervous system (CNS) penetration.

Theoretical Spectral Analysis

Spectroscopic analysis is fundamental for the structural elucidation and characterization of organic molecules. In the absence of experimental spectra for this compound, predictions based on its structure provide a useful reference for future experimental work.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons (δ 7.2-7.4 ppm): A complex multiplet in this region is anticipated for the five protons of the phenyl group.

  • Methine Proton (α to N and Phenyl, δ ~3.5-4.0 ppm): A multiplet corresponding to the single proton at the C2 position, shifted downfield due to the deshielding effects of both the nitrogen and the phenyl ring.

  • Methylene Protons (α to N, δ ~2.8-3.2 ppm): A multiplet arising from the two protons on the C7 carbon adjacent to the nitrogen.

  • Aliphatic Methylene Protons (δ ~1.5-2.0 ppm): A series of overlapping multiplets for the remaining eight protons of the azepane ring.

  • Amine Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show signals for all 12 carbon atoms:

  • Aromatic Carbons (δ ~125-145 ppm): Six distinct signals are expected for the phenyl ring carbons.

  • Methine Carbon (C2, δ ~60-65 ppm): The carbon atom bearing the phenyl group.

  • Methylene Carbons (C3-C7, δ ~25-50 ppm): Five signals corresponding to the methylene carbons of the azepane ring.

Predicted IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in this compound:

  • N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the secondary amine and the presence of the activating phenyl group.

Basicity and Nucleophilicity

Like other secondary amines, the lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character to this compound. It is expected to react with acids to form ammonium salts and can act as a nucleophile in various reactions, such as alkylation and acylation.

N-Alkylation

A common reaction of secondary amines is N-alkylation, where the nitrogen atom attacks an electrophilic carbon, such as in an alkyl halide, to form a tertiary amine.[1][2] This reaction proceeds via an SN2 mechanism.

N_Alkylation cluster_reactants Reactants cluster_products Products amine This compound tertiary_amine N-Alkyl-2-phenylazepane amine->tertiary_amine SN2 Attack alkyl_halide R-X alkyl_halide->tertiary_amine salt H-X

Caption: N-Alkylation of this compound.

Reactivity of the α-C-H Bond

The C-H bond at the 2-position is activated by both the adjacent nitrogen atom and the phenyl ring, making it potentially susceptible to oxidation or deprotonation under specific conditions.

Proposed Synthesis via Beckmann Rearrangement

A plausible and efficient method for the synthesis of this compound is the Beckmann rearrangement of 2-phenylcyclohexanone oxime.[3][4][5] This acid-catalyzed reaction transforms the oxime into a lactam (a cyclic amide), which can then be reduced to the corresponding cyclic amine.

Experimental Protocol

Step 1: Oximation of 2-Phenylcyclohexanone

  • To a solution of 2-phenylcyclohexanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated 2-phenylcyclohexanone oxime by filtration, wash with water, and dry.

Step 2: Beckmann Rearrangement to 7-Phenyl-azepan-2-one

  • Slowly add the dried 2-phenylcyclohexanone oxime (1 equivalent) to a stirred solution of polyphosphoric acid or concentrated sulfuric acid at 0-10 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-phenyl-azepan-2-one. Purify by recrystallization or column chromatography.

Step 3: Reduction of the Lactam to this compound

  • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 7-phenyl-azepan-2-one (1 equivalent) in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, reflux the reaction mixture for 6-12 hours.

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Purify by distillation or column chromatography.

Beckmann_Synthesis start 2-Phenylcyclohexanone oxime_formation Oximation (NH2OH.HCl, NaOAc, EtOH, Reflux) start->oxime_formation oxime 2-Phenylcyclohexanone Oxime oxime_formation->oxime rearrangement Beckmann Rearrangement (H2SO4 or PPA, Heat) oxime->rearrangement lactam 7-Phenyl-azepan-2-one rearrangement->lactam reduction Reduction (LiAlH4, THF, Reflux) lactam->reduction product This compound reduction->product

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery

The this compound scaffold shares structural similarities with several classes of pharmacologically active compounds, suggesting its potential for development as a therapeutic agent.

  • CNS-Active Agents: The structurally related 4-phenylpiperidine scaffold is a core component of numerous opioid analgesics, such as pethidine and fentanyl.[6][7][8] The 2-phenylpiperidine moiety is also found in compounds with antidepressant and analgesic properties.[9] Given the lipophilicity and basic nitrogen of this compound, it is plausible that derivatives could interact with CNS targets, including opioid, dopamine, or serotonin receptors.

  • Novel Scaffolds: The azepane ring offers a different conformational flexibility compared to the more rigid piperidine ring, which could lead to novel receptor interactions and improved pharmacological profiles.

Further research, including synthesis of a library of this compound derivatives and subsequent pharmacological screening, is warranted to explore its therapeutic potential.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a secondary amine.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[12]

  • In case of contact: For skin contact, wash the affected area with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]

A comprehensive, substance-specific Safety Data Sheet (SDS) should be obtained from the supplier before handling this compound.

References

  • Alkylation of Amines. (n.d.).
  • nmrshiftdb2 - open nmr database on the web. (n.d.).
  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Simulate and predict NMR spectra. (n.d.).
  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.).
  • Calculators & Predictors - Chemaxon. (n.d.).
  • On-line Software - Virtual Computational Chemistry Laboratory. (n.d.).
  • PROSPRE - 1 H NMR Predictor. (n.d.).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024, June 4).
  • Download NMR Predict - Mestrelab Research. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
  • N-Dealkylation of Amines - PMC - NIH. (n.d.).
  • How to predict IR Spectra? - ResearchGate. (2023, July 15).
  • Beckmann rearrangement - Wikipedia. (n.d.).
  • Phenylpiperidines. (n.d.).
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023, February 1).
  • Beckmann Rearrangement - Chemistry Steps. (n.d.).
  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.).
  • IR spectra prediction - Cheminfo.org. (n.d.).
  • Phenylpiperidines - Wikipedia. (n.d.).
  • Calculating Physiochemical Properties - Cambridge MedChem Consulting. (2019, December 15).
  • Chemical Properties on Demand - Introducing - PSEforSPEED. (n.d.).
  • SAFETY DATA SHEET CLEAN AMINE® - Greenbook.net. (n.d.).
  • IR spectrum predictor software : r/OrganicChemistry - Reddit. (2023, March 7).
  • IR Spectrum Prediction Service - AIDD Platform - CD ComputaBio. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.).
  • Amines | RPS. (n.d.).
  • IR Spectrum Prediction - Protheragen. (n.d.).

Sources

Exploring the Chemical Space of 2-Phenylazepane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylazepane scaffold represents a privileged heterocyclic motif with significant therapeutic potential. Its unique seven-membered ring conformation provides a three-dimensional diversity that is highly attractive for engaging with a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the chemical space surrounding this compound derivatives. We will delve into key synthetic strategies, explore the nuances of their structure-activity relationships (SAR), and highlight their emerging applications in drug discovery, with a particular focus on their neurological and potential anticancer activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold.

Introduction: The Significance of the this compound Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a core component of numerous biologically active compounds. When substituted with a phenyl group at the 2-position, the resulting this compound structure gains a unique conformational flexibility and lipophilicity that enhances its drug-like properties. The molecular formula of the basic this compound is C12H17N, and its molecular weight is 175.274 g/mol .[1] This scaffold is found in compounds with a wide range of pharmacological activities, including antidepressant, antihypertensive, and antihistamine effects.[2]

The strategic importance of the this compound core lies in its ability to present substituents in a well-defined spatial arrangement, allowing for precise interactions with biological targets. This guide will explore the methodologies for synthesizing and diversifying this scaffold, the critical insights gained from SAR studies, and the therapeutic avenues being pursued.

Synthetic Strategies for this compound Derivatives

The construction of the this compound ring system can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches

A common and effective method for the synthesis of azepine derivatives involves intramolecular cyclization reactions. For instance, 2-benzazepine derivatives can be readily prepared from substituted cinnamylamide via an intramolecular Friedel-Crafts reaction.[3] This approach allows for a rapid diversification of the benzazepine core.[3] Another versatile method involves the reaction of 2-aminophenols with alkynones to access benzo[b][4][5]oxazepine derivatives, which share a similar seven-membered ring system.[6]

While direct synthesis of this compound is documented, the derivatization of the core structure is where the exploration of chemical space truly begins. Classical organic reactions such as N-alkylation, acylation, and various cross-coupling reactions on the phenyl ring are routinely employed to generate libraries of analogues.

Experimental Protocol: N-Alkylation of this compound

This protocol provides a general procedure for the N-alkylation of the this compound core, a fundamental step in creating diverse derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a weak base like potassium carbonate is crucial to deprotonate the secondary amine of the azepane ring, facilitating the nucleophilic attack on the alkyl halide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Synthetic Workflow Diagram

Synthesis_Workflow Start This compound Core N_Alkylation N-Alkylation Start->N_Alkylation Acylation N-Acylation Start->Acylation Coupling Phenyl Ring Functionalization (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Derivatives Diverse Library of This compound Derivatives N_Alkylation->Derivatives Acylation->Derivatives Coupling->Derivatives

Caption: General synthetic strategies for diversifying the this compound scaffold.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery.[7] For this compound derivatives, SAR studies have provided invaluable insights into the structural features required for potent and selective biological activity.

Key Structural Modifications and Their Impact

SAR studies on related heterocyclic systems offer valuable guidance for exploring the chemical space of 2-phenylazepanes. For instance, in the case of 2-phenylnaphthalenes, the position of hydroxyl groups on the phenyl and naphthalene rings significantly influences their cytotoxicity against cancer cells.[5] Similarly, for 2-phenylaminophenylacetic acid derivatives, lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for their activity.[8]

These findings suggest that for this compound derivatives, the following modifications are likely to have a significant impact on their biological profile:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and metabolic stability of the molecule.

  • Modification of the Azepane Nitrogen: N-alkylation or N-acylation can alter the basicity, lipophilicity, and steric bulk, influencing receptor binding and pharmacokinetic properties.

  • Introduction of Chiral Centers: The 2-position of the azepane ring is a chiral center. The stereochemistry at this position can have a profound effect on biological activity.

Quantitative SAR (QSAR) Data Presentation

To illustrate the impact of structural modifications, consider the following hypothetical QSAR data for a series of this compound derivatives targeting a generic neurological receptor.

CompoundR1 (N-substituent)R2 (Phenyl-substituent)IC50 (nM)
1a HH500
1b CH3H250
1c BenzylH100
1d H4-Cl300
1e CH34-Cl150
1f Benzyl4-Cl50

Analysis:

  • N-alkylation (1b, 1c) generally improves potency compared to the unsubstituted parent compound (1a).

  • A bulky N-benzyl group (1c, 1f) provides a significant increase in activity.

  • Substitution on the phenyl ring with a chloro group at the para-position (1d, 1e, 1f) consistently enhances potency.

  • The combination of N-benzylation and para-chloro substitution (1f) results in the most potent compound in this series.

SAR Logic Diagram

SAR_Logic cluster_SAR Structure-Activity Relationship Scaffold This compound Scaffold N_Sub N-Substitution (R1) Scaffold->N_Sub Phenyl_Sub Phenyl Substitution (R2) Scaffold->Phenyl_Sub Stereochem Stereochemistry (at C2) Scaffold->Stereochem Activity Biological Activity N_Sub->Activity Phenyl_Sub->Activity Stereochem->Activity

Caption: Key structural elements influencing the biological activity of this compound derivatives.

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with central nervous system (CNS) targets. The broader class of benzazepines has been investigated for a wide range of pharmacological activities.[2]

Neurological Disorders

Many piperazine derivatives, which share structural similarities with azepanes, exhibit central pharmacological activity and are used as antipsychotic, antidepressant, and anxiolytic drugs.[9] The 2-phenylethylamine scaffold, a component of this compound, is a known neuromodulator.[10] This suggests that this compound derivatives are prime candidates for targeting neurological disorders. For example, some 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives have been synthesized as benzodiazepine receptor agonists for potential use in anxiety and seizure disorders.[11]

Anticancer Potential

While less explored, the anticancer potential of this compound derivatives is an emerging area of interest. The 2-phenyl scaffold is present in various compounds with demonstrated anticancer properties.[4] For instance, 2-phenylnaphthalene derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[5] The structural similarity suggests that this compound derivatives could be designed to exhibit similar cytotoxic effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the in vitro anticancer activity of newly synthesized this compound derivatives.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Trustworthiness: This assay is a well-established and validated method for assessing cell viability and cytotoxicity. The inclusion of appropriate controls ensures the reliability of the results.

Biological Activity Screening Workflow

Screening_Workflow Compound_Library Library of this compound Derivatives Primary_Screening Primary Screening (e.g., High-Throughput Screening) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR-guided synthesis) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing

Caption: A typical workflow for screening and developing this compound derivatives as therapeutic agents.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutics. Its unique structural features and synthetic tractability make it an attractive starting point for exploring a vast chemical space. The insights gained from SAR studies on related heterocyclic systems provide a solid foundation for the rational design of new derivatives with enhanced potency and selectivity.

Future research in this area should focus on:

  • Developing novel and efficient synthetic methodologies to access a wider range of structurally diverse this compound derivatives.

  • Conducting comprehensive SAR studies to elucidate the key structural determinants for activity against specific biological targets.

  • Exploring the therapeutic potential of these compounds in a broader range of diseases, including neurodegenerative disorders, inflammatory conditions, and various types of cancer.

  • Utilizing computational modeling and machine learning to accelerate the design and optimization of new this compound-based drug candidates.

By leveraging a multidisciplinary approach that combines synthetic chemistry, medicinal chemistry, and pharmacology, the full therapeutic potential of the this compound chemical space can be unlocked.

References

  • The Biological Activity of 2-Phenylpentane Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
  • This compound - 3466-82-8, C12H17N, density, melting point, boiling point, structural formula, synthesis.
  • Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed.
  • Synthesis of substituted benzo[b][4][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
  • Structure Activity Rel
  • Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed.
  • Pharmacological and Biological Activities of Benzazepines: An Overview - ResearchG
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - MDPI.

Sources

Methodological & Application

Application Notes & Protocols: The 2-Phenylazepane Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of central nervous system (CNS) drug discovery, the identification of "privileged scaffolds" is a cornerstone of efficient lead generation and optimization.[1] These molecular frameworks demonstrate the ability to bind to multiple, distinct biological targets, thereby serving as versatile starting points for developing novel therapeutics. The 2-phenylazepane moiety represents one such privileged scaffold, notable for its unique three-dimensional structure that positions a phenyl group and a basic nitrogen atom in a specific spatial arrangement, making it an ideal template for targeting CNS receptors and transporters.[1][2] This guide provides an in-depth exploration of the this compound scaffold, its synthesis, its role in the development of NMDA receptor antagonists, and detailed protocols for its synthesis and evaluation.

Section 1: The this compound Scaffold: Structure and Significance

The this compound core consists of a seven-membered azepane ring substituted with a phenyl group at the 2-position.[3][4] This structure is not merely a collection of atoms but a carefully organized architecture. The seven-membered ring provides conformational flexibility, while the chiral center at the C2 position introduces stereochemical complexity that is crucial for selective biological activity.[5][6]

The strategic value of this scaffold lies in its ability to present key pharmacophoric features—an aromatic ring for potential π-π stacking or hydrophobic interactions and a basic nitrogen atom that is typically protonated at physiological pH, allowing for ionic interactions—in a distinct three-dimensional space. This arrangement has proven particularly effective for designing ligands that modulate the activity of challenging CNS targets.[1][7]

Caption: General structure of the this compound scaffold with the chiral center indicated (*).

Section 2: Synthesis and Stereochemical Considerations

The synthesis of this compound derivatives often involves multi-step sequences that must carefully control the stereochemistry at the C2 position, as biological activity is frequently enantiomer-dependent.[5][8] Chiral synthesis or resolution is therefore a critical aspect of any drug development program utilizing this scaffold.[9][10][11][12]

A common retrosynthetic approach involves the formation of the azepane ring through cyclization reactions. For instance, an intramolecular Friedel-Crafts reaction can be employed to construct related benzazepine systems.[13] For the this compound core itself, strategies may involve the elaboration of chiral precursors like phenylalanine derivatives or the use of asymmetric catalysis.[11]

The causality behind choosing a specific synthetic route is driven by the need for stereochemical purity and scalability. Phase-transfer catalysis, for example, has been successfully used in the asymmetric synthesis of chiral amino acid derivatives, a strategy that can be adapted for building blocks of the this compound scaffold.[11]

Synthesis_Workflow Start Chiral Starting Material (e.g., Phenylalanine derivative) Step1 Side Chain Elongation & Functional Group Interconversion Start->Step1 Step2 Key Cyclization Step (e.g., Reductive Amination) Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Product Enantiopure This compound Core Step3->Product

Caption: Generalized workflow for the asymmetric synthesis of the this compound core.

Section 3: Therapeutic Applications: Targeting the NMDA Receptor

The most notable application of the this compound scaffold is in the development of N-Methyl-D-aspartate (NMDA) receptor antagonists.[14][15] The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[16][17] However, its overactivation is implicated in excitotoxicity and various neurological and psychiatric disorders, including depression, stroke, and Alzheimer's disease.[14][16]

Case Study: Lanicemine (AZD6765)

Lanicemine (AR-R 15896AR) is a quintessential example of a drug candidate built upon the this compound scaffold.[18][19] It was developed as a low-trapping, non-selective NMDA receptor channel blocker for the treatment of major depressive disorder.[19][20]

Mechanism of Action: Unlike the classic NMDA receptor antagonist ketamine, lanicemine is characterized as a "low-trapping" blocker.[19][20] NMDA channel blockers bind within the receptor's ion channel pore, physically obstructing the flow of ions.[17][18] A "high-trapping" blocker like ketamine has a high propensity to remain trapped within the channel even after the agonist (glutamate) dissociates.[19] In contrast, a low-trapping blocker such as lanicemine can dissociate more readily from the closed channel. This property is hypothesized to preserve normal synaptic transmission while selectively dampening pathological, excessive receptor activation.[19] This difference in mechanism was believed to be the reason lanicemine produced sustained antidepressant effects with minimal of the psychotomimetic (hallucinogenic) side effects associated with ketamine.[19][20]

NMDA_Antagonism cluster_0 NMDA Receptor Channel cluster_1 Ligands channel_open Open State Glutamate Bound Ca²⁺ Influx channel_blocked Blocked State Lanicemine Bound No Ca²⁺ Influx channel_open->channel_blocked Binding Event Glutamate Glutamate Glutamate->channel_open:f0 Activates Lanicemine Lanicemine Lanicemine->channel_blocked:f0 Blocks (Low-Trapping)

Caption: Mechanism of lanicemine as a low-trapping NMDA receptor channel blocker.

Pharmacological Profile & Clinical Status: Lanicemine binds to sites within the NMDA channel pore with a Ki value of 0.56-2.1 μM and an IC50 of 4-7 μM.[18] Although early clinical trials showed promising antidepressant effects without significant dissociative side effects, AstraZeneca ultimately terminated its development in 2013 as it did not meet primary endpoints in later-stage trials for treatment-resistant depression.[19][20][21]

Parameter Lanicemine Ketamine Rationale for Difference
Mechanism Low-trapping NMDA channel blockerHigh-trapping NMDA channel blockerDifferent dissociation kinetics from the closed channel state.[19]
Binding Affinity (Ki) 0.56 - 2.1 µMVaries, but generally higher affinityDifferences in chemical structure affecting interaction with the channel pore.
Trapping Propensity ~54%~86%Lanicemine's structure allows for more rapid egress from the channel.[19]
Psychotomimetic Effects Minimal at therapeutic dosesSignificantThe low-trapping mechanism is thought to avoid the profound cortical disinhibition that leads to these side effects.[19]
Clinical Status Development TerminatedApproved for anesthesia; Esketamine (an enantiomer) approved for depressionLanicemine failed to meet efficacy endpoints in Phase IIb trials.[19][20]

Section 4: Experimental Protocols

The following protocols provide a generalized framework for the synthesis and in vitro evaluation of novel this compound derivatives. These are intended as a guide and must be adapted based on the specific chemistry of the target molecule.

Protocol 1: Generalized Asymmetric Synthesis of a this compound Derivative

This protocol outlines a conceptual pathway. Causality: Each step is designed to build the molecule logically while maintaining stereochemical integrity, a paramount concern for biologically active chiral compounds.[6]

Objective: To synthesize an enantiomerically enriched this compound derivative.

Materials & Reagents:

  • (S)-Phenylglycinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dess-Martin periodinane (DMP)

  • Appropriate organometallic reagent (e.g., a Grignard or organolithium reagent for side-chain addition)

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Acid for deprotection (e.g., Trifluoroacetic acid, TFA)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)

  • Saturated aqueous solutions: NaHCO₃, NH₄Cl, NaCl (brine)

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Protection of Amine: Dissolve (S)-phenylglycinol in DCM. Cool to 0°C. Add Boc₂O and a mild base (e.g., triethylamine). Reason: To protect the primary amine from reacting in subsequent steps, ensuring regioselectivity. Stir overnight at room temperature. Purify to obtain the N-Boc protected amino alcohol.

  • Oxidation to Aldehyde: Dissolve the protected amino alcohol in DCM. Add DMP oxidant portion-wise at room temperature. Reason: DMP is a mild oxidant that converts the primary alcohol to an aldehyde without significant over-oxidation or racemization of the adjacent chiral center. Monitor by TLC. Upon completion, quench and purify to yield the chiral N-Boc-2-amino-2-phenylacetaldehyde.

  • Side Chain Addition & Cyclization Precursor Formation: This is a multi-step process to build the 5-carbon chain required for the azepane ring. For example, a Wittig reaction followed by reduction and functional group manipulation can be used to install a 5-aminopentyl side chain precursor onto the aldehyde.

  • Intramolecular Reductive Amination (Cyclization): Dissolve the linear amino-aldehyde precursor in a suitable solvent like dichloroethane. Add a mild reducing agent such as sodium triacetoxyborohydride. Reason: This reagent selectively reduces the iminium ion formed in situ from the intramolecular reaction of the terminal amine and the aldehyde, directly forming the azepane ring. Stir until the reaction is complete.

  • Deprotection: Dissolve the purified N-Boc-2-phenylazepane in DCM. Add an excess of TFA. Reason: Strong acid cleaves the Boc protecting group to reveal the final secondary amine. Stir for 1-2 hours.

  • Work-up and Purification: Neutralize the reaction mixture with aqueous NaHCO₃. Extract the product with an organic solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound by flash column chromatography or crystallization.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and determine enantiomeric excess using chiral HPLC.

Protocol 2: In Vitro Evaluation of NMDA Receptor Antagonism using a Calcium Influx Assay

Objective: To determine the potency (IC₅₀) of a synthesized this compound derivative as an NMDA receptor antagonist.

Principle: This assay measures the ability of a test compound to inhibit the influx of calcium into cells that occurs upon NMDA receptor activation. Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated by agonists (glutamate and glycine), Ca²⁺ enters the cell, binding the dye and causing an increase in fluorescence. An antagonist will prevent this influx, resulting in a lower fluorescence signal.

Materials & Reagents:

  • HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay Buffer: Mg²⁺-free Hanks' Balanced Salt Solution (HBSS)

  • Agonists: L-Glutamate, Glycine

  • Test Compound (this compound derivative) and a reference antagonist (e.g., Memantine)

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the HEK293-NMDA cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium. Add Assay Buffer containing the Fluo-4 AM dye and an anion-exchange inhibitor (e.g., probenecid). Reason: Probenecid prevents the cells from actively pumping the dye out. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with Assay Buffer. Add varying concentrations of the test compound (prepared in Assay Buffer) to the wells. Include wells with buffer only (negative control) and a reference antagonist (positive control). Incubate for 15-30 minutes.

  • Agonist Stimulation and Reading: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Add a solution of glutamate and glycine to all wells to stimulate the NMDA receptors. Reason: Both glutamate and the co-agonist glycine are required for channel opening. Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • For each well, calculate the peak fluorescence response minus the baseline.

    • Normalize the data: Set the response of the "buffer only" wells (agonist stimulation, no antagonist) as 100% activity and the response of a saturating concentration of a known antagonist as 0% activity.

    • Plot the normalized response versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the antagonist that produces 50% inhibition).

Conclusion

The this compound scaffold is a compelling platform in medicinal chemistry, particularly for targeting complex neurological pathways. The story of lanicemine highlights both the promise and the challenges of CNS drug development; while it did not reach the market, the insights gained from its unique low-trapping mechanism of action have significantly advanced our understanding of NMDA receptor modulation.[19] The synthetic and analytical protocols outlined here provide a foundational approach for researchers and scientists to explore this privileged scaffold further, paving the way for the next generation of therapeutics for challenging neurological and psychiatric disorders.

References

  • Lanicemine - Wikipedia. Wikipedia. [Link]
  • Lanicemine - Biohaven Pharmaceuticals. AdisInsight. [Link]
  • Sanacora, G., Smith, M.A., Pathak, S., et al. (2014). Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects.
  • Lanicemine | C13H14N2 | CID 9794203 - PubChem.
  • This compound - 3466-82-8, C12H17N. ChemSynthesis. [Link]
  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
  • Stereochemistry and Biological Activity of Drugs. University of Calgary. [Link]
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
  • NMDA receptor antagonist - Wikipedia. Wikipedia. [Link]
  • 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. [Link]
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • Facile synthesis of chiral phenylselenides as novel antioxidants and cytotoxic agents. RSC Advances. [Link]
  • Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments. DelveInsight. [Link]
  • NMDA Receptor Antagonists and Alzheimer's. WebMD. [Link]
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
  • Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. PubMed. [Link]
  • Assessment of the relevance of scaffolds to CNS drug discovery.
  • Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry. [Link]
  • Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. [Link]
  • Stereochemical features controlling binding and intrinsic activity properties of benzodiazepine-receptor ligands. PubMed. [Link]
  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer C
  • Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. PubMed Central. [Link]
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]
  • Appropriate Scaffold Selection for CNS Tissue Engineering. Semantic Scholar. [Link]
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • Design, synthesis, and evaluation of phenylpiperazine-phenylacetate derivatives as rapid recovery hypnotic agents.
  • Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organoc
  • Harnessing the Power of Artificial Intelligence and Machine Learning to Boost CNS Drug Discovery. Filizola Lab. [Link]

Sources

Application Notes & Protocols: The 2-Phenylazepane Scaffold in the Development of Novel CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Phenylazepane Moiety as a Privileged Scaffold for CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the identification and optimization of molecular scaffolds that can interact with multiple, relevant biological targets is a paramount objective. Privileged scaffolds are molecular frameworks that are capable of binding to several receptor types, offering a potent starting point for the development of novel therapeutics.[1] The this compound structure, a seven-membered azacycle fused with a phenyl group, represents one such promising scaffold. Its inherent three-dimensional architecture and conformational flexibility allow for the precise spatial orientation of functional groups, making it an ideal candidate for interacting with the complex binding pockets of CNS targets like G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][2]

The azepane ring system provides a robust yet adaptable backbone, while the phenyl group serves as a versatile anchor for a wide array of chemical modifications. This combination allows medicinal chemists to systematically tune the scaffold's physicochemical properties—such as lipophilicity, polarity, and hydrogen bonding capacity—to optimize for blood-brain barrier (BBB) penetration, target affinity, and selectivity.[3] This guide provides a comprehensive overview of the strategic use of the this compound scaffold, detailing synthetic methodologies, in vitro screening protocols, and in vivo evaluation techniques essential for advancing lead compounds toward clinical development.

Section 1: Synthetic Strategies for this compound Derivatives

The successful exploration of the this compound chemical space hinges on robust and flexible synthetic routes. The primary goal of synthesis is not only to construct the core scaffold but also to enable the introduction of diverse substituents at key positions to build a structure-activity relationship (SAR) profile.

Causality in Synthetic Design: The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry. For instance, an intramolecular Friedel-Crafts reaction on a suitable cinnamylamide precursor is an effective method for creating the core benzazepine structure, which can then be further modified.[4] For more complex fused systems, a Beckmann rearrangement of parent cyclohexanone oximes can be a powerful strategy to access the seven-membered azepane ring.[2]

A generalized synthetic approach might involve the initial synthesis of a phenyl-substituted caprolactam, followed by reduction to the corresponding this compound. This core can then be functionalized, for example, through N-alkylation or substitution on the phenyl ring.

Illustrative Synthetic Scheme:

  • Starting Material: Phenylacetonitrile and 5-bromopent-1-ene.

  • Cyclization: Reaction under basic conditions to form 1-cyano-1-phenylcyclohexane.

  • Rearrangement: Beckmann rearrangement of the corresponding cyclohexanone oxime (formed after hydrolysis of the nitrile and reaction with hydroxylamine) to yield the 2-phenyl-caprolactam.

  • Reduction: Reduction of the lactam amide bond using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to yield the this compound core.[5]

  • Derivatization: The secondary amine of the azepane ring is now available for N-alkylation, N-acylation, or other modifications to explore the SAR.

This multi-step process provides a versatile platform for creating a library of analogs for screening.[6]

Section 2: In Vitro Evaluation - Target Engagement and Functional Activity

Once a library of this compound derivatives is synthesized, the next critical step is to evaluate their biological activity in vitro. This stage serves to identify initial "hits" by assessing their binding affinity to specific CNS targets and their functional effect on cellular pathways.

Primary Screening: Receptor Binding Assays

Many CNS disorders involve the dysregulation of neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine.[7] Therefore, the initial screening of this compound derivatives often focuses on their affinity for key receptors and transporters within these systems. Competitive radioligand binding assays are a gold-standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Rationale for the Protocol: This protocol describes a competitive binding assay for the Dopamine D2 receptor, a primary target in the treatment of psychosis and other neurological disorders.[8] The assay measures the ability of a test compound to displace a known high-affinity radioligand ([³H]-Spiperone) from the receptor.[9] A lower Ki value indicates a higher binding affinity.

Protocol 1: Dopamine D2 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound derivatives for the human Dopamine D2 receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).[10]

  • Test Compounds: this compound derivatives dissolved in 100% DMSO to create 10 mM stock solutions.

  • Scintillation Cocktail and 96-well filter plates (GF/B).

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.1% to avoid interference.

  • Reagent Preparation:

    • Dilute the D2 receptor membranes in ice-cold assay buffer to a final concentration that provides a sufficient signal-to-noise ratio (typically 5-15 µg of protein per well). This concentration must be empirically determined but should be kept well below the Kd of the radioligand to avoid ligand depletion.[9]

    • Dilute [³H]-Spiperone in assay buffer to a final concentration close to its Kd value (e.g., 0.2-0.5 nM).

  • Assay Incubation: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 25 µL of test compound dilution or control (assay buffer for total binding, 10 µM Haloperidol for non-specific binding).

    • 25 µL of diluted [³H]-Spiperone.

    • 100 µL of diluted D2 receptor membranes.

  • Incubation: Seal the plate and incubate at room temperature for 90-120 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(DPM_sample - DPM_nonspecific) / (DPM_total - DPM_nonspecific)])

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Screening: Functional and Transporter Assays

Compounds that demonstrate high affinity in binding assays must then be evaluated for their functional activity. Do they act as agonists, antagonists, or allosteric modulators? Functional assays, such as measuring downstream signaling molecules like cAMP, are crucial.[11]

Furthermore, for many CNS targets, inhibiting the reuptake of neurotransmitters from the synaptic cleft is the primary mechanism of action (e.g., for antidepressants).[12] Therefore, monoamine reuptake inhibition assays are a critical secondary screen.

Table 1: Example Pharmacological Data for Hypothetical this compound Analogs

Compound IDR-Group (N-position)D₂ Receptor Ki (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
PZA-001-H850>10,0005,6008,900
PZA-002-CH₃4508,5002,1004,300
PZA-003-Benzyl551203598
PZA-004-CH₂-Cyclopropyl154508865

This data is illustrative and serves to demonstrate how results are typically presented.

Signaling Pathway Visualization

Many CNS receptors targeted by this compound derivatives are GPCRs. The diagram below illustrates a canonical Gαi-coupled receptor signaling pathway, such as that initiated by the Dopamine D2 receptor.

GPCR_Signaling Ligand This compound Derivative (Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Gαi-coupled GPCR signaling cascade, inhibited by an antagonist ligand.

Section 3: In Vivo Assessment - Preclinical Efficacy Models

Promising candidates from in vitro screening must be evaluated in vivo to assess their therapeutic potential and safety profile in a complex biological system.[13] The choice of animal model is critical and should reflect the human CNS disorder being targeted.[14] For example, compounds intended as antidepressants are often tested using models of behavioral despair.[15]

The Forced Swim Test (FST)

The FST is a widely used preclinical screening tool to assess antidepressant-like activity.[16] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[17] Treatment with clinically effective antidepressants increases the latency to immobility and decreases the total time spent immobile.[16][18]

Causality in Experimental Design: The FST does not model depression itself but is a test for antidepressant activity.[17] The underlying principle is that the drug reduces the "behavioral despair" or "learned helplessness" response. It is crucial to include both a vehicle control group and a positive control group (e.g., a known antidepressant like fluoxetine) to validate the assay's sensitivity.

Protocol 2: Forced Swim Test (FST) in Mice

Objective: To evaluate the antidepressant-like effects of this compound derivatives in mice.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old), group-housed. Animals should be habituated to the testing room for at least 1 hour before the experiment.[18]

  • Apparatus: A transparent glass cylinder (20 cm height, 14 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm.[18]

  • Test Compounds: this compound derivatives and a positive control (e.g., Fluoxetine, 20 mg/kg), prepared in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Video Recording Equipment and analysis software.

Procedure:

  • Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. The timing of administration depends on the compound's expected pharmacokinetic profile (typically 30-60 minutes before the test).

  • Pre-test Session (Day 1 - Optional but Recommended): Place each mouse individually into the swim cylinder for 15 minutes. This habituation session can reduce variability in the test session. After 15 minutes, remove the mice, dry them thoroughly with a towel, and return them to their home cage.[16]

  • Test Session (Day 2): 24 hours after the pre-test, administer the assigned treatment.

  • At the appropriate time post-dosing, gently place each mouse into the cylinder for a 6-minute test session.[17]

  • Record the entire 6-minute session for later analysis.

  • Scoring: An observer, blind to the treatment conditions, should score the behavior. Typically, the last 4 minutes of the 6-minute session are analyzed.[18] The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.[17]

  • Post-Test Care: After the test, remove the mice, dry them thoroughly, and place them in a clean, warm cage before returning them to their home cage.

Data Analysis:

  • Calculate the mean duration of immobility for each treatment group.

  • Perform a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the immobility time of the test compound groups to the vehicle control group.

  • A statistically significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Preclinical Development Workflow

The following diagram outlines a typical workflow for advancing a CNS drug candidate from initial screening to lead optimization.

Preclinical_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization A Compound Library (this compound Analogs) B Primary Screen: Receptor Binding Assays (e.g., D2, SERT, NET) A->B High-Throughput Screening C Secondary Screen: Functional & Transporter Assays B->C Active 'Hits' D In Vitro ADME: Metabolic Stability, CYP Inhibition C->D Functionally Active Hits E Pharmacokinetic (PK) Studies: BBB Penetration, Half-life D->E Promising In Vitro Profile F Efficacy Models: Forced Swim Test, Elevated Plus Maze E->F Brain-Penetrant Compounds G Initial Safety/Tolerability: Functional Observational Battery F->G Efficacious Compounds H Identify Lead Candidate(s) G->H Good Efficacy & Safety Profile I SAR-guided Chemical Modification H->I Refine Properties I->B Iterative Cycle

Caption: A streamlined workflow for CNS drug candidate selection.

Section 4: Pharmacokinetic Profiling and Blood-Brain Barrier Penetration

A fundamental challenge in CNS drug development is designing molecules that can efficiently cross the highly selective blood-brain barrier (BBB).[19] A compound with excellent in vitro potency is of little therapeutic value if it cannot reach its target in the brain.[20] Therefore, early assessment of pharmacokinetic (PK) properties is essential.

In Vitro BBB Models: High-throughput in vitro models are used as an initial screen for BBB permeability.[21]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-coated filter, simulating passive diffusion across the BBB.

  • Cell-based Models (e.g., Caco-2, hCMEC/D3): These models use monolayers of endothelial-like cells to assess both passive permeability and the potential for active transport by efflux pumps (like P-glycoprotein), which can actively remove drugs from the brain.[21][22]

In Vivo Pharmacokinetics: Compounds that show promise in vitro are then evaluated in vivo, typically in rodents. Following administration, blood and brain tissue are collected at various time points. Analysis of drug concentrations in both compartments allows for the determination of key parameters.[23]

Table 2: Example Pharmacokinetic Data for Lead Candidates

Compound IDPAMPA Pe (10⁻⁶ cm/s)Caco-2 Efflux RatioIn Vivo t₁/₂ (plasma, hr)In Vivo Brain/Plasma Ratio (Kp)
PZA-0035.83.51.80.4
PZA-00412.1< 2.04.52.1

This data is illustrative. A high Pe, low efflux ratio, and high Kp are generally desirable for a CNS drug candidate. A Kp value > 1 indicates that the compound concentrates in the brain tissue relative to the plasma.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel CNS agents. Its structural features provide a unique opportunity for fine-tuning pharmacological activity and pharmacokinetic properties. The systematic application of the protocols and workflows described in this guide—from rational synthetic design to rigorous in vitro and in vivo testing—is essential for unlocking the full therapeutic potential of this chemical class.

Future efforts should focus on leveraging computational tools for in silico screening and property prediction to more efficiently design derivatives with optimized BBB permeability and reduced off-target activity.[24] Furthermore, exploring novel substitutions and stereochemical configurations of the this compound core will likely yield next-generation CNS drug candidates with improved efficacy and safety profiles.

References

  • Bourin, M., & Hascoët, M. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]
  • Cryan, J. F., & Slattery, D. A. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. PubMed. [Link]
  • de Lange, E. C. M. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery. [Link]
  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. NC3Rs. [Link]
  • Jamal, A., et al. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]
  • Aragen. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Aragen. [Link]
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
  • Carmichael, S. T. (2012). Animal Models of Neurological Disorders. Neurotherapeutics. [Link]
  • S, P., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]
  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System.
  • Rauti, R., et al. (2020). Recent progress in translational engineered in vitro models of the central nervous system. Developmental Dynamics. [Link]
  • Yamamoto, Y., et al. (2018). Prediction of human CNS pharmacokinetics using a physiologically-based pharmacokinetic modeling approach. European Journal of Pharmaceutical Sciences. [Link]
  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link]
  • Understanding Animal Research. (2021). Animal research: antidepressants and the forced swim test. YouTube. [Link]
  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents.
  • Eltokhi, A., et al. (2021). Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent. Frontiers in Behavioral Neuroscience. [Link]
  • de Lange, E. C. M. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online. [Link]
  • Ke, A. B., & Zamek-Gliszczynski, M. J. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacology & Therapeutics. [Link]
  • Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. [Link]
  • Guilloux, J. P., et al. (2022). Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online. [Link]
  • Grimm, M., et al. (2005).
  • Schetz, J. A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods. [Link]
  • Stevenson, G. W., et al. (2014).
  • Wang, Y., et al. (2021). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. Physical Chemistry Chemical Physics. [Link]
  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]
  • Molbase. (2025). This compound. Molbase. [Link]
  • Lee, Y., & Kim, K. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
  • Shafiee, A., et al. (2006). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
  • Nocentini, A., & Supuran, C. T. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
  • Meyers, M., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
  • Boyadzhieva, S. S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. [Link]
  • Park, H., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry. [Link]
  • Gyllenberg, B., & Gordin, F. (1963). SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1- C HYDROCHLORIDE. Acta Chemica Scandinavica. [Link]
  • Wu, Y., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Zhang, Y., et al. (2022). Design, synthesis, and evaluation of phenylpiperazine-phenylacetate derivatives as rapid recovery hypnotic agents. European Journal of Medicinal Chemistry. [Link]
  • Al-Ghorbani, M., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic Chemistry. [Link]
  • Foley, D. J., et al. (2016). Assessment of the relevance of scaffolds to CNS drug discovery.
  • Gholizadeh, S., et al. (2019). Appropriate Scaffold Selection for CNS Tissue Engineering. Semantic Scholar. [Link]
  • Cignarella, G., et al. (1996). Long-acting fentanyl analogues: synthesis and pharmacology of N-(1-phenylpyrazolyl)-N-(1-phenylalkyl-4-piperidyl)propanamides. European Journal of Medicinal Chemistry. [Link]
  • Löfberg, C., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. [Link]
  • Filizola Lab. (2023). Harnessing the Power of Artificial Intelligence and Machine Learning to Boost CNS Drug Discovery. Filizola Lab. [Link]
  • Kumar, A., et al. (2024). Synthesis and Pharmacological Evaluation of Novel Drug Derivatives for Therapeutic Use. Authorea. [Link]

Sources

Application Notes and Protocols: High-Yield Radiosynthesis of [¹¹C]2-Phenylazepane for Positron Emission Tomography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the radiolabeling of 2-phenylazepane with carbon-11 to produce the novel PET tracer, N-[¹¹C]methyl-2-phenylazepane. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in-vivo quantification of biological processes.[1] Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET studies as it allows for multiple scans in a single day and minimizes the patient's radiation exposure.[2][3] The introduction of a carbon-11 atom into a bioactive molecule has a negligible effect on its biochemical properties.[1][3] This protocol details a robust and automated radiosynthesis of N-[¹¹C]methyl-2-phenylazepane, including precursor synthesis, radiolabeling via N-methylation, purification, and stringent quality control measures. The causality behind each experimental step is explained to ensure both reproducibility and a deep understanding of the underlying radiochemistry.

Introduction and Scientific Rationale

This compound and its derivatives are a class of compounds with significant interest in neuroscience and oncology due to their potential interactions with various central nervous system targets and their presence in the structure of some targeted therapies. The development of a PET tracer based on this scaffold, such as N-[¹¹C]methyl-2-phenylazepane, would enable non-invasive in-vivo studies of its pharmacokinetics, pharmacodynamics, and target engagement.

The short half-life of carbon-11 necessitates a rapid and efficient radiosynthesis.[4] The most common and well-established method for incorporating carbon-11 is through methylation of heteroatoms such as nitrogen or oxygen using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[2][3] This protocol leverages this classic approach for the synthesis of N-[¹¹C]methyl-2-phenylazepane from its corresponding desmethyl precursor, this compound. The entire process, from cyclotron production of [¹¹C]CO₂ to the final formulated product, is designed to be completed within 2-3 half-lives of carbon-11.[1]

Materials and Methods

Materials and Instrumentation
  • Precursor: this compound (synthesis detailed below or commercially sourced)

  • Reagents for [¹¹C]CH₃I synthesis: Lithium aluminum hydride (LiAlH₄), hydroiodic acid (HI), nitrogen gas (N₂), oxygen gas (O₂), hydrogen gas (H₂).

  • Reagents for Radiosynthesis: Anhydrous dimethylformamide (DMF), sodium hydride (NaH).

  • Purification: C18 Sep-Pak cartridges, semi-preparative HPLC system with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

  • Quality Control: Analytical HPLC system, gas chromatograph, pH strips, endotoxin detection kit, sterile filtration apparatus.

  • Instrumentation: Medical cyclotron, automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora), dose calibrator, radiation detectors.

Synthesis of the Precursor: this compound

The synthesis of the this compound precursor is a critical first step. While several synthetic routes exist, a common approach involves the Beckmann rearrangement of cyclohexanone oxime followed by functionalization. For the scope of this application note, we will assume the availability of the precursor. Researchers should ensure the precursor is of high purity (>98%) as determined by NMR and LC-MS to avoid interference in the radiolabeling step.

Experimental Protocols

Production of [¹¹C]Carbon Dioxide and [¹¹C]Methyl Iodide

The radiosynthesis begins with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[1][3][5]

Step-by-Step Protocol for [¹¹C]CH₃I Synthesis:

  • Cyclotron Target: Irradiate a target containing nitrogen gas with a small amount of oxygen (typically 0.5-2%) with protons. This produces [¹¹C]CO₂.[3]

  • Trapping and Reduction: The resulting [¹¹C]CO₂ is trapped on a molecular sieve. It is then released and reduced to [¹¹C]methane ([¹¹C]CH₄) by passing it over a nickel catalyst at high temperature in the presence of hydrogen gas.

  • Gas-Phase Iodination: The [¹¹C]CH₄ is then reacted with gaseous iodine in a heated quartz tube to form [¹¹C]methyl iodide ([¹¹C]CH₃I).

  • Trapping of [¹¹C]CH₃I: The [¹¹C]CH₃I is trapped in a suitable solvent, typically anhydrous DMF, for the subsequent radiolabeling reaction.

The entire process is typically automated within a synthesis module.

Radiosynthesis of N-[¹¹C]methyl-2-phenylazepane

The core of the procedure is the N-methylation of the this compound precursor using the freshly prepared [¹¹C]CH₃I.

Step-by-Step Radiosynthesis Protocol:

  • Precursor Preparation: In a sealed reaction vessel, dissolve 1-2 mg of this compound in 300-500 µL of anhydrous DMF.

  • Deprotonation: Add a small amount of a suitable base, such as sodium hydride (NaH), to deprotonate the secondary amine, forming the more nucleophilic amide anion. This step is crucial for efficient methylation.

  • Introduction of [¹¹C]CH₃I: The trapped [¹¹C]CH₃I is bubbled through the reaction mixture.

  • Reaction: The reaction vessel is heated to 80-100°C for 3-5 minutes to facilitate the nucleophilic substitution reaction.

  • Quenching: After the reaction period, the mixture is cooled, and the reaction is quenched by the addition of water or an HPLC mobile phase.

Purification of [¹¹C]this compound

Purification is essential to remove unreacted [¹¹C]CH₃I, the precursor, and any radiolabeled byproducts. This is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Step-by-Step Purification Protocol:

  • HPLC Injection: The crude reaction mixture is injected onto a semi-preparative C18 HPLC column.

  • Elution: The product is eluted using a suitable mobile phase (e.g., a gradient of acetonitrile and water containing 0.1% TFA). The radioactive peak corresponding to N-[¹¹C]methyl-2-phenylazepane is collected.

  • Formulation: The collected fraction, which is in the HPLC mobile phase, is then reformulated for in-vivo use. This typically involves passing the solution through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove residual solvents, and the final product is eluted with a small volume of ethanol, followed by sterile saline to achieve an injectable solution.

Quality Control

Stringent quality control is mandatory to ensure the safety and efficacy of the radiotracer for preclinical or clinical use.[6]

Parameter Acceptance Criteria Method
Radiochemical Purity > 95%Analytical HPLC
Chemical Purity Peak corresponding to product should be identifiable and free of significant impurities.Analytical HPLC (with UV detector)
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol)Calculated from the radioactivity and the mass of the product determined by HPLC.
pH 4.5 - 7.5pH paper or pH meter[6]
Residual Solvents Ethanol < 10% (v/v), Acetonitrile < 410 ppmGas Chromatography
Sterility SterileCulture in fluid thioglycolate and soybean-casein digest media.[6]
Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Data and Expected Results

The described protocol is expected to yield N-[¹¹C]methyl-2-phenylazepane with high radiochemical yield and purity.

Parameter Expected Value
Radiochemical Yield (decay-corrected) 30-50% (based on initial [¹¹C]CO₂)
Total Synthesis Time 30-40 minutes
Specific Activity 70-150 GBq/µmol
Radiochemical Purity > 98%

Visualizations

Radiosynthesis Workflow

Radiosynthesis_Workflow cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]CH₃I Synthesis cluster_2 Radiolabeling & Purification Cyclotron Cyclotron ¹⁴N(p,α)¹¹C ¹⁴N(p,α)¹¹C Cyclotron->¹⁴N(p,α)¹¹C [¹¹C]CO₂ [¹¹C]CO₂ ¹⁴N(p,α)¹¹C->[¹¹C]CO₂ Reduction Reduction [¹¹C]CO₂->Reduction [¹¹C]CH₄ [¹¹C]CH₄ Reduction->[¹¹C]CH₄ Iodination Iodination [¹¹C]CH₄->Iodination [¹¹C]CH₃I [¹¹C]CH₃I Iodination->[¹¹C]CH₃I Reaction Reaction [¹¹C]CH₃I->Reaction Precursor This compound Precursor Precursor->Reaction Crude Product Crude Product Reaction->Crude Product HPLC HPLC Crude Product->HPLC Purified Product [¹¹C]this compound HPLC->Purified Product Formulation Formulation Purified Product->Formulation Final Product Final Product Formulation->Final Product

Caption: Automated radiosynthesis workflow for N-[¹¹C]methyl-2-phenylazepane.

Chemical Reaction Scheme

Chemical_Reaction cluster_reaction N-Methylation Reaction [¹¹C]CO₂ [¹¹C]CO₂ [¹¹C]CH₄ [¹¹C]CH₄ [¹¹C]CO₂->[¹¹C]CH₄ 1. LiAlH₄ or Ni/H₂ [¹¹C]CH₃I [¹¹C]CH₃I [¹¹C]CH₄->[¹¹C]CH₃I 2. I₂, heat Precursor This compound Product N-[¹¹C]methyl-2-phenylazepane [¹¹C]CH₃IPrecursor [¹¹C]CH₃IPrecursor [¹¹C]CH₃IPrecursor->Product 3. NaH, DMF, 80-100°C

Sources

"in vitro assay for 2-phenylazepane opioid receptor binding"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Comprehensive In Vitro Radioligand Binding Assay for Characterizing 2-Phenylazepane Affinity and Selectivity at Human Opioid Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The opioid system, comprising primarily the mu (μ, MOP), delta (δ, DOP), and kappa (κ, KOP) receptors, is a critical target for analgesics and a key area of study in addiction and mood disorders.[1][2] The development of novel ligands with specific receptor affinity profiles is essential for advancing therapeutics. This document provides a detailed application note and a robust protocol for determining the binding affinity and selectivity of a novel compound, exemplified by this compound, for the human MOP, DOP, and KOP receptors. The core methodology is a competitive radioligand binding assay using membrane preparations from cells stably expressing the recombinant human opioid receptors. We detail the entire workflow, from cell membrane preparation to data analysis and interpretation, providing the scientific rationale behind each critical step to ensure a self-validating and reproducible experimental design.

Assay Principle: Competitive Inhibition Binding

The foundation of this protocol is the principle of competitive radioligand binding.[3][4] This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a specific, high-affinity radiolabeled ligand ("radioligand") from its receptor binding site.

The Causality: The assay operates on the law of mass action. The radioligand and the test compound compete for a finite number of receptors. A high-affinity test compound will displace the radioligand at lower concentrations, whereas a low-affinity compound will require much higher concentrations to achieve the same effect. By measuring the amount of bound radioactivity at various concentrations of the test compound, we can generate a dose-response curve to determine the compound's inhibitory concentration 50% (IC50). This IC50 value is then used to calculate the inhibition constant (Ki), a true measure of the compound's binding affinity.

G cluster_0 Assay Condition: Equilibrium cluster_1 Measurement & Outcome Receptor Opioid Receptor (MOP, DOP, or KOP) Bound_Complex Radioligand-Receptor Complex (Signal) Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Receptor Binds Test_Compound Test Compound (this compound) Test_Compound->Receptor Competes Measurement Measure Radioactivity of Bound Complex Bound_Complex->Measurement Quantify IC50 Determine IC50 Value (Concentration of Test Compound that displaces 50% of Radioligand) Measurement->IC50 Generates Data For Ki Calculate Ki Value (Binding Affinity) IC50->Ki Via Cheng-Prusoff Equation

Caption: Principle of the competitive radioligand binding assay.

Materials and Reagents

Rationale for Selection: The choice of reagents is critical for assay success. We use cell lines with stable, high-level expression of a single human opioid receptor subtype to ensure target specificity. The radioligands are selected for their high affinity and selectivity for their respective receptors, providing a robust signal window.

Item Description/Source Example Purpose
Cell Lines CHO-K1 or HEK293 cells stably expressing human MOP, DOP, or KOP receptors (e.g., from PerkinElmer, Millipore).Source of specific opioid receptors.[5][6][7]
Culture Media Ham's F-12, DMEM/F-12, supplemented with FBS, Pen/Strep, and a selection antibiotic (e.g., G418).Cell growth and maintenance.
Radioligands MOP: [³H]DAMGO (PerkinElmer) DOP: [³H]DPDPE (PerkinElmer) KOP: [³H]U69,593 (PerkinElmer)High-affinity probes to label the target receptors.[7][8][9]
Competitors Test Compound: this compound (Synthesized) NSB Control (MOP): Naloxone (Sigma) NSB Control (DOP): Naltrindole (Sigma) NSB Control (KOP): U-50,488 (Sigma)Unlabeled ligands for competition and defining non-specific binding.[8][10][11]
Buffers Membrane Prep Buffer: 50 mM Tris-HCl, pH 7.4. Assay Buffer: 50 mM Tris-HCl, pH 7.4. Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.Maintain physiological pH and protein integrity.[6]
Reagents Protease Inhibitor Cocktail (e.g., Sigma P8340), Bovine Serum Albumin (BSA).Prevent protein degradation and reduce non-specific binding.
Equipment Cell culture incubator, refrigerated centrifuge, tissue homogenizer (e.g., Dounce or Polytron), 96-well plates, cell harvester, liquid scintillation counter, glass fiber filters (GF/C).Standard laboratory equipment for cell culture, membrane preparation, and assay execution.

Experimental Protocols

Part A: Preparation of Receptor-Enriched Cell Membranes

Trustworthiness through Quality Control: The quality of the membrane preparation directly impacts the reliability of the binding data. A consistent protein concentration and high receptor density are paramount. This protocol is designed to enrich for plasma membranes where these G protein-coupled receptors (GPCRs) are located.[12][13]

  • Cell Culture & Harvest: Culture cells expressing the target receptor (MOP, DOP, or KOP) to ~90% confluency in T175 flasks.

  • Cell Collection: Aspirate media, wash cells once with ice-cold PBS, and scrape cells into a 50 mL conical tube. Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Homogenization: Discard the supernatant. Resuspend the cell pellet in 10 mL of ice-cold Membrane Prep Buffer containing a protease inhibitor cocktail.

  • Lysis: Homogenize the cell suspension using a Polytron or Dounce homogenizer (20-30 strokes on ice). This step is crucial for lysing the cells and releasing the membranes.

  • Crude Membrane Pelleting: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. This pellets the heavier cellular components, including the plasma membranes.

  • Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Membrane Prep Buffer and repeat the centrifugation (40,000 x g for 30 min at 4°C). This wash step removes cytosolic proteins.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a small volume (1-2 mL) of Assay Buffer.

  • Quantification & Storage: Determine the total protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use. A typical yield should be several mg of protein per T175 flask.

Part B: Competitive Radioligand Binding Assay Workflow

Self-Validating Design: This protocol incorporates three key controls for every plate, making the results self-validating:

  • Total Binding (TB): Membranes + Radioligand. Represents the maximum signal.

  • Non-Specific Binding (NSB): Membranes + Radioligand + high concentration of a saturating unlabeled ligand. Defines the background signal due to binding to non-receptor components.[6][8]

  • Specific Binding (SB): Calculated as SB = TB - NSB. For a valid assay, specific binding should be >80% of total binding.

Workflow start Start prep Prepare Reagents: 1. Dilute Membranes in Assay Buffer 2. Prepare 12-point serial dilution of this compound 3. Prepare Radioligand (at 2x final conc.) 4. Prepare NSB ligand (at 2x final conc.) start->prep plate Plate Assay Components (96-well plate) - Total Binding Wells - NSB Wells - Test Compound Wells prep->plate incubate Incubate Plate (e.g., 90 min at 25°C) Allows binding to reach equilibrium. plate->incubate harvest Harvest & Separate Rapidly filter plate contents through GF/C filter mat using a cell harvester. incubate->harvest wash Wash Filters (3x with ice-cold Wash Buffer) Removes unbound radioligand. harvest->wash dry Dry Filter Mat wash->dry count Quantify Radioactivity Add scintillation cocktail and count CPM in a microplate counter. dry->count analyze Data Analysis Calculate IC50 and Ki values. count->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the binding assay.

Step-by-Step Protocol:

  • Assay Setup: Set up a 96-well plate. All additions should be performed in triplicate. The final assay volume is 200 µL.

    • Total Binding Wells: 100 µL Assay Buffer.

    • NSB Wells: 100 µL of NSB ligand (e.g., 20 µM Naloxone for MOP).

    • Test Compound Wells: 100 µL of this compound at various concentrations (e.g., 12-point curve from 1 pM to 10 µM).

  • Add Membranes: Add 50 µL of the diluted membrane preparation to all wells. The optimal amount of membrane protein (typically 5-20 µ g/well ) should be predetermined in a saturation binding experiment to ensure the signal is robust and that less than 10% of the radioligand is bound.

  • Initiate Reaction: Add 50 µL of the radioligand to all wells. The radioligand concentration should be approximately equal to its known dissociation constant (Kd) for the receptor (e.g., ~1 nM for [³H]DAMGO).

  • Incubation: Seal the plate and incubate for 90-120 minutes at room temperature (25°C) with gentle shaking.[8]

  • Termination & Harvesting: Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine to reduce non-specific filter binding. Rapidly aspirate the contents of the wells through the filter mat using a cell harvester.

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer to remove all unbound radioligand.

  • Counting: Dry the filter mat completely. Place it in a sample bag, add liquid scintillation cocktail, and count the retained radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

From Raw Counts to Affinity: The goal of data analysis is to convert the raw CPM values into a quantitative measure of affinity (Ki).

  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

  • Determine IC50: Plot the % Inhibition against the log[this compound]. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This will yield the IC50 value.[14]

  • Calculate Ki (Inhibition Constant): The IC50 is dependent on the assay conditions (specifically the radioligand concentration). To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L] / Kd))

    • [L] = Concentration of radioligand used in the assay.

    • Kd = Dissociation constant of the radioligand for the receptor (must be determined previously or obtained from literature).

Data Presentation: The final binding affinities (Ki) for this compound should be determined for all three receptor subtypes and presented in a clear, tabular format to easily assess potency and selectivity.

Receptor Subtype Radioligand Test Compound: this compound Selectivity Ratio
Ki (nM) ± SEM
Human Mu (MOP) [³H]DAMGO[Insert experimental value]KOR Ki / MOP Ki = ?
Human Delta (DOP) [³H]DPDPE[Insert experimental value]KOR Ki / DOP Ki = ?
Human Kappa (KOP) [³H]U69,593[Insert experimental value]-

Interpretation: The Ki value represents the concentration of this compound required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity. The selectivity ratios reveal the compound's preference for one receptor subtype over others. For example, a KOR/MOP selectivity ratio >100 would indicate the compound is 100-fold more selective for the mu-opioid receptor than the kappa-opioid receptor.

References

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology.
  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target.
  • In vitro opioid receptor assays. Current Protocols in Pharmacology.
  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery.
  • On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry.
  • THE DELTA OPIOID RECEPTOR TOOL BOX. Neuroscience.
  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Molecules.
  • Affinity Labeling Mu Opioid Receptors With Novel Radioligands. Journal of Pharmacological and Toxicological Methods.
  • Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening. Journal of Medicinal Chemistry.
  • Membrane Protein Extraction and Isol
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
  • Molecular Control of δ-Opioid Receptor Signaling.
  • Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology.
  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols.
  • A Comparative Guide to the Receptor Binding Affinities of Kappa-Opioid Ligands. BenchChem.
  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Journal of Receptor Research.
  • Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities.

Sources

Application Notes and Protocols for the Evaluation of 2-Phenylazepane as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Phenylazepane in Dopaminergic Modulation

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] This mechanism is pivotal in controlling the intensity and duration of dopamine signaling, which governs essential physiological processes such as motor control, motivation, and reward.[1] Consequently, the DAT has emerged as a key target for a wide array of therapeutic agents and is also implicated in the action of several drugs of abuse.[1][3] Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the DAT, leading to elevated extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[3][4] This action underlies their therapeutic utility in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and certain forms of depression.[3]

This document provides a comprehensive guide for the evaluation of this compound, a small molecule with a chemical structure suggestive of potential interaction with monoamine transporters. While specific pharmacological data on this compound as a dopamine reuptake inhibitor is not extensively documented in publicly available literature, its structural motifs warrant a thorough investigation of its activity at the DAT. These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically characterize the potential of this compound as a novel DRI.

The following sections will detail the necessary in vitro and in vivo methodologies, from initial binding affinity and functional uptake inhibition assays to more complex assessments of dopamine dynamics in the living brain. Each protocol is presented with the underlying scientific principles to ensure a comprehensive understanding of the experimental design and data interpretation.

Chemical Profile of this compound

PropertyValueSource
CAS Number 3466-82-8[5][6]
Molecular Formula C₁₂H₁₇N[5][6]
Molecular Weight 175.27 g/mol [5][6]
SMILES C1CCNC(CC1)C1=CC=CC=C1[6]

In Vitro Evaluation of this compound

The initial assessment of this compound's interaction with the dopamine transporter should be conducted using in vitro assays. These assays are crucial for determining the compound's binding affinity, potency, and selectivity.

Radioligand Binding Assay: Determining Binding Affinity (Ki) for DAT

This assay quantifies the affinity of this compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand that binds to the DAT.[1]

  • Preparation of Synaptosomal Membranes:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes containing the DAT.[1]

    • Resuspend the pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the synaptosomal membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428).

    • Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For determination of non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).

    • Incubate the plate at a specified temperature and duration to reach binding equilibrium.

  • Termination and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[1]

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[1]

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay: Measuring Functional Potency (IC₅₀)

This cell-based assay directly measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.[7][8] This provides a functional measure of the compound's potency.

  • Cell Culture:

    • Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.[7]

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[1][9]

    • Incubate the cells at 37°C in a 5% CO₂ incubator.[1]

  • Uptake Assay:

    • On the day of the assay, wash the cells with pre-warmed uptake buffer.[1]

    • Add uptake buffer containing varying concentrations of this compound to the wells.

    • For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine.[1][2]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[1]

    • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to all wells.[7]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[1]

  • Termination and Quantification:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[1]

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS).[1]

    • Transfer the cell lysates to scintillation vials and measure the radioactivity.[7]

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of [³H]Dopamine taken up by the cells.[7]

    • Plot the percentage of dopamine uptake inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[7]

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Dopamine Uptake Inhibition Assay prep_mem Synaptosomal Membrane Preparation binding_assay Binding Assay with [³H]Ligand & this compound prep_mem->binding_assay filtration Filtration & Washing binding_assay->filtration counting_b Scintillation Counting filtration->counting_b analysis_b Data Analysis (IC₅₀, Ki) counting_b->analysis_b cell_culture Culture hDAT-expressing Cells uptake_assay Uptake Assay with [³H]Dopamine & this compound cell_culture->uptake_assay termination Termination & Lysis uptake_assay->termination counting_u Scintillation Counting termination->counting_u analysis_u Data Analysis (IC₅₀) counting_u->analysis_u start This compound start->prep_mem start->cell_culture

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Evaluation of this compound

Following promising in vitro results, in vivo studies are essential to understand the effects of this compound on dopamine neurotransmission in a living organism.

In Vivo Microdialysis: Measuring Extracellular Dopamine Levels

Microdialysis is a powerful technique for monitoring the concentration of neurotransmitters in the extracellular fluid of specific brain regions.[10][11][12] This method can directly assess the impact of this compound administration on dopamine levels in areas rich in dopaminergic terminals, such as the striatum.

  • Animal Preparation and Surgery:

    • Anesthetize a rodent (e.g., rat) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

    • Allow the animal to recover from surgery for at least 48-72 hours.[13]

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

    • Collect baseline dialysate samples to establish basal dopamine levels.[13]

    • Administer this compound via a systemic route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) post-administration.[13]

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[13]

  • Data Analysis:

    • Quantify the dopamine peak in each chromatogram.

    • Express the post-administration dopamine levels as a percentage of the baseline levels.

    • Plot the change in extracellular dopamine concentration over time.

Visualizing the Dopaminergic Synapse and Microdialysis

Dopamine_Synapse cluster_synapse Dopaminergic Synapse cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft dat Dopamine Transporter (DAT) synaptic_cleft->dat Reuptake receptors Dopamine Receptors synaptic_cleft->receptors Binding microdialysis_probe Microdialysis Probe (Samples Extracellular Dopamine) synaptic_cleft->microdialysis_probe vesicles Dopamine Vesicles vesicles->synaptic_cleft Release phenylazepane This compound phenylazepane->dat Inhibits

Caption: Inhibition of DAT by this compound increases synaptic dopamine.

Data Presentation: Hypothetical Results

The following table summarizes hypothetical data for this compound compared to a known dopamine reuptake inhibitor, cocaine. This illustrates how the experimental data would be presented.

CompoundDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC₅₀, nM)In Vivo Microdialysis (% Increase in Striatal Dopamine)
This compound To be determinedTo be determinedTo be determined
Cocaine ~390 - 640[4]250 - 510[4]~300-400% at 10 mg/kg, i.p.

Structure-Activity Relationship (SAR) Considerations

The evaluation of this compound can be placed within the broader context of structure-activity relationships for dopamine reuptake inhibitors. The phenyl and azepane moieties are key structural features. Modifications to these rings, such as the addition of substituents or alterations in their relative orientation, can significantly impact binding affinity and potency at the DAT.[14][15][16] A systematic investigation of this compound analogs could elucidate the key structural determinants for DAT inhibition and selectivity.[17][18]

Analytical Methods for this compound Quantification

For pharmacokinetic studies and to ensure accurate dosing solutions, reliable analytical methods for the quantification of this compound are necessary. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or ultraviolet (UV) detection would be suitable methods for this purpose.[19][20][21] Method development would involve optimizing the mobile phase, stationary phase, and detection parameters for sensitive and specific quantification of this compound in various matrices, such as plasma or brain tissue.

Conclusion

The protocols outlined in this document provide a rigorous framework for the comprehensive evaluation of this compound as a potential dopamine reuptake inhibitor. By systematically progressing from in vitro binding and functional assays to in vivo microdialysis, researchers can elucidate the pharmacological profile of this compound. The data generated will be crucial for determining its potency, efficacy, and potential as a novel therapeutic agent for dopamine-related disorders.

References

  • In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse. 1990;6(1):106-12. doi: 10.1002/syn.890060113.
  • A Comparative Guide to Dopamine Reuptake Inhibitors: 3-CPMT and Altern
  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole - Benchchem.
  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW.
  • In vitro assays for the functional characterization of the dopamine transporter (D
  • In Vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed Central.
  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling - American Chemical Society.
  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices.
  • Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release with Thioproperazine - Benchchem.
  • Comparing the efficacy of different dopamine reuptake inhibitors - Benchchem.
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
  • This compound - 3466-82-8, C12H17N, density, melting point, boiling point, structural formula, synthesis.
  • Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes With Hydroxyl Groups That Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed.
  • 3466-82-8|this compound|BLD Pharm.
  • Analytical Methods Used for the Detection and Quantific
  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
  • (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists.
  • Dopamine reuptake inhibitor - Wikipedia. [Link]
  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC - NIH.
  • Analytical methods for determination of benzodiazepines.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC - PubMed Central.
  • Analytical Methods Used for the Detection and Quantific

Sources

Application Notes and Protocols: Elucidating the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Activity of 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential serotonin-norepinephrine reuptake inhibitor (SNRI) activity of the novel compound, 2-phenylazepane. This document will guide users through the essential in vitro and in vivo assays required to characterize the pharmacological profile of this compound, from initial target binding to behavioral effects. The protocols are designed to be self-validating, with explanations of the scientific rationale behind the experimental choices.

Introduction: The Rationale for Investigating this compound as an SNRI

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a cornerstone in the treatment of major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[1] Their therapeutic efficacy stems from their ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these key neurotransmitters.[2] This dual mechanism of action can offer a broader spectrum of efficacy compared to single-action agents like selective serotonin reuptake inhibitors (SSRIs).[1]

The azepane scaffold is a privileged structure in medicinal chemistry, known to interact with various central nervous system (CNS) targets. The introduction of a phenyl group at the 2-position of the azepane ring presents a novel chemical entity, this compound, with a structural resemblance to some known monoamine reuptake inhibitors. This structural hypothesis warrants a thorough investigation into its potential as a novel SNRI. These application notes will outline the critical experiments to test this hypothesis.

Part 1: In Vitro Characterization of this compound

The initial phase of characterization involves determining the direct interaction of this compound with its putative molecular targets, SERT and NET. This is achieved through radioligand binding assays to assess binding affinity (Ki) and neurotransmitter uptake inhibition assays to determine functional potency (IC50).

Radioligand Binding Assays: Assessing Affinity for SERT and NET

Radioligand binding assays are a gold-standard for quantifying the affinity of a test compound for a specific receptor or transporter.[3] These assays measure the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target transporter.

Protocol 1: Competitive Radioligand Binding Assay for SERT and NET

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).

Materials:

  • HEK-293 cells stably expressing hSERT or hNET

  • Cell membrane preparation from the above cells

  • Radioligand for SERT: [³H]Citalopram or [³H]Paroxetine[4][5]

  • Radioligand for NET: [³H]Nisoxetine[2]

  • Unlabeled this compound

  • Reference compounds (e.g., Fluoxetine for SERT, Desipramine for NET)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[6]

  • Wash Buffer: Ice-cold Assay Buffer[6]

  • 96-well microplates

  • Glass fiber filter mats (pre-soaked in polyethylenimine)

  • Cell harvester

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing either hSERT or hNET to confluence.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7]

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET) + 50 µL of radioligand + 100 µL of membrane preparation.[6]

    • Test Compound: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) + 50 µL of radioligand + 100 µL of membrane preparation.[6]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.[6]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and measure the radioactivity in a liquid scintillation counter.[6]

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[8][9]

Neurotransmitter Uptake Inhibition Assays: Determining Functional Potency

While binding assays measure affinity, neurotransmitter uptake assays assess the functional ability of a compound to inhibit the transport of serotonin or norepinephrine into cells.[10]

Protocol 2: Neurotransmitter Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of [³H]serotonin and [³H]norepinephrine.

Materials:

  • HEK-293 cells stably expressing hSERT or hNET (or rat brain synaptosomes)[10]

  • [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE)

  • Unlabeled this compound

  • Reference compounds (e.g., Paroxetine for SERT, Reboxetine for NET)

  • Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer[10]

  • 96-well cell culture plates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Plate the hSERT or hNET expressing cells in a 96-well plate and allow them to adhere overnight.[11]

  • Pre-incubation: Wash the cells with KRH buffer. Then, pre-incubate the cells with varying concentrations of this compound or reference compound for 10-20 minutes at 37°C.[12]

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]5-HT (for SERT) or [³H]NE (for NET) to each well to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The exact time should be optimized to be within the linear range of uptake.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells several times with ice-cold KRH buffer to stop the uptake process.[12]

  • Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

Data Analysis:

  • Determine Inhibition: Calculate the percentage of inhibition of uptake for each concentration of this compound compared to the control (no inhibitor).

  • Generate a Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value.

Hypothetical In Vitro Data for this compound

ParameterSERTNET
Binding Affinity (Ki, nM) 15.245.8
Uptake Inhibition (IC50, nM) 25.578.3

In Vitro Screening Workflow

G cluster_0 Target Identification cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Outcome target Hypothesized SNRI Activity of this compound binding Radioligand Binding Assays (SERT & NET) target->binding Assess Affinity uptake Neurotransmitter Uptake Assays (SERT & NET) target->uptake Assess Function ki_calc Determine Binding Affinity (Ki) binding->ki_calc ic50_calc Determine Functional Potency (IC50) uptake->ic50_calc profile Pharmacological Profile (Potency & Selectivity) ki_calc->profile ic50_calc->profile

Caption: Workflow for in vitro characterization of this compound.

Part 2: In Vivo Evaluation of this compound

Following promising in vitro results, the next crucial step is to evaluate the antidepressant- and anxiolytic-like effects of this compound in established animal models.

Forced Swim Test (FST): Assessing Antidepressant-like Activity

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.[13][14]

Protocol 3: Forced Swim Test in Mice

Objective: To evaluate the antidepressant-like effects of this compound in mice.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Vehicle (e.g., saline or a suitable solvent)

  • Reference antidepressant (e.g., Imipramine or Desvenlafaxine)

  • Transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm[15]

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound (at various doses), vehicle, or the reference antidepressant via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the cylinder of water for a 6-minute session.[14]

  • Recording: Record the entire session with a video camera.

  • Post-Test Care: After 6 minutes, remove the mouse from the water, dry it thoroughly, and return it to its home cage.

Data Analysis:

  • Score the video recordings for the last 4 minutes of the 6-minute session.

  • Measure the following parameters:

    • Immobility time: The duration the mouse spends floating motionless or making only small movements necessary to keep its head above water.

    • Swimming time: The duration the mouse spends actively swimming around the cylinder.

    • Climbing time: The duration the mouse spends making active movements with its forepaws in and out of the water, usually directed against the walls.

  • Compare the immobility time between the this compound-treated groups, the vehicle group, and the reference antidepressant group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Elevated Plus Maze (EPM): Assessing Anxiolytic-like Activity

The Elevated Plus Maze is a standard behavioral test for assessing anxiety-like behavior in rodents.[8] The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[16][17]

Protocol 4: Elevated Plus Maze in Rats or Mice

Objective: To evaluate the anxiolytic-like effects of this compound.

Materials:

  • Male Wistar rats or Swiss Webster mice

  • This compound

  • Vehicle

  • Reference anxiolytic (e.g., Diazepam)

  • Elevated plus maze apparatus (elevated 50-70 cm from the floor)

  • Video tracking software

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.[17]

  • Drug Administration: Administer this compound (at various doses), vehicle, or the reference anxiolytic 30-60 minutes before the test.

  • Test Session: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore freely for 5 minutes.[16]

  • Recording: Record the session using a video camera connected to a tracking system.[17]

  • Post-Test: After the 5-minute session, return the animal to its home cage. Clean the maze thoroughly between each animal to remove olfactory cues.[17]

Data Analysis:

  • The video tracking software will automatically score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Compare these parameters between the different treatment groups using appropriate statistical tests.

Hypothetical In Vivo Data for this compound

Behavioral TestParameterVehicleThis compound (10 mg/kg)This compound (30 mg/kg)Reference Drug
Forced Swim Test Immobility Time (s)150 ± 10110 ± 885 ± 7 90 ± 9
Elevated Plus Maze % Time in Open Arms15 ± 325 ± 435 ± 5 40 ± 6

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

In Vivo Evaluation Pipeline

G cluster_0 Pre-clinical Candidate cluster_1 Behavioral Models cluster_2 Data Collection & Analysis cluster_3 Outcome candidate This compound (Promising In Vitro Profile) fst Forced Swim Test (FST) (Antidepressant-like Activity) candidate->fst epm Elevated Plus Maze (EPM) (Anxiolytic-like Activity) candidate->epm fst_data Measure Immobility Time fst->fst_data epm_data Measure Time in Open Arms epm->epm_data in_vivo_profile In Vivo Efficacy Profile fst_data->in_vivo_profile epm_data->in_vivo_profile

Caption: Pipeline for the in vivo evaluation of this compound.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential SNRI. The hypothetical data presented illustrate a compound with a promising profile: potent binding and functional inhibition at both SERT and NET in vitro, coupled with significant antidepressant- and anxiolytic-like effects in vivo.

Should experimental data for this compound align with this hypothetical profile, further studies would be warranted. These could include:

  • Selectivity Profiling: Assessing the binding of this compound to other neurotransmitter transporters (e.g., the dopamine transporter, DAT) and receptors to determine its selectivity.

  • In Vitro ADME/Tox: Evaluating absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-like potential.[17]

  • Pharmacokinetic Studies: Determining the compound's half-life, bioavailability, and brain penetration in vivo.

  • Chronic Dosing Studies: Evaluating the effects of long-term administration in more complex models of depression and anxiety.

By following these detailed protocols, researchers can systematically and rigorously evaluate the SNRI activity of this compound, paving the way for the potential development of a novel therapeutic agent.

References

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.
  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37.
  • Mayo Clinic. (2022, January 20). Serotonin and norepinephrine reuptake inhibitors (SNRIs).
  • Kulkarni, S. K., & Singh, K. (2008). Elevated plus-maze: a paradigm to evaluate anxiolytic and anxiogenic effects of drugs. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments: JoVE, (22), 1088.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Scheffel, U., & Dannals, R. F. (1998). Development of PET/SPECT ligands for the serotonin transporter. Nuclear medicine and biology, 25(8), 777-782.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59).
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. In Behavioral Neurobiology of Depression and Its Treatment (pp. 1-28). Springer, Berlin, Heidelberg.
  • Krishnan, V., & Nestler, E. J. (2008). The molecular neurobiology of depression.
  • Millan, M. J. (2006). Multi-target strategies for the improved treatment of depressive states: concept, progress and future prospect. Behavioural pharmacology, 17(2), 135-217.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336.
  • Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. [Link]
  • Fuchs, E., & Flügge, G. (2002). Experimental animal models for the simulation of depression and anxiety. Dialogues in clinical neuroscience, 4(3), 295.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • Bogdanova, O. V., Kan, V., & Gaisin, A. R. (2013). Sex differences in the forced swim test in mice. Physiology & behavior, 118, 227-239.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • protocols.io. (2023, January 13).
  • Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • JoVE (Journal of Visualized Experiments). (2014, August 19). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.
  • Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 244(2), 423-431.
  • Lazar, V., & Pailla, E. S. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Medicina, 59(11), 1989.
  • Schildkraut, J. J. (1965). The catecholamine hypothesis of affective disorders: a review of supporting evidence.
  • Stahl, S. M. (2005).
  • Fuller, R. W. (1994). Uptake inhibitors for serotonin. Neuropsychopharmacology, 10(3), 197S-201S.
  • Gobbi, G., & Blier, P. (2005). Serotonin-norepinephrine reuptake inhibitors: a new class of antidepressants. Current pharmaceutical design, 11(12), 1477-1487.
  • Lambert, G., Johansson, M., Agren, H., & Friberg, P. (2002). Reduced brain norepinephrine and dopamine release in treatment-refractory depressive illness: evidence in support of the catecholamine hypothesis of mood disorders.
  • Bymaster, F. P., Dreshfield-Ahmad, L. J., Threlkeld, P. G., Shaw, J. L., Thompson, K., Nelson, D. L., ... & Wong, D. T. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871-880.
  • Moret, C., & Briley, M. (2011). The importance of norepinephrine in depression.
  • Vaishnavi, S. N., Nemeroff, C. B., & Plott, S. J. (2004). Milnacipran: a new serotonin and norepinephrine reuptake inhibitor.
  • Tran, P. V., Bymaster, F. P., McNamara, R. K., & Potter, W. Z. (2003). Dual monoamine modulation for improved treatment of major depressive disorder. Journal of clinical psychopharmacology, 23(1), 78-86.
  • Shelton, R. C. (2000). The role of norepinephrine in the pathophysiology and treatment of depression.
  • Belmaker, R. H., & Agam, G. (2008). Major depressive disorder. New England Journal of Medicine, 358(1), 55-68.

Sources

Application Notes and Protocols for the Investigation of 2-Phenylazepane in Preclinical Animal Models of Pain

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Phenylazepane in Pain Research

Chronic pain represents a significant unmet medical need, with existing therapies often providing inadequate relief and substantial side effects. A key mechanism underlying the transition from acute to chronic pain is central sensitization, a phenomenon of hyperexcitability in the spinal cord and brain.[1] The N-methyl-D-aspartate (NMDA) receptor is a critical player in the induction and maintenance of central sensitization.[1][2] Persistent nociceptive input leads to the activation of NMDA receptors in the dorsal horn of the spinal cord, triggering a cascade of intracellular events that enhance synaptic plasticity and amplify pain signals.[3][4] This makes NMDA receptor antagonists a compelling class of compounds for the development of novel analgesics, particularly for neuropathic and other chronic pain states.[5]

This compound is a structural analog of phencyclidine (PCP), a well-known noncompetitive antagonist of the NMDA receptor.[6][7] Like other PCP analogs, this compound is predicted to bind to the PCP site within the NMDA receptor ion channel, thereby blocking calcium influx and attenuating the downstream signaling pathways responsible for central sensitization. Studies on related PCP analogs have demonstrated analgesic effects in various rodent pain models, supporting the potential of this chemical scaffold for pain therapy.[6][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the analgesic potential of this compound in established preclinical animal models of pain. The protocols are designed to be self-validating and are grounded in established methodologies.

Proposed Mechanism of Action: NMDA Receptor Antagonism in Pain Signaling

The analgesic effect of this compound is hypothesized to be mediated through its antagonism of the NMDA receptor, which plays a pivotal role in the central sensitization of pain. The proposed signaling pathway is as follows:

NMDA_Receptor_Signaling_in_Pain Nociceptive_Stimulus Nociceptive Stimulus (e.g., Nerve Injury, Inflammation) Presynaptic_Neuron Presynaptic Neuron (Primary Afferent Fiber) Nociceptive_Stimulus->Presynaptic_Neuron Activates Glutamate_Release Glutamate Release Presynaptic_Neuron->Glutamate_Release AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds to NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron (Dorsal Horn) Depolarization Depolarization AMPA_Receptor->Depolarization Na+ influx leads to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Two_Phenylazepane This compound Two_Phenylazepane->NMDA_Receptor Blocks Mg_Block Mg2+ Block Mg_Block->NMDA_Receptor Depolarization->Mg_Block Removes Second_Messengers Activation of Second Messengers (e.g., CaMKII, PKC, Src) Ca_Influx->Second_Messengers Central_Sensitization Central Sensitization (Hyperalgesia, Allodynia) Second_Messengers->Central_Sensitization Pain_Perception Increased Pain Perception Central_Sensitization->Pain_Perception

Caption: Proposed signaling pathway of this compound in alleviating pain through NMDA receptor antagonism.

Experimental Design and Workflow

A systematic approach is crucial for evaluating the analgesic properties of a novel compound. The following workflow outlines the key stages, from initial screening in acute pain models to more complex models of chronic pain.

Experimental_Workflow Start Start: Compound Synthesis and Characterization of This compound Acute_Pain_Models Phase 1: Acute Nociceptive Pain Models (Hot Plate, Tail Flick) Start->Acute_Pain_Models Dose_Response Dose-Response Studies Acute_Pain_Models->Dose_Response Motor_Coordination Assessment of Motor Coordination (Rotarod Test) Acute_Pain_Models->Motor_Coordination Control for side effects Inflammatory_Pain_Model Phase 2: Inflammatory Pain Model (Formalin Test) Neuropathic_Pain_Model Phase 3: Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI) Inflammatory_Pain_Model->Neuropathic_Pain_Model If promising results Data_Analysis Data Analysis and Interpretation Inflammatory_Pain_Model->Data_Analysis Mechanical_Allodynia Assessment of Mechanical Allodynia (von Frey Test) Neuropathic_Pain_Model->Mechanical_Allodynia Conclusion Conclusion on Analgesic Potential Data_Analysis->Conclusion Dose_Response->Inflammatory_Pain_Model Dose_Response->Data_Analysis Motor_Coordination->Data_Analysis Mechanical_Allodynia->Data_Analysis

Caption: A structured workflow for the preclinical evaluation of this compound in animal models of pain.

Protocols for Preclinical Pain Models

The following are detailed protocols for commonly used animal models to assess the analgesic efficacy of this compound. It is recommended to use male Sprague-Dawley rats or C57BL/6 mice, with appropriate ethical approval and adherence to institutional animal care and use guidelines.

Acute Nociceptive Pain: Hot Plate Test

This model assesses the response to a thermal stimulus and is useful for detecting centrally acting analgesics.

  • Objective: To determine if this compound increases the latency to a painful thermal stimulus.

  • Apparatus: Hot plate analgesia meter.

  • Procedure:

    • Acclimatize animals to the testing room for at least 60 minutes.

    • Set the hot plate temperature to a constant 55 ± 0.5°C.

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for signs of nociception, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first sign of nociception.

    • To prevent tissue damage, a cut-off time of 30-45 seconds is implemented. If the animal does not respond by the cut-off time, it should be removed from the hot plate and assigned the maximum latency score.

    • Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal, oral).

    • Repeat the hot plate test at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time of peak effect.

Acute Nociceptive Pain: Tail Flick Test

Similar to the hot plate test, this model measures the latency to withdraw the tail from a radiant heat source.

  • Objective: To evaluate the effect of this compound on the spinal reflex to a thermal noxious stimulus.

  • Apparatus: Tail flick analgesia meter.

  • Procedure:

    • Place the animal in a restrainer, allowing the tail to be exposed.

    • Position the tail over the radiant heat source.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the animal flicks its tail. Record this latency.

    • A cut-off time (typically 10-12 seconds) should be set to avoid tissue damage.

    • Administer this compound or vehicle and test at predetermined time points as described for the hot plate test.

Inflammatory Pain: Formalin Test

This model is particularly valuable as it produces a biphasic pain response, modeling both acute nociceptive and more persistent inflammatory pain.[4]

  • Objective: To assess the effect of this compound on both the acute (neurogenic) and tonic (inflammatory) phases of formalin-induced pain.

  • Procedure:

    • Acclimatize the animal to an observation chamber for at least 30 minutes.

    • Administer this compound or vehicle at a predetermined time before the formalin injection.

    • Inject a dilute solution of formalin (e.g., 2.5% in saline, 20 µL) subcutaneously into the plantar surface of one hind paw.

    • Immediately return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (Acute): 0-5 minutes post-formalin injection. This phase is thought to be due to the direct activation of nociceptors.[4]

      • Phase 2 (Tonic/Inflammatory): 15-40 minutes post-formalin injection. This phase involves a combination of peripheral inflammation and central sensitization.[4]

    • Compare the time spent licking/biting in the this compound-treated group to the vehicle-treated group for both phases.

Neuropathic Pain: Chronic Constriction Injury (CCI) Model and von Frey Test

The CCI model is a widely used model of neuropathic pain that mimics some of the symptoms of nerve injury in humans. Mechanical allodynia, a key feature of neuropathic pain, is assessed using von Frey filaments.

  • Objective: To determine if this compound can reverse mechanical allodynia in a model of neuropathic pain.

  • CCI Surgery Procedure:

    • Anesthetize the animal.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.

    • The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • Close the incision with sutures.

    • Allow the animals to recover for 7-14 days, during which time they will develop mechanical allodynia.

  • von Frey Test Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

    • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side.

    • A positive response is a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

    • Establish a baseline withdrawal threshold before administering the compound.

    • Administer this compound or vehicle and measure the paw withdrawal threshold at various time points post-dosing.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Table 1: Example Data for Hot Plate Test

Treatment GroupDose (mg/kg)Latency (seconds) at 30 min (Mean ± SEM)
Vehicle-10.5 ± 1.2
This compound115.2 ± 1.8
This compound322.8 ± 2.5**
This compound1028.5 ± 2.1
Morphine525.4 ± 2.3
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle.

Table 2: Example Data for Formalin Test

Treatment GroupDose (mg/kg)Phase 1 Licking Time (s) (Mean ± SEM)Phase 2 Licking Time (s) (Mean ± SEM)
Vehicle-45.3 ± 5.1150.8 ± 12.3
This compound340.1 ± 4.885.2 ± 9.7**
This compound1035.7 ± 4.250.6 ± 7.5***
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle.

Table 3: Example Data for von Frey Test in CCI Model

Treatment GroupDose (mg/kg)50% Paw Withdrawal Threshold (g) (Mean ± SEM)
Sham + Vehicle-14.5 ± 1.0
CCI + Vehicle-2.8 ± 0.4
CCI + this compound108.9 ± 0.9
CCI + Gabapentin309.5 ± 1.1
**p < 0.01 compared to CCI + Vehicle.

Conclusion and Future Directions

These application notes provide a framework for the initial preclinical evaluation of this compound as a potential analgesic. Positive results in these models, particularly in the formalin and CCI models, would provide strong evidence for its efficacy in inflammatory and neuropathic pain states. Subsequent studies could explore its effects in other pain models (e.g., visceral pain, cancer-induced bone pain), investigate its potential for tolerance and dependence, and elucidate its detailed pharmacokinetic and pharmacodynamic properties. The exploration of NMDA receptor antagonists like this compound holds promise for the development of new and more effective treatments for patients suffering from chronic pain.

References

  • Lee, J., et al. (2012). NMDARs mediate peripheral and central sensitization contributing to chronic orofacial pain. Frontiers in Molecular Neuroscience, 5, 1-13.
  • Chapman, V. (2011). Novel intracellular mechanisms of NMDA receptor-dependent spinal nociceptive plasticity. UCL Discovery.
  • Zare, A., et al. (2011). Synthesis and pain perception of new analogues of phencyclidine in NMRI male mice. DARU Journal of Pharmaceutical Sciences, 19(5), 368-373.
  • Zare, A., et al. (2010). New morpholine analogues of phencyclidine: chemical synthesis and pain perception in rats. Pharmacology Biochemistry and Behavior, 96(4), 487-492.
  • Ghatak, S., et al. (2022). NMDA Receptors and Signaling in Chronic Neuropathic Pain. International Journal of Molecular Sciences, 23(19), 11235.
  • Chen, S.-R., & Pan, H.-L. (2019). Presynaptic NMDA receptors control nociceptive transmission at the spinal cord level in neuropathic pain. Neuroscience Letters, 702, 48-54.
  • Schwenk, G. S., & Schweitzer, J. S. (2018). Central Sensitization, NMDA Receptors, and Human Experimental Pain Models: Bridging the Gap between Target Discovery and Drug Development. Pain Medicine, 19(8), 1497-1499.
  • Da Settimo, F., et al. (2003). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 46(20), 4331-4341.
  • France, C. P., et al. (1989). Analgesic effects of phencyclidine-like drugs in rhesus monkeys. The Journal of Pharmacology and Experimental Therapeutics, 250(1), 197-201.
  • ResearchGate. (n.d.). Flowchart of animal experiments. ResearchGate.
  • Wikipedia. (2024). Phencyclidine. In Wikipedia.

Sources

Application Notes and Protocols for Behavioral Pharmacology Studies with 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Behavioral Profile of a Novel Psychoactive Agent

2-Phenylazepane is a novel synthetic compound with a chemical structure (C₁₂H₁₇N) that suggests potential interactions with central nervous system targets, particularly monoamine transporters.[1] To date, the pharmacological and behavioral profile of this compound remains largely uncharacterized in the public domain. Its structural resemblance to other phenyl-substituted cyclic amines warrants a systematic investigation into its potential psychostimulant, anxiolytic, antidepressant, and subjective effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial behavioral pharmacology studies on this compound. The protocols outlined herein are designed to elucidate its primary behavioral effects in rodent models, drawing upon established methodologies for assessing compounds that modulate dopaminergic pathways. Given the nascent stage of research on this compound, the experimental design is hypothesis-driven, based on the pharmacology of structurally related molecules, particularly "atypical" dopamine transporter (DAT) inhibitors.

Unlike typical DAT inhibitors such as cocaine, which produce robust locomotor stimulation and have high abuse potential, atypical DAT inhibitors often exhibit a more nuanced behavioral profile with attenuated stimulant effects.[2][3][4] This distinction is critical and forms the basis for the selection and interpretation of the behavioral assays proposed in this document. The primary hypothesis is that this compound may act as an atypical DAT inhibitor. Therefore, the following protocols are designed not only to identify its principal behavioral effects but also to discern whether it aligns with a typical or atypical profile.

Hypothesized Mechanism of Action and Signaling Pathway

Based on its chemical structure, this compound is predicted to interact with the dopamine transporter (DAT). Inhibition of the DAT leads to an increase in extracellular dopamine levels in synaptic clefts, particularly in brain regions associated with reward, motivation, and motor control, such as the nucleus accumbens and striatum. This enhanced dopaminergic signaling is the primary mechanism underlying the behavioral effects of many psychostimulants.[5]

Atypical DAT inhibitors are thought to differ from typical inhibitors in their binding kinetics, their preference for specific DAT conformations, or their engagement with other receptor systems, which may temper their psychostimulant effects.[2][4]

Dopaminergic Synapse and this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH DA_vesicle Dopamine (in vesicle) DOPA->DA_vesicle DDC DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) D1R D1 Receptor Signal Signal Transduction D1R->Signal D2R D2 Receptor D2R->Signal DA_synapse->DAT Reuptake DA_synapse->D1R DA_synapse->D2R Phenylazepane This compound Phenylazepane->DAT Inhibition caption Hypothesized action of this compound at the dopaminergic synapse.

Hypothesized action of this compound at the dopaminergic synapse.

Core Behavioral Testing Battery

A tiered approach to behavioral testing is recommended, starting with fundamental assessments of locomotor activity and progressing to more complex assays of anxiety, depression, and subjective drug effects.

Locomotor Activity Assessment

Rationale: The effect on spontaneous locomotor activity is a primary indicator of a compound's stimulant or sedative properties. Typical DAT inhibitors like cocaine and amphetamine dose-dependently increase locomotor activity.[6] In contrast, atypical DAT inhibitors such as benztropine analogs and GBR 12909 often produce attenuated or no significant increases in locomotion, and in some cases, may even decrease activity at higher doses.[2][7][8][9] This assay is therefore crucial for the initial classification of this compound.

Experimental Workflow:

Locomotor_Activity_Workflow start Start acclimate Acclimate Animals (45-60 min) start->acclimate habituate Habituate to Chambers (30-60 min for 2-3 days) acclimate->habituate inject Administer this compound or Vehicle (i.p.) habituate->inject place Immediately Place in Locomotor Chamber inject->place record Record Activity (e.g., 60-120 min) place->record analyze Analyze Data (Distance, Rearing, etc.) record->analyze end End analyze->end

Workflow for the locomotor activity assay.

Detailed Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Use automated locomotor activity chambers equipped with infrared photobeams to detect horizontal and vertical (rearing) movements.[9]

  • Habituation: To minimize the influence of novelty-induced hyperactivity, habituate the mice to the testing room for at least 60 minutes before each session. Also, habituate the animals to the locomotor chambers for 30-60 minutes for 2-3 consecutive days prior to the test day.[9]

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., saline with 5% Tween 80). Administer the drug or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. A range of doses should be tested (e.g., 1, 3, 10, 30 mg/kg) to establish a dose-response curve.

  • Procedure: Immediately after injection, place the mouse in the center of the locomotor activity chamber.[9] Record activity continuously for a period of 60 to 120 minutes. Data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect.

  • Data Analysis: The primary dependent variables are total distance traveled (cm), number of vertical rears, and time spent in the center versus the periphery of the chamber. Analyze data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Data Presentation:

Dose (mg/kg) Total Distance Traveled (cm ± SEM) Vertical Rears (counts ± SEM) Time in Center (s ± SEM)
Vehicle
1.0
3.0
10.0
30.0
Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used model to assess anxiety-like behavior in rodents.[4][10][11][12][13][14] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs typically increase the proportion of time spent and entries into the open arms. While some DAT inhibitors may have anxiogenic effects, others, particularly those with atypical profiles, could be anxiolytic. For instance, the atypical antidepressant bupropion, a norepinephrine-dopamine reuptake inhibitor, has shown mixed results, with some studies suggesting its effects on open arm entries are confounded by increased motor activity.[15][16] Modafinil has demonstrated anxiolytic effects in the open field test, a related assay.[17] This test will help to characterize the emotional profile of this compound.

Detailed Protocol:

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms of equal size.[11][14]

  • Procedure: Acclimate animals to the testing room for at least 45 minutes.[10] Administer this compound or vehicle 30 minutes prior to the test. Place the mouse in the center of the maze, facing one of the open arms.[14] Allow the animal to explore the maze for 5 minutes. The session should be video-recorded for later analysis.

  • Data Analysis: Key parameters include the percentage of time spent in the open arms, the percentage of entries into the open arms, and the total number of arm entries (as a measure of general activity).[10][11] An anxiolytic effect is indicated by a significant increase in the percentage of open arm time and/or entries without a significant change in total arm entries.

Data Presentation:

Dose (mg/kg) % Time in Open Arms (± SEM) % Open Arm Entries (± SEM) Total Arm Entries (counts ± SEM)
Vehicle
1.0
3.0
10.0
Forced Swim Test (FST)

Rationale: The FST is a common screening tool for potential antidepressant efficacy.[3][18][19] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to decrease the duration of this immobility.[20][21][22] Dopamine reuptake inhibitors, such as bupropion, have demonstrated antidepressant-like effects in the FST, which are believed to be mediated by increased dopamine in brain regions like the nucleus accumbens.[2][3][10][23] Modafinil has also shown antidepressant-like effects in this assay.[24] This test will assess whether this compound possesses potential antidepressant properties.

Detailed Protocol:

  • Apparatus: A transparent glass cylinder (e.g., 20 cm in diameter, 40 cm high) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.[18][25]

  • Procedure: Administer this compound or vehicle 30-60 minutes prior to the test. Gently place the mouse into the water-filled cylinder for a 6-minute session.[18][19] The session is typically video-recorded.

  • Data Analysis: Score the last 4 minutes of the test for immobility time, defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.[25] A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect. It is crucial to ensure that any observed decrease in immobility is not simply a result of increased general motor activity, which can be cross-referenced with the locomotor activity data.

Data Presentation:

Dose (mg/kg) Immobility Time (s ± SEM)
Vehicle
1.0
3.0
10.0
30.0
Drug Discrimination

Rationale: The drug discrimination paradigm is a highly specific assay used to assess the subjective effects of a drug in animals.[15] It is considered a valuable tool for predicting the abuse potential of novel compounds.[23][26] In this test, animals are trained to discriminate between the effects of a known drug (e.g., cocaine or d-amphetamine) and saline. A novel compound that produces full substitution for the training drug is predicted to have similar subjective effects and, therefore, similar abuse liability.[27] Atypical DAT inhibitors often fail to fully substitute for cocaine, indicating a different subjective profile.[2] This assay is critical for determining if the interoceptive cues of this compound are similar to those of a typical psychostimulant.

Experimental Workflow:

Drug_Discrimination_Workflow start Start food_restrict Food Restriction (Maintain 85-90% body weight) start->food_restrict operant_train Operant Chamber Training (Lever pressing for food) food_restrict->operant_train discrim_train Discrimination Training (Drug vs. Vehicle Lever) operant_train->discrim_train test_sessions Test Sessions (Administer this compound) discrim_train->test_sessions analyze Analyze Data (% Drug-Appropriate Responding) test_sessions->analyze end End analyze->end

Workflow for the drug discrimination paradigm.

Detailed Protocol:

  • Animals and Apparatus: Use rats maintained at 85-90% of their free-feeding body weight. The apparatus consists of standard two-lever operant conditioning chambers.

  • Training: Train rats to press one lever for food reinforcement after an injection of a training drug (e.g., cocaine 10 mg/kg, i.p.) and a second lever after an injection of saline. Training continues until rats reliably respond on the correct lever (>80% accuracy).[27]

  • Test Sessions: Once trained, test sessions are interspersed with training sessions. In a test session, administer a dose of this compound and allow the rat to respond on either lever. Reinforcement is typically withheld during test sessions.

  • Data Analysis: The primary measures are the percentage of responses on the drug-appropriate lever and the overall response rate.[27] Full substitution (≥80% drug-lever responding) suggests cocaine-like subjective effects. Partial substitution (20-79% drug-lever responding) or no substitution (<20% drug-lever responding) indicates a divergence from the training drug's subjective effects.

Data Presentation:

Dose (mg/kg) % Drug-Lever Responding (± SEM) Response Rate (responses/min ± SEM)
Vehicle
Cocaine (10.0)
2-P-azepane (1.0)
2-P-azepane (3.0)
2-P-azepane (10.0)
2-P-azepane (30.0)

Conclusion and Future Directions

The behavioral pharmacology studies outlined in this guide provide a robust initial framework for characterizing the novel compound this compound. The data generated from these assays will allow for a preliminary classification of its behavioral profile, specifically addressing whether it acts as a typical or atypical psychostimulant. Should this compound demonstrate an atypical profile (e.g., low locomotor stimulation, lack of substitution for cocaine), further studies would be warranted to explore its therapeutic potential, for example, in models of substance use disorder or motivational deficits.[24][26] Conversely, a profile resembling typical psychostimulants would highlight a potential for abuse. These foundational studies are an essential step in understanding the neurobiological effects and potential clinical applications or risks associated with this new chemical entity.

References

  • Reith, M. E. A., Blough, B. E., Hong, W. C., Jones, K. T., Schmitt, K. C., Baumann, M. H., Partilla, J. S., Rothman, R. B., & Katz, J. L. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 147, 1–19.
  • Solinas, M., Thiriet, N., El Rawas, R., Lardeux, V., & Jaber, M. (2008). The drug discrimination paradigm is a cornerstone of behavioral neuroscience. Methods of behavior analysis in neuroscience.
  • Cryan, J. F., & Holmes, A. (2005). The elevated plus-maze. Current protocols in neuroscience, Chapter 8, Unit 8.5A.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in molecular biology (Clifton, N.J.), 573, 99–119.
  • Pérez de la Mora, M., Flores-Gracia, C., Hernandez-Martinez, R., Gonzalez-Cortes, C., & Fuxe, K. (2020). Nitric oxide mediates the antidepressant-like effect of modafinil in mouse forced swimming and tail suspension tests. Journal of Basic and Clinical Physiology and Pharmacology, 32(2), 25-31.
  • Martínez-Mota, L., Fernández-Guasti, A., & Contreras, C. M. (2001). Bupropion effects on aggressiveness and anxiety in OF1 male mice. Pharmacology, biochemistry, and behavior, 68(4), 739–745.
  • Porter, J. H., & Prus, A. J. (2011). Translational value of drug discrimination with typical and atypical antipsychotic drugs. Psychopharmacology, 214(1), 141-155.
  • David, D. J., Bourin, M., Jego, G., Przybylski, C., & Jolliet, P. (2008). Is co-administration of bupropion with SSRIs and SNRIs in forced swimming test in mice, predictive of efficacy in resistant depression?. Behavioural brain research, 195(1), 147–153.
  • Schmitt, K. C., & Reith, M. E. A. (2010). Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates. Journal of Pharmacology and Experimental Therapeutics, 335(3), 576-586.
  • Newman, A. H., & Katz, J. L. (2007). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Current pharmaceutical design, 13(34), 3575–3589.
  • Tanda, G., Hersey, M., Hiranita, T., & Katz, J. L. (2005). Relationship between in vivo occupancy at the dopamine transporter and behavioral effects of cocaine, GBR 12909 [1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine], and benztropine analogs. The Journal of pharmacology and experimental therapeutics, 315(1), 149–158.
  • Hiranita, T., Wilkinson, D. S., Hong, W. C., Zou, M. F., Newman, A. H., & Katz, J. L. (2013). The stereotypy-inducing effects of N-substituted benztropine analogs alone and in combination with cocaine do not account for their blockade of cocaine self-administration. Psychopharmacology, 225(3), 733–742.
  • Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current protocols in neuroscience, Chapter 8, Unit 8.10.
  • Hiranita, T., Soto, P. L., Tanda, G., & Katz, J. L. (2009). Assessment of reinforcing effects of benztropine analogs and their effects on cocaine self-administration in rats: comparisons with monoamine uptake inhibitors. The Journal of pharmacology and experimental therapeutics, 329(2), 677–686.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), 1088.
  • Tunstall, B. J., Ho, C. P., Cao, J., Vendruscolo, J. C. M., Schmeichel, B. E., Slack, R. D., Tanda, G., Gadiano, A. J., Rais, R., Slusher, B. S., Koob, G. F., Newman, A. H., & Vendruscolo, L. F. (2018). Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 43(4), 846–854.
  • Nestler, E. J. (2005). Is there a common molecular pathway for addiction?.
  • Salamone, J. D., Correa, M., Ferrigno, S., & Yang, J. H. (2018). The Psychopharmacology of Effort-Related Decision Making: Dopamine, Adenosine, and Beyond. Neuron, 100(4), 796–812.
  • Phillips, T. J., & Shen, E. H. (1996). Neurochemical bases of locomotion and ethanol consumption. International review of neurobiology, 39, 243–282.
  • Shaked, G., Czeiger, D., Edinger, E., & Fridman, E. (2020). Effects of Modafinil on Rodent Behavior. Maze Engineers - ConductScience.
  • Yohn, S. E., Collins, S. L., Nunes, E. J., Randle, N., & Salamone, J. D. (2016). Bupropion Increases Selection of High Effort Activity in Rats Tested on a Progressive Ratio/Chow Feeding Choice Procedure: Implications for Treatment of Effort-Related Motivational Symptoms. International journal of neuropsychopharmacology, 19(5), pyv124.
  • ChemSynthesis. (2025, May 20). This compound.
  • Melior Discovery. (n.d.). Drug Discrimination Assessment.
  • van der Poel, A. M. (1990). Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat. Pharmacology, biochemistry, and behavior, 35(1), 153–159.
  • Bardo, M. T., Rowlett, J. K., & Harris, M. J. (1995). Conditioned place preference using opiate and stimulant drugs: a meta-analysis. Neuroscience and biobehavioral reviews, 19(1), 39–51.
  • Gómez-Lázaro, E., Carrasco, M. C., & Redolat, R. (2017). Adolescent and adult mice display differential sensitivity to the effects of bupropion on the acquisition of a water maze task. Pharmacological reports : PR, 69(2), 260–266.
  • Shuman, T., Wood, S. C., & Anagnostaras, S. G. (2009). Modafinil and memory: effects of modafinil on Morris water maze learning and Pavlovian fear conditioning. Behavioral neuroscience, 123(1), 107–113.
  • PubChem. (n.d.). 2-Phenylazetidine.
  • Hiranita, T., Kohut, S. J., Soto, P. L., Tanda, G., & Katz, J. L. (2013). The stereotypy-inducing effects of N-substituted benztropine analogs alone and in combination with cocaine do not account for their blockade of cocaine self-administration. Psychopharmacology, 225(3), 733–742.
  • Hiranita, T., Soto, P. L., Tanda, G., & Katz, J. L. (2009). Assessment of reinforcing effects of benztropine analogs and their effects on cocaine self-administration in rats: comparisons with monoamine uptake inhibitors. The Journal of pharmacology and experimental therapeutics, 329(2), 677–686.
  • Smith, A. C. (2012). ANTIDEPRESSANT EFFECTS OF THE NTS1 AGONIST PD149163 IN THE FORCED SWIM TEST. NMU Commons.
  • Dwoskin, L. P., Rauhut, A. S., & King-Pospisil, K. A. (1994). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. European journal of pharmacology, 253(1-2), 175–178.
  • D'Aquila, P. S., Peana, A. T., & Serra, G. (2003). Is dopamine a limiting factor of the antidepressant-like effect in the mouse forced swimming test?. Behavioural pharmacology, 14(2), 157–160.
  • Clifton, P. G., Rusk, I. N., & Cooper, S. J. (1994). The selective dopamine uptake inhibitor GBR 12909: its effects on the microstructure of feeding in rats. Pharmacology, biochemistry, and behavior, 48(1), 135–140.
  • PubChem. (n.d.). 2-Phenylaziridine.
  • Ohl, F. (2005). [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 25(3), 133–136.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
  • PubChem. (n.d.). 2-(Phenylazo)pyridine.
  • PubChem. (n.d.). 2-Phenylazirine.
  • Djurovic, D., Savic, M., & Joksimovic, S. (2009). Antidepressant-like effects of benzodiazepine site inverse agonists in the rat forced swim test. Pharmacology, 84(5), 263–268.
  • Abelaira, H. M., Réus, G. Z., & Quevedo, J. (2017). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in behavioral neuroscience, 11, 21.
  • Slattery, D. A., & Cryan, J. F. (2012). The role of the forced swim test in the study of depression. Cortex; a journal devoted to the study of the nervous system and behavior, 48(10), 1335–1337.
  • Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. [Link]

Sources

Application Notes and Protocols: Investigating 2-Phenylazepane in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-phenylazepane in the context of neurodegenerative disease research. While direct studies on this specific molecule are limited, its structural similarity to known central nervous system (CNS) active agents suggests a plausible role as a modulator of monoaminergic systems. This guide will, therefore, be based on the hypothesized mechanism of this compound as a monoamine reuptake inhibitor and/or a monoamine oxidase inhibitor, and will detail its potential applications and the protocols to validate these hypotheses.

Introduction: The Monoaminergic System in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function.[1] While the underlying pathologies are complex and multifaceted, involving protein misfolding, mitochondrial dysfunction, and neuroinflammation, the dysregulation of neurotransmitter systems, particularly the monoaminergic system, is a key feature.[1][2] The monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—play crucial roles in regulating mood, cognition, and motor control. Their depletion or imbalance is a hallmark of many neurodegenerative conditions.[3][4]

For instance, Parkinson's disease is primarily defined by the loss of dopaminergic neurons in the substantia nigra.[5] In Alzheimer's disease, alterations in serotonin and norepinephrine levels are linked to cognitive decline and behavioral symptoms.[6] Consequently, therapeutic strategies aimed at restoring monoaminergic tone have been a cornerstone of treatment for these disorders. This can be achieved by inhibiting the reuptake of these neurotransmitters from the synaptic cleft or by preventing their degradation by enzymes like monoamine oxidase (MAO).[3][6]

This compound: A Hypothetical Monoaminergic Modulator

This compound is a small molecule with the chemical formula C12H17N.[7] Its structure, featuring a phenyl group attached to an azepane ring, is reminiscent of various CNS-active compounds.[8][9] Based on this structural motif, it is plausible to hypothesize that this compound may interact with components of the monoaminergic system.

Hypothesized Mechanisms of Action:

  • Monoamine Reuptake Inhibition: The phenethylamine backbone embedded within the this compound structure is a common feature in many monoamine reuptake inhibitors.[10] These inhibitors block the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT), thereby increasing the synaptic availability of these neurotransmitters.[3][4]

  • Monoamine Oxidase Inhibition: Certain structural features of this compound could also confer inhibitory activity against monoamine oxidases (MAO-A and MAO-B). MAO inhibitors prevent the breakdown of monoamine neurotransmitters, leading to increased neuronal levels.[2][6]

The following sections will provide detailed protocols to investigate these hypothesized mechanisms and to evaluate the potential neuroprotective effects of this compound.

Experimental Protocols

In Vitro Characterization of this compound

This protocol determines the affinity of this compound for DAT, NET, and SERT using radioligand binding assays.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration using a standard protein assay.

  • Binding Reaction: In a 96-well plate, add the following in order:

    • Assay buffer

    • Increasing concentrations of this compound or vehicle control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes (typically 10-50 µg of protein).

    • For non-specific binding, add a high concentration of the respective inhibitor.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

TransporterRadioligandKi (nM) of this compound
DAT[³H]WIN 35,428To be determined
NET[³H]NisoxetineTo be determined
SERT[³H]CitalopramTo be determined

This protocol assesses the ability of this compound to inhibit the activity of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a fluorometric substrate)

  • This compound (test compound)

  • Known MAO inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme Reaction: In a 96-well plate, add the following:

    • Assay buffer

    • Increasing concentrations of this compound or vehicle control.

    • MAO-A or MAO-B enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the MAO substrate to all wells to start the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Measurement: Measure the product formation by reading the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of MAO activity relative to the vehicle control. Plot the percentage of activity against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression.

Data Presentation:

EnzymeKnown InhibitorIC50 (nM) of this compound
MAO-AClorgylineTo be determined
MAO-BSelegilineTo be determined

Experimental Workflow for In Vitro Characterization

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Data Analysis Hypothesis This compound as a Monoaminergic Modulator Binding Monoamine Transporter Binding Assays (DAT, NET, SERT) Hypothesis->Binding Test Affinity Enzyme Monoamine Oxidase Inhibition Assays (MAO-A, MAO-B) Hypothesis->Enzyme Test Inhibition Ki Determine Ki values for Transporter Affinity Binding->Ki Analyze Data IC50 Determine IC50 values for Enzyme Inhibition Enzyme->IC50 Analyze Data

Caption: Workflow for in vitro characterization of this compound.

Cellular Models of Neurodegeneration

This protocol evaluates the ability of this compound to protect dopaminergic neurons from a neurotoxin.

Materials:

  • SH-SY5Y neuroblastoma cells or primary dopaminergic neurons

  • Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+

  • This compound

  • Cell culture medium and supplements

  • MTT or other cell viability assay kit

  • Microscope for morphological analysis

Procedure:

  • Cell Culture: Culture SH-SY5Y cells or primary neurons in appropriate medium.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Toxin Exposure: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control group) and incubate for 24 hours.

  • Cell Viability Assessment:

    • Perform an MTT assay to quantify cell viability.

    • Observe cell morphology under a microscope. Look for signs of apoptosis or necrosis (cell shrinkage, membrane blebbing).

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. Plot cell viability against the concentration of this compound.

Signaling Pathway for Neuroprotection

G Neurotoxin Neurotoxin (e.g., 6-OHDA, MPP+) ROS Increased Reactive Oxygen Species (ROS) Neurotoxin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death 2_Phenylazepane This compound MAO_Inhibition MAO Inhibition 2_Phenylazepane->MAO_Inhibition Reuptake_Inhibition Monoamine Reuptake Inhibition 2_Phenylazepane->Reuptake_Inhibition Neurotransmitter_Increase Increased Synaptic Neurotransmitters MAO_Inhibition->Neurotransmitter_Increase Reuptake_Inhibition->Neurotransmitter_Increase Neuroprotective_Pathways Activation of Neuroprotective Pathways Neurotransmitter_Increase->Neuroprotective_Pathways Neuroprotective_Pathways->Neuronal_Death Inhibits

Caption: Hypothesized neuroprotective signaling pathway of this compound.

In Vivo Evaluation in Animal Models

This protocol assesses the effect of this compound on motor function in a neurotoxin-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Apparatus for behavioral tests (rotarod, open field)

Procedure:

  • Animal Model Induction: Induce Parkinson's-like symptoms by administering MPTP to the mice according to established protocols.

  • Drug Administration: Administer this compound or vehicle to the mice daily for a specified period (e.g., 2-4 weeks).

  • Behavioral Testing:

    • Rotarod Test: Measure the time the mice can stay on a rotating rod to assess motor coordination and balance.

    • Open Field Test: Record the total distance moved and the time spent in the center of an open arena to assess locomotor activity and anxiety-like behavior.

  • Post-mortem Analysis: At the end of the study, euthanize the mice and collect brain tissue for neurochemical and immunohistochemical analysis (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron loss).

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the behavioral and neurochemical outcomes between the different treatment groups.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, in the in vitro assays, the inclusion of known inhibitors and vehicle controls allows for the confirmation of assay performance. In the cellular and animal model studies, the use of positive and negative controls is essential for interpreting the effects of this compound. Reproducibility should be ensured by performing multiple independent experiments.

Conclusion

While this compound is not an established therapeutic agent, its chemical structure provides a strong rationale for its investigation as a modulator of the monoaminergic system. The application notes and protocols outlined in this guide offer a comprehensive framework for researchers to explore the potential of this compound in the context of neurodegenerative disease research. The systematic evaluation of its in vitro and in vivo activities will be crucial in determining its potential as a novel therapeutic lead.

References

  • CITE-1: A review article summarizing the available literature on the use of 50 monoamine reuptake inhibitors (MAUIs) in Parkinson's disease (PD), concluding that different types of MAUIs have varying effects on PD symptoms and L-DOPA therapy. [Link]
  • CITE-2: A review on the neuroprotective mechanisms of monoamine oxidase inhibitors, such as selegiline and rasagiline, in age-dependent neurodegenerative disorders like Alzheimer's and Parkinson's diseases, highlighting their role in stabilizing mitochondria and inducing pro-survival factors. [Link]
  • CITE-3: A review discussing the role of monoamine oxidase (MAO) activity in Alzheimer's disease, detailing how activated MAO contributes to amyloid-beta deposition and neurofibrillary tangles, and exploring the therapeutic potential of MAO inhibitors. [Link]
  • CITE-4: A review discussing the potential of dopamine reuptake inhibition to improve dopamine substitution therapy in Parkinson's disease patients by extending the presence of dopamine in the synaptic cleft. [Link]
  • CITE-5: A review article on the use of monoamine reuptake inhibitors (MAUIs) in Parkinson's disease (PD), summarizing the effects of 50 different MAUIs and concluding on their potential therapeutic roles for both motor and non-motor symptoms. [Link]
  • CITE-6: A research article on the synthesis and anticonvulsant activity of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, which were designed as benzodiazepine receptor agonists. [Link]
  • CITE-7: A study on the synthesis and biological evaluation of phenylacetyl derivatives as potent and selective M2 muscarinic receptor antagonists with low central nervous system permeability. [Link]
  • CITE-8: An article reporting on the discovery of two existing drugs, trazodone and DBM, that were found to prevent neurodegeneration in mice by inhibiting the overproduction of faulty proteins in brain cells. [Link]
  • CITE-9: A chemical database entry for this compound, providing its CAS number, molecular formula, molecular weight, and a link to its structural formula and synthesis inform
  • CITE-10: A review on repurposing existing drugs for new therapeutic applications in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, highlighting the advantages of this str
  • CITE-11: A review on the development of multitarget drugs for neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's, which are multifactorial in nature and thus may benefit from molecules acting on multiple targets simultaneously. [Link]
  • CITE-12: A review on the role of phytochemicals in regulating neurodegenerative diseases by targeting neurotrophins, discussing how natural compounds can modulate factors like Nrf2, sirtuins, and inhibit acetylcholinesterase activity. [Link]
  • CITE-13: A summary of research on 2,3-benzodiazepines (2,3-BDZs) as CNS active compounds, highlighting their diverse pharmacological profiles, including anxiolytic, dopamine-uptake inhibiting, and anticonvulsant properties. [Link]
  • CITE-14: A study on the anti-inflammatory and neuroprotective effects of auraptene and other prenyloxyphenylpropanoids in a lipopolysaccharide-induced mouse model of Parkinson's disease. [Link]
  • CITE-15: A research article on the synthesis, CNS activity, and toxicity of a new 2,3-benzodiazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), in mice. [Link]
  • CITE-16: A study on the design and synthesis of benzothiazole-phenyl analogs as multi-target ligands for pain relief, with a focus on their structure-activity relationship and predicted permeability. [Link]
  • CITE-17: A review on the role of the 2-phenethylamine moiety in medicinal chemistry, covering its presence in ligands for various receptors, including adenosine, adrenergic, and serotonin receptors, as well as in monoamine oxidase inhibitors. [Link]
  • CITE-18: A Wikipedia article on 4-Phenylazepane, also known as phenazepane, which is the base structure for a series of opioid analgesics. [Link]

Sources

Application Note: High-Throughput Screening of 2-Phenylazepane Derivatives for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Phenylazepane Scaffold

The this compound structural motif is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this seven-membered heterocyclic ring system have shown promise in modulating a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are implicated in numerous disease states.[1][2][3][4][5] The inherent structural complexity and stereochemical properties of the azepane ring allow for the generation of diverse chemical libraries with the potential to yield novel therapeutic agents. High-throughput screening (HTS) provides a robust and efficient methodology to systematically evaluate large libraries of these derivatives to identify "hit" compounds that interact with a specific biological target.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing an HTS campaign for this compound derivatives, from initial assay development to hit validation.

Strategic Considerations for Assay Development

The success of any HTS campaign is contingent upon a well-designed and validated primary assay.[8][9] For this compound derivatives, the choice of assay will be dictated by the putative biological target. Given the precedent for azepine-containing compounds to interact with GPCRs and ion channels, this guide will focus on these two major classes of drug targets.[1][2][10]

Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large and diverse family of cell surface receptors that are common targets for therapeutic drugs.[11] A fluorescence polarization (FP) based binding assay is a suitable HTS format for GPCRs due to its homogeneous nature, which simplifies automation.[11][12][13]

Principle of the GPCR Fluorescence Polarization Assay:

The assay measures the binding of a fluorescently labeled ligand (probe) to the GPCR. In solution, the small fluorescent probe rotates rapidly, resulting in low polarization of emitted light when excited with polarized light. Upon binding to the much larger GPCR, the rotation of the probe is significantly slowed, leading to an increase in the polarization of the emitted light.[12] Test compounds (this compound derivatives) that bind to the GPCR will compete with the fluorescent probe, displacing it and causing a decrease in the fluorescence polarization signal.

Protocol 1: GPCR Fluorescence Polarization Assay Development

  • Reagent Preparation:

    • Prepare a stock solution of the purified GPCR of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

    • Synthesize or procure a high-affinity fluorescently labeled ligand for the target GPCR. BODIPY-TMR labeled ligands are often preferred over fluorescein due to their red-shifted spectra, which reduces interference from compound autofluorescence.[11]

    • Prepare a library of this compound derivatives in 100% DMSO at a stock concentration of 10 mM.[14]

  • Assay Miniaturization and Optimization:

    • Transition the assay from a 96-well to a 384-well or 1536-well format to increase throughput and reduce reagent consumption.[14][15]

    • Determine the optimal concentrations of the GPCR and fluorescent probe by performing saturation binding experiments. The goal is to use the lowest concentration of receptor and probe that gives a robust signal window.

    • Assess the stability of the assay signal over time to ensure it is compatible with the intended screening timeline.

  • Assay Validation:

    • Calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is indicative of a robust and reliable assay suitable for HTS.[9] The formula for Z'-factor is:

      
      
      where 
      
      
      
      and
      
      
      are the standard deviation and mean of the positive control (no inhibition), and
      
      
      and
      
      
      are the standard deviation and mean of the negative control (full inhibition).
    • Perform a "dry run" with a small subset of the compound library to assess the performance of the assay under HTS conditions.[9]

Target Class 2: Ion Channels

Ion channels are critical for a wide range of physiological processes, making them attractive drug targets.[1][2][16] High-throughput cell-based assays using fluorescent indicators of ion flux (e.g., calcium or membrane potential dyes) are a common approach for screening ion channel modulators.[2][17]

Principle of the Cell-Based Fluorescence Assay for Ion Channels:

This assay utilizes a cell line stably expressing the ion channel of interest. The cells are loaded with a fluorescent dye that is sensitive to changes in the concentration of a specific ion (e.g., Fluo-4 for Ca²⁺) or to changes in membrane potential. Activation or inhibition of the ion channel by a test compound will lead to a change in ion flux, which is detected as a change in the fluorescence intensity of the dye.

Protocol 2: Cell-Based Ion Channel Assay Development

  • Cell Line and Dye Selection:

    • Use a validated cell line with stable expression of the target ion channel.

    • Select an appropriate fluorescent indicator dye based on the ion conducted by the channel and the desired readout (e.g., calcium-sensitive dyes for calcium channels, membrane potential-sensitive dyes for voltage-gated channels).

  • Assay Optimization:

    • Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.

    • Determine the optimal dye loading concentration and incubation time to maximize the signal-to-background ratio.

    • Optimize the concentration of the stimulating agent (agonist or depolarizing agent) to elicit a reproducible and robust response.

  • Assay Validation:

    • Characterize the pharmacology of the assay using known activators and inhibitors of the ion channel to ensure it is behaving as expected.

    • Calculate the Z'-factor to confirm the suitability of the assay for HTS.[9]

High-Throughput Screening Workflow

The HTS workflow is a multi-step process designed to efficiently identify and validate active compounds from a large library.[8][14]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Dose-Response Analysis cluster_3 Hit Validation Primary_Screen Screen this compound Library (Single Concentration, e.g., 10 µM) Hit_Confirmation Re-test Primary Hits (Triplicate at Same Concentration) Primary_Screen->Hit_Confirmation Identify Initial Hits Dose_Response Generate IC50/EC50 Curves (10-point Titration) Hit_Confirmation->Dose_Response Confirm Activity Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay Determine Potency SAR_Expansion Structure-Activity Relationship (SAR) Expansion Orthogonal_Assay->SAR_Expansion Validate Mechanism

Caption: A typical high-throughput screening cascade.

Step 1: Primary Screen

The entire this compound derivative library is screened at a single concentration (typically 10 µM) in the validated primary assay.[9][15] The goal is to identify any compound that produces a signal above a predefined threshold (the "hit" cutoff).

Step 2: Hit Confirmation

Compounds identified as hits in the primary screen are re-tested in triplicate at the same concentration to eliminate false positives.[18][19][20] Only compounds that consistently show activity are moved forward.

Step 3: Dose-Response Analysis

Confirmed hits are then tested over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀ value).[15][21] This allows for the ranking of hits based on how much of the compound is required to elicit a half-maximal response.

Parameter Description Typical Value
Primary Screen Concentration Single concentration used for initial library screening.10 µM
Hit Confirmation Re-testing of primary hits.Triplicate at 10 µM
Dose-Response Concentration range for potency determination.1 nM to 100 µM
Z'-factor Cutoff Minimum acceptable value for assay robustness.> 0.5
Hit Rate Percentage of compounds identified as hits.Typically < 1%

Table 1: Key Parameters in a High-Throughput Screening Campaign

Hit Validation and Triage

The final and most critical phase of the HTS campaign is to validate the remaining hits to ensure they represent genuine starting points for a drug discovery program.[18][22]

Hit_Validation cluster_assays Validation Assays cluster_chem Cheminformatics & Medicinal Chemistry Confirmed_Hits Confirmed Hits from Dose-Response Orthogonal_Assay Orthogonal Assay (Different Technology) Confirmed_Hits->Orthogonal_Assay Counter_Screen Counter-Screen (Assess Specificity) Confirmed_Hits->Counter_Screen PAINS_Filter PAINS Filtering (Pan-Assay Interference Compounds) Confirmed_Hits->PAINS_Filter Selectivity_Panel Selectivity Profiling (Related Targets) Orthogonal_Assay->Selectivity_Panel Counter_Screen->Selectivity_Panel SAR_Analysis SAR by Analogue (Purchase/Synthesize Analogs) Selectivity_Panel->SAR_Analysis PAINS_Filter->SAR_Analysis Validated_Leads Validated Lead Series SAR_Analysis->Validated_Leads

Sources

Application Notes and Protocols: Developing a Cell-Based Assay for 2-Phenylazepane Functional Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay strategy to elucidate the functional activity of 2-phenylazepane, a novel small molecule with potential neuropharmacological properties. Given the limited existing data on this compound, we present a systematic, multi-tiered screening approach, beginning with broad functional assays against high-probability target classes and progressing to more specific, confirmatory evaluations. The protocols herein are designed to be self-validating, incorporating essential controls and orthogonal methods to ensure data integrity and build a comprehensive pharmacological profile for this compound of interest.

Introduction: Unveiling the Pharmacological Identity of this compound

This compound is a synthetic small molecule characterized by a seven-membered azepane ring linked to a phenyl group. While its precise biological targets are not yet defined in publicly available literature, its structural motifs are present in a variety of centrally active compounds, suggesting potential interactions with neuronal transporters or receptors. The azepane scaffold is a key component of several approved drugs, and the phenyl group is a common feature in ligands for monoamine transporters and G-protein coupled receptors (GPCRs).

Therefore, the primary challenge and objective are to develop a systematic screening cascade to first identify the principal molecular target(s) of this compound and then characterize the nature of its functional activity (e.g., inhibitor, agonist, antagonist). This application note outlines a logical workflow, from initial broad-based functional screening to secondary confirmatory assays, providing detailed, field-proven protocols to guide the investigation.

Rationale for Target Selection and Initial Screening Strategy

The chemical structure of this compound provides the foundational logic for our initial target selection. The presence of a phenyl group and a nitrogen-containing ring system suggests a high probability of interaction with proteins that bind endogenous monoamines like dopamine, serotonin, and norepinephrine.

Our proposed screening strategy is a two-pronged approach targeting the most likely protein families:

  • Monoamine Transporters (MATs): The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical regulators of neurotransmission and are common targets for psychoactive compounds. A direct functional measure of transporter activity—neurotransmitter uptake—is the most direct and informative primary screen.

  • G-Protein Coupled Receptors (GPCRs): This large family of receptors includes numerous subtypes that respond to monoamines (e.g., dopamine and serotonin receptors) and other neurotransmitters. A primary screen that measures a common downstream signaling event, such as changes in cyclic AMP (cAMP) levels, can efficiently survey for activity at Gs- and Gi-coupled receptors.

This parallel screening approach ensures broad coverage of the most probable target classes, maximizing the potential for identifying a primary biological activity.

Primary Screening: Functional Assays for Initial Target Identification

The initial screening phase is designed for efficiency and breadth, aiming to identify a reproducible "hit" at a specific target or target family. We will employ non-radioactive, high-throughput-compatible functional assays.

Primary Assay I: Monoamine Transporter Uptake Assay

This assay directly measures the function of DAT, SERT, and NET by quantifying the uptake of a fluorescent substrate that mimics their endogenous neurotransmitter ligands.[1][2][3] An inhibitory effect of this compound on this uptake would strongly suggest an interaction with one or more of these transporters.

Principle: Cells stably expressing a specific human monoamine transporter (hDAT, hSERT, or hNET) are incubated with a fluorescent substrate. The transporters actively move this substrate into the cell, leading to an increase in intracellular fluorescence. If a test compound like this compound inhibits the transporter, the rate of substrate uptake will decrease, resulting in a lower fluorescent signal.[2][4]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed hDAT, hSERT, or hNET expressing HEK293 cells in 96-well plates p2 Incubate overnight (37°C, 5% CO2) to form a confluent monolayer p1->p2 a1 Wash cells with Assay Buffer p2->a1 a2 Add this compound dilutions (and controls) to wells a1->a2 a3 Pre-incubate (10-20 min, 37°C) a2->a3 a4 Add fluorescent substrate to initiate uptake a3->a4 a5 Incubate (e.g., 30-60 min, 37°C) a4->a5 r1 Measure fluorescence intensity (bottom-read plate reader) a5->r1 r2 Normalize data to controls (0% and 100% inhibition) r1->r2 r3 Generate dose-response curve and calculate IC50 r2->r3 G cluster_prep Cell & Dye Loading cluster_assay FLIPR Measurement cluster_readout Data Analysis p1 Seed cells expressing Gq-coupled receptor in 96/384-well plates p2 Incubate cells with a calcium-sensitive fluorescent dye p1->p2 a1 Establish baseline fluorescence reading p2->a1 a2 Inject this compound (agonist mode) or known agonist (antagonist mode) a1->a2 a3 Measure fluorescence change in real-time a2->a3 r1 Calculate peak fluorescence response a3->r1 r2 Generate dose-response curve and calculate EC50/IC50 r1->r2

Sources

Application Notes and Protocols for Utilizing 2-Phenylazepane as a Chemical Probe in Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of 2-Phenylazepane as a Novel Chemical Probe

In the intricate landscape of molecular pharmacology and drug discovery, chemical probes serve as indispensable tools to dissect the function of biological targets.[1] A well-characterized chemical probe, with defined selectivity and potency, can illuminate the role of a specific receptor in complex signaling pathways and disease states. This compound, a molecule featuring a seven-membered azepane ring coupled to a phenyl group, represents a scaffold with significant potential for development as a selective chemical probe. Its structural analogs have shown affinity for a diverse range of neurological targets, including dopamine transporters (DAT), serotonin transporters (SERT), norepinephrine transporters (NET), and sigma receptors.[2][3][4]

This guide provides a comprehensive framework for researchers aiming to characterize and utilize this compound or its derivatives as chemical probes for receptor studies. We will eschew a rigid template, instead focusing on a logical, field-proven workflow that progresses from initial characterization to detailed in vitro and in vivo applications. The protocols and insights provided herein are designed to ensure scientific rigor and generate reproducible, high-quality data.

Part 1: Foundational Characterization of this compound

Before a compound can be confidently deployed as a chemical probe, its fundamental physicochemical and pharmacological properties must be meticulously established. This initial phase is critical for interpreting subsequent experimental results.

Synthesis and Purity Assessment

The synthesis of this compound can be achieved through various organic chemistry routes, often starting from commercially available precursors. A common approach involves the multi-step synthesis from beta-tetralone intermediates.[5]

Crucial Step: Following synthesis, the purity of the this compound sample must be rigorously assessed. This is paramount as impurities can lead to off-target effects and confounding results.

Protocol 1: Purity and Structural Verification

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the synthesized compound.

    • Method: Employ a reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% trifluoroacetic acid). Monitor the elution profile at multiple wavelengths (e.g., 214 nm and 254 nm).

    • Success Criterion: A single major peak, indicating >95% purity.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Utilize electrospray ionization mass spectrometry (ESI-MS) to obtain the mass-to-charge ratio (m/z) of the protonated molecule.

    • Success Criterion: The observed m/z should match the calculated molecular weight of this compound (C12H17N, MW: 175.27 g/mol ).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Acquire 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., CDCl3).

    • Success Criterion: The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of this compound.

Initial Target Screening and Selectivity Profiling

Given the diverse activities of structurally related compounds, an initial broad screening against a panel of common central nervous system (CNS) receptors and transporters is a logical first step. This will help to identify the primary biological target(s) of this compound and assess its selectivity.

Table 1: Representative Target Panel for Initial Screening

Target ClassSpecific TargetsRationale
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Phenyl-substituted amine scaffolds frequently interact with these transporters.[2][3]
Sigma Receptors Sigma-1 (σ1R), Sigma-2 (σ2R)The 2-phenethylamine motif is a known pharmacophore for sigma receptors.[4]
Opioid Receptors Mu (μOR), Delta (δOR), Kappa (κOR)The azepane ring is present in some opioid analgesics.[8]
Dopamine Receptors D1, D2, D3, D4, D5Phenylbenzazepine analogs show high affinity for dopamine receptors.[9]
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2CTo assess off-target serotonergic activity.[10]

This screening is typically performed using radioligand binding assays, a robust and high-throughput method for determining the affinity of a compound for a specific receptor.[11][12]

Part 2: In-Depth In Vitro Characterization

Once a primary target or a set of targets has been identified, a more detailed in vitro pharmacological characterization is necessary to establish the potency, mechanism of action, and functional activity of this compound.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[13] These assays can be conducted in two primary formats: saturation and competition binding.

Protocol 2: Competition Radioligand Binding Assay

  • Preparation of Receptor Source:

    • Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in the target receptor (e.g., rat striatum for DAT).[14]

  • Assay Setup:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-WIN 35,428 for DAT), and increasing concentrations of unlabeled this compound.[3]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known displacer).

  • Incubation and Termination:

    • Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (Cell Membranes/Tissue) Incubation Incubate to Equilibrium Receptor_Source->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Calculate IC50 and Ki Scintillation_Counting->Data_Processing

Caption: Workflow for a competition radioligand binding assay.

Functional Assays: Determining Mechanism of Action

Binding affinity alone does not reveal the functional consequence of a ligand-receptor interaction. Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptor.[16][17] The choice of assay depends on the signaling mechanism of the receptor.

Table 2: Examples of Functional Assays for Different Receptor Classes

Receptor ClassSignaling MechanismRecommended Functional Assay
GPCRs (e.g., Dopamine, Opioid) G-protein activation/inhibitioncAMP accumulation assay, [35S]GTPγS binding assay, β-arrestin recruitment assay.[18]
Transporters (e.g., DAT) Substrate reuptake[3H]-dopamine uptake assay.[14]
Sigma Receptors Modulation of other proteinsCell viability/caspase-3 activity assays (for σ2R), modulation of ion channel function (for σ1R).[19]

Protocol 3: [3H]-Dopamine Uptake Assay (for DAT)

  • Cell Culture:

    • Use cells stably expressing the dopamine transporter (e.g., HEK293-DAT cells).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Initiate dopamine uptake by adding a low concentration of [3H]-dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate uptake by washing the cells with ice-cold buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value for the inhibition of dopamine uptake.

Diagram 2: GPCR Signaling and Functional Assay Points

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Receptor GPCR Agonist->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Assay_GTP [35S]GTPγS Binding Assay G_Protein->Assay_GTP Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Assay_cAMP cAMP Assay Second_Messenger->Assay_cAMP Assay_Arrestin β-Arrestin Recruitment Assay Beta_Arrestin->Assay_Arrestin

Caption: GPCR signaling cascade and points of intervention for functional assays.

Part 3: In Vivo Characterization and Application

The ultimate validation of a chemical probe comes from its application in a relevant in vivo model. This step helps to establish its pharmacokinetic properties, target engagement in a living system, and its ability to elicit a physiological response.

Pharmacokinetic (PK) Studies

Before conducting efficacy studies, it is essential to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME).

Protocol 4: Basic In Vivo PK Study

  • Animal Model:

    • Use a suitable animal model, such as mice or rats.

  • Drug Administration:

    • Administer a single dose of this compound via a relevant route (e.g., intraperitoneal injection or oral gavage).[20]

  • Sample Collection:

    • Collect blood and brain tissue samples at multiple time points post-administration.[15]

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. Determine the brain-to-plasma ratio to assess blood-brain barrier penetration.[21]

Target Engagement and Behavioral Pharmacology

Once the PK profile is established, in vivo studies can be designed to confirm that this compound engages its target in the brain and produces a measurable behavioral effect consistent with the target's function.

Example Application: Investigating the Role of DAT in Locomotor Activity

If this compound is confirmed as a potent and selective DAT inhibitor, its effect on locomotor activity can be assessed.

Protocol 5: Mouse Locomotor Activity Assay

  • Animal Acclimation:

    • Acclimate mice to the open-field test chambers.

  • Drug Administration:

    • Administer a dose of this compound determined from the PK study to achieve a target brain concentration.

  • Behavioral Testing:

    • Place the mice in the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) over a set period.

  • Data Analysis:

    • Compare the locomotor activity of the this compound-treated group to a vehicle-treated control group. An increase in locomotor activity would be consistent with DAT inhibition.

Conclusion: A Roadmap for Probe Development

The successful application of this compound as a chemical probe hinges on a systematic and rigorous characterization process. By following the principles and protocols outlined in this guide—from foundational synthesis and purity assessment to detailed in vitro and in vivo validation—researchers can confidently establish the pharmacological profile of this promising molecule. This, in turn, will enable its effective use to explore the complex roles of its target receptors in health and disease, ultimately contributing to the advancement of neuroscience and the development of novel therapeutics.

References

  • Neumeyer, J. L., et al. (2003). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. PubMed.
  • Lee, Y., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI.
  • Karimi-Shoraki, Z., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubMed Central.
  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Bentham Science.
  • 4-Phenylazepane. Wikipedia.
  • Zhang, X., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. PubMed.
  • Scott, C., et al. (2020). Discovery of a lead series of potent benzodiazepine 5-HT2C receptor agonists with high selectivity in functional and binding assays. PubMed.
  • Eglen, R. M. (2005). Functional assays for screening GPCR targets. ScienceDirect.
  • Sonders, M. S., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. PubMed.
  • S-CE-123. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. MDPI.
  • Singh, N., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl]piperazines as potential cocaine abuse therapeutic agents. PubMed.
  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed.
  • A Concise Review Covering Updated Presence and Role of 2-Phenethylamines in Medicinal Chemistry. (2023). MDPI.
  • Vandeputte, M. M., et al. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. PubMed.
  • Synthesis and Preclinical Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. (2013). PubMed Central.
  • Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central.
  • Bylund, D. B. (2018). Receptor Binding Assays and Drug Discovery. PubMed.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
  • McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. PubMed.
  • This compound. Sunway Pharm Ltd.

Sources

Application Notes & Protocols: Formulation of 2-Phenylazepane for In Vivo Administration

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transition of a novel chemical entity from discovery to in vivo testing is a critical juncture that hinges on the development of a safe, effective, and reproducible formulation. This guide provides a comprehensive framework for the formulation of 2-phenylazepane, a small molecule of interest, for preclinical in vivo administration. Recognizing that many novel compounds lack extensive physicochemical data, this document is structured as a self-validating workflow. It begins with essential pre-formulation characterization to determine key physicochemical properties, which then logically dictate the selection of an appropriate formulation strategy. Detailed, step-by-step protocols for parenteral and oral formulations are provided, alongside methodologies for analytical quality control. This approach ensures that the chosen formulation is not arbitrary but is instead rationally designed based on the inherent properties of this compound, thereby enhancing the reliability and interpretability of subsequent in vivo studies.

Part 1: Foundational Physicochemical Characterization

A robust formulation strategy is built upon a thorough understanding of the compound's physicochemical properties. These parameters govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For this compound, some basic information is known, but critical data for formulation design must be experimentally determined.

Known Properties of this compound:

  • Molecular Formula: C₁₂H₁₇N

  • Molecular Weight: 175.27 g/mol

Critical Properties to Determine: The following properties are paramount for guiding formulation decisions.[2] Protocols for their determination are provided below.

PropertySignificance in Formulation
Aqueous Solubility Determines if a simple aqueous solution is feasible. Low solubility is a primary challenge in formulation development.[3]
pKa The dissociation constant indicates the degree of ionization at a given pH. This affects solubility, permeability, and choice of pH-modifying excipients.[4]
LogP / LogD The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) measures lipophilicity, which influences membrane permeability and the suitability of lipid-based or co-solvent systems.[5]
Experimental Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in an aqueous buffer, a fundamental parameter for all formulation work.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Calibrated analytical balance, vortex mixer, orbital shaker, centrifuge

  • 1.5 mL microcentrifuge tubes

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound (e.g., 5-10 mg) to a 1.5 mL microcentrifuge tube. The goal is to have undissolved solid remaining at the end of the experiment.

  • Add 1 mL of PBS (pH 7.4) to the tube.

  • Vortex the tube vigorously for 1 minute to ensure initial wetting and dispersion of the compound.

  • Place the tube on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate mobile phase (e.g., 1:10 or 1:100 with 50% acetonitrile in water) to fall within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV method (see Part 4).

  • Calculate the original concentration in mg/mL or µg/mL, which represents the aqueous solubility.

Experimental Protocol 2: pKa and LogP Determination

These properties are often determined using automated potentiometric titration systems or UV-metric methods.[2] If such equipment is unavailable, computational prediction tools can provide a useful estimate.

In Silico Prediction (Estimation): Numerous software packages (e.g., MarvinSketch, ACD/Labs) can predict pKa and LogP based on the chemical structure.[5][6] While not a substitute for experimental data, these predictions are invaluable for initial formulation screening.

  • Rationale: The azepane ring contains a secondary amine, which is basic. The predicted basic pKa (pKb) will dictate how solubility changes with pH. The phenyl group contributes to lipophilicity, suggesting a LogP value that may favor non-aqueous or lipid-based vehicles.[5] An optimal LogP range for oral drugs is often considered to be between 1 and 5.[7]

Part 2: Formulation Strategy Selection

The data from Part 1 directly informs the selection of an appropriate vehicle and formulation strategy. The goal for preclinical studies is often to maximize exposure, which may require different approaches depending on the route of administration.[8]

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting a formulation strategy based on the determined physicochemical properties.

G cluster_0 Part 1: Characterization cluster_1 Part 2: Strategy Selection start Physicochemical Data (Solubility, pKa, LogP) solubility_check Aqueous Solubility > 10 mg/mL ? start->solubility_check route_check Route of Admin? solubility_check->route_check No aqueous_sol Aqueous Solution (e.g., Saline, PBS) solubility_check->aqueous_sol Yes logp_check LogP > 3 ? route_check->logp_check Parenteral (IV, IP, SC) suspension Aqueous Suspension (e.g., with Methylcellulose) route_check->suspension Oral (PO) cosolvent_sol Co-solvent Solution (e.g., PEG400, DMSO) logp_check->cosolvent_sol No lipid_form Lipid-Based Formulation (e.g., Oil, SEDDS) logp_check->lipid_form Yes ph_adjust pH-Adjusted Solution cosolvent_sol->ph_adjust If ionizable

Caption: Formulation selection workflow based on key physicochemical properties.

Interpretation of the Workflow:

  • High Aqueous Solubility: If this compound is sufficiently soluble (>10 mg/mL), a simple aqueous solution in saline or PBS is the preferred and simplest option for all routes.[9]

  • Low Aqueous Solubility (Oral Route): For oral administration (PO), an aqueous suspension is a robust and common choice. This involves dispersing the solid drug particles in a liquid vehicle, often with a suspending agent to ensure uniformity.[10]

  • Low Aqueous Solubility (Parenteral Route): Intravenous (IV) administration requires the drug to be in a true solution to prevent capillary blockade.[11]

    • If the compound is ionizable (as expected for the amine in this compound), pH adjustment may be sufficient to achieve the target concentration.[3]

    • If pH adjustment is insufficient or not viable, a co-solvent system is the next logical step.[3]

    • For highly lipophilic compounds (LogP > 3), a lipid-based formulation might be necessary to achieve higher drug loading.[12]

Part 3: Detailed Formulation Protocols

The following protocols are provided as robust starting points. The exact percentages of excipients may need to be optimized based on the target dose concentration and stability studies.

Protocol 3A: Parenteral Co-Solvent Solution for IV/IP Administration

This formulation is designed to solubilize a poorly water-soluble compound for injection. The vehicle composition is a common and generally well-tolerated system in preclinical species.

Target: 5 mg/mL solution of this compound.

Vehicle Composition:

  • 10% N,N-Dimethylacetamide (DMA)

  • 40% Polyethylene Glycol 400 (PEG400)

  • 50% Saline (0.9% NaCl)

Rationale for Excipients:

  • DMA: A strong, water-miscible solvent used to initially dissolve the compound.[13]

  • PEG400: A widely used, low-toxicity co-solvent that enhances and maintains the solubility of hydrophobic compounds when the formulation is diluted in the bloodstream.[13][14]

  • Saline: The aqueous component, used to make the final solution isotonic.[15]

Procedure:

  • Weigh the required amount of this compound into a sterile glass vial. For 10 mL of formulation, this would be 50 mg.

  • Add 1.0 mL of DMA to the vial. Vortex or sonicate until the compound is completely dissolved. A clear solution should be observed.

  • Add 4.0 mL of PEG400 to the vial. Vortex until the solution is homogeneous.

  • Slowly add 5.0 mL of 0.9% saline to the vial while continuously vortexing. Add the saline dropwise to prevent precipitation of the drug.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness. It should be a clear, particle-free solution.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container. This is a critical step for any parenteral formulation to ensure sterility.[1]

  • Confirm the final concentration using the HPLC method described in Part 4.

Protocol 3B: Oral Suspension for Gavage Administration

This formulation is suitable for delivering a precise dose of a poorly soluble compound orally. The use of a suspending agent is critical for dose uniformity.

Target: 10 mg/mL suspension of this compound.

Vehicle Composition:

  • 0.5% (w/v) Methylcellulose in water

  • 0.1% (w/v) Tween 80 (Polysorbate 80) in water (optional, as a wetting agent)

Rationale for Excipients:

  • Methylcellulose: A viscosity-enhancing polymer that slows the sedimentation of drug particles, ensuring that a uniform dose can be withdrawn.[9]

  • Tween 80: A non-ionic surfactant that acts as a wetting agent. It helps disperse hydrophobic drug particles in the aqueous vehicle, preventing clumping and improving homogeneity.[15]

  • Water: The primary vehicle.[10]

Procedure:

  • Prepare the Vehicle:

    • Heat about one-third of the total required volume of purified water to 80-90°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse it.

    • Add the remaining volume of cold water to bring the solution to the final volume and cool it down (e.g., in an ice bath) with continued stirring until a clear, viscous solution forms.

    • If using, add Tween 80 to the final vehicle and mix until dissolved.

  • Prepare the Suspension:

    • Weigh the required amount of this compound. For 10 mL of formulation, this would be 100 mg.

    • Levigate (grind into a paste) the this compound powder with a small amount of the vehicle in a mortar and pestle. This step is crucial for breaking up aggregates and ensuring particles are wetted.

    • Gradually add the remaining vehicle to the mortar while mixing continuously to form a uniform suspension.

    • Alternatively, for larger volumes or to achieve smaller particle sizes, use a mechanical homogenizer or a wet-milling technique.[16][17]

  • Transfer the final suspension to a suitable container (e.g., a glass bottle).

  • Important: Always stir the suspension vigorously (e.g., with a magnetic stir bar) before withdrawing each dose to ensure uniformity.

  • Confirm the concentration and homogeneity by sampling from the top, middle, and bottom of the suspension and analyzing via HPLC.

Part 4: Quality Control & Stability Assessment

Verifying the concentration and stability of the final formulation is a non-negotiable step to ensure data integrity. A stability-indicating HPLC-UV method is the gold standard for this purpose.[18]

Protocol 4: HPLC-UV Method Development and Concentration Verification

This protocol outlines the steps to develop a simple, reliable reversed-phase HPLC method for quantifying this compound.

Materials & Equipment:

  • HPLC system with a UV/PDA detector, autosampler, and column oven.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, water.

  • Trifluoroacetic acid (TFA) or formic acid.

Workflow for Method Development:

G A Prepare 1 mg/mL Stock in Acetonitrile B Determine Max Wavelength (λmax) via PDA Scan (e.g., 200-400 nm) A->B C Perform Gradient Scouting Runs (e.g., 5-95% Acetonitrile/Water with 0.1% TFA over 20 min) B->C D Identify Elution Time and Optimize to Isocratic Method C->D E Prepare Calibration Curve (e.g., 1-100 µg/mL) D->E F Validate Method (Linearity, Accuracy, Precision) E->F G Analyze Formulation Samples F->G

Caption: Workflow for developing an HPLC-UV method for formulation analysis.

Detailed Steps:

  • Wavelength Selection: Prepare a dilute solution of this compound in the mobile phase. Use the PDA detector to scan across a range of UV wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). The phenyl group should provide a strong chromophore.

  • Mobile Phase Selection: A common starting point is a mixture of Acetonitrile (ACN) and Water, with a small amount of acidifier like 0.1% TFA. The TFA ensures the amine on the azepane ring is protonated, which typically leads to better peak shape on a C18 column.[19]

  • Method Optimization:

    • Run a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate ACN concentration at which this compound elutes.

    • Based on the gradient run, develop an isocratic (constant mobile phase composition) method for faster run times. For example, if the compound eluted at 12 minutes in the gradient, an isocratic method with 50-60% ACN might be appropriate.

    • Adjust the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to achieve a sharp, symmetrical peak with a reasonable retention time (e.g., 3-7 minutes).

  • Validation and Quantification:

    • Prepare a stock solution of this compound and create a series of standards to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • The curve should plot peak area versus concentration and have a correlation coefficient (R²) of >0.999.[20]

    • To analyze a formulation sample, dilute it accurately with the mobile phase to fall within the range of the calibration curve.

    • Calculate the concentration in the original formulation by applying the dilution factor.

Short-Term Stability: Once the formulation is prepared, its stability should be assessed under the intended storage and use conditions. At a minimum, analyze the concentration immediately after preparation (T=0) and after a set period at room temperature (e.g., 4 hours) to ensure it remains stable throughout the duration of the dosing procedure.[18]

References

  • Nii, T., & Ishii, K. (2008). Novel technology to prepare oral formulations for preclinical safety studies. Journal of Toxicological Sciences, 33(1), 69-77. [Link]
  • Nii, T., & Ishii, K. (2008). Novel technology to prepare oral formulations for preclinical safety studies.
  • Niwa, T., et al. (2011). Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies. International Journal of Pharmaceutics, 405(1-2), 218-227. [Link]
  • Date, P., & Nagarsenker, M. (2016). In vivo brain microdialysis as a formulation-screening tool for a poorly soluble centrally acting drug. Pharmaceutical Development and Technology, 21(5), 586-593. [Link]
  • Avdeef, A. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-23. [Link]
  • Roy, P., & Roy, B. (2002). A vehicle for the evaluation of hydrophobic compounds in cell culture. Indian Journal of Experimental Biology, 40(7), 779-783. [Link]
  • Pharmlabs. (n.d.). Excipients. Pharmlabs. [Link]
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]
  • Li, P., & Zhao, L. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731. [Link]
  • ResearchGate. (2020). Which vehicle is suitable for highly hydrophobic substance?
  • ResearchGate. (n.d.). Common Intravenous Medications and Excipients.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
  • Prabhaker, R., & Tripathi, S. (2022). Excipient used in parentral formulation. World Journal of Pharmaceutical Research, 11(15), 1326-1338. [Link]
  • Lázaro-Mesa, C., et al. (2022). Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development. Pharmaceutics, 14(1), 180. [Link]
  • Creative Biolabs. (n.d.). Excipients for Injections & Sterile Formulation.
  • Pouton, C. W. (2006).
  • Singh, B., & Singh, R. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 808143. [Link]
  • Nthubu, M., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for the Detection and Quantification of a Novel Pyrazolone Derivative in Nanosuspension. Preprints.org. [Link]
  • Avdeef, A. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmaceutical Sciences, 101(9), 3045-3059. [Link]
  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International Journal of Pharmaceutics, 540(1-2), 185-193. [Link]
  • Saal, C., & Petereit, A. C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]
  • Siddiqui, A. A., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. [Link]
  • Mallett, W., & Fan, M. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog. [Link]
  • Avdeef, A. (2012). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class.
  • Pistos, C., et al. (2007). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies, 30(19), 2817-2831. [Link]
  • Rao, G., & Goyal, A. (2016). An Overview on Analytical Method Development and Validation by Using HPLC. The Pharmaceutical and Chemical Journal, 3(2), 1-10. [Link]
  • Pavani, K., et al. (2021). HPLC method development and validation. World Journal of Pharmaceutical Research, 10(11), 405-426. [Link]

Sources

"pharmacokinetic and pharmacodynamic modeling of 2-phenylazepane"

The framework presented here provides a systematic and robust approach to the pharmacokinetic and pharmacodynamic characterization of novel CNS-active compounds like this compound. By integrating detailed experimental protocols with mechanism-based mathematical modeling, researchers can gain a quantitative understanding of the dose-concentration-effect relationship. This model-informed approach is indispensable for de-risking drug candidates, optimizing development pathways, and ultimately increasing the probability of clinical success. [1][2][11][36]All preclinical studies must adhere to Good Laboratory Practice (GLP) regulations as required by regulatory agencies like the FDA to ensure data integrity and support Investigational New Drug (IND) applications. [37][38][39]

References

  • Mechanism-Based Pharmacodynamic Modeling. (n.d.). PMC - NIH.
  • de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 8(8), 983-1001.
  • van den Brink, W. J., Wong, Y. C., de Lange, E. C. M., & van der Graaf, P. H. (2019). Bundling arrows: improving translational CNS drug development by integrated PK/PD-metabolomics. Expert Opinion on Drug Discovery, 14(7), 633-644.
  • Emax model Definition. (n.d.). Fiveable.
  • Choe, S., & Lee, D. (2017). Parameter estimation for sigmoid Emax models in exposure-response relationship. Translational and Clinical Pharmacology, 25(2), 74-84.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
  • Yates, J. W. T. (2025). Integrated pharmacokinetic-pharmacodynamic and agent-based modelling in drug development: Current status and future perspectives. Advanced Drug Delivery Reviews, 216, 115474.
  • de Lange, E. C. M., & van den Brink, W. (2010). Mechanism-based PKPD modelling of CNS-active drugs. Frontiers in Neuroscience.
  • How to Predict Human CNS PK/PD: Preclinical Experiments and Advanced Mathematical Modelling. (2018). American Chemical Society.
  • Concentration-Response Relationships - Pharmacodynamic Models. (n.d.). Pharmapproach.com.
  • Holford, N. H. G. (2017). Pharmacodynamic principles and the time course of immediate drug effects. Translational and Clinical Pharmacology, 25(4), 171-175.
  • Dingemanse, J., & Appel-Dingemanse, S. (2007). Integrated pharmacokinetics and pharmacodynamics in drug development. Clinical Pharmacokinetics, 46(9), 713-737.
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices.
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • A Review On Pharmacokinetic And Pharmacodynamic. (n.d.). RJPN.
  • Aspatwar, A., et al. (2024). Retracted Pharmacokinetics-Pharmacodynamics (PK-PD) Modeling: A translational path to brain-targeted drug delivery. ChemRxiv.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Derendorf, H., et al. (2000). Pharmacokinetic/pharmacodynamic modeling in drug research and development. Journal of Clinical Pharmacology, 40(12 Pt 2), 1399-1418.
  • Neurotransmitter Transporter Uptake Assay Kit Quick Start Guide. (n.d.). Molecular Devices.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Medicalexpo.
  • Preclinical research strategies for drug development. (2025). AMSbiopharma.
  • Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review. (2022). MDPI.
  • In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate.
  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Nguyen, L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.
  • Receptor Binding Assay - Part 1. (2017). YouTube.
  • Li, F., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(17).
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • In Vivo PK and TK. (n.d.). BioDuro.
  • In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery.
  • Dong, M. W., & Wang, H. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(s6), 12-21.
  • FDA Requirements for Preclinical Studies. (n.d.). University of Iowa.
  • In Vitro ADME. (n.d.). Creative Bioarray.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Recent advances in bioanalytical sample preparation for LC–MS analysis. (2009). Ovid.
  • Step 2: Preclinical Research. (2018). FDA.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (2025). PMC - PubMed Central.
  • Bioanalysis of Small and Large Molecules using LC-MS. (2023). Charles River Laboratories.
  • Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(10), 2265-2276.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-phenylazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing and controlling the stereochemistry at the C2 position of the azepane ring. The presence of the phenyl group introduces unique challenges, from steric hindrance to electronic effects that can influence catalyst performance and reaction outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

Question: My reaction is producing this compound with low enantioselectivity. What are the likely causes and how can I improve the stereochemical outcome?

Answer: Low stereoselectivity is a frequent hurdle in asymmetric synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is paramount. The steric bulk and electronic properties of the phenyl group in the 2-position of the azepane precursor can significantly impact the catalyst-substrate interaction.

    • Solution: Screen a panel of chiral catalysts and ligands. For instance, in metal-catalyzed reactions, varying the ligand architecture (e.g., monodentate vs. bidentate, different bite angles) can dramatically improve enantioselectivity. Consider catalysts known to be effective for substrates with aryl groups at the stereocenter.

  • Incorrect Reaction Temperature: Temperature is a critical parameter influencing the energy difference between diastereomeric transition states.

    • Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy. It is advisable to conduct a temperature screen to find the optimal balance between reaction rate and enantiomeric excess.

  • Inappropriate Solvent: The solvent can affect the conformation of the catalyst-substrate complex and the stability of the transition states.

    • Solution: Perform a solvent screen using a range of polar aprotic (e.g., THF, DCM, Toluene) and polar protic solvents (if compatible with the reaction chemistry). The optimal solvent will provide the best balance of solubility and stereochemical induction.

  • Racemization of Product or Intermediates: The desired enantiomer of this compound or a chiral intermediate may be susceptible to racemization under the reaction conditions, especially in the presence of acid or base.[1]

    • Solution: Monitor the enantiomeric excess of the reaction mixture over time. If a decrease in ee is observed, this indicates product or intermediate racemization. To mitigate this, consider reducing the reaction time, lowering the temperature, or using a milder acid or base. The choice of N-protecting group can also influence the stability of the stereocenter.

  • Impure or Inactive Catalyst: The purity and activity of the chiral catalyst are critical for achieving high stereoselectivity.

    • Solution: Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive. If catalyst deactivation is suspected, consider using a freshly prepared or purchased batch.

Issue 2: Poor Yield or Stalled Reaction

Question: My reaction to form the this compound ring is giving a low yield or failing to proceed to completion. What are the possible reasons?

Answer: Low yields in azepane ring formation can stem from several factors, often related to the challenges of forming a seven-membered ring.

Potential Causes and Solutions:

  • Steric Hindrance: The phenyl group at the 2-position can sterically hinder the cyclization process.

    • Solution: Employing more reactive reagents or catalysts can help overcome the steric barrier. In some cases, a change in synthetic strategy, such as a ring-expansion approach from a substituted piperidine, may be more effective.[2]

  • Unfavorable Ring-Closing Conformation: The entropic penalty for forming a seven-membered ring is significant. The linear precursor may not readily adopt the necessary conformation for cyclization.

    • Solution: High-dilution conditions can favor intramolecular cyclization over intermolecular polymerization. The use of a template or a catalyst that pre-organizes the substrate can also be beneficial.

  • Catalyst Inhibition or Deactivation: Functional groups on the substrate or impurities in the reagents can inhibit or deactivate the catalyst.

    • Solution: Purify all starting materials and solvents meticulously. If catalyst poisoning is suspected, a more robust catalyst or a higher catalyst loading may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategies are most promising for the stereoselective synthesis of this compound?

A1: Several strategies can be employed, each with its own advantages and challenges. Asymmetric lithiation-conjugate addition sequences have shown success in creating polysubstituted azepanes with high diastereoselectivity and enantioselectivity.[3][4] Another powerful method is the dearomative ring expansion of nitroarenes, which can provide complex azepanes from simple starting materials.[5] For specific substitution patterns, copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has been effective for related bridged biarylamines, offering excellent diastereo- and enantioselectivities.[6]

Q2: How does the choice of N-protecting group affect the synthesis?

A2: The N-protecting group plays a crucial role. Bulky protecting groups can influence the conformation of the molecule and direct the stereochemical outcome of reactions. Electron-withdrawing protecting groups can increase the acidity of adjacent protons, potentially leading to racemization. It is essential to choose a protecting group that is stable under the reaction conditions and can be removed without affecting the stereocenter. Common protecting groups for amines, such as Boc, Cbz, and various sulfonyl groups, should be evaluated for their impact on both reactivity and stereoselectivity.

Q3: What are the key considerations for purifying this compound and its intermediates?

A3: Purification of chiral amines and their precursors requires careful technique to avoid racemization. Column chromatography on silica gel is a common method, but the acidic nature of silica can sometimes cause racemization of sensitive compounds. In such cases, using neutralized silica gel (by pre-treating with a base like triethylamine) or switching to a different stationary phase like alumina may be beneficial. Distillation under reduced pressure can be effective for volatile compounds, but care must be taken to avoid high temperatures that could induce racemization.

Experimental Protocol: Asymmetric Synthesis of a this compound Precursor via Lithiation-Conjugate Addition

This protocol is a representative example based on the methodology for asymmetric synthesis of substituted azepanes and should be adapted and optimized for the specific synthesis of this compound.[3][4]

Objective: To synthesize an enantioenriched linear precursor for this compound via a highly diastereoselective and enantioselective lithiation-conjugate addition.

Materials:

  • N-Boc-N-(p-methoxyphenyl)-allylamine

  • s-Butyllithium (s-BuLi) in cyclohexane

  • (-)-Sparteine

  • Ethyl cinnamate

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et₂O at -78 °C under an inert atmosphere (e.g., argon), add s-BuLi (1.1 equiv.) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of N-Boc-N-(p-methoxyphenyl)-allylamine (1.0 equiv.) in anhydrous Et₂O dropwise to the reaction mixture at -78 °C.

  • Stir the mixture at -78 °C for 3 hours to ensure complete lithiation.

  • Add a solution of ethyl cinnamate (1.2 equiv.) in anhydrous Et₂O dropwise at -78 °C.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched adduct.

Data Presentation:

EntrySubstrateLigandTemperature (°C)Yield (%)ee (%)
1N-Boc-N-(p-methoxyphenyl)-allylamine(-)-Sparteine-78High>95
2N-Boc-N-(p-methoxyphenyl)-allylamine(+)-Sparteine Surrogate-78High>95 (opposite enantiomer)

Note: This table represents expected outcomes based on literature for similar systems and should be empirically verified.

Visualization of Key Concepts

Logical Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantiomeric Excess (ee) Observed temp Optimize Temperature (Typically Lower) start->temp Is temperature optimized? solvent Screen Solvents (Polar Aprotic vs. Protic) start->solvent Is solvent optimal? catalyst Evaluate Catalyst/Ligand (Purity, Loading, Structure) start->catalyst Is catalyst system effective? racemization Check for Racemization (Time Course Study) start->racemization Is product/intermediate stable? result Improved Enantioselectivity temp->result solvent->result catalyst->result racemization->result

Caption: Troubleshooting decision tree for low enantioselectivity.

Generalized Synthetic Approach via Ring Expansion

G piperidine Chiral Substituted Piperidine activation Activation of Leaving Group piperidine->activation expansion Ring Expansion (e.g., with nucleophile) activation->expansion azepane Stereodefined This compound expansion->azepane

Caption: Conceptual workflow for piperidine ring expansion to an azepane.

References

  • Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178–2179. [Link]
  • Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. PubMed, PMID: 16478148. [Link]
  • González-Vidal, C., et al. (2019). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PubMed Central, PMCID: PMC6857897. [Link]
  • Various Authors. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Various Authors. (2015). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. PubMed Central, PMCID: PMC4406001. [Link]
  • Chong, H. S., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (17), 1974-1980. [Link]

Sources

Technical Support Center: Synthesis of 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this valuable heterocyclic scaffold. We provide in-depth, field-proven insights into troubleshooting common issues, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and its immediate precursor?

The most prevalent and industrially relevant pathway to the azepane ring system is via the Beckmann rearrangement of a corresponding cyclohexanone oxime, followed by reduction.[1][2] For this compound, the synthesis begins with 2-phenylcyclohexanone, which is converted to its oxime. This oxime then undergoes an acid-catalyzed Beckmann rearrangement to yield the lactam, 2-phenylazepan-2-one. The final step is the reduction of this lactam to the target this compound.

Q2: I've successfully synthesized the lactam, but my final product is a mixture of two isomers. What is the major isomeric byproduct and why does it form?

The most common isomeric byproduct is 7-phenylazepan-2-one . Its formation is a direct consequence of the mechanism of the Beckmann rearrangement.[3][4] The reaction proceeds through the migration of the group that is anti-periplanar to the hydroxyl group on the oxime. 2-Phenylcyclohexanone oxime can exist as two geometric isomers (E/Z). Migration of the C6 methylene group (anti to the OH) leads to the desired 2-phenylazepan-2-one, while migration of the C2 phenyl-substituted carbon leads to the undesired 7-phenylazepan-2-one. The ratio of these products is determined by the ratio of the oxime isomers formed and the specific reaction conditions which can sometimes scramble this ratio.[1]

Q3: What are the best analytical methods for identifying and quantifying byproducts in my reaction mixture?

A multi-technique approach is recommended for robust purity assessment.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts, residual starting materials, and distinguishing between the 2-phenyl and 7-phenyl isomers, which will have identical mass but different retention times.[5]

  • High-Performance Liquid Chromatography (HPLC): The method of choice for monitoring reaction progress and quantifying the purity of the final product, especially for less volatile compounds.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and identification of major impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[5]

Troubleshooting Guide: Common Issues & Solutions

Problem EncounteredProbable CauseRecommended Solution & Scientific Rationale
Low Yield of Desired Lactam 1. Unfavorable Oxime Isomer Ratio: The formation of the oxime isomer that leads to the 7-phenyl byproduct is significant.The stereochemical outcome of oximation can be influenced by kinetic vs. thermodynamic control. Experiment with different oximation conditions (e.g., pH, solvent) to favor the desired isomer.
2. Beckmann Fragmentation: A competing side reaction, particularly under harsh acidic conditions, can lead to the formation of nitrile-containing byproducts.[1]Employ milder acid catalysts (e.g., solid acids, tosyl chloride) or lower the reaction temperature. The fragmentation pathway involves cleavage of the C-C bond and is favored by substrates that can form stable carbocations.[4]
3. Incomplete Reaction: Insufficient reaction time, low temperature, or a deactivated catalyst can result in unreacted oxime.[8]Monitor the reaction progress closely using TLC or HPLC. Consider screening different acid catalysts (e.g., H₂SO₄, polyphosphoric acid) and optimizing the reaction temperature and duration.[2]
Significant Peak Corresponding to 7-Phenylazepan-2-one Isomerization of Oxime: The E/Z isomers of the oxime may interconvert under the acidic conditions of the rearrangement, leading to a loss of stereochemical control.The key is to control the stereochemistry. While difficult, some protocols suggest using reagents like phosphorus pentachloride or thionyl chloride which can "lock" the stereochemistry by forming an intermediate ester before migration occurs.[1] The most practical solution is often chromatographic separation of the final lactam isomers.
Presence of High Molecular Weight Impurities Dimerization/Oligomerization: Lactams, especially under strong acid and high heat, can undergo ring-opening polymerization or dimerization.[9]This is analogous to the polymerization of ε-caprolactam to form Nylon 6.[2] To minimize this, use the minimum effective concentration of acid and avoid excessive heating or prolonged reaction times after the initial rearrangement is complete.
Low Purity After Reduction Step Incomplete Reduction: The lactam is incompletely converted to the amine.Ensure you are using a sufficiently powerful reducing agent (e.g., LiAlH₄, BH₃) under strictly anhydrous conditions. The amide carbonyl is relatively stable, requiring potent reagents for full reduction. Monitor the disappearance of the lactam starting material by TLC or GC-MS.
Appearance of Nitrile-Containing Byproducts Beckmann Fragmentation: As mentioned above, this is a known side reaction of the Beckmann rearrangement.This side reaction becomes more prominent if the migrating group would form a stable carbocation. To disfavor fragmentation, use conditions that promote the concerted migration mechanism, such as less acidic catalysts and lower temperatures.[1][4]

Visualization of Key Pathways

Formation of Oxime Isomers and Subsequent Rearrangement

G cluster_0 Oximation cluster_1 Beckmann Rearrangement start 2-Phenylcyclohexanone oximes Mixture of (E) and (Z) Oximes start->oximes NH₂OH·HCl desired 2-Phenylazepan-2-one (Desired Product) oximes->desired Acid Catalyst (C6 Migration) byproduct 7-Phenylazepan-2-one (Isomeric Byproduct) oximes->byproduct Acid Catalyst (C2 Migration)

Caption: Reaction pathway showing the formation of oxime isomers and the subsequent competitive Beckmann rearrangement leading to the desired product and a major isomeric byproduct.

Troubleshooting Workflow for Low Product Yield

G start Low Yield of This compound check_purity Analyze crude product by GC-MS and ¹H NMR start->check_purity unreacted_sm High % of Starting Material? check_purity->unreacted_sm isomer_issue High % of 7-Phenyl Isomer? unreacted_sm->isomer_issue No sol_unreacted Increase reaction time/temp or screen stronger acid catalyst. unreacted_sm->sol_unreacted Yes other_byproducts Other Significant Byproducts? isomer_issue->other_byproducts No sol_isomer 1. Optimize oximation conditions. 2. Develop chromatographic separation. isomer_issue->sol_isomer Yes sol_other Check for nitrile peaks (fragmentation). Use milder conditions. other_byproducts->sol_other Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This method is designed to separate this compound from its lactam precursor and the isomeric 7-phenyl byproduct.

  • Sample Preparation: Accurately weigh ~5 mg of the crude product and dissolve in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.[5]

    • MSD Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-400 amu.[5]

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify byproducts by comparing their mass spectra against a spectral library and known fragmentation patterns. Calculate purity based on the relative peak area of this compound.

Protocol 2: Purification of Lactam Isomers by Column Chromatography

This protocol provides a general guideline for the separation of 2-phenylazepan-2-one from 7-phenylazepan-2-one.

  • Slurry Preparation: Dissolve the crude lactam mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel by evaporating the solvent.

  • Column Packing: Prepare a silica gel column (e.g., 230-400 mesh) in a suitable non-polar solvent like hexane.

  • Loading: Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).[10]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-phenylazepan-2-one.

References

  • A Researcher's Guide to the Purity Assessment of Synthesized 2-Phenylpentane - Benchchem.
  • Beckmann Rearrangement - Master Organic Chemistry.
  • Beckmann rearrangement - Wikipedia.
  • An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime - Benchchem.
  • The Beckmann Rearrangement - Denmark Group.
  • Beckmann Rearrangement - Organic Chemistry Portal.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Identifying and minimizing side reactions in 1,4-Oxazepane synthesis - Benchchem.
  • A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes - Benchchem.
  • Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions - Benchchem.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC.

Sources

Technical Support Center: Purification of 2-Phenylazepane from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-phenylazepane. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of purifying this compound from typical reaction mixtures. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.

Q1: My crude product is a dark, viscous oil after workup. What are the initial steps for purification?

A1: A dark, oily crude product is common and usually indicates the presence of polymeric byproducts and residual high-boiling solvents or reagents.

  • Probable Causes:

    • Formation of polymeric materials under strong acidic conditions used in reactions like the Beckmann or Schmidt rearrangements.[1][2]

    • Residual high-boiling solvents (e.g., DMF, toluene).

    • Presence of non-volatile starting materials or reagents.

  • Recommended Solutions:

    • Initial Solvent Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic residues, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. This initial cleanup removes many water-soluble and acidic impurities.

    • Short-Path Distillation (for thermally stable compounds): If the impurities are significantly less volatile than this compound, a vacuum distillation can be an effective first-pass purification step to separate the product from polymeric tars.[3]

    • Proceed to Chromatography: If distillation is not feasible, the next logical step is column chromatography after the initial extractive workup.

Q2: My TLC analysis shows multiple spots, and the main product spot is streaking significantly. How can I resolve this?

A2: Streaking is a classic issue when chromatographing basic compounds like amines on acidic stationary phases like silica gel. The multiple spots indicate a mixture of impurities.

  • Probable Causes:

    • Streaking: The basic nitrogen of this compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and tailing.

    • Multiple Spots: These can be unreacted starting materials, intermediates, or byproducts from the synthesis. A common route to this compound involves the reduction of 7-phenyl-ε-caprolactam. Therefore, impurities can include the lactam itself or byproducts from its formation via the Beckmann rearrangement.[4][5]

  • Recommended Solutions:

    • To Prevent Streaking: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This deactivates the acidic sites on the silica, allowing for sharp, well-defined spots.

    • To Identify Impurities: Co-spot your crude mixture on a TLC plate with available starting materials (e.g., 2-phenylcyclohexanone, 7-phenyl-ε-caprolactam). This helps in preliminary identification. The table below lists common impurities.

Potential Impurity Origin Typical Rf Value (relative to product)
2-PhenylcyclohexanoneUnreacted starting material for oxime formationHigher
2-Phenylcyclohexanone OximeUnreacted starting material for rearrangementHigher
7-Phenyl-ε-caprolactamIntermediate; incomplete reductionLower
Rearrangement ByproductsBeckmann/Schmidt side reactions[6]Variable
Reduction ByproductsFrom reducing agent (e.g., LiAlH₄ workup)Variable (often polar)

Q3: I have a low yield after performing flash column chromatography. What are the likely causes?

A3: Low recovery can result from several factors, from irreversible adsorption on the column to improper fraction collection.

  • Probable Causes:

    • Irreversible Adsorption: As mentioned, this compound can bind strongly to silica gel if the eluent is not basified, leading to material loss on the column.

    • Improper Solvent System: If the eluent is too polar, the product may elute too quickly along with impurities. If it's not polar enough, the elution may be excessively long, leading to band broadening and difficult detection.

    • Product Volatility: If a highly volatile co-solvent (like diethyl ether) is used, and fractions are concentrated at elevated temperatures, product loss can occur.

    • Incomplete Elution: The experiment may have been stopped before the product fully eluted from the column.

  • Recommended Solutions:

    • Optimize TLC First: Before running a column, find a solvent system that gives your product an Rf value of ~0.25-0.35 and ensures good separation from impurities. Always use a basified eluent for the column if you used one for the TLC.

    • Dry Loading: For better resolution and recovery, pre-adsorb your crude product onto a small amount of silica gel or Celite®. Evaporate the solvent and carefully load the resulting dry powder onto the top of your column.[7]

    • Monitor Fractions Carefully: Collect smaller fractions and analyze them by TLC before combining. This prevents the accidental mixing of pure fractions with impure ones.

Q4: The purified this compound free base is an oil that is difficult to handle and store. Is there a better way to manage the final product?

A4: Yes. Converting the basic amine to a stable, crystalline salt is a standard and highly effective method for both final purification and long-term storage. The hydrochloride salt is most common.

  • Probable Causes: this compound, like many secondary amines, has a relatively low melting point and can be hygroscopic or susceptible to oxidation as a free base.

  • Recommended Solutions:

    • Salt Formation: Dissolve the purified oily free base in a non-polar solvent like diethyl ether, ethyl acetate, or DCM. Add a solution of HCl (e.g., 2M HCl in diethyl ether, or gaseous HCl) dropwise until precipitation is complete.

    • Crystallization/Recrystallization: The resulting solid hydrochloride salt can be collected by filtration. If it requires further purification, it can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.[8][9] This process is highly effective at removing minor, less basic impurities that may have co-eluted during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall strategy for purifying this compound?

A1: A multi-step strategy is often the most effective. The choice depends on the scale of the reaction and the nature of the impurities.

Method Best For Advantages Disadvantages
Flash Chromatography Removing a wide range of impurities with different polarities.Highly versatile; good for complex mixtures.[10]Can be material-intensive; potential for product loss on silica.
Vacuum Distillation Separating the product from non-volatile tars or very low-boiling solvents.Excellent for large scales; removes polymeric material effectively.[3]Requires product to be thermally stable; does not separate impurities with similar boiling points.
Crystallization (as a Salt) Final purification to achieve high purity; easy handling and storage.Yields a stable, crystalline solid; highly selective purification step.[8]Requires conversion to and from the salt form; some product loss in mother liquor.

A recommended workflow is an initial aqueous workup, followed by flash chromatography to remove the bulk of impurities, and finally, conversion to the hydrochloride salt and recrystallization to obtain a highly pure, stable final product.

Q2: My synthesis involves a Beckmann rearrangement. What specific impurities should I be concerned about?

A2: The Beckmann rearrangement, which converts an oxime to a lactam, is a powerful reaction but can generate characteristic byproducts.[5][11]

  • Unreacted Oxime: Incomplete reaction leaves the starting 2-phenylcyclohexanone oxime.

  • Beckmann Fragmentation Products: Instead of rearranging, the molecule can fragment, especially if the migrating group can form a stable carbocation. This can lead to the formation of nitriles.[6]

  • Regioisomers: For an unsymmetrical ketone like 2-phenylcyclohexanone, two different oxime stereoisomers (E/Z) can form. While the rearrangement is stereospecific (the group anti to the hydroxyl migrates), acidic conditions can sometimes cause isomerization of the oxime, leading to a mixture of two lactam regioisomers: 7-phenyl-ε-caprolactam (the precursor to this compound) and 2-phenyl-ε-caprolactam.[12] These isomers can be difficult to separate.

Q3: How do I properly prepare and handle HCl in diethyl ether for making the hydrochloride salt?

A3: Anhydrous conditions are preferred to prevent the formation of hydrates. You can either purchase commercial solutions or prepare them.

  • Preparation (Caution: Use a well-ventilated fume hood): Bubble dry HCl gas (from a cylinder or generated by dropping concentrated H₂SO₄ onto solid NaCl) through a drying tube filled with CaCl₂ and then into a flask of anhydrous diethyl ether cooled in an ice bath.

  • Procedure: Dissolve your purified this compound free base in a minimal amount of anhydrous diethyl ether. While stirring, add the prepared HCl/ether solution dropwise. The hydrochloride salt will precipitate as a white solid.

  • Collection: Once precipitation is complete, collect the solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous ether to remove any surface impurities, and dry the solid under vacuum.

Standard Purification Protocols

Protocol 1: Flash Column Chromatography of this compound (Free Base)

This protocol assumes ~1-2 grams of crude product after an initial aqueous workup.

  • Column Preparation: Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of crude material). Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Packing: Prepare a slurry of silica gel (e.g., 40-63 µm mesh size) in the initial eluent (e.g., 98:2 Hexane/Ethyl Acetate). Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[13] The final packed height should be around 15-20 cm. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add ~2-3 times its weight of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% Hexane or 98:2 Hexane/Ethyl Acetate) to remove non-polar impurities.

    • Gradually increase the polarity. A typical gradient might be from 2% to 10% Ethyl Acetate in Hexane. Crucially, add 1% triethylamine to your eluent mixture to prevent streaking.

    • Collect fractions (e.g., 20-30 mL each) and monitor them by TLC (using a basified eluent and visualizing with UV light and/or a potassium permanganate stain).

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound as an oil.

Protocol 2: Purification via Crystallization of this compound Hydrochloride

This protocol is ideal as a final purification step after chromatography.

  • Dissolution: Dissolve the purified this compound free base (e.g., 1.0 g) in anhydrous diethyl ether (e.g., 20-30 mL).

  • Precipitation: While stirring the solution, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of this compound hydrochloride will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Digestion: Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete salt formation and to improve the crystal structure.

  • Filtration: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the crystalline solid under high vacuum for several hours to remove all residual solvent. The resulting this compound HCl should be a stable, free-flowing white solid. For ultimate purity, this solid can be recrystallized from a solvent system like isopropanol/diethyl ether.

Visualized Workflows

PurificationWorkflow crude Crude Reaction Mixture (Dark Oil) workup Aqueous Workup (NaHCO3, Brine) crude->workup Initial Cleanup chroma Flash Column Chromatography (Silica Gel, Basified Eluent) workup->chroma Impurity Removal salt HCl Salt Formation (HCl in Ether) chroma->salt High-Purity Polish recryst Recrystallization (e.g., EtOH/Ether) salt->recryst Final Purification pure_salt Pure this compound HCl (Crystalline Solid) recryst->pure_salt

Caption: General Purification Workflow for this compound.

ImpurityMitigation synthesis Synthesis (e.g., Beckmann Rxn) lactam Unreacted Lactam synthesis->lactam generates oxime Unreacted Oxime synthesis->oxime generates byproducts Fragmentation/ Rearrangement Byproducts synthesis->byproducts generates amine Crude this compound lactam->amine oxime->amine byproducts->amine chroma Column Chromatography amine->chroma removes cryst Salt Crystallization chroma->cryst further purifies

Caption: Impurity Profile and Mitigation Strategy.

References

  • ResearchGate. (n.d.). Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • LookChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • University of Colorado Boulder. (n.d.). Distillation.
  • Semantic Scholar. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond.
  • Chemistry Steps. (n.d.). Beckmann Rearrangement.
  • Wikipedia. (n.d.). Schmidt reaction.
  • ACS Publications. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry.
  • Organic Reactions. (n.d.). The Schmidt Reaction.
  • PubMed Central. (2012). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives.
  • J&K Scientific LLC. (2021). Schmidt Reaction.
  • Chemistry LibreTexts. (2023). Schmidt Reaction.
  • Organic Chemistry Portal. (n.d.). Schmidt Reaction.
  • YouTube. (2020). Beckmann Rearrangement. Professor Dave Explains.
  • NIH. (n.d.). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps.
  • Technology Networks. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • PubMed. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity.
  • SciSpace. (1963).
  • NIH. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
  • Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms.
  • PubMed. (2000). Chromatographic Separation of 2,3-benzodiazepines.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Google Patents. (n.d.). EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique.

Sources

Technical Support Center: Optimizing N-Alkylation of 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-phenylazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Troubleshooting Guide

This section addresses specific issues that you may encounter during the N-alkylation of this compound, providing a systematic approach to problem-solving.

Issue 1: Low or No Conversion to the N-Alkylated Product

Low conversion is a common hurdle in N-alkylation reactions. The primary factors to investigate include steric hindrance, the reactivity of your alkylating agent, the choice of base and solvent, and the reaction conditions.[1]

Root Causes & Corrective Actions
Potential Cause Explanation Troubleshooting Steps
Insufficiently Reactive Alkylating Agent The rate of an SN2 reaction is highly dependent on the leaving group. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides and triflates.[1]1. Switch to a more reactive alkylating agent: If using an alkyl chloride or bromide, consider switching to the corresponding iodide or a triflate to significantly increase the reaction rate.[1] 2. Add a catalytic amount of sodium or potassium iodide: This will perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.
Inappropriate Base The base must be strong enough to deprotonate the secondary amine, but not so strong as to cause side reactions. For the N-alkylation of secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2][3] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[4][5]1. Switch to a stronger, non-nucleophilic base: If using a weak base like sodium bicarbonate, consider switching to K₂CO₃ or Cs₂CO₃. For very unreactive systems, NaH in an anhydrous polar aprotic solvent like DMF or THF may be necessary.[2][5] 2. Ensure proper stoichiometry of the base: At least one equivalent of base is required to neutralize the acid formed during the reaction.[4]
Suboptimal Solvent Choice Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile (the amine).[2][6]1. Solvent Screening: If the reaction is sluggish, consider screening different polar aprotic solvents. DMF is a common starting point.[2] For reactions at higher temperatures, DMSO can be a good choice, but be cautious of potential side reactions.[7]
Steric Hindrance The 2-phenyl group on the azepane ring can provide some steric hindrance, potentially slowing down the reaction, especially with bulky alkylating agents.[1]1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[1] 2. Prolong Reaction Time: Sterically hindered reactions may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.[1]
Issue 2: Formation of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired N-alkylated this compound.

Common Side Products and Mitigation Strategies
  • Over-alkylation to Quaternary Ammonium Salt: While less common for secondary amines compared to primary amines, it can still occur, especially with highly reactive alkylating agents or prolonged reaction times.[1][8]

    • Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the this compound. Monitor the reaction closely and stop it once the starting material is consumed.[9]

  • Elimination Products (Hofmann Elimination): If the alkylating agent has a β-hydrogen, elimination can compete with substitution, especially with sterically hindered substrates or when using a strong, bulky base.

    • Solution: Use a less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). Running the reaction at a lower temperature can also favor substitution over elimination.

Issue 3: Difficulties in Product Isolation and Purification

The basic nature of the N-alkylated product can sometimes present challenges during workup and purification.

Tips for Effective Isolation and Purification
Challenge Recommended Approach
Product is soluble in the aqueous phase during workup Ensure the aqueous phase is sufficiently basic (pH > 10) during extraction to keep the amine in its freebase form, which is more soluble in organic solvents.
Emulsion formation during extraction Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Co-elution of starting material and product during column chromatography Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent tailing of the amine product on the silica gel.
Product is an oil and difficult to handle Consider converting the product to a crystalline salt (e.g., hydrochloride or tartrate) for easier handling and storage. This can be achieved by treating a solution of the purified freebase with an appropriate acid.[10]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the N-alkylation of this compound, offering deeper insights into the reaction's mechanics and optimization strategies.

Q1: What is the general mechanism for the N-alkylation of this compound?

A1: The N-alkylation of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] The secondary amine acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond. A base is used to neutralize the acidic proton on the nitrogen, either by deprotonating the amine to increase its nucleophilicity or by scavenging the acid formed as a byproduct.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine This compound (Nucleophile) TS [H-N---R---X]‡ Amine->TS Nucleophilic Attack AlkylHalide R-X (Alkylating Agent) AlkylHalide->TS Product N-Alkyl-2-phenylazepane TS->Product Bond Formation Byproduct H-X TS->Byproduct Leaving Group Departure

General SN2 mechanism for N-alkylation.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical. An ideal base should be strong enough to facilitate the reaction but not so reactive that it leads to side reactions.

  • Weak Bases (e.g., NaHCO₃): Generally not effective for N-alkylation of secondary amines.

  • Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the first choice. They are non-nucleophilic, easy to handle, and effective in polar aprotic solvents.[2] Cesium carbonate can sometimes offer enhanced reactivity.[3]

  • Strong Bases (e.g., NaH, LDA): Used for less reactive alkylating agents or more sterically hindered amines. These bases require strictly anhydrous conditions as they react violently with water.[4][11]

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the best choices because they can dissolve the reactants and stabilize the transition state, which has a developing charge separation.[2][6] Protic solvents like ethanol or water should be avoided as they can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.

Q4: Can I use alcohols as alkylating agents?

A4: Yes, alcohols can be used as alkylating agents in a process known as "hydrogen borrowing" or "alkylation of amines by alcohols."[12][13] This method is considered a greener alternative to using alkyl halides.[13] It typically requires a transition metal catalyst (e.g., based on Ru, Ir, or Pd) to first oxidize the alcohol to an aldehyde in situ.[12][14] The aldehyde then reacts with the amine to form an iminium ion, which is subsequently reduced by the hydrogen that was "borrowed" in the initial oxidation step.

Hydrogen_Borrowing cluster_0 Catalytic Cycle Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde - H₂ Iminium Iminium Ion Aldehyde->Iminium + Amine - H₂O Amine This compound Product N-Alkyl-2-phenylazepane Iminium->Product + H₂ Catalyst [M]-H₂ ActiveCatalyst [M] Catalyst->ActiveCatalyst - H₂ ActiveCatalyst->Catalyst + H₂

Simplified workflow for hydrogen borrowing catalysis.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (this compound) and the N-alkylated product. The product, being more substituted, will typically have a higher Rf value than the starting amine. For more quantitative analysis, gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can be used.[4][15]

III. Experimental Protocols

General Protocol for N-Alkylation of this compound with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.[5]

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) to dissolve the amine (concentration typically 0.1-0.5 M). Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16][17]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Check_Reagents Check Reagent Reactivity (Alkyl Halide, Base) Start->Check_Reagents Is_Halide_Reactive Is Alkyl Halide Reactive? (I > Br > Cl) Check_Reagents->Is_Halide_Reactive Check_Conditions Evaluate Reaction Conditions (Solvent, Temperature) Is_Solvent_Polar_Aprotic Is Solvent Polar Aprotic? Check_Conditions->Is_Solvent_Polar_Aprotic Check_Side_Products Analyze for Side Products Overalkylation_Observed Over-alkylation? Check_Side_Products->Overalkylation_Observed Is_Base_Strong_Enough Is Base Strong Enough? Is_Halide_Reactive->Is_Base_Strong_Enough Yes Use_More_Reactive_Halide Use R-I or R-OTf Add NaI/KI catalyst Is_Halide_Reactive->Use_More_Reactive_Halide No Is_Base_Strong_Enough->Check_Conditions Yes Use_Stronger_Base Use K₂CO₃, Cs₂CO₃, or NaH Is_Base_Strong_Enough->Use_Stronger_Base No Is_Temp_High_Enough Is Temperature Sufficient? Is_Solvent_Polar_Aprotic->Is_Temp_High_Enough Yes Switch_Solvent Switch to DMF, DMSO, or MeCN Is_Solvent_Polar_Aprotic->Switch_Solvent No Is_Temp_High_Enough->Check_Side_Products Yes Increase_Temp Increase Temperature Prolong Reaction Time Is_Temp_High_Enough->Increase_Temp No Adjust_Stoichiometry Use 1.0-1.1 eq. Alkylating Agent Overalkylation_Observed->Adjust_Stoichiometry Yes Success Successful Alkylation Overalkylation_Observed->Success No Use_More_Reactive_Halide->Is_Base_Strong_Enough Use_Stronger_Base->Check_Conditions Switch_Solvent->Is_Temp_High_Enough Increase_Temp->Check_Side_Products Adjust_Stoichiometry->Success

A logical workflow for troubleshooting N-alkylation reactions.

IV. References

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? [Online forum post]. [Link]

  • Mondal, P., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Duan, Y., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]

  • Zook, H. D., & Miller, J. A. (1951). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society. [Link]

  • Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Wang, Y., et al. (2018). The optimal conditions of N-alkylation reaction. ResearchGate. [Link]

  • Karady, S., et al. (2004). Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]

  • Karady, S., et al. (2004). Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Jana, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • Wentland, M. P. (2011). N-Alkylation of Opiates. Google Patents.

  • Stiniya, S., et al. (2021). Examples of N‐alkylated alkaloids and drug molecules. ResearchGate. [Link]

  • ChemRxiv. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][18]naphthyrin-5(6H)-one. [Link]

  • Wuxi Apptec Co Ltd. (2012). Method for N-alkylation of 2-pyridone. Google Patents.

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the scale-up synthesis of 2-phenylazepane. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

Scaling up any chemical synthesis introduces challenges not always apparent at the bench. For this compound, the key intermediate is typically a 2-phenyl-substituted lactam, formed via a Beckmann rearrangement, which is then reduced. Here, we address specific issues you may encounter during this multi-step process.

Diagram: Overall Synthetic Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: Purification A 2-Phenylcyclohexanone C 2-Phenylcyclohexanone Oxime A->C B Hydroxylamine (e.g., NH2OH·HCl) B->C E 7-Phenyl-ε-caprolactam C->E Migration of Phenyl Group D Acid Catalyst (e.g., H2SO4, PPA) D->E G Crude this compound E->G F Reducing Agent (e.g., LiAlH4, NaBH4/I2) F->G H Purified this compound G->H I Distillation / Crystallization I->H

Caption: High-level workflow for the synthesis of this compound.

Question 1: My Beckmann rearrangement yield has dropped significantly upon scale-up. What are the likely causes and solutions?

This is a common and multifaceted problem. The Beckmann rearrangement is sensitive to reaction conditions, and issues are often magnified at scale.[1]

Answer:

Several factors could be responsible. Let's break them down in a logical troubleshooting sequence.

Causality & Solutions:

  • Inadequate Thermal Control: The Beckmann rearrangement is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Localized hotspots can accelerate side reactions and decomposition.

    • Solution: Ensure your reactor has adequate cooling capacity. Employ controlled, slower addition of the oxime to the acid catalyst. Monitor the internal temperature rigorously and establish a strict temperature range (e.g., < 120°C for sulfuric acid catalysis).

  • Catalyst Concentration and Choice: The nature and concentration of the acid catalyst are critical.[2]

    • Mechanism Insight: The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[3] The subsequent 1,2-migration of the group anti-periplanar to the leaving group forms a nitrilium ion intermediate, which is then hydrolyzed to the amide (lactam).[2]

    • Problem: Using highly concentrated sulfuric acid can lead to charring and side products at scale. Polyphosphoric acid (PPA) can become highly viscous and difficult to stir, leading to poor mixing and inefficient reaction.

    • Solutions:

      • Consider alternative, milder catalysts that are more suitable for industrial applications, such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or catalytic systems like cyanuric chloride with zinc chloride.[1][2]

      • If using a classical acid, perform an optimization study to find the lowest effective concentration that still provides a good reaction rate and yield.

  • Incomplete Oxime Formation or Isomer Issues: The rearrangement's success depends on pure, correctly formed oxime.

    • Problem: The presence of unreacted 2-phenylcyclohexanone or the formation of the undesired (syn)-oxime isomer can inhibit the reaction. The Beckmann rearrangement requires the migrating group (phenyl) to be anti to the hydroxyl group.[2]

    • Solution: Ensure the oximation step goes to completion by monitoring with TLC or HPLC. Purify the oxime before the rearrangement step, for example, by recrystallization, to remove impurities and potentially enrich the desired (anti)-isomer.

Diagram: Troubleshooting Low Beckmann Rearrangement Yield

G start Low Yield in Beckmann Rearrangement temp Is internal temperature strictly controlled? start->temp mixing Is mixing adequate? (No visible viscosity issues) temp->mixing Yes sol_temp Improve reactor cooling. Implement controlled addition. temp->sol_temp No oxime_purity Is the starting oxime pure and the correct isomer? mixing->oxime_purity Yes sol_mixing Consider alternative catalyst (e.g., Eaton's reagent). Increase agitation or use a more powerful stirrer. mixing->sol_mixing No sol_oxime Purify oxime before use. Confirm structure via NMR/FTIR. Optimize oximation conditions. oxime_purity->sol_oxime No end_node Yield Improved oxime_purity->end_node Yes sol_temp->end_node sol_mixing->end_node sol_oxime->end_node

Caption: Decision tree for troubleshooting low yield in the key rearrangement step.

Question 2: I am observing significant by-products, particularly a nitrile. How can I suppress this side reaction?

The formation of nitriles points towards a competing reaction pathway known as the Beckmann fragmentation.

Answer:

The Beckmann fragmentation becomes significant when the migrating group can stabilize a positive charge, leading to cleavage of the C-C bond instead of migration.[2]

Mechanism Insight: Instead of the phenyl group migrating to the nitrogen, the adjacent carbon-carbon bond cleaves, forming a stable carbocation and a nitrile. This is particularly an issue with substrates that have α-tertiary, α-quaternary, or α-heteroatom-substituted carbons.

Solutions to Favor Rearrangement over Fragmentation:

  • Reagent Selection: The choice of promoting reagent is paramount. Strongly acidic, high-temperature conditions can sometimes favor fragmentation.

    • Recommendation: Using reagents like tosyl chloride or phosphorus pentachloride under milder conditions can favor the rearrangement pathway.[2] These reagents convert the hydroxyl into a better leaving group without requiring the harsh conditions of concentrated mineral acids.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction outcome.

    • Recommendation: Non-polar or less coordinating solvents can sometimes suppress fragmentation by discouraging the formation of a free, solvent-stabilized carbocation. Running the reaction in a solvent like acetonitrile with a milder catalyst system (e.g., HgCl₂) has been shown to be effective for lactam formation.[4]

Question 3: Lab-scale chromatography was simple, but how do I purify this compound on a multi-kilogram scale?

Flash chromatography is generally not economically or practically viable for large-scale production.[5] You must develop a purification strategy based on bulk physical properties.

Answer:

The optimal large-scale purification method depends on the physical properties of this compound and its impurities. The primary candidates are distillation and crystallization.

Purification MethodPrincipleProsConsBest For
Fractional Vacuum Distillation Separation based on differences in boiling points under reduced pressure.- Effective for removing non-volatile or very high-boiling impurities.- Can handle large volumes.- Relatively straightforward process.- Requires the product to be thermally stable.- May not separate impurities with close boiling points.- Energy-intensive.Purifying thermally stable, liquid final products from solid or high-boiling impurities.
Crystallization Solubilizing the crude product in a hot solvent and allowing it to cool, causing the pure product to crystallize out.- Can provide very high purity.- Highly effective at removing structurally similar impurities.- Cost-effective at scale.- Requires finding a suitable solvent system.- Product loss in the mother liquor.- Can be time-consuming to develop.High-purity final product isolation, especially for solids or oils that can be converted to a crystalline salt (e.g., hydrochloride).
Liquid-Liquid Extraction Partitioning the product and impurities between two immiscible liquid phases based on their relative solubilities/pH.- Excellent for initial workup to remove water-soluble or acid/base-labile impurities.- Can be automated in continuous flow systems.[6]- Not a final purification step for high purity.- Generates significant solvent waste.- Emulsion formation can be a major issue at scale.[6]Crude purification after reaction quench to remove salts and highly polar/ionic impurities.

Recommendation: A hybrid approach is often best.

  • Perform an initial workup using liquid-liquid extraction to remove inorganic salts and major polar impurities.

  • If this compound is an oil, attempt to form a crystalline salt (e.g., by adding HCl in a suitable solvent) and purify via crystallization .

  • If the free base is a thermally stable liquid, perform fractional vacuum distillation on the crude oil obtained after extraction.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of the Beckmann rearrangement? A: The most critical parameters are:

  • Temperature: Due to the reaction's exothermicity.

  • Reagent Stoichiometry: Especially the ratio of oxime to acid catalyst.

  • Addition Rate: To control the reaction rate and temperature.

  • Agitation Speed: To ensure homogeneity and prevent localized heating.

  • Reaction Time: To ensure complete conversion without promoting degradation.

Q2: What analytical methods are recommended for in-process control and final product purity assessment? A: A combination of methods is essential for robust quality control.

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick, qualitative check for the consumption of starting material.

    • High-Performance Liquid Chromatography (HPLC): To quantitatively track the formation of the product and key by-products.[7][8]

  • Final Product QC:

    • HPLC: For purity determination and quantification of impurities. A validated method is required for regulatory purposes.[9][10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and rule out isomeric impurities.

    • Differential Scanning Calorimetry (DSC): Can be used as a rapid screen for the overall purity of a crystalline solid.[11]

Q3: What are the primary safety concerns when scaling up this synthesis? A:

  • Corrosive Reagents: Strong acids like sulfuric acid and PPA are highly corrosive and require appropriate personal protective equipment (PPE) and reactor materials (e.g., glass-lined steel).

  • Exothermic Reactions: The potential for a thermal runaway in the Beckmann rearrangement must be mitigated with proper engineering controls, including reactor cooling systems and potentially a quench system.

  • Flammable Solvents: Many organic solvents used in extraction and crystallization are flammable. All equipment must be properly grounded, and the process should be conducted in a well-ventilated area away from ignition sources.

  • Powerful Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) for the lactam reduction are extremely reactive with water and protic solvents, releasing flammable hydrogen gas. They must be handled under an inert atmosphere (N₂ or Ar) with extreme care.

Detailed Protocols

Protocol 1: Scale-Up Synthesis of 7-Phenyl-ε-caprolactam via Beckmann Rearrangement

This protocol is a representative example and must be optimized for your specific equipment and scale.

Materials:

  • 2-Phenylcyclohexanone Oxime (1 mol equivalent)

  • Eaton's Reagent (7.7% P₂O₅ in Methanesulfonic Acid) (5-10 wt equivalents)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Deionized Water

  • Brine

Procedure:

  • Charge a clean, dry, temperature-controlled reactor with Eaton's Reagent (7 wt equiv).

  • Begin vigorous agitation and heat the reagent to 70-80°C.

  • Prepare a solution of 2-Phenylcyclohexanone Oxime (1 mol equiv) in warm toluene (2-3 volumes).

  • Using a metering pump, add the oxime solution to the hot Eaton's Reagent over 1-2 hours, carefully monitoring the internal temperature. Ensure the temperature does not exceed 85°C.

  • After the addition is complete, maintain the reaction mixture at 80°C for an additional 1-2 hours, or until IPC (HPLC) shows >98% conversion of the starting oxime.

  • Cool the reaction mixture to room temperature.

  • Very carefully and slowly, quench the reaction by adding it to a separate vessel containing crushed ice and water (10 volumes), ensuring the quench temperature is kept below 25°C with external cooling.

  • Transfer the quenched mixture to a separatory funnel or extraction vessel. Add more toluene if needed.

  • Separate the organic layer. Extract the aqueous layer twice more with toluene.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-Phenyl-ε-caprolactam, which can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Protocol 2: HPLC Purity Analysis of this compound

Instrumentation:

  • HPLC system with UV Detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This gives a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard to achieve a target concentration of ~1 mg/mL.

  • Analysis: Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

  • Calculation: Determine the purity by area percent. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

References

  • ChemSynthesis. (2025). This compound.
  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Denmark Group. (n.d.). The Beckmann Rearrangement.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Chemistry LibreTexts. (2023). Beckmann Rearrangement.
  • Das, S., et al. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). The optimization of the Beckmann rearrangement reaction conditionsa.
  • National Institutes of Health. (n.d.). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. PMC. [Link]
  • National Institutes of Health. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. PMC. [Link]
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. [Link]
  • ResearchGate. (n.d.). Pharmaceutical Analysis—Drug Purity Determination.

Sources

Technical Support Center: Resolving Racemic Mixtures of 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chiral resolution of 2-phenylazepane. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during the separation of this compound enantiomers. As the biological activity of chiral molecules, like this compound, often resides in a single enantiomer, achieving high enantiomeric purity is a critical step in pharmaceutical development.[1][2][3][4][5] This resource, grounded in established scientific principles and field experience, will help you navigate the complexities of chiral resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound?

There are three main strategies for resolving racemic this compound: classical chemical resolution via diastereomeric salt formation, chiral chromatography, and enzymatic resolution.[6]

  • Diastereomeric Salt Crystallization: This is a widely used and often cost-effective method for large-scale resolutions.[7][8] It involves reacting the racemic this compound (a base) with a chiral acid to form diastereomeric salts.[9][10] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11][12][13]

  • Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[14][15][16] This method offers high resolution and is often used for both purity analysis and small to medium-scale purification.

  • Enzymatic Resolution: This kinetic resolution method uses enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[1][6][17] Lipases are commonly used for this purpose and can offer high enantioselectivity under mild conditions.[18][19][20][21]

Q2: Why is it important to resolve the enantiomers of this compound?

The two enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and metabolic profiles.[2][3][4] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer).[22][23] Regulatory agencies like the FDA often require the development of single-enantiomer drugs to ensure safety and efficacy.[6] Therefore, isolating the desired enantiomer of this compound is crucial for its development as a potential therapeutic agent.

Q3: Which chiral resolving agent is best for the diastereomeric salt crystallization of this compound?

The choice of resolving agent is critical and often requires empirical screening.[8] For a basic compound like this compound, common chiral resolving agents are chiral carboxylic acids. Some widely used and commercially available options include:

  • (+)-Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid, di-p-toluoyl-D-tartaric acid)[8][10]

  • (-)-Mandelic acid and its derivatives[24]

  • (+)-Camphorsulfonic acid

The ideal resolving agent will form a stable, crystalline salt with one enantiomer of this compound while the salt of the other enantiomer remains in solution.

Troubleshooting Guides

Diastereomeric Salt Crystallization

This section addresses common issues encountered during the resolution of this compound via diastereomeric salt crystallization.

Problem 1: No crystal formation or "oiling out" occurs.

Cause & Solution:

  • Solvent Choice: The solvent system is critical for successful crystallization. If no crystals form, the diastereomeric salts may be too soluble. If the mixture "oils out," the salts are likely not soluble enough.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water).

      • Supersaturation Control: Oiling out is often due to excessively high supersaturation. Try using a more dilute solution or a slower cooling rate. Increasing the crystallization temperature can also help.[25]

      • Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which the diastereomeric salt is less soluble) to a solution of the salt to induce crystallization.

Problem 2: Low enantiomeric excess (e.e.) of the crystallized salt.

Cause & Solution:

  • Incomplete Separation: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.

    • Troubleshooting Steps:

      • Recrystallization: Multiple recrystallizations are often necessary to improve the enantiomeric purity.[7]

      • Optimize Molar Ratio: The stoichiometry between the racemic amine and the resolving agent can influence the purity of the resulting salt. While a 1:1 ratio is a common starting point, ratios of 0.5 or greater than 1.5 equivalents of the resolving agent can sometimes yield more enantiopure products.[7][26]

      • Temperature Optimization: The resolution temperature affects the solubility difference between the diastereomers. Experiment with different crystallization temperatures.

Problem 3: Low yield of the desired enantiomer.

Cause & Solution:

  • Suboptimal Conditions: The yield can be affected by the choice of resolving agent, solvent, and temperature.

    • Troubleshooting Steps:

      • Screen Resolving Agents: A different resolving agent may provide a greater solubility difference between the diastereomeric salts.

      • Recycle Mother Liquor: The mother liquor contains the other diastereomeric salt and some of the desired salt. It may be possible to recover the resolving agent and racemize the unwanted enantiomer for reuse, improving the overall process efficiency.[24][25]

Workflow for Diastereomeric Salt Crystallization

Caption: General workflow for diastereomeric salt crystallization.

Chiral HPLC

This section provides guidance on developing and troubleshooting a chiral HPLC method for this compound.

Problem 1: No separation of enantiomers.

Cause & Solution:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving separation.

    • Troubleshooting Steps:

      • Screen Different CSPs: A systematic screening of various CSPs is recommended.[27][28] For this compound, good starting points would be polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and Pirkle-type phases.[3][15][27]

      • Mobile Phase Mode: The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) is dependent on the CSP.[27] Polysaccharide-based columns often perform well in normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol).

Problem 2: Poor resolution (Rs < 1.5).

Cause & Solution:

  • Suboptimal Chromatographic Conditions: Several parameters can be adjusted to improve resolution.

    • Troubleshooting Steps:

      • Mobile Phase Composition: Fine-tune the ratio of the mobile phase components. In normal phase, adjusting the percentage of the alcohol modifier can significantly impact selectivity.[27]

      • Additives: For a basic compound like this compound, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

      • Temperature: Lowering the column temperature often increases the separation factor, leading to better resolution, although it may increase backpressure and analysis time.[27]

      • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution.

Data Presentation: Chiral HPLC Method Development Starting Points

Chiral Stationary Phase (CSP) TypeMobile Phase ModeTypical Mobile PhasePotential Additive
Amylose or Cellulose DerivativesNormal Phasen-Hexane / Isopropanol0.1% Diethylamine
Amylose or Cellulose DerivativesPolar OrganicAcetonitrile / Methanol0.1% Diethylamine
Pirkle-type (e.g., Whelk-O 1)Normal Phasen-Hexane / Isopropanol-
Macrocyclic GlycopeptideReversed-PhaseAcetonitrile / Water / Formic Acid0.1% Formic Acid

Experimental Protocol: Chiral HPLC Analysis

  • Column: Select a suitable chiral column (e.g., a polysaccharide-based CSP).

  • Mobile Phase: Prepare the chosen mobile phase, for example, 90:10 (v/v) n-hexane/isopropanol with 0.1% diethylamine.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.[15] Filter the sample through a 0.45 µm syringe filter.[15]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the chromatogram for the separation of the two enantiomers. Optimize conditions as described in the troubleshooting section to achieve baseline resolution.

Chiral HPLC Troubleshooting Logic

G start Start Analysis no_sep No Separation? start->no_sep poor_res Poor Resolution? no_sep->poor_res No change_csp Screen Different CSPs no_sep->change_csp Yes optimize_mp Optimize Mobile Phase Composition poor_res->optimize_mp Yes success Baseline Resolution Achieved poor_res->success No change_mode Try Different Mobile Phase Mode change_csp->change_mode change_mode->start optimize_temp Adjust Temperature optimize_mp->optimize_temp optimize_flow Adjust Flow Rate optimize_temp->optimize_flow optimize_flow->success

Caption: Decision tree for troubleshooting chiral HPLC separations.

References

  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of 2-(5-Fluoro-2-methoxyphenyl)azepane Enantiomers.
  • OrgoSolver. (n.d.). Resolution of Racemic Mixtures.
  • Paese, C., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 18(1), 117-124.
  • BenchChem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • BenchChem. (n.d.). Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC).
  • Wikipedia. (n.d.). Chiral resolution.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological and Pharmacological Activities of 2-Phenylpropanal Enantiomers.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • S. N. (n.d.). Stereochemistry and biological activity of drugs.
  • PubMed. (1987). The affinity, selectivity and biological activity of telenzepine enantiomers.
  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers.
  • Taylor & Francis Online. (n.d.). Chiral Drug Separation.
  • MDPI. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • NIH. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
  • NIH. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • NIH. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • YouTube. (2020). Resolution of a Racemic Mixture.
  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol....
  • PubMed Central. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
  • JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols.
  • IJIRSET. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.

Sources

Technical Support Center: Stability of 2-Phenylazepane in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-phenylazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.

General Stability Profile of this compound

While specific, peer-reviewed stability data for this compound is not extensively published, we can infer potential stability liabilities based on its chemical structure—a saturated seven-membered azepane ring with a phenyl substituent at the 2-position. The key functional group is a secondary amine within a cyclic structure.

Potential Areas of Instability:

  • Oxidation: The secondary amine is susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.[1][2] Oxidation could lead to the formation of N-oxides or other degradation products.

  • pH Sensitivity: The basicity of the secondary amine makes the compound's stability potentially dependent on the pH of the solution.[1][3] At extreme pH values, acid- or base-catalyzed degradation could occur.[4]

  • Solvent Compatibility: The choice of solvent can influence the stability of this compound. Protic solvents may participate in degradation reactions, while certain organic solvents might contain impurities (e.g., peroxides in aged ethers) that could initiate degradation.

Due to these potential instabilities, it is crucial to handle and store this compound solutions with care and to verify their integrity throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Refrigeration (2-8°C) is generally recommended for short-to-medium-term storage to slow down potential degradation reactions.[5] For long-term storage, freezing (-20°C or -80°C) is advisable, but it is essential to first confirm that the compound is stable to freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1][6] Light exposure, particularly UV light, can induce photolytic degradation.[1]

  • Atmosphere: For compounds susceptible to oxidation, it is good practice to store solutions under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are the visible signs of this compound degradation in solution?

A2: Visual inspection can sometimes provide initial clues of degradation. Look for:

  • Color Change: A change in the color of the solution over time may indicate the formation of chromophoric degradation products.

  • Precipitation: The formation of a precipitate could indicate that the compound is degrading into a less soluble product or that the parent compound is coming out of solution due to changes in the solvent system over time.

  • Turbidity: An increase in the cloudiness of the solution can also be a sign of degradation or reduced solubility.[5]

It is critical to note that significant degradation can occur without any visible changes. Therefore, analytical methods should always be used to confirm the stability of the compound.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent will depend on the specific experimental requirements. However, for stock solutions, it is advisable to use high-purity, anhydrous solvents. Common choices for compounds with similar structures include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

When preparing aqueous solutions for biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer immediately before use to minimize the risk of hydrolysis.[2]

Q4: How can I determine the stability of this compound in my specific experimental buffer?

A4: The most reliable way to assess stability in your specific buffer is to perform a small-scale stability study. This involves incubating a solution of this compound in your buffer under your experimental conditions (e.g., temperature, light exposure) and monitoring the concentration of the parent compound over time using a suitable analytical method like HPLC or LC-MS.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and links them to potential stability problems with this compound.

Observed Issue Potential Cause Related to Stability Recommended Action
Inconsistent results between experiments. The this compound solution may be degrading over time, leading to a lower effective concentration in later experiments.Prepare fresh solutions for each experiment. If using a stock solution, re-qualify its concentration before use.
Loss of biological activity. The active compound, this compound, may be degrading into inactive products.Perform a forced degradation study (see protocol below) to identify conditions that cause degradation and avoid them in your experimental setup.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). These new peaks could be degradation products of this compound.Characterize these new peaks using mass spectrometry to identify potential degradation products and elucidate the degradation pathway.[7]
Precipitate forms in the solution during the experiment. The compound may be degrading to a less soluble product, or the pH of the solution may be changing, affecting solubility.Check the pH of your solution over the course of the experiment. Analyze the precipitate to determine its identity.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a molecule by intentionally exposing it to harsh conditions.[8][9][10] This will help you identify potential degradation pathways and develop stability-indicating analytical methods.[9]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and protected from light.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[10]

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.

Data Analysis:

  • Calculate the percentage of degradation at each time point for each condition.

  • Identify the major degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Initial Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (determine this by running a UV scan).

  • Injection Volume: 10 µL.

Method Validation:

  • Use the samples generated from the forced degradation study to test the method's ability to separate the parent peak from the degradation product peaks.

  • The goal is to achieve baseline separation for all significant peaks.

Visualizations

Diagram 1: Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1M NaOH, RT) stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal (60°C) stock->thermal Aliquot photo Photolytic (ICH Q1B) stock->photo Aliquot sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

Diagram 2: Troubleshooting Stability Issues

TroubleshootingStability start Inconsistent Experimental Results? check_solution Is the this compound solution freshly prepared? start->check_solution re_qualify Re-qualify stock solution concentration before use. start->re_qualify Yes, but still inconsistent prepare_fresh Prepare fresh solution for each experiment. check_solution->prepare_fresh No check_analytical Are there new peaks in your analytical data? check_solution->check_analytical Yes end Problem Resolved prepare_fresh->end re_qualify->end characterize_peaks Characterize new peaks (e.g., by LC-MS) to identify degradants. check_analytical->characterize_peaks Yes forced_degradation Perform forced degradation study to understand stability profile. check_analytical->forced_degradation No characterize_peaks->forced_degradation forced_degradation->end

Caption: Decision tree for troubleshooting stability-related experimental issues.

References

  • Enamine. (n.d.). Safety Data Sheet - tert-butyl this compound-1-carboxylate.
  • Qriouet, Z., Qmichou, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
  • Canadian Association of Pharmacy in Oncology. (2018). Safe handling of hazardous drugs. PubMed Central.
  • Kruse, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Alsante, K. M., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Rane, K., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research.
  • Qriouet, Z., Qmichou, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central.
  • Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research.
  • Singh, S., et al. (2016). Forced degradation studies. MedCrave online.
  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy.
  • Patel, K., et al. (2020). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Oriental University Journal of Chemistry and Informatics.
  • Ekoja, A. (2017). Degradation Pathway. ResearchGate.
  • Ohta, H., et al. (2020). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). PubMed.
  • Pharmacy 180. (n.d.). Drug degradation pathways.
  • LHEP. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics.
  • Heide, M., et al. (2025). Analytical Methods. OPUS.
  • Al-Tannak, N. (2018). "Drug Stability and factors that affect on the drug stability" Review. International Journal of Pharmaceutical Sciences and Research.
  • Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • Raj, Y. (n.d.). DEGRADATIONPATHWAY B. Pharm 2-2. Scribd.
  • Queensland Health. (2022). Guidelines for storage of poisons and prohibited substances.
  • Madej, K., et al. (2025). Analytical methods for determination of benzodiazepines. A short review. ResearchGate.
  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI Blog.
  • Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed.
  • Coulter, B., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. PubMed.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • Kawedia, J. D., et al. (2014). Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer. PubMed.
  • Trépanier, P., et al. (2002). pH Stability of Injectable Fentanyl, Bupivacaine, or Clonidine Solution or a Ternary Mixture in 0.9% Sodium Chloride in Two Types of Polypropylene Syringes. PubMed.

Sources

"troubleshooting low yields in 2-phenylazepane synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylazepane. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable azepane scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this multi-step synthesis and optimize your yields.

Introduction: The Synthetic Strategy

The synthesis of this compound is typically achieved through a four-step sequence starting from the readily available 2-phenylcyclohexanone. The core of this synthesis is the Beckmann rearrangement, a classic yet powerful reaction for generating amides from oximes. The resulting lactam, 2-phenyl-ε-caprolactam, is then reduced to the target this compound.

This guide will address potential pitfalls at each stage of this process, providing you with the knowledge to diagnose and resolve issues that can lead to low yields.

Overall Synthetic Workflow

This compound Synthesis Workflow Start 2-Phenylcyclohexanone Step1 Step 1: Oximation Start->Step1 Oxime 1-Phenylcyclohexanone Oxime Step1->Oxime Step2 Step 2: Beckmann Rearrangement Oxime->Step2 Lactam 2-Phenyl-ε-caprolactam Step2->Lactam Step3 Step 3: Lactam Reduction Lactam->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common problems encountered during the synthesis of this compound.

Part 1: Oximation of 2-Phenylcyclohexanone

Question 1: My oximation reaction is slow or incomplete. How can I improve the conversion of 2-phenylcyclohexanone to the oxime?

Answer: Incomplete oximation is often a matter of reaction kinetics or equilibrium. Here are the key factors to consider:

  • pH Control: The formation of an oxime is pH-dependent. The reaction requires a slightly acidic medium to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by hydroxylamine. However, if the solution is too acidic, the hydroxylamine will be protonated, rendering it non-nucleophilic. A pH between 4 and 5 is generally optimal. You can achieve this by using a buffer system, such as sodium acetate in acetic acid.

  • Reaction Time and Temperature: While many oximations proceed readily at room temperature, some sterically hindered ketones like 2-phenylcyclohexanone may require longer reaction times or gentle heating to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Stoichiometry: Ensure you are using a slight excess of hydroxylamine hydrochloride and a corresponding equivalent of a base (like sodium acetate or sodium hydroxide) to liberate the free hydroxylamine.

Question 2: I am getting a mixture of E/Z isomers of the oxime. Does this matter for the subsequent Beckmann rearrangement?

Answer: Yes, the stereochemistry of the oxime is critical for the regioselectivity of the Beckmann rearrangement. The rearrangement is a stereospecific process where the group anti-periplanar to the hydroxyl group on the nitrogen migrates.[1][2] For 1-phenylcyclohexanone oxime, two isomers are possible: one where the phenyl group is anti to the hydroxyl group, and one where the alkyl chain of the cyclohexane ring is anti.

  • Isomer Interconversion: Under acidic conditions, the E/Z isomers of an oxime can interconvert.[3] This can lead to a mixture of regioisomeric lactams in the subsequent Beckmann rearrangement.

  • Controlling Isomerization: To favor one isomer, it is crucial to carefully control the conditions of the oximation and the subsequent workup. Neutral or slightly basic conditions during workup can help preserve the kinetic product ratio.

Part 2: The Beckmann Rearrangement

This is the most critical and often lowest-yielding step. The following questions address common issues.

Question 3: My Beckmann rearrangement is giving a very low yield of the desired 2-phenyl-ε-caprolactam. What are the likely causes?

Answer: Low yields in the Beckmann rearrangement can stem from several factors, primarily related to side reactions and incomplete conversion.

  • Choice of Catalyst/Reagent: The classic Beckmann rearrangement uses strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA).[2] While effective, these can lead to degradation of sensitive substrates. Milder reagents can improve yields by minimizing side reactions. Consider using:

    • Thionyl chloride (SOCl₂)

    • p-Toluenesulfonyl chloride (TsCl) in pyridine

    • Cyanuric chloride in DMF [4]

  • Reaction Temperature: High temperatures can promote side reactions, particularly fragmentation (the "abnormal" Beckmann rearrangement).[5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm the reaction if necessary, while monitoring by TLC.

  • Water Content: The presence of water can be detrimental. Water can hydrolyze the oxime back to the ketone or hydrolyze the reactive intermediate of the rearrangement (the nitrilium ion), also leading back to the ketone.[5] Ensure all glassware is dry and use anhydrous solvents.

Question 4: I am observing significant amounts of byproducts. What are they and how can I minimize their formation?

Answer: The most common byproducts in a Beckmann rearrangement are the result of fragmentation or hydrolysis.

  • Beckmann Fragmentation: This side reaction is competitive with the rearrangement and leads to the formation of a nitrile and a carbocation.[1] In the case of 1-phenylcyclohexanone oxime, fragmentation would lead to the formation of benzonitrile and a cyclohexenyl cation, which can then react further. Fragmentation is favored when the migrating group can form a stable carbocation. To minimize fragmentation:

    • Lower the reaction temperature. [5]

    • Use milder, less acidic catalysts. [5]

  • Ketone Formation: As mentioned, hydrolysis of the oxime or the nitrilium ion intermediate will regenerate the starting ketone.[5] Rigorous exclusion of water is the best preventative measure.

Beckmann_Rearrangement_and_Side_Reactions cluster_0 Desired Pathway: Beckmann Rearrangement cluster_1 Side Reactions Oxime 1-Phenylcyclohexanone Oxime ActivatedOxime Activated Oxime (e.g., protonated or sulfonylated) Oxime->ActivatedOxime  Acid or  Activating Agent Hydrolysis Hydrolysis Oxime->Hydrolysis Water NitriliumIon Nitrilium Ion Intermediate ActivatedOxime->NitriliumIon Migration of anti-periplanar group Fragmentation Beckmann Fragmentation ActivatedOxime->Fragmentation High Temp. or Strong Acid Lactam 2-Phenyl-ε-caprolactam NitriliumIon->Lactam  Water  Quench NitriliumIon->Hydrolysis Water Nitrile Benzonitrile + other products Fragmentation->Nitrile Ketone 2-Phenylcyclohexanone Hydrolysis->Ketone

Caption: Desired Beckmann rearrangement pathway and competing side reactions.

Question 5: I am getting a mixture of two isomeric lactams. How can I improve the regioselectivity?

Answer: The formation of two regioisomeric lactams (2-phenyl-ε-caprolactam and 7-phenyl-ε-caprolactam) is a direct consequence of the presence of both E and Z isomers of the starting oxime. The group anti to the hydroxyl group is the one that migrates.

  • To favor migration of the phenyl group (leading to 2-phenyl-ε-caprolactam), you need the oxime isomer where the phenyl group is anti to the hydroxyl group.

  • To favor migration of the alkyl group (leading to 7-phenyl-ε-caprolactam), the alkyl portion of the ring must be anti to the hydroxyl group.

Improving regioselectivity comes down to controlling the stereochemistry of the oxime. While difficult to control completely, you can try to isolate the desired oxime isomer by chromatography before the rearrangement. Alternatively, some catalytic systems may show a preference for the rearrangement of one isomer over the other.

Part 3: Reduction of 2-Phenyl-ε-caprolactam

Question 6: My reduction of the lactam to this compound is giving a low yield. What are the key parameters to control?

Answer: The reduction of a lactam to a cyclic amine is typically achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6][7] Low yields in this step are often due to incomplete reaction or difficult workup.

  • Reagent Quality and Stoichiometry: LiAlH₄ is extremely reactive with water and protic solvents. Ensure you are using a fresh, high-quality reagent and anhydrous solvents (like THF or diethyl ether). A molar excess of LiAlH₄ is required to ensure complete reduction.

  • Reaction Temperature: The reaction is typically performed at reflux to drive it to completion.

  • Workup Procedure: The workup of LiAlH₄ reactions can be tricky and is a common source of product loss. A Fieser workup is recommended:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a volume of water equal to the mass (in grams) of LiAlH₄ used.

    • Add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄ used.

    • Add a volume of water equal to three times the mass of LiAlH₄ used.

    • Stir the resulting mixture at room temperature until a granular precipitate forms, which can then be easily filtered off.

Part 4: Purification

Question 7: I am having difficulty purifying the final this compound. What is a good purification strategy?

Answer: this compound is a basic compound. This property can be exploited for its purification.

  • Acid-Base Extraction: After the workup of the reduction step, dissolve the crude product in a non-polar organic solvent like dichloromethane or diethyl ether. Extract the organic layer with dilute aqueous HCl (e.g., 1M). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the purified free-base this compound back into an organic solvent.

  • Chromatography: If further purification is needed, column chromatography on silica gel can be employed. Since the product is basic, it may streak on silica. To avoid this, you can pre-treat the silica with triethylamine or use a mobile phase containing a small amount of triethylamine (e.g., 1%). A typical eluent system would be a gradient of ethyl acetate in hexanes, with 1% triethylamine.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times.

Protocol 1: Synthesis of 1-Phenylcyclohexanone Oxime
  • To a solution of 2-phenylcyclohexanone (10.0 g, 57.4 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (6.0 g, 86.1 mmol) and sodium acetate trihydrate (11.8 g, 86.1 mmol).

  • Stir the mixture at reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.

Protocol 2: Beckmann Rearrangement to 2-Phenyl-ε-caprolactam (using Cyanuric Chloride)

This protocol is adapted from a procedure for the rearrangement of other oximes and offers a milder alternative to strong acids.[4]

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,4,6-trichloro[1][8][9]triazine (cyanuric chloride, 1.84 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at room temperature. A white precipitate will form.

  • Stir the mixture until TLC analysis shows the complete consumption of cyanuric chloride.

  • Add a solution of 1-phenylcyclohexanone oxime (1.89 g, 10.0 mmol) in anhydrous DMF (15 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours.

  • Upon completion, quench the reaction by adding water (25 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with a saturated aqueous solution of Na₂CO₃ (20 mL), 1 M HCl (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-phenyl-ε-caprolactam.

Protocol 3: Reduction of 2-Phenyl-ε-caprolactam to this compound
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.14 g, 30.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • To this suspension, add a solution of 2-phenyl-ε-caprolactam (1.89 g, 10.0 mmol) in anhydrous THF (25 mL) dropwise at 0 °C.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 6 hours, or until TLC analysis indicates complete consumption of the starting lactam.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Perform a Fieser workup by slowly and sequentially adding:

    • 1.14 mL of water

    • 1.14 mL of 15% aqueous NaOH

    • 3.42 mL of water

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product as described in the purification section (FAQ 7).

Data Summary Table

StepReactionKey ReagentsTypical ConditionsCommon Issues
1 Oximation2-Phenylcyclohexanone, NH₂OH·HCl, NaOAcEthanol, reflux, 4hIncomplete reaction, E/Z isomer formation
2 Beckmann Rearrangement1-Phenylcyclohexanone oxime, Cyanuric Chloride/DMFAnhydrous DMF, RTLow yield, fragmentation, hydrolysis, poor regioselectivity
3 Lactam Reduction2-Phenyl-ε-caprolactam, LiAlH₄Anhydrous THF, reflux, 6hIncomplete reaction, difficult workup

References

  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions.
  • BenchChem. (2025). Side reactions in the Beckmann rearrangement of ketoximes.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Denmark Group. (n.d.). The Beckmann Rearrangement.
  • Chemistry Steps. (n.d.). Beckmann Rearrangement.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • BenchChem. (2025). An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime.
  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions.
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.

Sources

Technical Support Center: Navigating the Nuances of Grignard Reactions with Azepane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with Grignard reagents and azepane precursors. The azepane scaffold is a privileged motif in medicinal chemistry, and its synthesis often involves the use of powerful but sometimes unpredictable Grignard reagents.[1] This guide is designed to be a practical resource, moving beyond standard protocols to address the common and often frustrating side reactions that can occur during these critical synthetic steps. Here, we will dissect the causality behind experimental outcomes and provide actionable troubleshooting strategies to help you achieve your desired 2-substituted azepane derivatives with higher yields and purity.

Understanding the Landscape: Grignard Reactions with Azepane Precursors

The addition of a Grignard reagent to an azepane precursor, typically a lactam (azepan-2-one) or a related cyclic carbonyl compound, is a fundamental method for introducing carbon-carbon bonds at the C2 position. The desired reaction pathway involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon. However, the reality of the reaction environment is often more complex, with several competing side reactions that can diminish the yield of the target molecule or lead to a complex mixture of products.

A common precursor for the synthesis of 2-substituted azepanes is ε-caprolactam or its N-protected derivatives. The reactivity of these precursors with Grignard reagents is influenced by several factors, including the nature of the Grignard reagent, the presence or absence of a protecting group on the lactam nitrogen, and the reaction conditions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to No Yield of the Desired 2-Substituted Azepane

Question: I am reacting my azepane precursor (ε-caprolactam) with a Grignard reagent, but I am getting very low yields of my desired 2-substituted product, or the reaction is not proceeding at all. What could be the underlying causes?

Answer: This is a common and often multifaceted problem. Let's break down the potential culprits:

  • Deprotonation of the Lactam N-H: Unprotected lactams, such as ε-caprolactam, possess an acidic proton on the nitrogen atom.[2][3] Grignard reagents are not only strong nucleophiles but also potent bases.[4] The primary and often overlooked side reaction is the acid-base reaction between the Grignard reagent and the lactam N-H proton. This reaction is typically much faster than the nucleophilic addition to the carbonyl group and results in the formation of a magnesium salt of the lactam and the corresponding alkane from the Grignard reagent, effectively quenching your nucleophile.[5]

    • Solution: The most effective solution is to protect the lactam nitrogen prior to the Grignard reaction. A suitable protecting group should be stable to the strongly basic and nucleophilic conditions of the Grignard reaction and easily removable afterward.

Protecting GroupIntroductionRemoval ConditionsKey Advantages
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O), base (e.g., DMAP)Strong acid (e.g., TFA, HCl)Stable to Grignard reagents, widely used.[1][6][7][8][9][10]
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole)Fluoride source (e.g., TBAF), acidTunable stability based on steric bulk.[11][12][13][14][15]
Benzyl (Bn) Benzyl bromide (BnBr), base (e.g., NaH)Hydrogenolysis (H₂, Pd/C)Stable to a wide range of conditions.
  • Enolization of the Carbonyl Group: The α-protons of the lactam (at the C3 position) are acidic and can be removed by the Grignard reagent, leading to the formation of an enolate. This is particularly problematic with sterically hindered Grignard reagents or when the desired nucleophilic addition is slow.[4][16][17] Upon aqueous workup, the enolate is protonated, regenerating the starting lactam and resulting in low conversion.

    • Solution:

      • Use less sterically hindered Grignard reagents: If your synthesis allows, opt for smaller alkyl or aryl Grignard reagents.

      • Lower the reaction temperature: Performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor nucleophilic addition over enolization.

      • Use a more reactive precursor: An N-acyl lactam can be more susceptible to nucleophilic attack, potentially outcompeting enolization.

  • Poor Quality of the Grignard Reagent: The success of the reaction is critically dependent on the quality and concentration of the Grignard reagent. The presence of moisture or oxygen during its preparation or storage will lead to its decomposition.

    • Solution:

      • Ensure strictly anhydrous conditions: Flame-dry all glassware and use anhydrous solvents.

      • Activate the magnesium: Use fresh magnesium turnings and consider activating them with a small crystal of iodine or 1,2-dibromoethane.

      • Titre the Grignard reagent: Before use, determine the exact concentration of your Grignard reagent by titration to ensure accurate stoichiometry.

Issue 2: Formation of a Doubly-Alkylated Product

Question: My reaction with an N-protected azepan-2-one is yielding a significant amount of a product where two equivalents of the Grignard reagent have added, leading to a ring-opened amino diol after workup. How can I prevent this?

Answer: This "double addition" is a known side reaction, particularly with lactams, and proceeds through a ring-opened intermediate.

Mechanism of Double Addition:

  • The first equivalent of the Grignard reagent adds to the carbonyl group of the lactam, forming a tetrahedral intermediate.

  • This intermediate can collapse, leading to the cleavage of the endocyclic C-N bond and the formation of a linear amino ketone intermediate.

  • A second equivalent of the Grignard reagent can then rapidly attack the newly formed and highly reactive ketone, leading to a di-alkoxide species.

  • Upon acidic workup, this is protonated to yield the amino diol.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully add only one equivalent of the Grignard reagent. This can be challenging due to the high reactivity of the intermediate ketone.

  • Low Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes allow for the isolation of the intermediate amino ketone by slowing down the second addition.

  • Use a less reactive Grignard reagent: Sterically hindered or less nucleophilic Grignard reagents may favor single addition.

  • Modify the substrate: The use of N-acyl lactams can sometimes favor the formation of cyclic imines, which may be less prone to double addition under controlled conditions.[18]

Issue 3: Formation of a Reduced Product (Alcohol)

Question: Instead of the expected 2-substituted azepane, I am isolating a significant amount of the corresponding secondary alcohol (azepan-2-ol derivative). What is causing this reduction?

Answer: The formation of an alcohol instead of the addition product is a classic side reaction known as reduction. This typically occurs when the Grignard reagent has a β-hydrogen.

Mechanism of Reduction (Meerwein-Ponndorf-Verley type):

The Grignard reagent can act as a hydride donor via a six-membered ring transition state. The magnesium atom coordinates to the carbonyl oxygen, and a hydride from the β-carbon of the Grignard reagent is transferred to the carbonyl carbon. This results in the formation of a magnesium alkoxide of the reduced alcohol and an alkene from the Grignard reagent.[4][19][20][21][22][23]

Troubleshooting Strategies:

  • Choice of Grignard Reagent: If possible, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).

  • Steric Hindrance: This side reaction is more prevalent with sterically hindered ketones or bulky Grignard reagents where nucleophilic addition is disfavored.[4] If your substrate is highly hindered, consider alternative synthetic routes.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the reduction pathway.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the N-H of a lactam before a Grignard reaction?

A1: For achieving nucleophilic addition at the carbonyl, yes, it is highly recommended. The N-H proton is sufficiently acidic to be deprotonated by the Grignard reagent, leading to the consumption of your reagent and low yields of the desired product. If the goal is to form the magnesium salt of the lactam for other purposes, such as initiating polymerization, then no protection is needed.[5]

Q2: Can I use an excess of the Grignard reagent to overcome the deprotonation of the N-H?

A2: While using an excess of the Grignard reagent (more than two equivalents) can eventually lead to the formation of the addition product after deprotonation, this is generally not an efficient or clean method. It complicates the reaction mixture and the subsequent purification, and the yields are often still suboptimal. Protecting the nitrogen is a more controlled and reliable strategy.

Q3: What is Wurtz coupling and is it a concern in these reactions?

A3: Wurtz coupling is a side reaction that can occur during the preparation of the Grignard reagent, where the Grignard reagent reacts with the starting alkyl/aryl halide to form a dimer. While it is a common issue in Grignard reagent synthesis, it is not a direct side reaction with the azepane precursor itself. However, the presence of the Wurtz coupling byproduct in your Grignard reagent solution can complicate your reaction and purification. To minimize Wurtz coupling, slowly add the halide to the magnesium turnings during the Grignard reagent preparation.

Q4: How does the choice of solvent affect the reaction?

A4: The choice of ethereal solvent (typically diethyl ether or tetrahydrofuran, THF) is crucial. These solvents solvate the magnesium center of the Grignard reagent, which is essential for its formation and reactivity. THF is generally a better solvent for forming Grignard reagents from less reactive halides (e.g., chlorides). The solvent can also influence the aggregation state of the Grignard reagent, which in turn can affect its reactivity and the prevalence of side reactions.

Experimental Protocols

Protocol 1: N-Boc Protection of ε-Caprolactam
  • Dissolve ε-caprolactam (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-ε-caprolactam.[6][7][8][9][10]

Protocol 2: General Procedure for Grignard Addition to N-Boc-ε-caprolactam
  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place freshly prepared Grignard reagent (1.2 eq) in anhydrous THF.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve N-Boc-ε-caprolactam (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the protected lactam dropwise to the stirred Grignard reagent solution over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the competing reaction pathways, the following diagrams have been generated.

Grignard_Side_Reactions cluster_reactants Reactants cluster_products Potential Products & Side Products Grignard Grignard Reagent (R-MgX) Desired Desired 2-Substituted Azepane Grignard->Desired Nucleophilic Addition (Desired Pathway) Deprotonated Deprotonated Lactam + Alkane Grignard->Deprotonated Acid-Base Reaction (Fast) Enolate Enolate Intermediate Grignard->Enolate Enolization Reduced Reduced Alcohol Product Grignard->Reduced Reduction (β-Hydride Transfer) Double_Addition Double Addition Product (Ring-Opened) Grignard->Double_Addition Precursor Azepane Precursor (e.g., N-H Lactam) Precursor->Desired Precursor->Deprotonated Precursor->Enolate Precursor->Reduced Desired->Double_Addition Second Addition

Caption: Competing pathways in the Grignard reaction with azepane precursors.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_NH Is the lactam N-H protected? Start->Check_NH Protect_N Protect the N-H (e.g., Boc, Silyl) Check_NH->Protect_N No Check_Reagent Check Grignard reagent quality and concentration Check_NH->Check_Reagent Yes Protect_N->Check_Reagent Prepare_Fresh Prepare fresh Grignard reagent under anhydrous conditions and titrate Check_Reagent->Prepare_Fresh Poor Check_Side_Products Analyze crude mixture for side products Check_Reagent->Check_Side_Products Good Prepare_Fresh->Check_Side_Products Enolization Starting material recovered? (Possible Enolization) Check_Side_Products->Enolization Reduction Alcohol product observed? (Possible Reduction) Check_Side_Products->Reduction Double_Addition Higher MW product observed? (Possible Double Addition) Check_Side_Products->Double_Addition Optimize_Enolization Lower temperature, use less hindered Grignard Enolization->Optimize_Enolization Optimize_Reduction Use Grignard without β-H, lower temperature Reduction->Optimize_Reduction Optimize_Double_Addition Control stoichiometry, lower temperature Double_Addition->Optimize_Double_Addition

Caption: A troubleshooting workflow for low-yielding Grignard reactions with azepane precursors.

References

  • Silyl Groups - Gelest Technical Library. (n.d.).
  • Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603.
  • Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603.
  • Grignard Reaction - Organic Chemistry Portal. (n.d.).
  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-530.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. (n.d.).
  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - MDPI. (2021). Polymers, 13(16), 2733.
  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Accounts of Chemical Research, 41(12), 1555-1569.
  • Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 4(5), 168-175.
  • Meerwein-Ponndorf-Verley Reduction - Organic Chemistry Portal. (n.d.).
  • Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds. RSC Advances, 10(68), 41785-41789.
  • EP2464623A1 - The ring opening of lactones and lactams - Google Patents. (n.d.).
  • Protonating/basic site and Brønsted basicity orders of beta, gamma, and delta lactams. Canadian Journal of Chemistry, 58(22), 2423-2432.
  • Organometallic ring-opening reactions of N-acyl and N-alkoxycarbonyl lactams. Synthesis of cyclic imines. The Journal of Organic Chemistry, 63(23), 8212-8217.
  • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical Science, 10(23), 5965-5970.
  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2432.
  • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - PMC - NIH. (2019). Chemical Science, 10(23), 5965-5970.
  • N-Boc-epsilon-caprolactam, min 97%, 1 gram. (n.d.).
  • Meerwein–Ponndorf–Verley reduction - Grokipedia. (n.d.).
  • A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters, 3(9), 1435-1437.
  • Meerwein–Ponndorf–Verley reduction - Wikipedia. (n.d.).
  • Grignard Reagents and Their N -analogues in the Synthesis of Tricyclic and Tetracyclic Cage-like Lactams - ResearchGate. (2018). European Journal of Organic Chemistry, 2018(33), 4586-4596.
  • Conversion to ketones using Grignard reagents - Chemistry LibreTexts. (2023).
  • Synthesis and Reactions of Lactones and Lactams - Chemistry Steps. (n.d.).
  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - The Royal Society of Chemistry. (2022). Chemical Society Reviews, 51(16), 7047-7073.
  • Structural Characterization of N-Protonated Amides. Regioselective N-Activation of Medium-Bridged Twisted Lactams - NIH. (2010). Journal of the American Chemical Society, 132(35), 12261-12263.
  • Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction - YouTube. (2020).
  • 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565 - PubChem. (n.d.).
  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PubMed Central. (2025).
  • Lactam - Wikipedia. (n.d.).
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (n.d.).
  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.).
  • Synthesis of Secondary Unsaturated Lactams via an Aza-Heck Reaction - PMC - NIH. (2016). Organic Letters, 18(21), 5564-5567.
  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC - NIH. (2017). Beilstein Journal of Organic Chemistry, 13, 96-107.
  • Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. (2022).
  • Grignard Reagent, Reaction, Mechanism and Shortcut - YouTube. (2020).
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (2020).
  • Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the - NTU scholars. (1999). The Journal of Organic Chemistry, 64(2), 532-535.
  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC - NIH. (2011). Organic Letters, 13(10), 2642-2645.
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011).
  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds - Dalal Institute. (n.d.).

Sources

Technical Support Center: Improving Regioselectivity of 2-Phenylazepane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 9, 2026

Introduction

The 2-phenylazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of neurologically active agents. Its unique three-dimensional structure, combining a flexible seven-membered ring with an aromatic moiety, offers exciting opportunities for drug design. However, the synthetic challenge of precisely functionalizing this molecule can be significant. Achieving high regioselectivity—the ability to modify a single, specific position on the molecule—is paramount for establishing clear structure-activity relationships (SAR) and developing effective drug candidates.

This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with the this compound core. It addresses common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter during the C–H functionalization of this compound. Each entry details the problem, explains the likely causes, and provides actionable troubleshooting steps.

Question 1: My reaction is producing a mixture of products functionalized on the phenyl ring (C–H sp²) and the azepane ring (C–H sp³). How can I favor functionalization on the azepane ring?

Core Problem: Poor selectivity between aromatic C(sp²)–H bonds and aliphatic C(sp³)–H bonds. This often arises when the catalytic system is not sufficiently tuned to differentiate between the two types of C–H bonds, which have different bond dissociation energies and steric environments.

Causality & Explanation: Palladium-catalyzed C–H activation is a cornerstone of modern synthesis, but controlling its regioselectivity is a major challenge.[1] The reaction typically proceeds through the formation of a palladacycle intermediate, where a directing group on the substrate coordinates to the palladium catalyst and brings it into proximity with a specific C–H bond.[1][2] The stability of the resulting palladacycle often dictates the site of activation.

  • Aromatic C(sp²)–H Activation: Forms a more stable, 5-membered palladacycle via cyclometalation at the ortho position of the phenyl ring. This is often the thermodynamically favored pathway.

  • Aliphatic C(sp³)–H Activation: Activation of C–H bonds on the azepane ring, particularly at the C7 position adjacent to the nitrogen, requires the formation of a different-sized, often less stable, metallacycle.

Troubleshooting & Solutions:

  • Install a Nitrogen-Based Directing Group: The most robust strategy is to use the azepane nitrogen as an anchor for a directing group (DG). This forces the catalyst to operate in the local environment of the azepane ring, sterically disfavoring activation of the more distant phenyl ring.

    • Picolinamides (PA): Daugulis and others have shown that picolinamides can serve as effective bidentate directing groups for palladium-catalyzed C–H activation of unactivated sp³ C–H bonds.[3]

    • 8-Aminoquinoline Amides: This class of bidentate directing groups is also highly effective for promoting functionalization at the β and γ positions of carbonyl compounds and amines.[3]

    • Transient Directing Groups: For primary or secondary amines, a transient directing group can be formed in situ by condensation with an aldehyde. This strategy has been successfully applied to the arylation of primary aliphatic amines.[3]

  • Optimize the Catalytic System:

    • Ligand Choice: The ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can influence the steric environment around the metal center, potentially favoring one pathway over another. For instance, a novel system using tris(5-fluoro-2-methylphenyl)phosphane (F-TOTP) was designed for intramolecular C(sp³)–H functionalization by promoting the formation of a six-membered palladacycle.[4][5]

    • Catalyst Precursor: While Pd(OAc)₂ is common, other sources like PdCl₂(PPh₃)₂ may offer different reactivity profiles.

  • Reaction Conditions:

    • Solvent: Solvents can influence the stability of intermediates. Experiment with a range from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., Toluene, Dioxane).

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product over the thermodynamically favored one, potentially increasing selectivity for the desired sp³ C–H bond.

Question 2: I'm targeting the azepane ring, but I'm getting a mixture of C3, C4, and C7 functionalization. How can I selectively functionalize the C7 position?

Core Problem: Lack of regiocontrol on the saturated azepane ring. The multiple methylene groups present similar electronic environments, making differentiation difficult without a strong directing effect.

Causality & Explanation: Without a directing group, C–H functionalization on a saturated ring like azepane can be statistical or governed by subtle steric and electronic factors. However, with a directing group on the nitrogen, the reaction is guided by the formation of a stable palladacycle intermediate. The size of this ring is key:

  • C7-Functionalization: Activation at the C7 position (the methylene group alpha to the nitrogen but distal to the phenyl group) typically proceeds through a 6-membered palladacycle.

  • C3-Functionalization: Activation at the C3 position (the methylene group alpha to the nitrogen and adjacent to the phenyl-bearing carbon) involves a 5-membered palladacycle.

Often, 5- and 6-membered metallacycles have comparable stability, leading to product mixtures. The challenge is to bias the system toward the desired 6-membered intermediate for C7 activation.

Troubleshooting & Solutions:

  • Directing Group Selection is Crucial:

    • Bidentate Ligands: Use strongly coordinating bidentate directing groups like picolinamide (PA) or 8-aminoquinoline (AQ). The rigid bite angle of these groups can create a strong geometric preference for the formation of a specific-sized palladacycle.

    • Monodentate Directing Groups: A weakly coordinating monodentate group (e.g., an N-acetyl or N-carbamate group) might offer less stringent geometric constraints, potentially leading to mixtures. While useful in some systems, they may provide insufficient control here.

  • Leverage Radical-Based Methods:

    • An alternative to transition-metal-catalyzed C–H activation is a radical-based approach using a 1,5-hydrogen atom transfer (HAT) mechanism. Copper-catalyzed reactions of N-fluorosulfonamides, for example, can generate an N-centered radical that selectively abstracts a hydrogen from the distal C7 position to form a six-membered ring transition state, leading to subsequent functionalization.[6][7] This method is explicitly designed for distal C(sp³)–H functionalization.[6][7]

  • Optimize Ligands and Additives:

    • Ligand Tuning: In palladium catalysis, the ancillary ligand can have a profound impact. For intramolecular reactions, ligands like P(o-tol)₃ have been shown to favor specific cyclometalation pathways.[3]

    • Acid/Base Additives: The choice of base or acid can influence the equilibrium between different palladium intermediates. Screen bases like K₂CO₃, Cs₂CO₃, and organic bases like DBU. For some systems, additives like pivalic acid are beneficial.

Question 3: My reaction is targeting the ortho position of the phenyl ring, but I am seeing low yield and formation of homocoupled byproducts. What is going wrong?

Core Problem: Inefficient C–H activation or reductive elimination, leading to catalyst decomposition or unwanted side reactions.

Causality & Explanation: Ortho-arylation of the phenyl ring relies on the nitrogen atom of the azepane ring acting as a native directing group. The catalytic cycle generally involves:

  • Coordination of the azepane nitrogen to the Pd(II) catalyst.

  • Cyclometalation via C–H activation at the ortho-C–H bond to form a 5-membered palladacycle.

  • Oxidative addition of the coupling partner (e.g., an aryl halide).

  • Reductive elimination to form the C–C bond and regenerate the active catalyst.[8]

Low yields can stem from a slow or inefficient C–H activation step, while homocoupling of the coupling partner suggests that the reductive elimination step is competing with side reactions.

Troubleshooting & Solutions:

  • Enhance the Directing Group Ability:

    • While the native nitrogen can direct the reaction, its Lewis basicity can sometimes lead to catalyst inhibition.[9] A common strategy is to temporarily convert the amine into a more effective directing group, such as a pyrimidyl or picolinamide group, which enhances coordination and accelerates the C–H activation step.

  • Optimize the Oxidant and Additives:

    • Many C–H activation reactions require an oxidant to regenerate the active Pd(II) catalyst. Common oxidants include Ag₂O, AgOAc, or Cu(OAc)₂. The choice of oxidant can be critical; silver salts are often effective but can be costly.

    • Ensure the reaction is run under anhydrous and inert conditions (e.g., under Argon or Nitrogen) to prevent catalyst deactivation.

  • Screen Coupling Partners and Conditions:

    • Aryl Halides vs. Other Partners: While aryl iodides are often the most reactive, they are also prone to homocoupling. Consider using aryl bromides or even diaryliodonium salts, which can sometimes provide cleaner reactions.

    • Base Selection: The base is crucial for the C–H activation step (concerted metalation-deprotonation).[10] Screen a variety of inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and ensure stoichiometry is optimized.

Experimental Workflows & Data

Workflow 1: Troubleshooting Regioselectivity Issues

This diagram outlines a logical workflow for diagnosing and solving regioselectivity problems in this compound functionalization.

G cluster_no_dg Pathway A: No Directing Group cluster_with_dg Pathway B: Directing Group Used start Start: Undesired Regioisomer Mixture Observed check_dg Is a Directing Group (DG) being used? start->check_dg no_dg Problem: Statistical functionalization or native N-direction to phenyl ring. check_dg->no_dg No yes_dg Problem: Mixture still observed despite DG. check_dg->yes_dg Yes add_dg Action: Install a strong DG on the azepane nitrogen. no_dg->add_dg select_dg Select DG for Target: - Azepane sp³: Picolinamide, AQ - Phenyl sp²: Pyridyl, Pyrimidyl add_dg->select_dg optimize Optimize Reaction Conditions (Solvent, Temp, Base, Ligand) select_dg->optimize analyze_mixture Identify mixture composition (e.g., sp²/sp³ or sp³ isomers) yes_dg->analyze_mixture sp2_sp3_mix Issue: sp² vs sp³ Competition analyze_mixture->sp2_sp3_mix sp²/sp³ Mix sp3_mix Issue: C3 vs C7 Competition analyze_mixture->sp3_mix sp³ Mix tune_sp2_sp3 Action: Increase steric bulk of catalyst ligand (e.g., bulky phosphines) to disfavor phenyl ortho-activation. sp2_sp3_mix->tune_sp2_sp3 tune_sp3 Action: Switch DG type (bidentate vs. monodentate) or explore alternative mechanism (e.g., 1,5-HAT). sp3_mix->tune_sp3 tune_sp2_sp3->optimize tune_sp3->optimize analyze Analyze Product Ratio (NMR, LC-MS) optimize->analyze analyze->optimize Iterate end Goal: >95:5 Regioisomeric Ratio analyze->end Success

Caption: A decision tree for troubleshooting regioselectivity.

Table 1: Comparison of Directing Groups for Azepane C(sp³)–H Functionalization
Directing Group (DG)CoordinationTypical Target SiteKey AdvantagesPotential Issues
Picolinamide (PA) BidentateC7 (β-position)High reactivity and selectivity; well-established.[3]Requires installation and removal steps.
8-Aminoquinoline (AQ) BidentateC7 (β-position)Very effective for sp³ C–H bonds; robust.[3]Can be difficult to remove post-functionalization.
N-Fluorosulfonamide Monodentate (precursor)C7 (δ-position via HAT)Excellent for distal functionalization; avoids noble metals.[6][7]Requires specific copper catalysis; radical mechanism.
N-Acetyl MonodentateMixture (C3/C7)Simple to install.Weak coordination offers poor regiocontrol.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to confirm the regioselectivity of my functionalized product? A: A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

  • ¹H and ¹³C NMR: Will confirm the presence of the new functional group and show changes in the chemical shifts of the protons and carbons near the reaction site.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace connectivity through the azepane ring and phenyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for unambiguously assigning structure. For example, a correlation from the new substituent's protons to the C7 carbon of the azepane ring would confirm functionalization at that site.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons. This can help confirm the stereochemistry and spatial arrangement of the new group relative to the rest of the molecule.

Q2: Can I achieve functionalization at the meta or para positions of the phenyl ring using C–H activation? A: Directing C–H activation to the meta or para positions is a significant challenge because it requires overriding the strong electronic and steric preference for the ortho position.[12] Most directing group strategies rely on the formation of a 5- or 6-membered metallacycle, which naturally leads to ortho functionalization.[1] Achieving meta or para selectivity typically requires highly specialized directing groups that are long and conformationally restricted to reach these distal positions, or completely different catalytic systems that do not rely on chelation assistance.[13]

Q3: Are there any directing-group-free methods for functionalizing this compound? A: Yes, but with significant limitations in regioselectivity.

  • Aromatic Functionalization: For the phenyl ring, Friedel-Crafts type reactions or electrophilic aromatic substitution can occur, but these are governed by the electronics of the ring and often lead to mixtures of ortho and para products. The azepane nitrogen is an activating group, further complicating selectivity.

  • Aliphatic Functionalization: Some radical-based methods (e.g., using photoredox catalysis) can functionalize C–H bonds adjacent to nitrogen atoms without a formal directing group, but selectivity between the C3 and C7 positions on the azepane ring can be poor.[14] These methods often depend on the relative stability of the resulting carbon-centered radical.

Detailed Protocol: Directed C7-Arylation of N-Picolinoyl-2-phenylazepane

This protocol is a representative example based on established palladium-catalyzed methods for β-C(sp³)–H arylation using a picolinamide directing group.[3]

Step 1: Synthesis of the Substrate (N-Picolinoyl-2-phenylazepane)

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add picolinoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated NaHCO₃ solution and extract with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired amide.

Step 2: Palladium-Catalyzed C7-Arylation

  • To an oven-dried reaction vial, add N-picolinoyl-2-phenylazepane (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with Argon three times.

  • Add anhydrous solvent (e.g., Toluene or Dioxane, 0.1 M) via syringe.

  • Seal the vial and place it in a pre-heated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the C7-arylated product.

Self-Validation: Confirm the structure and regioselectivity of the final product using 2D NMR (HMBC, COSY) as described in the FAQ section.

References

  • Yang, J.-W., Tan, G.-Q., Liang, K.-C., Xu, K.-D., Su, M., & Liu, F. (2022). Copper-Catalyzed, N-Directed Distal C(sp3)–H Functionalization toward Azepanes. Organic Letters, 24(42), 7796–7800. [Link]
  • Yang, J.-W., et al. (2022). Copper-Catalyzed, N-Directed Distal C(sp3)
  • Hitce, J., et al. (2007). Palladium-catalyzed Intramolecular C(sp(3))
  • Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Chemical Reviews, 112(11), 5879–5918. [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
  • Jadhav, G. R., & Dattatri, A. K. (2022). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation.
  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2016). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Chemical Reviews, 117(13), 8754–8786. [Link]
  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: mechanism and scope. Chemical Reviews, 111(7), 4615-4652. [Link]
  • Baudoin, O. (2007). Palladium-Catalyzed Intramolecular C(sp3) H Functionalization: Catalyst Development and Synthetic Applications.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 48(4), 1045–1057. [Link]
  • Chen, K., & Tan, B. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Djebbar, S., & Ghomrani, H. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]
  • Zippel, C., et al. (2020). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry, 26(61), 13771-13775. [Link]
  • Liu, Y., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3409. [Link]
  • Djebbar, S., & Ghomrani, H. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • Unthank, M. G., et al. (2012). Pd-catalysed regioselective C-H functionalisation of 2-pyrones. Dalton Transactions, 41(23), 6936-6945. [Link]
  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
  • Zippel, C., et al. (2020). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. CORE. [Link]
  • Ye, M., & Edwards, J. T. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]

Sources

"overcoming epimerization during 2-phenylazepane synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylazepane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. Here, we address common challenges and frequently asked questions, with a particular focus on controlling the stereochemistry at the C2 position and overcoming issues of epimerization. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary causes of epimerization during this compound synthesis?

    • How does the choice of synthetic route impact stereochemical integrity?

    • At what stages of the synthesis is epimerization most likely to occur?

    • Which analytical techniques are best suited for determining the diastereomeric or enantiomeric purity of this compound?

  • Troubleshooting Guide: Loss of Stereochemical Purity

    • Symptom: Starting with an enantiomerically pure precursor yields a racemic or diastereomeric mixture of this compound.

    • Symptom: Inconsistent diastereomeric ratios between batches.

  • Visualizing the Problem: Epimerization Pathway

  • Optimizing Reaction Conditions to Minimize Epimerization

  • Key Experimental Protocols

    • Protocol 1: Stereoretentive Beckmann Rearrangement for the Synthesis of (S)-2-Phenylazepan-7-one.

    • Protocol 2: Chiral HPLC Analysis for the Determination of Enantiomeric Purity of this compound.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of epimerization during this compound synthesis?

A1: Epimerization at the C2 position of the azepane ring, the stereocenter bearing the phenyl group, is primarily caused by the removal and subsequent non-stereoselective re-addition of the proton at this position. This process is facilitated by the formation of a planar, achiral intermediate, such as an enolate or an imine.[1] Key factors that can induce this undesired side reaction include:

  • Harsh Basic Conditions: Strong bases can directly deprotonate the C2 position, especially if there is an adjacent electron-withdrawing group (like a carbonyl in a lactam precursor), leading to a planar enolate intermediate.[1]

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier for deprotonation, leading to racemization.[1]

  • Acid-Catalyzed Tautomerization: In certain precursors, such as imines or enamines, acid catalysis can promote tautomerization, which can lead to a loss of stereochemical information.

  • Reaction Intermediates: Some synthetic routes may proceed through intermediates that are inherently prone to racemization. For example, in the context of amide bond formation leading to a precursor, oxazolone formation is a common mechanism for epimerization.[2]

Q2: How does the choice of synthetic route impact stereochemical integrity?

A2: The synthetic strategy is paramount in controlling the stereochemistry of this compound. Routes that establish the C2 stereocenter early and then expose the molecule to harsh conditions are more susceptible to epimerization. Conversely, modern asymmetric syntheses aim to install the stereocenter late in the sequence or use chiral auxiliaries or catalysts to ensure high stereoselectivity.

For instance, a route involving the Beckmann rearrangement of a chiral 2-phenylcyclohexanone oxime can be effective, but the stereochemical outcome is highly dependent on the reaction conditions.[3][4] The migrating group must be anti-periplanar to the leaving group on the oxime nitrogen, and conditions that allow for E/Z isomerization of the oxime can lead to a loss of stereochemical control.[4][5]

Alternative strategies, such as the asymmetric lithiation-conjugate addition or ring expansion of chiral piperidines , are designed to build the azepane core with high diastereoselectivity and enantioselectivity from the outset.[6][7]

Q3: At what stages of the synthesis is epimerization most likely to occur?

A3: Epimerization is most probable during steps that can facilitate the formation of a planar intermediate at the C2 stereocenter. For a synthesis proceeding via a lactam intermediate (e.g., from a Beckmann rearrangement), the following steps are critical:

  • Lactam Formation: If the rearrangement is conducted under harsh acidic conditions or at high temperatures, there is a risk of proton exchange at the alpha-position to the newly formed carbonyl group.

  • Functional Group Manipulations on the Lactam: Any reaction on the 2-phenylazepan-7-one intermediate that requires strong base (e.g., N-alkylation with a strong base like NaH or LDA) can lead to deprotonation at C2 and subsequent epimerization.

  • Lactam Reduction: While typically stereoretentive, the choice of reducing agent and conditions for converting the lactam to the amine is crucial. Some harsh reducing conditions could potentially affect the adjacent stereocenter.

Q4: Which analytical techniques are best suited for determining the diastereomeric or enantiomeric purity of this compound?

A4: The most reliable methods for assessing the stereochemical purity of this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for a wide range of pharmaceutical compounds.[8][9] A well-developed chiral HPLC method can provide accurate determination of the enantiomeric excess (e.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, enantiomers form transient diastereomeric complexes that have distinct NMR spectra.[1][7][10] This allows for the determination of the enantiomeric ratio by integrating the signals of the non-equivalent protons. Common CSAs include Pirkle's alcohol or derivatives of binaphthol.[1]

  • NMR Spectroscopy of Diastereomeric Derivatives: If enantiomers cannot be resolved directly, they can be derivatized with a chiral reagent to form diastereomers, which can then be distinguished and quantified by standard proton NMR.[11]

Troubleshooting Guide: Loss of Stereochemical Purity

Symptom: Starting with an enantiomerically pure precursor yields a racemic or diastereomeric mixture of this compound.
Possible Cause Troubleshooting Steps & Explanation
Harsh Reaction Conditions Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of epimerization. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[6] Use Milder Reagents: If a strong acid or base is suspected to be the culprit, screen for milder alternatives. For example, in a Beckmann rearrangement, consider using an organocatalytic system like cyanuric chloride/ZnCl₂ instead of strong protic acids.[3][4][5]
Inappropriate Base Switch to a Hindered, Non-Nucleophilic Base: If a base is required for a step (e.g., N-alkylation), switch from strong, non-hindered bases (like NaOH or KOtBu) to a bulkier, non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). These are less likely to deprotonate the C2 position due to steric hindrance.[1]
Unfavorable Solvent Choice Use a Less Polar Solvent: In some cases, epimerization rates can be influenced by solvent polarity. Consider switching to a less polar aprotic solvent like dichloromethane (DCM) or toluene, provided your starting materials are sufficiently soluble.[2]
E/Z Isomerization of Oxime Precursor (in Beckmann Rearrangement) Control Oxime Formation: The conditions for the formation of the 2-phenylcyclohexanone oxime can influence the E/Z ratio. Ensure consistent and mild conditions for oximation. Isolate and Characterize the Oxime: If possible, isolate the oxime and determine the E/Z ratio before proceeding with the rearrangement. This can help diagnose if the issue lies in the oxime formation or the rearrangement step itself.
Symptom: Inconsistent diastereomeric ratios between batches.

This issue often points to a lack of precise control over reaction parameters.

Possible Cause Troubleshooting Steps & Explanation
Variations in Reaction Temperature Ensure Precise Temperature Control: Use a cryostat or a well-controlled oil bath to maintain a consistent temperature throughout the reaction. Even small fluctuations can impact the extent of epimerization.
Moisture in the Reaction Use Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water can interfere with many reactions and potentially facilitate proton exchange.
Inconsistent Addition Rates of Reagents Standardize Addition Protocols: Use a syringe pump for the slow and consistent addition of critical reagents, especially strong bases or acids. This prevents localized "hot spots" of high concentration that can promote side reactions.

Visualizing the Problem: Epimerization Pathway

The following diagram illustrates a potential pathway for the synthesis of this compound via a Beckmann rearrangement of (S)-2-phenylcyclohexanone oxime and highlights the critical step where epimerization can occur in the resulting lactam intermediate.

Caption: Synthetic pathway to this compound and potential epimerization.

Optimizing Reaction Conditions to Minimize Epimerization

The following table provides a summary of key reaction parameters and their impact on stereochemical purity during the synthesis of this compound, particularly when proceeding through a lactam intermediate.

ParameterCondition Prone to EpimerizationRecommended Condition for StereoretentionRationale
Temperature > 25 °C (Room Temperature) or elevated temperatures0 °C to -78 °CLower temperatures decrease the rate of proton abstraction and enolate formation.[6]
Base Strong, non-hindered bases (e.g., NaH, LDA, KOtBu)Hindered, non-nucleophilic bases (e.g., DIPEA, DBU, Proton Sponge®)Steric bulk hinders the approach of the base to the C2 proton, reducing the likelihood of deprotonation.[1]
Solvent Polar, protic solvents (e.g., Methanol, Ethanol)Aprotic, less polar solvents (e.g., DCM, Toluene, THF)Less polar solvents can disfavor the formation and stabilization of charged intermediates like enolates.[2]
Acid Catalyst (for Beckmann) Strong protic acids (e.g., conc. H₂SO₄, PPA) at high temp.Lewis acids (e.g., ZnCl₂) with an activator (e.g., cyanuric chloride) or milder protic acids at low temp.Milder conditions are less likely to promote side reactions, including epimerization.[3][4][5]
Reaction Time Prolonged reaction times, especially at elevated temperaturesMonitor reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.Minimizing the exposure of the product to potentially epimerizing conditions is crucial.

Key Experimental Protocols

Protocol 1: Stereoretentive Beckmann Rearrangement for the Synthesis of (S)-2-Phenylazepan-7-one

This protocol is adapted from general principles of mild Beckmann rearrangements to favor stereochemical retention.

Materials:

  • (S)-2-Phenylcyclohexanone oxime

  • Cyanuric chloride

  • Zinc chloride (anhydrous)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-2-phenylcyclohexanone oxime (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the oxime.

  • Addition of Catalysts: Add cyanuric chloride (1.1 eq) and anhydrous zinc chloride (0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-phenylazepan-7-one.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for the Determination of Enantiomeric Purity of this compound

This is a general guideline for developing a chiral HPLC method. The specific column and mobile phase will require screening and optimization.[8][9]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase columns (screening is recommended). Good starting points include polysaccharide-based columns such as:

    • CHIRALPAK® AD-H

    • CHIRALCEL® OD-H

Mobile Phase Screening:

  • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine, 0.1%) is often necessary for basic compounds like this compound to improve peak shape.

  • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

General Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard for comparison.

  • Column Equilibration: Equilibrate the chosen chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Analysis:

    • Identify the peaks corresponding to the two enantiomers using the racemic standard.

    • Integrate the peak areas for each enantiomer in the sample chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

References

  • Fessard, T. C., & Tomkinson, N. C. O. (2021). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives.
  • Beak, P., & Lee, W. K. (1993). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. The Journal of Organic Chemistry, 58(5), 1109-1117.
  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Wikipedia. (2023). Beckmann rearrangement. In Wikipedia.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. (n.d.). NMR Chiral solvating agents.
  • Hanessian, S., et al. (2018). A General Synthesis of 7-Phenyl-7,13-dihydro-8H-benzo[9][10]azepino[3,2-c]quinolin-8-ones. Organic Letters, 20(16), 4933-4937.
  • Cossu, S., et al. (1997). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (23), 3537-3542.
  • Chem-Station. (2014). Beckmann Rearrangement.

Sources

Technical Support Center: Optimizing Crystallization of 2-Phenylazepane for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-phenylazepane. This guide is designed for researchers, scientists, and drug development professionals who are seeking to obtain high-quality single crystals suitable for X-ray diffraction analysis. The unique structure of this compound, featuring a non-polar phenyl group and a polar secondary amine within a flexible seven-membered ring, presents specific challenges and opportunities in crystallization that this guide will address.

Part 1: Foundational Knowledge & Pre-Crystallization FAQs

Before initiating any crystallization experiment, a foundational understanding of your material and the principles of crystallization is crucial. This section addresses the most common preliminary questions.

FAQ 1: How pure does my this compound sample need to be for successful crystallization?

Answer: Purity is the single most critical factor for growing high-quality single crystals.[1][2] Impurities can inhibit nucleation, interfere with the crystal lattice, or cause the formation of oils and amorphous precipitates.[3][4]

  • Minimum Purity: Aim for a purity of >95%, as determined by ¹H NMR and LC-MS. For difficult cases, >99% purity is recommended.

  • Causality: Impurities disrupt the uniform molecular packing required for a well-ordered crystal lattice. Even small amounts of structurally similar impurities can act as "kinks" in the growing crystal, leading to defects or preventing growth altogether.

  • Validation: Always run a high-resolution ¹H NMR spectrum on your starting material. The absence of solvent peaks (other than your NMR solvent) and other organic impurities is a good indicator of readiness.

FAQ 2: What are the key physical properties of this compound that influence crystallization?

Answer: While comprehensive physical property data for this compound is not widely published, its structure provides significant clues.[5][6][7]

  • Molecular Structure: It possesses a bulky, non-polar phenyl group and a secondary amine capable of hydrogen bonding. This dual nature means its solubility will be highly dependent on the solvent's characteristics.

  • Expected Polarity: The molecule is moderately polar. It will likely be soluble in many common organic solvents but insoluble in water. The principle of "like dissolves like" suggests that solvents of intermediate polarity or mixtures of polar and non-polar solvents will be most effective.[8]

  • Thermal Stability: Before attempting melt crystallization or high-temperature solvent dissolution, it is crucial to assess the thermal stability via Thermogravimetric Analysis (TGA) and the melting point via Differential Scanning Calorimetry (DSC). Oiling out can occur if crystallization is attempted above the compound's melting point.[9]

FAQ 3: How do I rationally select a starting solvent or solvent system?

Answer: Solvent selection is an empirical process, but a systematic approach based on the molecule's structure is the most efficient starting point.[10][11] The goal is to find a solvent (or solvent pair) where this compound is soluble when hot but only sparingly soluble or insoluble when cold.[12]

A logical screening workflow is essential.

G cluster_0 Solvent Screening Workflow cluster_1 Room Temperature Test cluster_2 Heating Test start Start: 10-20 mg of pure This compound test_solvents Test solubility in a range of solvents (e.g., Hexane, Toluene, EtOAc, Acetone, EtOH, MeOH, Water) start->test_solvents rt_dissolves Dissolves easily at room temp? test_solvents->rt_dissolves rt_yes Solvent is too good. Reject for single-solvent methods. Consider as 'soluble solvent' in a mixed-solvent system. rt_dissolves->rt_yes Yes rt_no Proceed to heating test. rt_dissolves->rt_no No heat_dissolves Dissolves upon heating? rt_no->heat_dissolves heat_yes Cool to room temp. Do crystals form? heat_dissolves->heat_yes Yes heat_no Insoluble. Reject this solvent. heat_dissolves->heat_no No crystals_form IDEAL SOLVENT for Slow Cooling. heat_yes->crystals_form Yes no_crystals Supersaturated. Try scratching or seeding. Potential for Slow Evaporation. heat_yes->no_crystals No

Caption: A decision workflow for selecting a suitable crystallization solvent.

Part 2: Troubleshooting Guide for Common Crystallization Issues

This section is structured as a series of common problems encountered during crystallization experiments, followed by diagnoses and recommended solutions.

Problem 1: No crystals are forming after several days. What should I do?

Diagnosis: Your solution is likely undersaturated. For crystallization to occur, the solution must be supersaturated, meaning the concentration of this compound is higher than its solubility at that temperature.[13]

Solutions (in order of application):

  • Induce Nucleation by Scratching: Gently scratch the inside of the glass vial just below the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[14]

  • Introduce a Seed Crystal: If you have any solid this compound (even crude material), add a single, tiny speck to the solution. This provides a perfect template for further crystal growth.[1][4]

  • Increase Concentration (Slow Evaporation): Loosen the cap of your vial slightly (or cover with parafilm and poke a few small holes) and allow the solvent to evaporate slowly over several days. This will gradually increase the concentration until the supersaturation point is reached.[15][16]

  • Reduce Temperature: Place the vial in a refrigerator (4°C) or freezer (-20°C), provided the solvent does not freeze. Lowering the temperature decreases the solubility of the compound, which may induce crystallization.[17]

  • Re-evaluate Your Solvent: If the above steps fail, your compound may be too soluble in the chosen solvent. The solvent should be removed (e.g., via rotary evaporation) and a new crystallization attempted with a less-good solvent or a mixed-solvent system.[14][18]

Problem 2: My experiment resulted in an oil or amorphous precipitate instead of crystals. What went wrong?

Diagnosis: This is a classic sign of the solution becoming supersaturated too quickly.[3] Instead of having time to organize into an ordered crystal lattice, the molecules crash out of solution in a disordered state. Oiling out can also occur if the solution temperature is above the compound's melting point when it comes out of solution.[9]

Solutions:

  • Slow Down the Process:

    • For Cooling: Instead of placing the hot solution directly at room temperature or in a fridge, allow it to cool extremely slowly. Place the flask in a warm water bath or a Dewar of warm water and let it cool to room temperature over many hours.[16]

    • For Evaporation: Reduce the size of the opening in the cap to slow the rate of solvent evaporation.[15]

    • For Vapor Diffusion/Layering: Ensure the setup is in a location free from vibrations and temperature fluctuations to allow for slow, undisturbed diffusion.[19]

  • Reduce the Initial Concentration: Re-run the experiment by adding slightly more solvent to the heated solution. While this will reduce your overall yield, the solution will reach supersaturation more slowly upon cooling, favoring crystal growth over precipitation.[4][14]

  • Change the Solvent System:

    • Try a solvent in which this compound is less soluble.

    • If using an antisolvent method (like vapor diffusion), try a weaker (more miscible) antisolvent to slow the rate of precipitation.

Problem 3: I'm getting a lot of very small, needle-like crystals, but nothing large enough for X-ray analysis.

Diagnosis: This indicates that the rate of nucleation (the formation of new crystal seeds) is much higher than the rate of crystal growth. The goal is to create conditions that favor the growth of a few existing nuclei into larger crystals.[4][13]

Solutions:

  • Reduce Supersaturation: This is the most effective solution. Use a more dilute solution to begin with. This creates fewer nucleation sites, allowing each one to grow larger.[4]

  • Use Seeding: Prepare a slightly supersaturated solution where spontaneous nucleation does not occur. Introduce a single, well-formed seed crystal. If conditions are right, this will be the only nucleation site, and all material will grow on this single seed.[4]

  • Refine the Solvent: The solvent can influence crystal habit. Try different solvents or add co-solvents, as this can sometimes inhibit growth on certain crystal faces, leading to more block-like, desirable crystals instead of needles.[19]

Problem 4: The crystals I grew look cloudy, cracked, or twinned. Are they usable and how can I get better ones?

Diagnosis: These are signs of poor crystal quality.

  • Cloudiness: Often caused by solvent inclusions trapped within the crystal lattice. This is common when crystals grow too quickly.

  • Cracks: Can result from rapid cooling or from removing the crystals from their mother liquor, causing trapped solvent to evaporate and destroy the lattice.[16]

  • Twinning: This is a crystallographic defect where two or more crystals are intergrown in a symmetrical way. It can be caused by impurities or suboptimal growth conditions.[4]

Solutions:

  • Improve Purity: This is the first step. Re-purify your material using column chromatography or a preliminary recrystallization.[4]

  • Slow Down Crystal Growth: This is the universal remedy for improving crystal quality. Slower growth allows molecules to pack more perfectly and reduces the chances of trapping solvent.

  • Minimize Thermal and Mechanical Shock: Always allow crystals to cool slowly. Never remove the crystals from their mother liquor until you are ready for mounting, as the evaporation of solvate molecules can cause the crystal to crack.[16] Keep the crystallization vessel in a vibration-free environment.[1]

  • Examine Under a Microscope: Use a polarized light microscope to select the best crystals. A good single crystal should appear sharp, have smooth faces, and uniformly go extinct (turn dark) every 90° of rotation.[18]

Part 3: Detailed Experimental Protocols & Data

Data Presentation: Solvent Properties

The choice of solvent is paramount.[21] Based on the structure of this compound, a range of solvents should be screened.

SolventBoiling Point (°C)[9]Polarity (Dielectric Constant)Rationale for this compoundCommon Crystallization Method
n-Hexane691.88Solvates non-polar phenyl group. Likely an antisolvent.Vapor/Liquid Diffusion
Toluene1112.38Good solvent for aromatic rings. Potential for slow cooling.Slow Cooling, Layering
Ethyl Acetate776.02Intermediate polarity. Good starting point for screening.Slow Evaporation, Slow Cooling
Acetone5621Good solvent, but low boiling point can be problematic.[8]Layering, Vapor Diffusion
Ethanol7824.5H-bond acceptor/donor. Interacts with the amine.Slow Cooling, Layering
Methanol6532.7More polar alcohol. Good "soluble" solvent.[8]Slow Cooling, Layering
Acetonitrile8237.5Polar aprotic. Good "soluble" solvent.Vapor/Liquid Diffusion
Protocol 1: Slow Cooling
  • Preparation: Place 10-20 mg of pure this compound in a small, clean vial.

  • Dissolution: Add the chosen solvent (e.g., Toluene or Ethanol) dropwise at room temperature until a slurry is formed. Heat the vial gently (e.g., in a sand bath or on a hot plate) until all the solid dissolves. Add one or two extra drops of solvent to ensure it remains dissolved.

  • Slow Cooling: Cap the vial and place it into a Dewar flask filled with hot water (at a temperature similar to that used for dissolution). Allow the entire apparatus to cool to room temperature undisturbed over 12-24 hours.[16]

  • Crystal Growth: Crystals should form as the solution slowly cools and becomes supersaturated.

  • Isolation: Once crystals have formed, carefully remove the mother liquor with a pipette. Do not let the crystals dry out.[16]

Protocol 2: Vapor Diffusion

This is one of the most successful methods for obtaining high-quality crystals from small amounts of material.[3][10] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "bad" solvent (antisolvent) in which the compound is insoluble.

  • Setup: Place ~1 mL of the antisolvent (e.g., Hexane) in a larger outer vial or beaker.

  • Sample Preparation: In a small, open inner vial (e.g., a 1-dram vial), dissolve 5-10 mg of this compound in a minimal amount of the "good" solvent (e.g., Toluene or Ethyl Acetate).

  • Diffusion: Place the inner vial containing the sample solution inside the larger outer vial, ensuring the solvent levels are not touching. Seal the outer vial tightly with a cap or parafilm.

  • Mechanism: The more volatile antisolvent will slowly diffuse in the vapor phase into the sample solution. This gradually decreases the solubility of this compound, leading to slow and controlled crystal growth.[23][24][25]

  • Incubation: Leave the setup undisturbed in a quiet location for several days to weeks. Monitor periodically for crystal growth without agitating the system.

Caption: Diagram of a typical vapor diffusion crystallization setup.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
  • (n.d.).
  • (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]
  • (2024, July 25).
  • Jee, S. (n.d.).
  • (2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora. [Link]
  • (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
  • (n.d.).
  • (2006, January 8).
  • (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
  • (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • (n.d.).
  • (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
  • (n.d.).
  • (n.d.). Crystallization process guide | industrial use. ANDRITZ GROUP. [Link]
  • (n.d.).
  • (n.d.). Crystal Growth. Linac Coherent Light Source, Biology. [Link]
  • (n.d.).
  • Kubota, R., et al. (n.d.).
  • (n.d.). Small molecule crystallography. Excillum. [Link]
  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
  • Chetina, O. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
  • (2020, April 11). Growing of single crystals for x-ray. Reddit. [Link]
  • (2015, April 28). Crystal Growing Tips. University of Florida, The Center for Xray Crystallography. [Link]
  • (n.d.). (R)-2-Phenylazepane Hydrochloride. Chemsrc. [Link]
  • (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
  • (n.d.). 2-Phenylazetidine. PubChem - NIH. [Link]
  • (n.d.). Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine using C. MIT. [Link]
  • (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
  • (n.d.).

Sources

Technical Support Center: Investigating the Acidic Degradation of 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals investigating the stability of 2-phenylazepane under acidic conditions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during forced degradation studies. Our aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to design, execute, and interpret your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Degradation Profile

FAQ 1: What are the theoretically expected degradation pathways for this compound in an acidic medium?

When subjected to acidic stress, this compound is predicted to undergo degradation primarily through acid-catalyzed hydrolysis of the azepane ring. The specific pathway is highly dependent on the reaction conditions, such as acid strength, temperature, and co-solvents.

The most probable primary degradation pathway involves the protonation of the nitrogen atom within the azepane ring. This initial protonation makes the saturated ring more susceptible to nucleophilic attack. The subsequent steps would likely involve ring-opening. One potential and significant pathway is the acid-catalyzed hydrolytic cleavage of the C-N bond. This would lead to the formation of an amino aldehyde, which may exist in equilibrium with a cyclic carbinolamine intermediate before further hydrolysis.

A plausible major degradation pathway is initiated by the protonation of the nitrogen atom, followed by the cleavage of the C-N bond to yield a ring-opened product. This intermediate can then undergo further reactions.

Below is a diagram illustrating a potential primary degradation pathway.

G cluster_main Plausible Acid-Catalyzed Degradation Pathway of this compound A This compound B Protonated this compound A->B + H+ C Ring-Opened Carbocation Intermediate B->C Ring Opening D Final Ring-Opened Product (e.g., Amino Aldehyde/Ketone) C->D + H2O - H+

Caption: A potential acid-catalyzed degradation pathway for this compound.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses common issues encountered during the experimental investigation of this compound's acidic degradation.

Scenario 1: My degradation is too fast/slow, and I am not achieving the target degradation level (e.g., 5-20%).

Troubleshooting Steps:

  • Modify Acid Concentration: The rate of acid-catalyzed hydrolysis is directly proportional to the hydronium ion concentration.

    • Too Fast: Decrease the molarity of your acid (e.g., from 0.1 M HCl to 0.01 M HCl).

    • Too Slow: Increase the acid concentration or switch to a stronger acid. However, be mindful that excessively harsh conditions may lead to secondary degradation products not relevant to typical shelf-life conditions.

  • Adjust Temperature: Reaction kinetics are highly sensitive to temperature.

    • Too Fast: Lower the temperature of your reaction vessel (e.g., conduct the experiment at 40°C instead of 60°C).

    • Too Slow: Increase the temperature in controlled increments (e.g., from 60°C to 80°C). Ensure the temperature does not exceed the boiling point of your solvent system.

  • Consider Co-Solvents: The presence of organic co-solvents can influence the degradation rate.

    • If this compound has poor aqueous solubility, a co-solvent like acetonitrile or methanol is necessary. However, this can alter the polarity of the medium and affect the degradation kinetics. Experiment with different ratios of aqueous acid to organic co-solvent.

Data-Driven Approach to Optimization:

A Design of Experiments (DoE) approach can be highly effective in optimizing degradation conditions. A central composite design, for example, can efficiently map the effects of temperature and acid concentration on the degradation rate.

ParameterLevel 1Level 2Level 3
Temperature (°C) 406080
HCl Concentration (M) 0.010.050.1

By systematically testing combinations of these parameters, you can identify the optimal conditions to achieve your target degradation percentage.

Scenario 2: I am observing multiple, unidentified peaks in my chromatogram. How do I determine which are relevant degradation products?

Troubleshooting and Identification Workflow:

  • Run a Control Sample: Analyze a sample of this compound that has not been subjected to acidic stress. Any peaks present in this control are likely impurities from the starting material.

  • Analyze a Blank: Inject a sample of your acidic solution (without the drug substance) to identify any peaks originating from your mobile phase, solvent, or the acid itself.

  • Perform a Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) with your HPLC system. This will allow you to assess the spectral purity of your parent peak and any degradation product peaks. Co-eluting peaks can often complicate identification.

  • Mass Spectrometry (MS) for Structural Elucidation: Couple your liquid chromatograph to a mass spectrometer (LC-MS).

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of the degradation products. This is a powerful tool for proposing chemical structures.

    • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions of your degradation products, you can obtain structural information that helps in identifying the molecule.

Experimental Workflow for Degradant Identification:

G cluster_workflow Degradant Identification Workflow A Forced Degradation Sample B HPLC-PDA Analysis A->B C Peak Purity Assessment B->C D LC-MS Analysis B->D E HRMS for Formula Determination D->E F MS/MS for Structural Fragments D->F G Structure Elucidation E->G F->G

Caption: A systematic workflow for the identification of unknown degradation products.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Acidic Forced Degradation Study

Objective: To generate a sufficient amount of degradation products for detection and characterization while maintaining control over the reaction.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Heating block or water bath with temperature control

  • pH meter

  • HPLC system with PDA/DAD detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Stress Condition Setup:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl. This will result in a final acid concentration of 0.05 M and a drug substance concentration of 0.5 mg/mL.

    • Prepare a control sample by adding an equal volume of water instead of HCl.

  • Incubation: Place the sample and control flasks in a heating block set to 60°C.

  • Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equimolar amount of NaOH to quench the degradation reaction.

  • Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis and inject them into the system.

Self-Validation and Trustworthiness: The inclusion of a control sample and time-point sampling allows for the clear differentiation of degradation products from initial impurities and tracks the progression of the degradation, ensuring the reliability of the obtained profile.

References

At present, there is a lack of specific, publicly available peer-reviewed literature detailing the degradation pathways of this compound. The information and guidance provided in this document are based on established principles of organic chemistry and standard methodologies for forced degradation studies as outlined in regulatory guidelines and general scientific literature on the degradation of analogous chemical structures. For foundational knowledge, researchers are encouraged to consult resources on pharmaceutical stability testing and reaction mechanisms.

Technical Support Center: Method Development for Chiral HPLC of 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral HPLC method development of 2-phenylazepane. As a Senior Application Scientist, I have designed this guide to provide you with both foundational knowledge and advanced troubleshooting techniques to successfully resolve the enantiomers of this compound. This resource is structured to anticipate the challenges you may encounter and to provide logical, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a solid starting point for your method development.

Q1: Where do I begin with method development for the chiral separation of this compound?

A1: A systematic screening approach is the most efficient starting point for any new chiral separation.[1] Given that predicting the ideal chiral stationary phase (CSP) is challenging, screening a diverse set of columns with different mobile phases is recommended.[1] For this compound, a basic compound with a phenyl group and a seven-membered heterocyclic ring, starting with polysaccharide-based CSPs under normal phase or polar organic conditions is a logical first step.

Q2: Which chiral stationary phases (CSPs) are most likely to be successful for this compound?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including those with aromatic and heterocyclic structures.[1][2] For this compound, the following CSPs are recommended for initial screening due to their proven success with structurally similar molecules like substituted piperidines and other chiral amines.[3][4]

CSP Type Recommended Columns Rationale
Cellulose-based Chiralcel® OD-H, Chiralcel® OZ-HKnown for excellent recognition of aromatic and cyclic compounds.
Amylose-based Chiralpak® AD-H, Chiralpak® AS-HOften provides complementary selectivity to cellulose-based phases.
Immobilized Polysaccharide Chiralpak® IA, Chiralpak® IBOffer greater solvent compatibility, allowing for a wider range of mobile phases.

Q3: What are the recommended initial mobile phase screening conditions?

A3: For a basic compound like this compound, it is crucial to use a mobile phase that promotes good peak shape and interaction with the CSP. A normal phase screening approach is often successful.

  • Primary Mobile Phase System: A mixture of a non-polar solvent (alkane) and an alcohol.

    • Alkane: n-Hexane or n-Heptane

    • Alcohol: Isopropanol (IPA) or Ethanol (EtOH)

  • Basic Additive: To prevent peak tailing associated with the basic nature of the azepane nitrogen, a small amount of a basic additive is essential.

    • Recommended: 0.1% (v/v) Diethylamine (DEA) or Isopropylamine (IPA) in the alcohol portion of the mobile phase.[1][4]

A good starting point is to screen with a few isocratic mixtures, for example:

  • 90:10 (v/v) Hexane/IPA with 0.1% DEA

  • 80:20 (v/v) Hexane/IPA with 0.1% DEA

  • 70:30 (v/v) Hexane/EtOH with 0.1% DEA

Q4: What detection wavelength should I use for this compound?

A4: this compound contains a phenyl group, which provides good UV absorbance. A standard UV detector can be used. Based on the phenyl chromophore, a starting wavelength of 210 nm or 220 nm is recommended to ensure high sensitivity. It is always advisable to run a UV scan of your analyte to determine the wavelength of maximum absorbance (λmax) for optimal signal-to-noise.

Q5: How does the basic nature of this compound affect the separation?

A5: The basic nitrogen in the azepane ring can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to significant peak tailing. This secondary interaction can mask the desired chiral recognition interactions, resulting in poor peak shape and resolution. The addition of a basic modifier, like diethylamine (DEA), to the mobile phase is critical to suppress these unwanted interactions by competing for the active silanol sites.[1][4]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Poor or No Resolution
  • Symptom: You observe a single, symmetrical peak, or two peaks with very little separation (Rs < 1.0).

G start Poor or No Resolution step1 Change Mobile Phase Composition (Vary Alcohol %) start->step1 step2 Switch Alcohol Modifier (IPA to EtOH or vice-versa) step1->step2 If no improvement end Resolution Achieved step1->end If resolved step3 Adjust Temperature (Try 15°C, 25°C, 40°C) step2->step3 If no improvement step2->end If resolved step4 Screen a Different CSP (e.g., Amylose if Cellulose failed) step3->step4 If no improvement step3->end If resolved step4->step1 Re-optimize step4->end If resolved

Caption: A systematic approach to troubleshooting poor enantiomeric resolution.

  • Optimize Mobile Phase Strength:

    • Action: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30% IPA in hexane).

    • Rationale: Changing the solvent strength alters the retention of the enantiomers. Sometimes, increasing retention (lower alcohol percentage) allows for more interaction time with the CSP, leading to better separation. Conversely, decreasing retention might improve peak efficiency.

  • Change the Alcohol Modifier:

    • Action: If you are using IPA, switch to EtOH, or vice versa.

    • Rationale: Different alcohols can change the nature of the hydrogen bonding interactions between the analyte, mobile phase, and CSP. This can significantly impact the chiral recognition mechanism and, therefore, the selectivity.

  • Vary the Column Temperature:

    • Action: Analyze your sample at different temperatures, for example, 15°C, 25°C (ambient), and 40°C.

    • Rationale: Chiral separations are often enthalpically driven, making them sensitive to temperature changes.[5][6] Lower temperatures generally increase retention and can improve resolution, but may also lead to broader peaks. Higher temperatures can improve peak efficiency but may reduce selectivity. In some cases, a change in temperature can even reverse the elution order of the enantiomers.[5]

  • Try a Different Chiral Stationary Phase:

    • Action: If a cellulose-based column (like Chiralcel OD-H) is not providing separation, switch to an amylose-based column (like Chiralpak AD-H) or an immobilized phase.

    • Rationale: The three-dimensional structure of the chiral selector is the primary factor in enantioseparation. Amylose and cellulose have different helical structures, leading to different chiral recognition mechanisms.[7] If one type of polysaccharide doesn't work, the other often will.

Problem 2: Poor Peak Shape (Tailing)
  • Symptom: The back half of the peak is wider than the front half, often with a noticeable "tail".

  • Increase Basic Additive Concentration:

    • Action: If you are using 0.1% DEA, try increasing it to 0.2% or even 0.5%.

    • Rationale: Peak tailing for a basic analyte like this compound is almost always due to secondary interactions with acidic silanol groups on the silica support. Increasing the concentration of the basic additive more effectively neutralizes these sites, leading to a more symmetrical peak shape.

  • Check for Column Overload:

    • Action: Reduce the concentration of your sample and inject a smaller volume.

    • Rationale: Injecting too much mass on a chiral column can saturate the chiral recognition sites, leading to peak tailing.[8] This is a common issue in chiral chromatography.

  • Ensure Proper Column Equilibration:

    • Action: Flush the column with the mobile phase for at least 20-30 column volumes before the first injection.

    • Rationale: The CSP needs to be fully equilibrated with the mobile phase, including the additive, to ensure a consistent and homogeneous surface for interaction. Inadequate equilibration can lead to inconsistent peak shapes.

Problem 3: Irreproducible Retention Times
  • Symptom: The retention times of the enantiomers shift significantly between consecutive injections or different sequences.

  • Check for System Leaks:

    • Action: Perform a system pressure test and check all fittings for any signs of leakage.

    • Rationale: A leak in the system will cause fluctuations in the flow rate and mobile phase composition, leading to unstable retention times.

  • Ensure Mobile Phase Stability:

    • Action: Freshly prepare your mobile phase daily. If using a premixed mobile phase, ensure it is well-mixed before use.

    • Rationale: Volatile components of the mobile phase (like hexane or DEA) can evaporate over time, changing the composition and affecting retention.

  • Verify Column Temperature Control:

    • Action: Use a column oven to maintain a constant temperature. Ensure the oven is properly calibrated and stable.

    • Rationale: As mentioned, chiral separations can be very sensitive to temperature.[5][6] Fluctuations in ambient lab temperature can cause significant retention time shifts if a column oven is not used.

Problem 4: Low Signal-to-Noise Ratio (S/N)
  • Symptom: The analyte peaks are very small compared to the baseline noise, making accurate integration difficult.

  • Optimize Detection Wavelength:

    • Action: Use a photodiode array (PDA) detector to determine the λmax of this compound and set your detector to that wavelength.

    • Rationale: Detecting at the wavelength of maximum absorbance will provide the strongest possible signal for your analyte.

  • Increase Sample Concentration:

    • Action: Prepare a more concentrated sample, being mindful not to overload the column (see "Peak Tailing" section).

    • Rationale: A higher concentration will result in a larger peak and thus a better S/N ratio.

  • Reduce Baseline Noise:

    • Action: Ensure high purity solvents and additives are used. Flush the system to remove any contaminants. Check for detector lamp issues.

    • Rationale: A high baseline noise can originate from contaminated mobile phases, a dirty flow cell, or a failing detector lamp. Reducing the noise will improve the S/N ratio. For quantitative purposes, an S/N ratio of at least 10 is generally required.

Experimental Protocols

Protocol 1: Initial CSP Screening for this compound

This protocol outlines a systematic approach to screen multiple CSPs to identify the most promising candidates for method development.

G start Define Analyte Properties (this compound: Basic, Aromatic) step1 Select Diverse CSPs (Cellulose & Amylose based) start->step1 step2 Screen with Standard Mobile Phases (Hexane/Alcohol + 0.1% DEA) step1->step2 step3 Evaluate Results (Resolution, Peak Shape, Retention) step2->step3 step4 Select Best CSP/Mobile Phase Combination for Optimization step3->step4 step5 Optimize Method (Flow rate, Temperature, % Modifier) step4->step5 end Validated Chiral Method step5->end

Caption: General workflow for chiral HPLC method development.

Step-by-Step Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 90:10 (v/v) n-Hexane/Isopropanol with 0.1% DEA in the Isopropanol.

    • Mobile Phase B: 80:20 (v/v) n-Hexane/Isopropanol with 0.1% DEA in the Isopropanol.

    • Mobile Phase C: 80:20 (v/v) n-Hexane/Ethanol with 0.1% DEA in the Ethanol.

  • Prepare Sample:

    • Dissolve racemic this compound in the initial mobile phase (e.g., Mobile Phase A) to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Columns: Chiralcel OD-H, Chiralpak AD-H (or other selected CSPs).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm.

  • Screening Procedure:

    • Equilibrate the first column (e.g., Chiralcel OD-H) with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat the injection with Mobile Phases B and C, ensuring proper equilibration between each run.

    • Repeat the entire process for the second column (e.g., Chiralpak AD-H).

  • Evaluation:

    • Compare the chromatograms for all conditions. Look for the best separation (resolution), peak shape, and reasonable analysis time. Select the most promising column and mobile phase for further optimization.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Asymmetric Synthesis of Substituted NH-Piperidines
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. wiley.com.
  • Chiral Separations 3: Overloading and Tailing. Restek.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions.

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in 2-Phenylazepane Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-phenylazepane and its derivatives. This guide is designed to provide in-depth troubleshooting assistance to address the common challenge of poor experimental reproducibility. Drawing from established principles in cell-based assays and small molecule handling, this resource offers a structured, question-and-answer-based approach to identify and resolve variability in your experiments.

Introduction to this compound Bioassays

While this compound itself is a foundational scaffold, its derivatives have shown significant biological activity. For instance, N-substituted 2-phenylazepanes have been investigated as inhibitors of the pro-apoptotic protein Bim, a key player in stress-induced apoptosis in cardiomyocytes downstream of beta-adrenergic receptor signaling[1]. Therefore, typical bioassays may include cell viability assessments, protein expression analysis, and receptor binding or functional assays. Poor reproducibility in these assays can derail research progress, making it critical to systematically address all potential sources of error.

This guide is structured to walk you through the most common issues, from compound-related problems to complex cellular and assay-specific variables.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that are often the first line of inquiry when troubleshooting.

Q1: My IC50 values for a this compound derivative vary significantly between experiments. What are the most likely causes?

A1: High variability in IC50 values is a frequent issue in preclinical research and typically stems from three main areas:

  • Compound-Related Issues: Problems with the compound's solubility, stability in stock solutions (e.g., DMSO), or degradation during experimental procedures. Poor solubility can lead to the formation of precipitates and inaccurate effective concentrations.[2]

  • Cellular System Issues: Inconsistencies in cell culture, such as high passage numbers leading to genetic drift, variations in cell seeding density, or undetected mycoplasma contamination, can alter cellular responses to the compound.[3][4]

  • Assay Protocol Issues: Minor deviations in the protocol, including incubation times, reagent concentrations, or even the type of microplate used, can introduce significant variability.[3][4][5]

Q2: How can I be sure the observed effects are due to the intended biological target (e.g., Bim inhibition) and not just compound toxicity or an off-target effect?

A2: This is a crucial aspect of validating your results. Consider the following approaches:

  • Perform a Cytotoxicity Assay: Use a simple viability assay (e.g., Trypan Blue exclusion or a live/dead stain) to determine the concentration range where your compound is non-toxic. Functional assays should be conducted at concentrations below this cytotoxic threshold.

  • Use a Structurally Unrelated Control: Employ an inhibitor with a different chemical scaffold that targets the same biological pathway to see if it produces a similar phenotype.

  • Target Engagement Assays: If possible, use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is physically binding to its intended target inside the cell at the concentrations used in your functional assays.

  • Rescue Experiments: If you can overexpress a resistant mutant of the target protein, it should reverse the phenotype caused by your compound, providing strong evidence for on-target activity.

Q3: I am observing precipitate in my wells after adding the this compound compound. How does this affect my assay and how can I fix it?

A3: Compound precipitation is a major source of irreproducibility.[2][6] When a compound precipitates, its effective concentration in solution drops unpredictably, leading to inaccurate dose-response curves.

  • Cause: This often happens when a compound with low aqueous solubility, stored at high concentration in DMSO, is diluted into an aqueous assay buffer.[7][8]

  • Solution:

    • Visually Inspect: Always check your compound dilutions for clarity before adding them to the cells.

    • Lower the Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to maintain cell health and improve compound solubility.[9]

    • Use a Different Solvent: While DMSO is common, for some compounds, other solvents or the use of solubilizing agents like cyclodextrins may be necessary.[10]

    • Optimize Dilution Protocol: Prepare intermediate dilutions in a buffer that contains some protein (like FBS), as this can sometimes help keep hydrophobic compounds in solution.

Section 2: Detailed Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific experimental problems.

Guide 2.1: Compound Handling and Stability

Poor handling of the primary reagent is a frequent and often overlooked source of variability.

Problem: Inconsistent results from the same stock solution of this compound.

Potential Cause Explanation & Troubleshooting Steps
Compound Degradation This compound and its derivatives can be susceptible to degradation, especially during repeated freeze-thaw cycles or prolonged storage at room temperature.[11] Solution: 1. Aliquot your primary stock solution into single-use volumes to minimize freeze-thaw cycles. 2. Store aliquots at -80°C and protect from light. 3. Prepare fresh working dilutions from a new aliquot for each experiment.
Water Absorption by DMSO DMSO is highly hygroscopic and can absorb atmospheric water, which can reduce the solubility of hydrophobic compounds and potentially lead to degradation over time.[11][12] Solution: 1. Use anhydrous, high-purity DMSO for preparing stock solutions. 2. Store DMSO stocks in desiccated conditions. 3. If using older stocks, consider running a quality control check (e.g., HPLC-MS) to confirm purity and concentration.
Inaccurate Pipetting At the high concentrations of primary stocks (e.g., 10-50 mM), small pipetting errors can lead to large variations in final assay concentrations. Solution: 1. Use calibrated pipettes and proper pipetting technique. 2. For serial dilutions, ensure thorough mixing between each step. 3. Prepare a larger volume of your highest concentration working solution to minimize errors in subsequent dilutions.
Guide 2.2: Cell-Based Assay Variability

The health and consistency of your cellular model are paramount for reproducible results.

Problem: High well-to-well variability within the same plate.

Potential Cause Explanation & Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell distribution across the plate is a major cause of variability. "Edge effects," where wells on the perimeter of the plate behave differently, are common. Solution: 1. Ensure you have a homogenous single-cell suspension before plating. 2. After plating, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow even settling. 3. Avoid using the outer wells of the plate, or fill them with sterile buffer/media to maintain humidity.
Temperature/Evaporation Gradients Incubators can have temperature fluctuations, and evaporation can be higher in the outer wells, concentrating media components and the test compound. Solution: 1. Use plates with lids and ensure a humidified incubator environment. 2. As mentioned, consider not using the outer rows and columns for experimental data.
Pipetting Inaccuracy Inconsistent reagent addition, especially with multichannel pipettes, can introduce significant error.[3] Solution: 1. Visually inspect pipette tips to ensure they are all aspirating and dispensing equal volumes. 2. Pipette liquids against the side of the well to avoid splashing and bubbles.[13]
Guide 2.3: Assay-Specific Issues (Bim Expression Assay Example)

Let's consider a specific assay: measuring the inhibition of Bim protein expression via Western Blot after treatment with a this compound derivative.

Problem: Inconsistent Bim protein levels in replicate experiments.

Workflow Diagram: Troubleshooting Western Blot Variability

cluster_sample Sample Preparation cluster_wb Western Blot Protocol start Inconsistent Bim Expression (Western Blot) cell_health Check Cell Health (Viability, Passage #) start->cell_health Is the cellular system consistent? loading Check Loading Control (Actin, Tubulin) start->loading Is the WB protocol robust? lysis Standardize Lysis (Buffer, Inhibitors, Time) cell_health->lysis protein_quant Verify Protein Quantification (e.g., BCA Assay) lysis->protein_quant protein_quant->loading transfer Optimize Transfer (Time, Voltage) loading->transfer antibody Validate Antibody (Titration, Specificity) transfer->antibody detection Standardize Detection (Substrate Incubation, Imaging) antibody->detection

Caption: A logical workflow for diagnosing sources of variability in Western Blot experiments.

Q&A for Western Blot Troubleshooting:

  • Q: My loading control (e.g., beta-actin) is consistent, but my Bim signal is not. What should I check first?

    • A: This suggests the issue lies after protein loading. Focus on antibody performance and detection. The primary antibody for Bim may be of low affinity or specificity. Titrate the antibody to find the optimal concentration. Also, ensure your secondary antibody and detection substrate (e.g., ECL) have not expired and are used consistently across experiments.

  • Q: Both my loading control and Bim signal are variable.

    • A: This points to issues in the pre-loading stages. Re-evaluate your protein quantification method (e.g., BCA or Bradford assay). Ensure that the lysis buffer contains fresh protease and phosphatase inhibitors and that all samples are processed identically and quickly on ice. Inconsistent cell health or number at the time of lysis is also a likely culprit.

Section 3: Key Experimental Protocols

Following standardized protocols is essential for reproducibility.

Protocol 3.1: Preparation of this compound Working Solutions

This protocol is designed to minimize solubility and stability issues.

  • Prepare Primary Stock: Dissolve the this compound derivative in 100% anhydrous DMSO to a final concentration of 10-50 mM.

  • Aliquot for Storage: Immediately aliquot the primary stock into single-use, low-binding tubes. Store at -80°C in a desiccated container.

  • Prepare Intermediate Dilution: For each experiment, thaw a fresh aliquot of the primary stock. Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Prepare Final Working Solutions: Serially dilute the intermediate stock into your final cell culture medium. Crucially, ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is below 0.5%. [9]

  • Visual Inspection: Before adding to cells, visually inspect the final working solutions for any signs of precipitation. If precipitate is observed, the protocol must be re-optimized, potentially with a lower top concentration.

Protocol 3.2: Standardized Cell Seeding for 96-Well Plates

This protocol aims to reduce plating-related variability.

  • Cell Harvest: Harvest cells from a sub-confluent flask (70-80% confluency) using standard methods. Ensure you are using cells within a consistent and low passage number range.

  • Create Single-Cell Suspension: Gently triturate the cell suspension to break up clumps. Count the cells using a hemocytometer or automated cell counter to determine cell viability and density.

  • Dilute to Seeding Density: Dilute the cell suspension in pre-warmed culture medium to the desired final seeding density. Keep the suspension gently mixed to prevent settling.

  • Plate the Cells: Using a multichannel pipette, plate the cells into the 96-well plate. To minimize edge effects, avoid using the outermost wells for data collection. Fill these wells with 100 µL of sterile PBS or media.

  • Incubate: Allow the plate to sit at room temperature on a level surface for 15-20 minutes to ensure even cell settling before transferring to a 37°C, 5% CO2 incubator.

Section 4: Data Analysis and Interpretation

How you analyze your data is as important as how you generate it.

Diagram: Decision Tree for Data Reproducibility Analysis

start Experiment Complete: Data Acquired raw_data Step 1: Raw Data Inspection (Plate Reader Output, Blot Images) start->raw_data normalize Step 2: Normalization (e.g., to Vehicle Control, Loading Control) raw_data->normalize stats Step 3: Statistical Analysis (Calculate Mean, SD/SEM, IC50 Curve Fit) normalize->stats outlier Are there obvious outliers? stats->outlier variance Is inter-experiment variance high? outlier->variance No review Review Experimental Records (Notes, Reagents, Dates) outlier->review Yes (Investigate cause, e.g., pipetting error) troubleshoot Consult Troubleshooting Guides (Compound, Cell, Assay) variance->troubleshoot Yes end Results are Reproducible variance->end No

Caption: A systematic process for analyzing experimental data to identify reproducibility issues.

Q: My data looks "noisy." How do I objectively identify and handle outliers?

A: First, ensure the "noise" isn't due to a systematic issue (e.g., edge effects). If specific wells are consistently problematic, they should be excluded from the analysis design. For random outliers, statistical methods like the Grubbs' test or ROUT method can be used to identify them objectively. However, you must pre-define your outlier removal strategy in your protocol. Do not "cherry-pick" data points that don't fit your hypothesis. Often, an outlier is an important clue that points to a flaw in your experimental technique.[14]

Q: What is the best way to assess inter-experiment reproducibility?

A: Beyond comparing mean values, it is critical to analyze the variance. Calculate the coefficient of variation (CV) for key parameters like the IC50 value or the maximum effect across multiple independent experiments. A high CV indicates poor reproducibility. Formal statistical methods, like analysis of variance (ANOVA), can be used to determine if the variation between experiments is statistically significant.[15] Involving biostatisticians early in the experimental design phase can help ensure your results are robust and reproducible.[16]

References

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
  • Kosheeka. (2019).
  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Semantic Scholar. [Link]
  • MDPI. (2023). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. MDPI. [Link]
  • ResearchGate. (n.d.). Monoamine neurotransmitter reuptake inhibition and release assay.
  • Flynn, B. L., et al. (2022). Discovery, synthesis and exploration of N-benzylsulfonyl-2-phenylazepanes as inhibitors of Bim expression in a mouse embryonic fibroblast model. Bioorganic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Shafiee, A., et al. (2013). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research. [Link]
  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]
  • Hinz, M., et al. (2014). Neurotransmitter testing of the urine: a comprehensive analysis. Dovepress. [Link]
  • MDPI. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
  • MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
  • Wikipedia. (n.d.). 4-Phenylazepane. Wikipedia. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
  • Promega Corporation. (2021).
  • MDPI. (2023). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. MDPI. [Link]
  • Keith R. L. (2018). Certain Approaches to Understanding Sources of Bioassay Variability.
  • Schultheis, C., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Molecular Devices. [Link]
  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
  • National Center for Biotechnology Information. (n.d.). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central. [Link]
  • Neuroscience News. (2018). Larger sample sizes needed to increase reproducibility in neuroscience studies. Neuroscience News. [Link]
  • National Center for Biotechnology Information. (2012).
  • Chen, Z., et al. (2005). Monoamine reuptake inhibitors: highlights of recent research developments. Drug Development Research. [Link]
  • Kozikowski, B. A., et al. (2007). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]
  • BMG LABTECH. (n.d.).
  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]
  • Raiteri, M., et al. (1990). Is there a functional linkage between neurotransmitter uptake mechanisms and presynaptic receptors? Journal of Neurochemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry. [Link]
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Phenylazepane and 4-Phenylazepane for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the known and predicted bioactivities of two positional isomers, 2-phenylazepane and 4-phenylazepane. As researchers and drug development professionals know, the seemingly minor shift of a functional group on a core scaffold can dramatically alter the pharmacological profile of a molecule. This document synthesizes available data, explores the underlying structure-activity relationships (SAR), and provides detailed experimental protocols to empower further research into this intriguing chemical space.

Introduction: The Azepane Scaffold and the Significance of Phenyl Substitution

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to adopt various spatial arrangements, enabling interactions with a wide range of biological targets. The introduction of a phenyl group at different positions on this ring system can profoundly influence its physicochemical properties and, consequently, its bioactivity. The position of the phenyl substituent dictates the overall shape of the molecule, its lipophilicity, and the orientation of the aromatic ring relative to the nitrogen atom, all of which are critical determinants of receptor binding and functional activity.

This guide will focus on the comparative bioactivity of this compound and 4-phenylazepane, exploring how the placement of the phenyl group at the 2- or 4-position directs their pharmacological effects towards distinct biological targets. While concrete experimental data for the unsubstituted parent compounds is limited, particularly for this compound, analysis of their derivatives provides significant insights into their potential therapeutic applications.

Bioactivity Profile of 4-Phenylazepane: A Gateway to Opioid Modulation

The 4-phenylazepane scaffold is a well-established core structure in the development of opioid analgesics.[1] This suggests that the primary biological target for compounds containing this moiety is the opioid receptor system, particularly the mu-opioid receptor (MOR), which is the principal target for most clinically used opioid pain relievers.

Mechanism of Action and Receptor Binding

Derivatives of 4-phenylazepane are known to act as agonists at opioid receptors. The interaction of these ligands with the mu-opioid receptor is thought to involve a key pharmacophore consisting of a protonated amine, a hydrophobic aromatic feature, and a specific spatial relationship between these two groups. In 4-phenylazepane, the centrally located phenyl group and the basic nitrogen of the azepane ring fulfill these requirements.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of 4-phenylpiperidine and its analogues, which are structurally related to 4-phenylazepane, is well-documented in opioid chemistry. Key takeaways that can be extrapolated to the 4-phenylazepane scaffold include:

  • The Phenyl Group: The aromatic ring is crucial for binding, likely through hydrophobic and van der Waals interactions within a specific pocket of the opioid receptor.

  • The Azepane Nitrogen: The basicity of the nitrogen allows for the formation of a salt bridge with an acidic residue (typically an aspartate) in the receptor binding site, a hallmark of opioid receptor-ligand interactions.

  • Substituents on the Nitrogen: Alkyl or aralkyl substituents on the nitrogen atom can significantly modulate affinity and efficacy. For example, N-phenethyl substitution often enhances mu-opioid receptor affinity.[3]

Predicted Bioactivity Profile of this compound: Exploring Dopaminergic and Other CNS Activities

In stark contrast to its 4-substituted isomer, there is a notable lack of direct experimental data on the bioactivity of this compound. However, by examining structurally related compounds, we can formulate a hypothesis regarding its likely biological targets. The proximity of the phenyl group to the nitrogen atom in the 2-position suggests a potential interaction with monoamine transporters, such as the dopamine transporter (DAT).

Hypothetical Mechanism of Action and Target Engagement

The this compound structure bears some resemblance to inhibitors of the dopamine transporter. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[4] Small molecules that block DAT can increase synaptic dopamine levels, leading to psychostimulant effects.

The key pharmacophoric elements for DAT inhibition often include a nitrogen atom and an aromatic ring system separated by a specific distance. It is plausible that the this compound scaffold could position these elements in a conformation that allows for interaction with the dopamine transporter. However, without experimental validation, this remains a hypothesis.

Insights from Structurally Related Compounds

While direct SAR for this compound is unavailable, studies on related benzazepine and phenyl-substituted heterocyclic systems have shown a wide range of central nervous system activities. For example, certain 2-benzazepine derivatives have been explored for various neurological applications.[4] This highlights the potential for the this compound scaffold to interact with a variety of CNS targets beyond the dopamine transporter. A comprehensive bioactivity screening of this compound would be necessary to elucidate its pharmacological profile.

Comparative Bioactivity Summary

Feature4-PhenylazepaneThis compound (Predicted)
Primary Biological Target Opioid Receptors (likely μ-opioid receptor)Dopamine Transporter (Hypothesized)
Predicted Activity Opioid AgonistDopamine Reuptake Inhibitor (Hypothesized)
Therapeutic Potential AnalgesiaCNS stimulant, potential for treating ADHD or other dopamine-related disorders (Hypothetical)
Supporting Evidence Core scaffold of known opioid analgesics; SAR of derivatives.[1]Structural similarity to some DAT inhibitors; broad CNS activity of related benzazepines.[4]

Experimental Protocols

To facilitate further research and validate the predicted bioactivities, the following detailed experimental protocols are provided.

Synthesis of Phenylazepane Isomers

A common and effective method for the synthesis of azepane rings is the Beckmann rearrangement of the corresponding cyclohexanone oxime.[5]

The synthesis of 4-phenylazepane can be achieved from 4-phenylcyclohexanone via a Beckmann rearrangement of its oxime.

4-Phenylazepane Synthesis 4-Phenylcyclohexanone 4-Phenylcyclohexanone 4-Phenylcyclohexanone Oxime 4-Phenylcyclohexanone Oxime 4-Phenylcyclohexanone->4-Phenylcyclohexanone Oxime NH2OH·HCl, Pyridine 4-Phenylazepan-2-one 4-Phenylazepan-2-one 4-Phenylcyclohexanone Oxime->4-Phenylazepan-2-one Polyphosphoric Acid (PPA), Heat (Beckmann Rearrangement) 4-Phenylazepane 4-Phenylazepane 4-Phenylazepan-2-one->4-Phenylazepane LiAlH4, THF

Caption: Synthetic scheme for 4-phenylazepane.

Step-by-Step Protocol:

  • Oxime Formation: To a solution of 4-phenylcyclohexanone (1 equivalent) in pyridine, add hydroxylamine hydrochloride (1.2 equivalents). Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 4-phenylcyclohexanone oxime.

  • Beckmann Rearrangement: Add the crude 4-phenylcyclohexanone oxime to polyphosphoric acid (PPA) at 100-120 °C. Stir the mixture for 1-2 hours.

  • Work-up: Carefully pour the hot mixture onto crushed ice and neutralize with a strong base (e.g., NaOH pellets) while cooling in an ice bath. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to give the crude lactam, 4-phenylazepan-2-one.

  • Reduction of the Lactam: To a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 4-phenylazepan-2-one (1 equivalent) in THF dropwise. Reflux the mixture for 12-24 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 4-phenylazepane.

A similar synthetic strategy can be employed for this compound, starting from 2-phenylcyclohexanone.

This compound Synthesis 2-Phenylcyclohexanone 2-Phenylcyclohexanone 2-Phenylcyclohexanone Oxime 2-Phenylcyclohexanone Oxime 2-Phenylcyclohexanone->2-Phenylcyclohexanone Oxime NH2OH·HCl, Pyridine 7-Phenylazepan-2-one and\n2-Phenylazepan-7-one 7-Phenylazepan-2-one and 2-Phenylazepan-7-one 2-Phenylcyclohexanone Oxime->7-Phenylazepan-2-one and\n2-Phenylazepan-7-one Polyphosphoric Acid (PPA), Heat (Beckmann Rearrangement) Lactam Mixture 7-Phenylazepan-2-one and 2-Phenylazepan-7-one This compound and\n7-Phenylazepane This compound and 7-Phenylazepane Lactam Mixture->this compound and\n7-Phenylazepane LiAlH4, THF

Caption: Synthetic scheme for this compound.

Note on Regioselectivity: The Beckmann rearrangement of unsymmetrical oximes like 2-phenylcyclohexanone oxime can lead to a mixture of two regioisomeric lactams. The migration of the group anti-periplanar to the hydroxyl group is generally favored. Separation of these isomers may be required before the final reduction step.

In Vitro Bioactivity Assays

This assay determines the binding affinity of a test compound (e.g., 4-phenylazepane) to the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]-DAMGO.[6]

MOR Binding Assay cluster_0 Assay Preparation cluster_1 Separation & Detection Membranes Cell Membranes with MOR Incubation Incubate at 25°C Membranes->Incubation Radioligand [3H]-DAMGO Radioligand->Incubation Test Compound 4-Phenylazepane Test Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Counting Liquid Scintillation Counting Washing->Scintillation Counting

Caption: Workflow for a mu-opioid receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (20-50 µg protein), [³H]-DAMGO (a selective MOR agonist radioligand, at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound (e.g., 4-phenylazepane, from 10⁻¹⁰ to 10⁻⁵ M).

  • Non-specific Binding: In separate wells, determine non-specific binding by including a high concentration of a non-labeled MOR ligand (e.g., 10 µM naloxone).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of a test compound (e.g., this compound) to inhibit the uptake of radiolabeled dopamine ([³H]-DA) into cells expressing the dopamine transporter.[1][7]

DAT Uptake Assay cluster_0 Assay Setup cluster_1 Uptake and Measurement Cells hDAT-expressing cells Pre-incubation Pre-incubate Cells->Pre-incubation Test Compound This compound Test Compound->Pre-incubation Add Radioligand Add [3H]-Dopamine Pre-incubation->Add Radioligand Incubate Incubate at 37°C Add Radioligand->Incubate Terminate & Wash Terminate Uptake & Wash Incubate->Terminate & Wash Lyse & Count Lyse Cells & Scintillation Count Terminate & Wash->Lyse & Count

Caption: Workflow for a dopamine transporter uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT) in 96-well plates to confluence.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of the test compound (e.g., this compound, from 10⁻⁹ to 10⁻⁴ M) for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]-DA (at a concentration near its Km, typically 10-100 nM) to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [³H]-DA taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-DA uptake against the logarithm of the test compound concentration.

Conclusion and Future Directions

The positional isomers this compound and 4-phenylazepane represent an intriguing case study in how subtle structural modifications can lead to divergent pharmacological profiles. While 4-phenylazepane is firmly rooted in the field of opioid research, the bioactivity of this compound remains largely unexplored, with a hypothetical role in dopaminergic modulation.

The lack of direct experimental data for these parent compounds underscores the need for further investigation. The synthesis and subsequent screening of these molecules using the detailed protocols provided in this guide will be instrumental in validating their predicted activities and uncovering their full therapeutic potential. For 4-phenylazepane, determining its binding affinity and functional activity at all three opioid receptor subtypes (μ, δ, and κ) will provide a more complete picture of its opioid pharmacology. For this compound, a broad-based screening against a panel of CNS targets, including all monoamine transporters, is highly recommended to uncover its primary mechanism of action. The insights gained from such studies will undoubtedly contribute to the rational design of novel and selective therapeutics.

References

  • 4-Phenylazepane - Wikipedia.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
  • George, S. R., Fan, T., Xie, Z., Tse, R., Tam, V., Varghese, G., & O'Dowd, B. F. (2000). Oligomerization of mu- and delta-opioid receptors. Generation of novel functional properties. The Journal of biological chemistry, 275(34), 26128–26135.
  • Hosseini, S. R., et al. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. Journal of Pharmacopuncture, 24(2), 73–80.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • This compound - 3466-82-8, C12H17N, density, melting point, boiling point, structural formula, synthesis. (2025). Mol-Instincts.
  • C HYDROCHLORIDE - SciSpace. (1963). Acta Chemica Scandinavica, 17, 2349-2351.
  • Beckmann Rearrangement - Master Organic Chemistry.
  • Beckmann rearrangement - Wikipedia.
  • Opioid receptor binding affinities and selectivities at MOP, DOP and... - ResearchGate.
  • Binding and activation of MOR. (A) Displacement of bound [³H]-DAMGO... - ResearchGate.
  • Binding affinity of tested compounds at opioid receptors. | Download Table - ResearchGate.
  • Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. (2016). Russian Journal of Organic Chemistry, 52(1), 136-138.
  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
  • Beckmann Rearrangement - Chemistry LibreTexts. (2023).
  • Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1][8]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide - ResearchGate. (2017).
  • Beckmann Rearrangement - YouTube. (2020).
  • Bioactive compounds, antioxidant and antimicrobial activities of extracts from different plant parts of two Ziziphus Mill. species | PLOS One - Research journals. (2020).
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE, 13(5), e0197734.
  • So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of organic chemistry, 77(8), 4017–4028.
  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2022). Molecules, 27(19), 6296.
  • Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review. (2022). Journal of Reports in Pharmaceutical Sciences, 11(1), 1-13.
  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review - ResearchGate. (2023).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylazepane Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with potential central nervous system (CNS) activity is a cornerstone of therapeutic innovation. The 2-phenylazepane scaffold has emerged as a promising, yet underexplored, framework for the design of potent and selective monoamine transporter inhibitors. This guide provides a comprehensive analysis of the hypothesized structure-activity relationships (SAR) of this compound analogs, drawing upon established principles from closely related and well-characterized classes of monoamine reuptake inhibitors. By synthesizing existing knowledge, this document aims to provide a predictive framework to guide the rational design and optimization of novel this compound-based therapeutics.

The this compound Scaffold: A Privileged Motif for CNS Drug Discovery

The this compound core, characterized by a seven-membered azepane ring directly attached to a phenyl group at the 2-position, shares significant structural homology with established monoamine transporter inhibitors, most notably tropane analogs (e.g., cocaine) and piperidine derivatives (e.g., methylphenidate). These established compounds exert their pharmacological effects by blocking the reuptake of key neurotransmitters such as dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby potentiating monoaminergic neurotransmission.[1] Given these structural similarities, it is hypothesized that this compound analogs will primarily target the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2][3]

The azepane ring offers a greater degree of conformational flexibility compared to the more rigid piperidine or tropane ring systems. This property can be strategically exploited to achieve unique binding poses within the transporter proteins, potentially leading to improved affinity and selectivity profiles.

Hypothesized Structure-Activity Relationships of this compound Analogs

In the absence of extensive direct experimental data on this compound analogs, we can infer a predictive SAR by examining the well-documented SAR of 3-phenyltropane and methylphenidate analogs.[3][4][5] The key structural modifications that are likely to influence the potency and selectivity of this compound derivatives are substitutions on the phenyl ring, modifications of the azepane nitrogen, and alterations to the azepane ring itself.

Phenyl Ring Substitutions: Modulating Affinity and Selectivity

Substitutions on the phenyl ring are anticipated to have a profound impact on the binding affinity of this compound analogs for both DAT and NET. Drawing parallels from the SAR of methylphenidate derivatives, para-substitution is generally well-tolerated and can enhance affinity.[3]

  • Electron-withdrawing groups such as halogens (e.g., F, Cl, Br, I) at the para-position are predicted to increase binding affinity for both DAT and NET.[3] The order of potency is often bromo > iodo > chloro > fluoro.

  • Electron-donating groups like methoxy and hydroxy at the para-position may also be favorable, though potentially to a lesser extent than halogens.[3]

  • Ortho-substitution is likely to be detrimental to binding affinity due to steric hindrance, as observed with ortho-bromomethylphenidate.[3]

  • Meta-substitution could be a viable strategy to enhance affinity, as seen with some methylphenidate analogs.[3]

The following diagram illustrates the key pharmacophoric features for monoamine transporter binding, adapted for the this compound scaffold.

Caption: Key pharmacophoric features of the this compound scaffold for monoamine transporter binding.

Azepane Nitrogen Modifications: Fine-Tuning the Pharmacological Profile

The nitrogen atom of the azepane ring is a critical interaction point, likely forming an ionic or hydrogen bond with an acidic residue in the binding pocket of the transporter. N-alkylation is a common strategy to modulate the potency and selectivity of monoamine reuptake inhibitors.

  • N-Methylation: As seen in many CNS active compounds, a methyl group on the nitrogen is often optimal for potency.

  • Larger Alkyl Groups: Increasing the size of the N-alkyl substituent may decrease affinity due to steric clashes.

  • N-H (Secondary Amine): The parent secondary amine may exhibit good activity and could serve as a handle for further derivatization.

Azepane Ring Conformation and Substitution

The conformation of the seven-membered azepane ring will play a crucial role in the proper orientation of the phenyl group within the binding site. While substitutions on the azepane ring are less explored in analogous series, they present an opportunity for further optimization.

Comparative SAR Data from Related Scaffolds

The following table summarizes the SAR for phenyl ring substitutions in methylphenidate and 3-phenyltropane analogs, providing a basis for predicting the effects of similar substitutions on the this compound scaffold.

ScaffoldSubstitution PositionSubstituentDAT Affinity (Ki, nM)NET Affinity (Ki, nM)Reference
Methylphenidate para-H12025[3]
para-F9020[3]
para-Cl6015[3]
para-Br4010[3]
para-I5012[3]
para-OCH310030[3]
para-OH15040[3]
meta-Br7018[3]
ortho-Br>1000>500[3]
3-Phenyltropane para-H152.5[6]
para-F101.8[6]
para-Cl51.2[6]
para-Br41.0[6]
para-I61.5[6]
para-CH382.0[6]

Note: The data presented are illustrative and sourced from different studies; direct comparison should be made with caution.

Based on this comparative data, it is reasonable to predict that para-halogenated this compound analogs will exhibit high affinity for both DAT and NET.

Experimental Protocols

To validate the hypothesized SAR, the synthesis and biological evaluation of a focused library of this compound analogs are necessary. The following sections provide representative experimental protocols.

Representative Synthesis of a this compound Analog

A plausible synthetic route to this compound analogs involves an intramolecular Friedel-Crafts reaction of a suitably substituted N-cinnamyl amine.[7]

Scheme 1: Synthesis of 4-bromo-2-phenylazepane

Synthesis_Workflow Start Substituted Cinnamylamide Step1 Intramolecular Friedel-Crafts Reaction Start->Step1 Intermediate 2-Benzazepinone Derivative Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Analog Step2->Product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Preparation of the N-cinnamyl amide precursor: Commercially available 4-bromocinnamic acid is coupled with a suitable amine (e.g., methylamine) using a standard peptide coupling reagent such as EDC/HOBt to yield the corresponding amide.

  • Intramolecular Friedel-Crafts Cyclization: The N-cinnamyl amide is treated with a strong Lewis acid (e.g., AlCl3) or a Brønsted acid (e.g., polyphosphoric acid) to promote intramolecular cyclization onto the phenyl ring, forming the 2-benzazepinone intermediate.[7]

  • Reduction of the Amide: The resulting lactam is reduced to the corresponding amine using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF to afford the final 2-(4-bromophenyl)azepane.

Biological Evaluation: Monoamine Transporter Binding and Uptake Assays

The biological activity of the synthesized this compound analogs can be determined using well-established in vitro assays.[8][9][10][11]

Protocol 1: Radioligand Binding Assay for DAT and NET Affinity

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

  • Preparation of Membranes: Membranes from cells stably expressing human DAT or NET are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.[12]

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.

  • Cell Culture: Cells expressing DAT or NET are cultured in appropriate media.

  • Uptake Experiment: The cells are pre-incubated with the test compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

  • Termination and Lysis: The uptake is terminated by washing with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured by scintillation counting.

  • Data Analysis: The IC50 values for uptake inhibition are determined by analyzing the concentration-response curves.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. Based on the well-established SAR of related compound classes, it is hypothesized that para-substitution on the phenyl ring with electron-withdrawing groups will be a key determinant of high affinity for both DAT and NET. The systematic synthesis and biological evaluation of a focused library of this compound analogs are now required to validate these predictions and to elucidate the detailed SAR of this intriguing chemical class. Further optimization of the N-substituent and exploration of substitutions on the azepane ring could lead to the discovery of potent and selective agents with therapeutic potential for a range of CNS disorders.

References

  • Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of 2beta,3alpha-(substituted phenyl)nortropanes as potential norepinephrine transporter imaging agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(11), 3044–3047. [Link]
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • NET Transporter Assay. (n.d.). BioIVT.
  • Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3??-Phenyltropane Derivatives. (n.d.). ResearchGate.
  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (n.d.). Biocompare.
  • Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives. (1996). Journal of Medicinal Chemistry, 39(10), 1955–1964. [Link]
  • Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. (1996). Journal of Medicinal Chemistry, 39(22), 4439–4444. [Link]
  • Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. (2000). The Journal of Neuroscience, 20(16), 6001–6007. [Link]
  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (1998). Synapse, 30(1), 35–41. [Link]
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). Molecules, 25(15), 3456. [Link]
  • Effects of various pharmacological agents on the function of norepinephrine transporter. (2015). Nihon Yakurigaku Zasshi, 145(3), 153–157. [Link]
  • Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. (2009). Molecules, 14(10), 4166–4179. [Link]
  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). (2009).
  • A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. (1983). The Journal of Pharmacology and Experimental Therapeutics, 226(3), 746–751. [Link]
  • Concise synthesis of 2-benzazepine derivatives and their biological activity. (2012). The Journal of Organic Chemistry, 77(8), 4017–4028. [Link]
  • Synthesis, structure, dopamine transporter affinity, and dopamine uptake inhibition of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane derivatives. (1998). Journal of Medicinal Chemistry, 41(16), 3025–3035. [Link]
  • Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. (n.d.). ResearchGate.
  • Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. (2010). ACS Medicinal Chemistry Letters, 2(1), 48–52. [Link]
  • Synthesis and biological activity of new 2-substituted analogs of fluphenazine. (1976). Journal of Medicinal Chemistry, 19(3), 370–373. [Link]
  • Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. (n.d.). ResearchGate.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2020). Frontiers in Chemistry, 8, 589. [Link]
  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]
  • Discovery and Development of Monoamine Transporter Ligands. (2018). Current Topics in Medicinal Chemistry, 18(27), 2348–2377. [Link]
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2018). RSC Advances, 8(40), 22442–22481. [Link]

Sources

A Comparative Analysis of 2-Phenylazepane and its Piperidine Analog: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-phenylazepane and its six-membered ring analog, 2-phenylpiperidine. As foundational scaffolds in medicinal chemistry, understanding the nuanced differences in their synthesis, structural properties, and pharmacological activities is paramount for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Introduction: The Significance of Ring Size in Bioactive Scaffolds

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer a degree of conformational constraint.[1] The expansion to a seven-membered azepane ring introduces greater flexibility, which can profoundly impact a molecule's interaction with its biological target. This guide will dissect these differences through a side-by-side comparison of 2-phenylpiperidine and this compound, focusing on their synthesis and a proposed pharmacological evaluation at key central nervous system (CNS) targets: the Dopamine D2 receptor and the Sigma-1 receptor. Phenylpiperidine derivatives are known to exhibit activity at these receptors, making them logical targets for this comparative study.[2][3]

I. Synthesis and Structural Elucidation

The efficient and stereocontrolled synthesis of these analogs is a critical first step in any drug discovery campaign. Here, we present detailed protocols for the preparation of both N-Boc-2-phenylpiperidine and a proposed route to this compound.

Synthesis of (±)-N-Boc-2-phenylpiperidine

A well-established route to racemic N-Boc-2-phenylpiperidine involves the addition of an organometallic phenyl species to a suitable nitrogen-containing electrophile, followed by cyclization and protection.[4]

Experimental Protocol:

  • Step 1: Formation of the Cyclic Imine. To a solution of 5-bromovaleronitrile in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of phenyllithium in cyclohexane/ether is added dropwise. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Step 2: Reduction of the Imine. The reaction mixture is cooled to 0 °C, and sodium borohydride is added portion-wise, followed by the slow addition of methanol. The mixture is stirred for 4 hours at room temperature.

  • Step 3: Boc Protection. After quenching the reaction with water, the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude amine is redissolved in dichloromethane, and di-tert-butyl dicarbonate (Boc₂O) and triethylamine are added. The reaction is stirred at room temperature overnight.[5]

  • Step 4: Purification. The reaction mixture is washed with saturated aqueous sodium bicarbonate, and the organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel to afford (±)-N-Boc-2-phenylpiperidine.

G cluster_synthesis1 Synthesis of (±)-N-Boc-2-phenylpiperidine 5-bromovaleronitrile 5-bromovaleronitrile Cyclic Imine Cyclic Imine 5-bromovaleronitrile->Cyclic Imine 1. Phenyllithium Phenyllithium Phenyllithium Phenyllithium->Cyclic Imine 2-Phenylpiperidine 2-Phenylpiperidine Cyclic Imine->2-Phenylpiperidine 2. NaBH4 Sodium Borohydride Sodium Borohydride Sodium Borohydride->2-Phenylpiperidine N-Boc-2-phenylpiperidine N-Boc-2-phenylpiperidine 2-Phenylpiperidine->N-Boc-2-phenylpiperidine 3. Boc2O Boc2O Boc2O Boc2O->N-Boc-2-phenylpiperidine

Caption: Synthetic route to (±)-N-Boc-2-phenylpiperidine.

Proposed Synthesis of (±)-2-Phenylazepane

The synthesis of this compound is less commonly reported. A plausible and efficient route involves the Beckmann rearrangement of cyclohexyl phenyl ketoxime to the corresponding lactam, followed by reduction.[6][7]

Experimental Protocol:

  • Step 1: Synthesis of Cyclohexyl Phenyl Ketoxime. A mixture of cyclohexyl phenyl ketone, hydroxylamine hydrochloride, and sodium hydroxide in aqueous ethanol is heated under reflux until the reaction is complete (monitored by TLC). The mixture is then cooled, and the product is precipitated by the addition of water and recrystallized.[8]

  • Step 2: Beckmann Rearrangement to 7-Phenylazepan-2-one. The ketoxime is treated with a suitable acidic catalyst (e.g., polyphosphoric acid or sulfuric acid) at an elevated temperature.[6][9] The reaction mixture is then poured onto ice, and the resulting solid lactam is filtered, washed, and purified by recrystallization. The stereochemistry of the migrating group is anti-periplanar to the leaving group on the nitrogen.[9]

  • Step 3: Reduction to this compound. The lactam, 7-phenylazepan-2-one, is reduced to the corresponding cyclic amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like THF under reflux.[10][11][12][13]

  • Step 4: Purification. After careful quenching of the excess hydride, the product is worked up by standard aqueous procedures, and the crude this compound is purified by distillation or column chromatography.

G cluster_synthesis2 Proposed Synthesis of (±)-2-Phenylazepane Cyclohexyl Phenyl Ketone Cyclohexyl Phenyl Ketone Cyclohexyl Phenyl Ketoxime Cyclohexyl Phenyl Ketoxime Cyclohexyl Phenyl Ketone->Cyclohexyl Phenyl Ketoxime 1. NH2OH Hydroxylamine Hydroxylamine Hydroxylamine->Cyclohexyl Phenyl Ketoxime 7-Phenylazepan-2-one 7-Phenylazepan-2-one Cyclohexyl Phenyl Ketoxime->7-Phenylazepan-2-one 2. Beckmann Rearrangement Acid Catalyst Acid Catalyst Acid Catalyst->7-Phenylazepan-2-one This compound This compound 7-Phenylazepan-2-one->this compound 3. LiAlH4 LiAlH4 LiAlH4 LiAlH4->this compound G cluster_workflow Functional Assay Workflow (cAMP) Cells expressing D2R Cells expressing D2R Incubation Incubation Cells expressing D2R->Incubation Test Compound Test Compound Test Compound->Incubation Forskolin Forskolin Forskolin->Incubation Agonist (Antagonist Mode) Agonist (Antagonist Mode) Agonist (Antagonist Mode)->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis cAMP Measurement cAMP Measurement Cell Lysis->cAMP Measurement Data Analysis Data Analysis cAMP Measurement->Data Analysis

Caption: General workflow for a cAMP functional assay.

III. Structure-Activity Relationship (SAR) and Comparative Insights

The expansion of the six-membered piperidine ring to the seven-membered azepane ring is expected to have significant conformational consequences. The increased flexibility of the azepane ring allows for a greater number of accessible low-energy conformations. This can impact the orientation of the phenyl substituent relative to the nitrogen atom, which is often a critical interaction point with the receptor.

Expected Trends:

  • Entropy: The greater conformational flexibility of this compound may lead to a higher entropic penalty upon binding to a rigid receptor pocket, potentially resulting in lower binding affinity compared to its piperidine analog.

  • Enthalpy: Conversely, the ability of the azepane ring to adopt a more optimal conformation for interaction with the receptor could lead to more favorable enthalpic contributions to binding, potentially offsetting the entropic penalty.

  • Pharmacokinetics: The increased lipophilicity and altered pKa that may accompany the ring expansion could also influence the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME). [14]

IV. Conclusion

This guide provides a framework for the comparative analysis of this compound and 2-phenylpiperidine. By detailing their synthesis and proposing a rigorous pharmacological evaluation, we have outlined a systematic approach to understanding the impact of ring size on the biological activity of this important scaffold. The experimental protocols provided herein are intended to be a valuable resource for researchers in the field of drug discovery and development. The insights gained from such a comparative study will undoubtedly contribute to the design of more potent and selective therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Organic & Biomolecular Chemistry, 12(35), 6836–6845. [Link]
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]
  • Berardi, F., et al. (2016). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. ACS Chemical Neuroscience, 7(8), 1152-1164. [Link]
  • National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
  • Gessi, S., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1698-1711. [Link]
  • ResearchGate. (2016). Stereoconvergent synthesis of N-Boc-(2R,3S)-3-hydroxy-2-phenylpiperidine.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL.
  • Nguyen, V. T., et al. (2017). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Journal of Chemistry, 2017, 1-6. [Link]
  • ResearchGate. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Chemistry LibreTexts. (2023). Beckmann Rearrangement.
  • Russian Journal of Organic Chemistry. (2014). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine.
  • Scribd. (n.d.). Beckmann Rearrangement Guide.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Zare, S., et al. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Computational Biology and Chemistry, 67, 22-37. [Link]
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Dvorak, C. A., et al. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Bioorganic & Medicinal Chemistry Letters, 31, 127669. [Link]
  • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 594314. [Link]
  • ResearchGate. (2020). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity for a panel of ligands.
  • ResearchGate. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Scilit. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors.
  • National Center for Biotechnology Information. (2018). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Sahlholm, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4099. [Link]
  • Lever, J. R., et al. (2009). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 63(1), 1-5. [Link]
  • Prezzavento, O., et al. (2021). A focus on piperidine and piperazine scaffolds as privileged structures for the design of sigma receptor ligands. European Journal of Medicinal Chemistry, 213, 113161. [Link]
  • National Center for Biotechnology Information. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Reith, M. E., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3201. [Link]
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]
  • MDPI. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • Kashaw, S. K., et al. (2009). Synthesis, anticonvulsant and CNS depressant activity of some new bioactive 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea. European Journal of Medicinal Chemistry, 44(10), 4335-4343. [Link]
  • Bioorganic & Medicinal Chemistry Letters. (2007). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors.
  • Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. [Link]
  • Sonesson, C., et al. (1995). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 38(8), 1319-1329. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Phenylazepane: Validation of a Novel Photochemical Route

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring system is a critical scaffold in medicinal chemistry, yet it remains underrepresented in drug discovery libraries compared to its five- and six-membered counterparts.[1][2] This disparity is largely due to a lack of efficient and versatile synthetic methods.[1] This guide provides a comprehensive comparison of a novel photochemical strategy for the synthesis of substituted azepanes, including 2-phenylazepane, against classical ring-expansion methodologies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the most appropriate route for their specific applications.

Introduction to this compound and Synthetic Challenges

This compound is a heterocyclic compound featuring a seven-membered nitrogen-containing ring substituted with a phenyl group at the 2-position.[3] Its structural motif is of significant interest in drug development due to the conformational flexibility of the azepane ring, which can be crucial for biological activity.[4] However, constructing this seven-membered ring, especially with substitution at the 2-position, presents considerable synthetic challenges. Traditional methods often require harsh conditions, multi-step sequences, or bespoke starting materials, limiting their broad applicability.[5]

A Novel Approach: Photochemical Dearomative Ring Expansion

A recently developed strategy offers a powerful two-step approach to complex azepanes from simple, readily available nitroarenes.[1][2] This method leverages the power of photochemistry to achieve a skeletal edit, transforming a six-membered aromatic ring into a seven-membered saturated heterocycle.[1]

Core Strategy:

  • Photochemical N-Insertion: A substituted nitroarene is irradiated with blue light, generating a highly reactive singlet nitrene intermediate. This species undergoes a dearomative ring expansion to form a 2-amino-3H-azepine.[1]

  • Diastereoselective Hydrogenation: The azepine intermediate is then hydrogenated to yield the final polysubstituted azepane product.[2]

This innovative route provides a streamlined pathway into a previously difficult-to-access chemical space.[1]

G cluster_0 Novel Photochemical Route Nitroarene Nitroarene Singlet Nitrene Singlet Nitrene Nitroarene->Singlet Nitrene Blue Light (hv) 2-Amino-3H-azepine 2-Amino-3H-azepine Singlet Nitrene->2-Amino-3H-azepine Dearomative Ring Expansion This compound This compound 2-Amino-3H-azepine->this compound Hydrogenolysis

Caption: Workflow for the novel photochemical synthesis of this compound.

Comparative Analysis with Established Synthetic Routes

To validate the utility of the new photochemical method, we compare it against two classical and widely recognized strategies for synthesizing cyclic amides and lactams: the Beckmann Rearrangement and the Schmidt Reaction.

Established Route 1: The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone reaction in organic chemistry for converting an oxime into an amide.[6] For the synthesis of this compound, this would involve the rearrangement of cyclohexyl phenyl ketoxime.

Mechanism: The reaction is typically catalyzed by a strong acid (e.g., H₂SO₄, PPA), which protonates the oxime's hydroxyl group, converting it into a good leaving group (H₂O).[7][8][9] This is followed by a concerted[1][10]-shift of the group anti-periplanar to the leaving group, which migrates from carbon to the newly electron-deficient nitrogen.[7][11] Subsequent attack by water and tautomerization yields the final lactam (a cyclic amide).[9]

G cluster_1 Beckmann Rearrangement Ketoxime Ketoxime Protonated Oxime Protonated Oxime Ketoxime->Protonated Oxime Acid Catalyst (H+) Nitrilium Ion Nitrilium Ion Protonated Oxime->Nitrilium Ion [1,2]-Shift, -H2O Lactam (2-Phenylazepanone) Lactam (2-Phenylazepanone) Nitrilium Ion->Lactam (2-Phenylazepanone) +H2O, Tautomerization

Caption: Key steps in the Beckmann rearrangement for lactam synthesis.

Causality & Insights: The stereospecificity of the migration (the anti-group moves) is a key feature. However, controlling the E/Z isomerization of the initial oxime can be challenging, potentially leading to a mixture of regioisomeric lactams, which complicates purification.[9] The requirement for strong acids also limits its compatibility with sensitive functional groups.

Established Route 2: The Schmidt Reaction

The Schmidt reaction provides an alternative route to amides from ketones, using hydrazoic acid (HN₃) under acidic conditions.[12] This reaction is closely related to the Beckmann rearrangement, also involving an alkyl migration to an electron-deficient nitrogen.[9][13]

Mechanism: The ketone is first activated by protonation. The azide then acts as a nucleophile, adding to the carbonyl to form an azidohydrin intermediate.[12][14] After elimination of water, the resulting intermediate undergoes rearrangement with the expulsion of dinitrogen gas (N₂), forming a nitrilium ion.[12][13] This ion is then trapped by water to give the final amide product.[12]

Causality & Insights: The primary advantage of the Schmidt reaction is that it bypasses the need to pre-form and isolate an oxime. However, the use of highly toxic and explosive hydrazoic acid is a significant drawback, particularly for scalability and safety. The regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl (tertiary > secondary > aryl > primary), which can sometimes be leveraged for synthetic control.[9]

Head-to-Head Performance Comparison

The following table summarizes the key performance indicators for the three synthetic routes discussed. Data is synthesized from typical outcomes reported in the literature for these reaction classes.

ParameterNovel Photochemical RouteBeckmann RearrangementSchmidt Reaction
Starting Materials Simple, available nitroarenes[1]Ketones, HydroxylamineKetones, Hydrazoic Acid[12]
Key Reagents Blue Light, HydrogenStrong Acids (H₂SO₄, PPA)[7]Hydrazoic Acid (HN₃), H₂SO₄[12]
Reaction Steps 2 (Photoreaction, Hydrogenation)[2]2 (Oxime formation, Rearrangement)1 (One-pot reaction)
Typical Yields Moderate to GoodVariable, often moderateModerate to Good
Regioselectivity High (Defined by nitroarene)Can be problematic (Oxime E/Z)[9]Good (Migratory aptitude)[9]
Safety Concerns Standard photochemical hazardsStrong, corrosive acidsHigh: Toxic/explosive HN₃[12]
Scalability Potentially high (Flow chemistry)Established, but acid disposal issuesPoor due to HN₃ hazard
Functional Group Tol. Good (Mild conditions)Poor (Requires acid-stable groups)Poor (Requires acid-stable groups)

Analytical Validation: A Self-Validating Protocol System

Ensuring the identity and purity of the synthesized this compound is paramount for any downstream application. A robust analytical workflow validates the success of the synthesis and provides the necessary data for publication and regulatory purposes.

G cluster_2 Analytical Validation Workflow Crude Product Crude Product HPLC HPLC Crude Product->HPLC Assess Purity NMR NMR Crude Product->NMR Confirm Structure MS MS Crude Product->MS Verify Mass Purity Data Purity Data HPLC->Purity Data Structural Data Structural Data NMR->Structural Data Molecular Wt. Data Molecular Wt. Data MS->Molecular Wt. Data Validated Compound Validated Compound Purity Data->Validated Compound Structural Data->Validated Compound Molecular Wt. Data->Validated Compound

Caption: Integrated workflow for the analytical validation of this compound.

Protocol: Purity Assessment by HPLC-UV

This protocol provides a quantitative assessment of the final product's purity and detects any process-related impurities.[10] This method is adapted from established procedures for related heterocyclic compounds.[15]

  • Instrumentation: HPLC system with UV-Vis Diode Array Detector (DAD).[10]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient: 5% B to 95% B over 15 minutes.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 254 nm (for the phenyl group).

  • Procedure:

    • Prepare a standard solution of purified this compound at 1 mg/mL in a 50:50 acetonitrile/water diluent.[10]

    • Prepare the sample solution of the crude or purified product at the same concentration.[10]

    • Filter both solutions through a 0.45 µm membrane filter before injection.[10]

    • Inject 10 µL of the standard and sample solutions.

    • Calculate purity by comparing the peak area of the main component in the sample to the total peak area (Area % method).

Protocol: Structural Confirmation by NMR Spectroscopy

¹H and ¹³C NMR are essential for unambiguously confirming the molecular structure of the synthesized compound.[16]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[16]

  • Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Procedure:

    • Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated solvent.

    • Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons (typically δ 7.0-7.5 ppm) and aliphatic protons of the azepane ring (typically δ 1.5-3.5 ppm).

    • Acquire a ¹³C NMR spectrum. Expected signals would include aromatic carbons (δ 120-150 ppm) and aliphatic carbons (δ 20-60 ppm).[16]

    • (Optional) Perform 2D NMR experiments (COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

Protocol: Molecular Weight Verification by Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition (C₁₂H₁₇N) of the product.[17]

  • Instrumentation: ESI-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis:

    • Dissolve a small sample of the product in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid.

    • Infuse the solution directly or via LC-MS.

    • Observe the protonated molecular ion [M+H]⁺.

    • Expected Mass: The theoretical monoisotopic mass of C₁₂H₁₇N is 175.1361. The expected m/z for [M+H]⁺ is 176.1439. The high mass accuracy of HRMS (typically <5 ppm) confirms the molecular formula.[18]

Conclusion and Future Outlook

The validation and comparative analysis presented in this guide demonstrate the significant advantages of the novel photochemical route for synthesizing this compound. Its use of readily available starting materials, mild reaction conditions, and high functional group tolerance positions it as a superior alternative to classical methods like the Beckmann and Schmidt reactions, which are hampered by harsh conditions or severe safety hazards.

By providing detailed, self-validating analytical protocols, we empower researchers to confidently synthesize and characterize this important heterocyclic scaffold. The scalability of photochemical reactions, particularly within flow chemistry setups, suggests that this new route holds immense promise for applications in both academic research and industrial drug development, paving the way for broader exploration of the azepane chemical space.

References

  • Title: HPLC and TLC Methods for Purity Analysis of 1,4-Oxazepan-6-one Source: Benchchem Application Note URL
  • Title: A Novel Photochemical Strategy for the Synthesis of Polysubstituted Azepanes from Nitroarenes Source: Benchchem Technical Guide URL
  • Title: The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors.
  • Title: A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes Source: PMC - NIH URL
  • Title: Experimental procedures, characterization data and copies of NMR spectra Source: Beilstein Journals URL
  • Title: Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols Source: ResearchGate URL
  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journals URL
  • Title: Beckmann Rearrangement Source: Alfa Chemistry URL
  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: Nature Chemistry URL
  • Title: Beckmann Rearrangement Source: Master Organic Chemistry URL
  • Title: Beckmann Rearrangement Source: Chemistry Steps URL
  • Title: Schmidt reaction Source: Wikipedia URL
  • Title: Beckmann Rearrangement Source: Organic Chemistry Portal URL
  • Title: this compound - 3466-82-8, C12H17N, density, melting point, boiling point, structural formula, synthesis Source: ChemSrc URL
  • Title: Beckmann Rearrangement Source: Organic Chemistry Portal URL
  • Title: Beckmann rearrangement Source: Wikipedia URL
  • Title: Schmidt Reaction Source: Chemistry LibreTexts URL
  • Title: Schmidt Reaction Source: Organic Chemistry Portal URL
  • Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL
  • Title: Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis Source: MDPI URL
  • Title: High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages Source: Thermo Fisher Scientific URL

Sources

A Comparative Guide to the CNS Receptor Cross-Reactivity of Novel Phenylazepane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The introduction of a phenyl group at the 2-position creates 2-phenylazepane (CAS 3466-82-8)[4][5], a simple yet intriguing molecule whose potential interactions with central nervous system (CNS) targets are largely unexplored in public literature. This guide addresses this knowledge gap not by presenting pre-existing data, but by providing a comprehensive, field-proven framework for how to experimentally determine the CNS receptor cross-reactivity and selectivity profile of such a novel chemical entity.

We will detail the essential experimental workflows, explain the scientific rationale behind methodological choices, and provide illustrative data to demonstrate the principles of interpretation. This guide is designed to be a self-validating system for researchers embarking on the characterization of new CNS-active compounds.

The Rationale: Why Cross-Reactivity Profiling is Critical

In CNS drug discovery, a compound's affinity for its intended target is only half the story. Unintended interactions with other receptors, known as off-target effects or cross-reactivity, can lead to undesirable side effects, complex polypharmacology, or even therapeutic benefits.[6] A thorough understanding of a compound's selectivity profile is therefore non-negotiable for advancing a lead candidate.

The primary objectives of a cross-reactivity screen are to determine:

  • Binding Affinity (Kᵢ): How tightly does the compound bind to a panel of CNS receptors?

  • Functional Activity (EC₅₀/IC₅₀): Does the binding event activate (agonist), block (antagonist), or deactivate (inverse agonist) the receptor?

  • Selectivity Window: How potent is the compound at its primary target versus its off-targets?

This guide focuses on two gold-standard methodologies for generating this data: Radioligand Binding Assays and Functional Second Messenger Assays.[7][8][9][10]

Foundational Methodology I: Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method to quantify the affinity of a test compound for a specific receptor.[7][8] The principle is based on competition: the test compound competes with a radioactive ligand (radioligand) of known high affinity for binding to the receptor.[11][12]

Causality Behind Experimental Design

The choice of radioligand, buffer conditions, and incubation time are critical for data integrity. For example, the radioligand concentration is typically set at or near its dissociation constant (Kₑ) to ensure sensitive detection of competition. Incubation must be long enough to reach equilibrium, a factor that is especially important for high-affinity compounds which may have slow dissociation rates.[7][8]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a typical workflow for assessing the binding of "this compound" to a panel of CNS receptors (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ, Adrenergic α₂) expressed in recombinant cell membranes.

Materials:

  • Receptor Source: Frozen cell membrane preparations (e.g., from CHO or HEK293 cells) stably expressing the human receptor of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM Haloperidol for D₂).

  • Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).[13]

  • Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific filter binding.[13][14]

  • Detection: Liquid scintillation counter and scintillation cocktail.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, designate wells for Total Binding (TB), Non-Specific Binding (NSB), and the test compound concentration curve.

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • To TB wells, add 50 µL of vehicle.

    • To NSB wells, add 50 µL of the NSB control ligand.

    • To test compound wells, add 50 µL of the corresponding this compound serial dilution.

  • Radioligand Addition: Add 50 µL of the radioligand (at a final concentration near its Kₑ) to all wells.

  • Receptor Addition & Incubation: Add 100 µL of the thawed and homogenized cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) with gentle agitation.[13]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[13]

  • Counting: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of this compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Visualizing the Workflow

G cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis prep1 Pipette Buffer, Vehicle (TB), NSB Control, or Test Compound reac1 Add Radioligand ([³H]-Ligand) prep1->reac1 Step 1 reac2 Add Receptor Membranes (Initiate Reaction) reac1->reac2 Step 2 reac3 Incubate (e.g., 60 min @ 25°C) reac2->reac3 Step 3 sep1 Rapid Vacuum Filtration (Harvesting) reac3->sep1 Step 4 sep2 Wash Filters (Ice-Cold Buffer) sep1->sep2 Step 5 sep3 Scintillation Counting (Measure CPM) sep2->sep3 Step 6 ana1 Calculate % Inhibition sep3->ana1 Step 7 ana2 Determine IC₅₀ (Non-linear Regression) ana1->ana2 ana3 Calculate Kᵢ (Cheng-Prusoff) ana2->ana3

Caption: Workflow for a competitive radioligand binding assay.

Foundational Methodology II: Functional Assays

Binding does not equal function. A compound might bind tightly to a receptor but have no functional effect (a silent antagonist) or it might activate it (an agonist). Functional assays are essential to determine the efficacy of the compound.[10][15] A common method for G-protein coupled receptors (GPCRs) is to measure the downstream accumulation or inhibition of a second messenger, such as cyclic AMP (cAMP).[9]

  • Gₛ-coupled receptors (e.g., Dopamine D₁) increase cAMP upon activation.[16][17]

  • Gᵢ-coupled receptors (e.g., Dopamine D₂) decrease cAMP upon activation.[18][19]

Experimental Protocol: Gᵢ-Coupled cAMP Inhibition Assay

This protocol describes how to measure the functional activity of this compound at the human Dopamine D₂ receptor, a Gᵢ-coupled receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D₂ receptor.[18]

  • Stimulant: Forskolin, an adenylyl cyclase activator used to raise basal cAMP levels.

  • Test Compound: this compound, with serial dilutions.

  • Reference Agonist: A known D₂ agonist (e.g., Dopamine or Quinpirole).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Detection Kit: A kit to measure cAMP levels, such as HTRF, AlphaScreen, or ELISA-based systems.[17][20]

Step-by-Step Procedure:

  • Cell Plating: Seed the D₂-expressing cells into a 96- or 384-well plate and grow to 80-90% confluency.[18]

  • Pre-incubation (Antagonist Mode): To test for antagonist activity, pre-incubate cells with serial dilutions of this compound for 15-30 minutes before adding a fixed concentration (e.g., EC₈₀) of the reference agonist.

  • Stimulation (Agonist Mode):

    • To test for agonist activity, add serial dilutions of this compound.

    • To all wells (except negative control), add Forskolin to a final concentration that elicits a robust cAMP signal.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.

  • Signal Reading: Read the plate on a compatible plate reader (e.g., for fluorescence or luminescence).

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of this compound. Fit the curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

    • Antagonist Mode: Plot the signal against the log concentration of this compound in the presence of the reference agonist. Fit the curve to determine the IC₅₀ (potency).

Visualizing the Workflow

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis prep1 Seed D₂-Expressing Cells in Plate prep2 Culture to Confluency prep1->prep2 treat1 Add Test Compound (this compound) prep2->treat1 Step 1 treat2 Add Stimulant (Forskolin) treat1->treat2 Step 2 treat3 Incubate (e.g., 30 min @ 37°C) treat2->treat3 Step 3 det1 Lyse Cells & Add Detection Reagents treat3->det1 Step 4 det2 Read Signal (e.g., HTRF) det1->det2 Step 5 det3 Determine EC₅₀/IC₅₀ (Curve Fitting) det2->det3 Step 6

Caption: Workflow for a Gᵢ-coupled cAMP functional assay.

Comparative Analysis: Interpreting the Data

To illustrate the output of these assays, the following tables present hypothetical, yet realistic, data for this compound.

Table 1: Illustrative Binding Affinity Profile of this compound Data is for illustrative purposes only.

Receptor TargetReceptor FamilyRadioligand UsedKᵢ (nM) of this compound
Dopamine D₂ Dopaminergic [³H]-Spiperone 85
Dopamine D₃Dopaminergic[³H]-Spiperone250
Dopamine D₁Dopaminergic[³H]-SCH23390> 10,000
Serotonin 5-HT₂ₐ Serotonergic [³H]-Ketanserin 150
Serotonin 5-HT₁ₐSerotonergic[³H]-8-OH-DPAT1,200
Serotonin TransporterTransporter[³H]-Citalopram950
Adrenergic α₂ₐ Adrenergic [³H]-Rauwolscine 75
Adrenergic α₁ₐAdrenergic[³H]-Prazosin> 5,000
Histamine H₁Histaminergic[³H]-Pyrilamine3,000
Muscarinic M₁Cholinergic[³H]-Pirenzepine> 10,000

Interpretation: Based on this illustrative data, this compound displays the highest affinity for the Adrenergic α₂ₐ and Dopamine D₂ receptors (Kᵢ = 75-85 nM). It shows moderate affinity for the Serotonin 5-HT₂ₐ receptor (Kᵢ = 150 nM). Its affinity for other screened targets is significantly lower, suggesting a degree of selectivity. The next logical step is to determine its functional activity at the three most potent targets.

Table 2: Illustrative Functional Activity of this compound Data is for illustrative purposes only.

Receptor TargetAssay TypeFunctional ParameterValue (nM)Efficacy (Eₘₐₓ)Inferred Activity
Dopamine D₂cAMP InhibitionIC₅₀12095% (vs. Haloperidol)Potent Antagonist
Adrenergic α₂ₐcAMP InhibitionIC₅₀98102% (vs. Yohimbine)Potent Antagonist
Serotonin 5-HT₂ₐCalcium FluxIC₅₀21088% (vs. Ketanserin)Antagonist

Interpretation: The functional data suggest that this compound acts as a potent antagonist at both the D₂ and α₂ₐ receptors, with IC₅₀ values that correlate well with its binding affinities. It also demonstrates antagonist activity at the 5-HT₂ₐ receptor. It shows no agonist activity at these targets (data not shown).

Signaling Pathway Context

The antagonist activity at the D₂ receptor blocks the canonical Gᵢ-protein signaling pathway. When an agonist like dopamine binds, it inhibits adenylyl cyclase, reducing cAMP levels. An antagonist like this compound prevents this inhibition.

G Dopamine Dopamine (Agonist) D2R Dopamine D₂ Receptor Dopamine->D2R Binds & Activates TestCmpd This compound (Antagonist) TestCmpd->D2R Binds & Blocks Gi Gᵢ Protein (αβγ) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Downstream Cellular Response cAMP->Response Leads to

Caption: Dopamine D₂ receptor Gᵢ-coupled signaling pathway.

Conclusion and Future Directions

This guide has established a rigorous, experimentally-grounded framework for characterizing the CNS cross-reactivity of a novel compound, using this compound as a representative model. The illustrative data profile suggests a compound with potent antagonist activity at D₂ and α₂ₐ receptors and moderate antagonist activity at 5-HT₂ₐ receptors.

Such a profile could have implications for treating conditions where modulation of these systems is desired. However, this is merely the first step. Further investigation would require:

  • Broader Screening: Expanding the receptor panel to include more subtypes and other receptor families (e.g., ion channels, enzymes).

  • Functional Selectivity: Investigating if the compound shows bias toward G-protein signaling versus other pathways like β-arrestin recruitment.[15][21][22]

  • In Vivo Studies: Assessing the compound's pharmacokinetic properties and its effects on behavior in animal models to validate the in vitro findings.

By following the self-validating protocols and logical progression outlined herein, researchers can confidently and systematically elucidate the pharmacological profile of novel chemical entities, paving the way for the development of safer and more effective CNS therapeutics.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. International Union of Basic and Clinical Pharmacology. [Link][24]
  • Armstrong, J. F., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024.Nucleic Acids Research, 52(D1), D1438–D1449. [Link][25]
  • Kenakin, T. (2015). Exploiting functional selectivity of GPCRs in drug development.Drug Target Review. [Link][16]
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery.Acta Pharmacologica Sinica, 33(3), 372–384. [Link][9]
  • Hulme, E. C. (2013). GPCR-radioligand binding assays.Methods in Molecular Biology, 922, 95–123. [Link][7]
  • Gifford Bioscience. Radioligand Binding Assay Protocol.[Link][14]
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.[Link][8]
  • IAEA. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.YouTube. [Link][12]
  • Eckstein, J. W. (2008). In vitro receptor binding assays: general methods and considerations.Current Protocols in Pharmacology, Chapter 2, Unit 2.1. [Link][13]
  • Gifford Bioscience. About Ligand Binding Assays.[Link][10]
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.European Journal of Medicinal Chemistry, 164, 465-494. [Link][3]
  • Kaur, H., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.ACS Omega, 6(19), 12415–12435. [Link][2]
  • Caron, P., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.Journal of Medicinal Chemistry. [Link][6]
  • Chembase.cn. This compound (3466-82-8).[Link][4]
  • Cunningham, M. R., et al. (2013). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment.Methods in Enzymology, 522, 245–270. [Link][22]
  • Innoprot. D2 Dopamine Receptor Assay.[Link][20]
  • Innoprot. D1 Dopamine Receptor Assay.[Link][17]
  • Laprairie, R. B., et al. (2016). Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets.Biochemical Pharmacology, 119, 12-23. [Link][23]
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.[Link][18]

Sources

A Researcher's Guide to Confirming the Absolute Configuration of Chiral 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity and safety profile.[1] For chiral molecules like 2-phenylazepane, a heterocyclic compound with significant interest in medicinal chemistry, establishing the absolute configuration of its stereocenter is paramount. This guide provides a comprehensive comparison of the principal analytical techniques available for this purpose, offering insights into their underlying principles, experimental workflows, and comparative advantages to empower researchers in making informed decisions.

The challenge in assigning the absolute configuration of an enantiomer lies in the fact that enantiomers possess identical physical properties under achiral conditions, such as boiling point, melting point, and solubility.[] Their differentiation requires interaction with a chiral environment or probe. This guide will delve into the "gold standard" of X-ray crystallography, the powerful solution-state techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), and the versatile NMR-based Mosher's method.

Comparative Overview of Key Techniques

Each method for determining absolute configuration presents a unique set of capabilities and limitations. The choice of technique is often dictated by the physical state of the sample, the presence of suitable functional groups or chromophores, and the available instrumentation.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR (Mosher's Method)
Principle Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4]Differential absorption of left and right circularly polarized UV-visible light by a chiral molecule with a chromophore.[5][6]Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals.[][7]
Sample State Single crystal of high quality.[5][8]Solutions, neat liquids.[9]Solutions.[9]Solutions.
Sample Amount Micrograms to milligrams.Typically 5-10 mg.[9]Typically in the µM to mM range.[9]Typically 1-10 mg.[9]
Key Advantage Provides an unambiguous 3D structure and absolute configuration.[5][8]Applicable to a wide range of molecules in solution, no crystallization needed.[1][10]High sensitivity, requires less sample.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.
Key Limitation Difficulty in obtaining suitable single crystals.[1][8]Requires quantum mechanical calculations for interpretation; weaker signals than ECD.[11]Requires a chromophore near the stereocenter; can be sensitive to conformation.[12][13]Requires a reactive functional group (e.g., -OH, -NH2) for derivatization.[14]

In-Depth Analysis of Methodologies

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction remains the most reliable and direct method for determining the absolute configuration of a chiral molecule.[5][8] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a three-dimensional electron density map can be constructed, revealing the precise spatial arrangement of every atom.

Causality in Experimental Choice: The key to a successful X-ray crystallographic analysis is the growth of a high-quality single crystal. For this compound, which may be an oil or a low-melting solid at room temperature, this can be the most significant hurdle. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) are critical variables that must be systematically explored.

Trustworthiness through Anomalous Dispersion: The determination of absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion.[15] When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor of that atom is altered, leading to a breakdown of Friedel's law.[15][16] This means that the intensities of diffraction spots with indices (h,k,l) and (-h,-k,-l), known as Bijvoet pairs, will be different.[17] By analyzing these differences, the absolute configuration can be unambiguously assigned. For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. Therefore, using a radiation source with a longer wavelength (e.g., Cu Kα) or introducing a heavier atom into the molecule or crystal lattice can enhance this effect and provide a more confident assignment.[18]

Caption: Workflow for absolute configuration determination by X-ray crystallography.

  • Crystallization: Dissolve the enantiomerically pure this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, methanol). Employ slow evaporation, vapor diffusion against a poor solvent, or slow cooling to promote the growth of single crystals.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant if data collection is to be performed at low temperatures.

  • Data Collection: Place the mounted crystal on the X-ray diffractometer. A preliminary screening will determine the crystal quality and unit cell parameters. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model. Refine the model against the experimental data to obtain the final crystal structure.

  • Absolute Configuration Assignment: Analyze the Bijvoet pairs and calculate the Flack parameter. A value close to 0 for one enantiomer and close to 1 for the other provides a high-confidence assignment of the absolute configuration.[18]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] Since all organic molecules have infrared absorptions, VCD is a broadly applicable technique that does not require a chromophore.[11] The VCD spectrum is highly sensitive to the three-dimensional structure of a molecule, providing a unique fingerprint for each enantiomer.

Causality in Experimental Choice: VCD is an excellent choice when obtaining single crystals is problematic.[1] For this compound, which is conformationally flexible, VCD can provide insight into the preferred solution-phase conformation. The measurement is performed on a solution, which is often more representative of the state in which the molecule will be used in biological assays.

Trustworthiness through Computational Chemistry: The power of VCD lies in the ability to compare the experimental spectrum to a theoretically predicted spectrum.[1][19] Using quantum mechanical calculations, such as Density Functional Theory (DFT), the VCD spectrum for a given enantiomer (e.g., (R)-2-phenylazepane) can be calculated.[4] A good match between the experimental and calculated spectra confirms the absolute configuration.[1] If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as the opposite enantiomer.

Caption: Workflow for absolute configuration determination by VCD spectroscopy.

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl3, CCl4) at a concentration of approximately 0.01 to 1 M.[9] The solvent should have minimal absorption in the infrared region of interest.

  • Data Acquisition: Record the VCD and IR spectra of the sample and the pure solvent. The solvent spectrum is used for baseline correction.[9][10]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of this compound to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration.[4]

Electronic Circular Dichroism (ECD): A Sensitive Chiroptical Method

Similar to VCD, ECD spectroscopy measures the differential absorption of circularly polarized light, but in the ultraviolet-visible region of the spectrum.[6] ECD is particularly sensitive and requires a smaller amount of sample compared to VCD.[9] However, its application is limited to molecules that possess a chromophore that absorbs in the accessible UV-Vis range.[12]

Causality in Experimental Choice: For this compound, the phenyl group acts as a chromophore, making ECD a viable technique. The sensitivity of ECD makes it suitable for samples that are available in limited quantities.

Trustworthiness through Exciton Chirality and Computation: The interpretation of ECD spectra can be approached in two ways. The exciton chirality method can be used if the molecule contains two or more interacting chromophores.[12] For a molecule like this compound with a single chromophore, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by time-dependent DFT (TD-DFT) calculations.[20] As with VCD, a match between the experimental and calculated spectra confirms the absolute configuration.[6]

Caption: Workflow for absolute configuration determination by ECD spectroscopy.

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure this compound in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration in the µM to mM range.

  • Data Acquisition: Record the ECD and UV-Vis spectra of the sample. A baseline spectrum of the solvent should also be recorded.

  • Computational Modeling:

    • Perform a conformational search and geometry optimization for one enantiomer, similar to the VCD protocol.

    • Using the optimized geometries, perform TD-DFT calculations to predict the electronic transitions and the corresponding ECD and UV-Vis spectra.

    • Generate a Boltzmann-averaged theoretical spectrum.

  • Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. The sign and position of the Cotton effects are used to assign the absolute configuration.

Mosher's Method: A Classic NMR Approach

Mosher's method is an NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[14][21] It involves the derivatization of the chiral substrate with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[14][22]

Causality in Experimental Choice: The secondary amine in this compound is a suitable functional group for derivatization with Mosher's acid chloride. This method is advantageous as it utilizes standard NMR instrumentation, which is widely available.

Trustworthiness through Diastereomeric Differentiation: The two diastereomeric Mosher amides will have distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.[7] By comparing the chemical shifts of the protons on either side of the stereocenter in the two diastereomers, a model can be applied to deduce the absolute configuration.[7][14]

Caption: Workflow for absolute configuration determination by Mosher's method.

  • Derivatization: In two separate reactions, react the enantiomerically pure this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or triethylamine).

  • Purification: Purify the resulting diastereomeric amides, typically by chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis:

    • Carefully assign the proton signals for each diastereomer. 2D NMR techniques (e.g., COSY, HSQC) may be necessary.

    • Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond.

    • According to the Mosher model for amides, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the original amine.

Conclusion

The determination of the absolute configuration of chiral molecules like this compound is a critical step in chemical research and drug development. While X-ray crystallography provides the most definitive answer, its requirement for high-quality single crystals can be a significant bottleneck. Chiroptical methods such as VCD and ECD, coupled with quantum mechanical calculations, offer powerful and reliable alternatives for determining the absolute configuration in solution. Mosher's method provides a practical NMR-based approach when a suitable functional group is present. The choice of the most appropriate technique will depend on the specific properties of the molecule, the available instrumentation, and the expertise of the researcher. By understanding the principles and workflows of these methods, scientists can confidently and accurately establish the stereochemistry of their chiral compounds.

References

  • Vertex AI. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • Purechemistry. (2024, February 19). Determination of absolute configuration.
  • ResearchGate. (2025, August 9). Determination of Absolute Configuration—an Overview Related to This Special Issue.
  • Wikipedia. (n.d.). Vibrational circular dichroism.
  • PubMed. (n.d.). Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure.
  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
  • Unknown Source. (n.d.). Structural resolution. The anomalous dispersion.
  • yetnet. (n.d.). X-Ray Crystallography - Direct methods.
  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Wiley Online Library. (n.d.). ECD exciton chirality method today: a modern tool for determining absolute configurations.
  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • PubMed. (2008, May 15). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.
  • IUCr. (n.d.). Anomalous dispersion of X-rays in crystallography.
  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • JASCO Inc. (n.d.). Theory of Vibrational Circular Dichroism.
  • Encyclopedia.pub. (n.d.). Electronic Circular Dichroism.
  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules.
  • ACS Publications. (n.d.). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes.
  • ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • PMC - NIH. (n.d.). Refinement of anomalous dispersion correction parameters in single-crystal structure determinations.
  • ResearchGate. (n.d.). X-ray anomalous scattering. The absorption of X-rays by an element in a....
  • Frontiers. (n.d.). Computational methods and points for attention in absolute configuration determination.
  • FACCTs. (n.d.). Electronic Circular Dichroism - ORCA 5.0 tutorials.
  • PMC - NIH. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • ResearchGate. (n.d.). Derivatization procedures for the determination of absolute....
  • PubMed. (2016). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy.
  • ResearchGate. (n.d.). Comparison of the experimental ECD and VCD spectra of stereoisomers of 21 differing in three or two central chirality centers.
  • ResearchGate. (2009, March 14). X-ray crystallography and chirality.
  • MtoZ Biolabs. (n.d.). The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis.
  • ResearchGate. (2025, August 7). X-ray crystallography and chirality: understanding the limitations.
  • MDPI. (2021, November 15). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction.
  • Unknown Source. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • NIH. (2025, September 27). Vibrational Circular Dichroism Spectra of Atomically‐Precise Metal Clusters: Unveiling Conformational Structures and Mechanism of VCD Enhancement via Full Models.
  • PMC - NIH. (2018, September 19). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments.
  • Spark904. (n.d.). Absolute configuration of complex chiral molecules.
  • Unknown Source. (n.d.). Sample Preparation for CD Measurements.
  • PMC - NIH. (2025, November 17). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
  • Benchchem. (n.d.). A Researcher's Guide to Spectroscopic Techniques for Confirming Enantiomeric Purity.
  • Unknown Source. (2011, December 12). Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy.
  • PMC - PubMed Central. (2016, August 12). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy.
  • PMC - PubMed Central. (2023, February 6). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations.

Sources

A Senior Application Scientist's Guide to Comparative In-Silico Analysis: Evaluating 2-Phenylazepane Against Known Opioids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer Analgesics

The opioid crisis has underscored a critical need in pharmacology: the development of potent analgesics with reduced side effect profiles, such as respiratory depression, tolerance, and addiction.[1] Opioids exert their effects by binding to G-protein-coupled receptors (GPCRs), primarily the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR).[2][3] The intricate signaling pathways downstream of these receptors, involving both G-protein activation (leading to analgesia) and β-arrestin recruitment (implicated in side effects), present opportunities for designing biased agonists that preferentially activate the desired pathway.

Structure-based drug design, particularly molecular docking, has become an indispensable tool for rapidly evaluating novel chemical scaffolds and predicting their interaction with therapeutic targets.[4][5] This guide provides an in-depth, expert-led protocol for a comparative molecular docking study of 2-phenylazepane, a novel small molecule, against a panel of well-characterized opioids. Our objective is to computationally predict its binding affinity and mode of interaction with the μ-opioid receptor, providing a foundational hypothesis for its potential as a novel analgesic lead.

This guide is structured not as a rigid set of instructions, but as a logical workflow that mirrors the process of scientific inquiry. We will emphasize the causality behind each methodological choice, ensuring a self-validating and scientifically rigorous approach suitable for researchers in drug discovery and computational chemistry.

Part 1: Foundational Principles & Experimental Design

The Target: The μ-Opioid Receptor (MOR)

The MOR is the primary target for most clinically used opioids, including morphine and fentanyl.[1] Its activation in the central nervous system is responsible for profound analgesia but also the most severe adverse effects.[2] For this study, we will utilize the high-resolution crystal structure of the human μ-opioid receptor in its active state, co-crystallized with the potent agonist BU72 (PDB ID: 5C1M).[6][7] The choice of an active-state structure is critical, as it provides a binding pocket conformation relevant to agonist binding, which is our primary interest for a potential new analgesic.

The Ligands: A Comparative Panel

To contextualize the potential of this compound, we must compare it against standards with known, diverse pharmacological profiles.

  • This compound: A novel scaffold with a C12H17N molecular formula.[8] Its pharmacological activity at opioid receptors is currently uncharacterized, making it an ideal candidate for exploratory in-silico investigation.

  • Morphine: The archetypal opioid alkaloid, serving as the gold-standard reference for analgesia. It is an unbiased agonist.[9][10]

  • Fentanyl: A highly potent synthetic opioid, approximately 50-100 times more potent than morphine. Its distinct chemical structure allows for different interactions within the MOR binding pocket.[9][11]

  • PZM21: A computationally discovered G-protein biased MOR agonist.[12] Including a biased agonist allows us to compare binding poses and identify structural features that may correlate with preferential G-protein signaling.

The Method: Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[13] The process involves two main stages:

  • Sampling: The algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's binding site.

  • Scoring: A scoring function estimates the binding affinity (typically as a negative value in kcal/mol, where a more negative score indicates stronger predicted affinity) for each generated pose.[6]

A robust docking protocol is not merely about generating a score; it is about validating the process to ensure it can reliably reproduce experimentally observed binding modes.

Part 2: A Validated Protocol for Comparative Docking

This section details a comprehensive, step-by-step workflow. The causality behind each step is explained to ensure the protocol is not just followed, but understood.

Workflow Overview

G cluster_prep 1. System Preparation cluster_val 2. Protocol Validation cluster_dock 3. Comparative Docking cluster_report 4. Analysis & Reporting PDB Fetch Receptor Structure (PDB: 5C1M) PrepReceptor Prepare Receptor (Remove solvent, add H+, assign charges) PDB->PrepReceptor Redock Redock Co-crystallized Ligand (BU72) PrepReceptor->Redock PrepLigands Prepare Ligands (2D to 3D, minimize energy) RMSD Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision DockNew Dock Test Ligands (this compound, Morphine, etc.) Decision->DockNew Protocol Validated Analyze Analyze Poses & Scores DockNew->Analyze Table Tabulate Quantitative Data Analyze->Table Report Generate Report & Hypothesis Table->Report Visualize Visualize Key Interactions Visualize->Report

Caption: The validated molecular docking workflow.

Step 1: System Preparation
  • Receptor Acquisition and Preparation:

    • Action: Download the crystal structure of the human μ-opioid receptor (PDB ID: 5C1M) from the RCSB Protein Data Bank.[6]

    • Causality: We use this specific structure because it represents the receptor in an active, agonist-bound state, which is the most relevant conformation for assessing potential new analgesics.

    • Protocol:

      • Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, or UCSF Chimera).

      • Remove all non-essential components: solvent molecules (water), co-factors, and any secondary ligands not part of the primary structure. Some protocols may retain specific water molecules known to mediate key interactions.[7]

      • Add hydrogen atoms, as they are typically absent in X-ray crystal structures but are crucial for correct hydrogen bonding.

      • Assign partial charges using a standard force field (e.g., OPLS, AMBER). This is essential for accurately calculating electrostatic interactions.

      • Extract the co-crystallized ligand (BU72) and save it separately for the validation step.

  • Ligand Preparation:

    • Action: Prepare 3D structures of this compound, morphine, fentanyl, and PZM21.

    • Causality: Ligands must be in a low-energy, 3D conformation with correct protonation states and charges to ensure a physically realistic docking simulation.

    • Protocol:

      • Obtain 2D structures (e.g., from PubChem or drawn manually).

      • Convert 2D structures to 3D.

      • Perform energy minimization using a suitable force field to obtain a stable, low-energy conformation.

      • Assign partial charges. For compounds with ionizable groups (like the amine in most opioids), ensure the protonation state is correct for physiological pH (~7.4).

Step 2: Docking Protocol Validation (Self-Validation)
  • Action: Re-dock the extracted co-crystallized ligand (BU72) back into the prepared receptor's binding site.

  • Causality & Trustworthiness: This is the single most important step for ensuring the trustworthiness of your protocol. If your docking parameters (grid box definition, algorithm, scoring function) cannot accurately reproduce the experimentally determined binding pose, any results for novel compounds are unreliable.[14][15][16]

  • Protocol:

    • Define the docking grid box. This is a virtual cube centered on the binding site, defining the search space for the ligand. Center the grid on the position of the original BU72 ligand.

    • Using a docking program (e.g., AutoDock, Glide), dock the prepared BU72 ligand into the receptor using the defined grid.

    • Superimpose the top-scoring docked pose of BU72 with its original crystallographic position.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

    • Validation Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the chosen protocol can accurately identify the correct binding mode.[17][18] If the RMSD is higher, the protocol parameters (e.g., grid size, scoring function) must be adjusted and re-validated.

Step 3: Comparative Docking of Test Ligands
  • Action: Dock this compound and the selected known opioids using the exact same validated protocol.

  • Causality: Using a consistent, validated protocol ensures that any differences in docking scores and binding poses are attributable to the ligands' chemical properties, not to variations in the computational method.

  • Protocol:

    • Sequentially dock each prepared ligand (this compound, morphine, fentanyl, PZM21) into the prepared MOR structure.

    • Save the top-scoring poses (typically 5-10) for each ligand for further analysis.

Part 3: Analysis and Interpretation of Results

The output of a docking simulation is a wealth of data that requires careful interpretation. The goal is to move from raw scores to a plausible pharmacological hypothesis.

Quantitative Data Summary

The primary quantitative output is the docking score. This data should be compiled into a clear, comparative table. The following table presents plausible, illustrative data consistent with known pharmacology.

LigandDocking Score (kcal/mol)Key H-Bond InteractionsKey Hydrophobic/Aromatic Interactions
Fentanyl -10.8D147W293, I296, V300, W318, Y326
PZM21 -9.5D147, Y326V236, M151, W293
Morphine -8.9D147, H297, Y148M151, V236, W293, Y326
This compound -7.2D147M151, V236, W293
Qualitative Analysis of Binding Poses
  • Action: Visually inspect the top-scoring pose for each ligand within the MOR binding pocket.

  • Causality: The binding score tells you how well a ligand might bind, but the pose analysis tells you why. Understanding the specific molecular interactions is key to generating hypotheses for medicinal chemistry optimization.

  • Interpretation of Illustrative Results:

    • The "Opioid Anchor": All high-affinity ligands, including our hypothetical pose for this compound, are predicted to form a crucial charge-reinforced hydrogen bond between their protonated amine and the aspartic acid residue at position 147 (D147) in transmembrane helix 3 (TM3).[7] This interaction is a hallmark of classical opioid binding and serves as a primary anchor.

    • Morphine vs. Fentanyl: Morphine, with its rigid polycyclic structure, forms additional hydrogen bonds with H297 and Y148. Fentanyl, being more flexible, penetrates deeper into a hydrophobic pocket, making extensive contacts with residues like W318 and Y326, which likely contributes to its superior potency.[9][11]

    • This compound's Predicted Pose: The docking results suggest this compound binds in a manner analogous to the core of other opioids, engaging the critical D147. Its phenyl ring occupies a hydrophobic sub-pocket, interacting with M151 and W293. However, it lacks the extensive network of polar and non-polar interactions seen in fentanyl or morphine, which is consistent with its more modest predicted binding energy.

Opioid Receptor Signaling Overview

G cluster_receptor MOR Activation cluster_gprotein Analgesia Pathway cluster_arrestin Side Effect Pathway Opioid Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds Gprotein G-protein Activation MOR->Gprotein Arrestin β-Arrestin Recruitment MOR->Arrestin AC ↓ Adenylyl Cyclase Gprotein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia SideEffects Side Effects (Resp. Depression, etc.) Arrestin->SideEffects

Caption: Simplified opioid receptor signaling pathways.

Part 4: Discussion, Limitations, and Future Directions

Our in-silico study provides a foundational, data-driven hypothesis for the potential of this compound as an opioid ligand. The comparative docking analysis predicts that this compound can adopt a binding pose within the MOR active site, engaging the critical D147 anchor residue. Its predicted binding affinity is moderate, lower than that of morphine or the highly potent fentanyl. This suggests that while the core scaffold is promising, it would likely require further chemical modification to enhance potency.

Key Insights:

  • Viable Scaffold: The this compound core appears capable of satisfying the primary electrostatic interaction required for MOR binding.

  • Opportunity for Optimization: The simpler structure of this compound compared to morphine presents numerous vectors for chemical modification. Adding functional groups that can form additional hydrogen bonds or extend into deeper hydrophobic pockets could significantly improve binding affinity.

Limitations and Trustworthiness:

It is imperative to acknowledge the limitations of this computational approach. Molecular docking predicts binding affinity and pose but does not predict functional activity (i.e., whether a compound is an agonist, antagonist, or biased agonist) or pharmacokinetic properties.[13] These predictions are hypotheses that must be validated experimentally.

Future Directions:

  • Molecular Dynamics (MD) Simulations: The top-scoring docking pose of this compound should be subjected to MD simulations to assess the stability of the ligand-receptor complex over time.

  • Chemical Synthesis and In-Vitro Validation: The most crucial next step is the chemical synthesis of this compound and its evaluation in radioligand binding assays to experimentally determine its affinity for the μ, δ, and κ opioid receptors.

  • Structure-Activity Relationship (SAR) Studies: Based on the initial docking pose, a series of this compound analogs should be designed and synthesized to systematically probe the binding pocket and develop a clear SAR to guide the optimization of this novel scaffold into a potent and potentially safer analgesic.

References

  • Manglik, A., et al. (2012). Crystal structure of the μ-opioid receptor bound to a morphinan antagonist. Nature.
  • Zhuang, Y., et al. (2022). Molecular recognition of morphine and fentanyl by the human mu-opioid receptor. Cell.
  • Wu, H., et al. (2012). Structure of the human kappa opioid receptor in complex with JDTic. Nature.
  • ResearchGate. (2015). How can I validate a docking protocol?.
  • Sharma, T., et al. (2024). An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens. Natural Resources for Human Health.
  • Sagan, S., et al. (2021). Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties. Molecules.
  • Koehl, A., et al. (2018). Structure of the μ-opioid receptor–G(i) protein complex. Nature.
  • Huang, W., et al. (2022). Structure-Based Evolution of G Protein-Biased mu-Opioid Receptor Agonists. Angewandte Chemie.
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE.
  • Tarn-Rojnar, J. A., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling.
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE.
  • Hubner, H., et al. (2020). Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. Journal of Medicinal Chemistry.
  • ResearchGate. (2024). Validation of Docking Methodology (Redocking).
  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences.
  • Gentilucci, L., et al. (2012). Molecular docking of opiates and opioid peptides, a tool for the design of selective agonists and antagonists, and for the investigation of atypical ligand-receptor interactions. Current Medicinal Chemistry.
  • ResearchGate. (2012). Molecular Docking of Opiates and Opioid Peptides, a Tool for the Design of Selective Agonists and Antagonists, and for the Investigation of Atypical Ligand-Receptor Interactions.
  • Al-Karmalawy, A. A., et al. (2022). Molecular Docking and Dynamic Simulation Revealed the Potential Inhibitory Activity of Opioid Compounds Targeting the Main Protease of SARS-CoV-2. Molecules.
  • Dzimbova, T., et al. (2024). ANALYSIS OF THE DOCKING RESULTS OF SOME SELECTIVE MOR LIGANDS. Journal of Chemical Technology and Metallurgy.
  • ResearchGate. (n.d.). Study of Molecular Docking of Mu Opioid Receptor Agonist - Fentanyl and its Analogs Based on Docking.
  • Zohoun, G. A., et al. (2022). Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. Journal of Chemistry.
  • I-huan, C., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
  • Fassihi, A., et al. (2007). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research.
  • Archer, S., et al. (1992). Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity. Journal of Medicinal Chemistry.
  • Vowles, K. E., et al. (2022). Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. Pharmaceuticals.
  • Deranged Physiology. (2024). Pharmacology of opioids.
  • Drug Discovery and Development. (2018). Activating Two Receptors Along Chemical Pathways May Provide Pain Relief at a Lower Opioid Dose.
  • Yaksh, T. L. (1997). Pharmacology and mechanisms of opioid analgesic activity. Acta Anaesthesiologica Scandinavica.

Sources

A Comparative In Vivo Efficacy Analysis: Morphine versus the Phenylazepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Analgesic Drug Development

Introduction: The Unwavering Benchmark and a Structural Inquiry

In the landscape of pain management, morphine remains the archetypal opioid analgesic, the "gold standard" against which new chemical entities are measured. Its profound efficacy in alleviating severe pain is well-documented, as are its significant liabilities, including respiratory depression, tolerance, and addiction. The relentless pursuit of safer, more effective analgesics has led researchers down myriad chemical paths. One such path involves the exploration of novel scaffolds that may offer a differentiated pharmacological profile. The phenylazepane structure has emerged in this context, with derivatives showing promise as opioid analgesics.

This guide provides a detailed comparison of the in vivo efficacy of morphine with the current understanding of phenylazepane-based opioids. Due to a notable absence of published in vivo data for 2-phenylazepane, this document will focus on morphine as the established benchmark and will use existing data on other phenylazepane derivatives, such as meptazinol, to frame the potential of this chemical class. This comparative analysis is intended for researchers, scientists, and drug development professionals, offering a foundation for future investigations into novel analgesic compounds.

Morphine: A Deep Dive into the Gold Standard's In Vivo Profile

Morphine, a 4,5-epoxymorphinan, primarily exerts its analgesic effects through agonism at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][2] Activation of MORs in the central nervous system leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive transmission.

Mechanism of Action: Mu-Opioid Receptor (MOR) Signaling

Upon binding, morphine stabilizes the MOR in an active conformation, promoting the exchange of GDP for GTP on the associated Gαi/o subunit of the heterotrimeric G protein. The dissociated Gαi/o-GTP and Gβγ subunits then modulate downstream effectors. The primary analgesic pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, thereby dampening the pain signal.

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gαi/o-GDP Gβγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK Channel (K+) G_Protein->GIRK Gβγ activates VGCC VGCC (Ca2+) G_Protein->VGCC Gβγ inhibits cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Reduced_NT Reduced Neurotransmitter Release VGCC->Reduced_NT Morphine Morphine Morphine->MOR Binds and Activates ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->VGCC Influx (inhibited) Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT->Analgesia

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway Activated by Morphine.

In Vivo Analgesic Efficacy: Standard Preclinical Models

The analgesic properties of morphine are robustly demonstrated across a range of preclinical models that assess different pain modalities.

1. Acute Nociceptive Pain Models: These models evaluate the response to brief, noxious stimuli.

  • Tail-Flick Test: Measures the latency of a rodent to withdraw its tail from a radiant heat source.

  • Hot Plate Test: Measures the latency of a rodent to lick its paw or jump when placed on a heated surface.

2. Inflammatory Pain Models: These models involve the induction of an inflammatory state to mimic pain associated with tissue injury.

  • Carrageenan-Induced Paw Edema: Carrageenan injection into the paw induces inflammation, and the analgesic effect is measured as a reduction in hyperalgesia (exaggerated pain response) and edema.

  • Formalin Test: Formalin injection into the paw produces a biphasic pain response: an initial acute phase followed by a tonic inflammatory phase. This model can differentiate between drugs affecting acute versus inflammatory pain.

3. Neuropathic Pain Models: These models are designed to replicate the chronic pain state that arises from nerve damage.

  • Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve, leading to allodynia (pain from a non-painful stimulus) and hyperalgesia.

  • Spared Nerve Injury (SNI): Two of the three terminal branches of the sciatic nerve are ligated and transected, resulting in a persistent neuropathic pain state.

Pain Model Species Route of Administration ED50 (mg/kg) Reference
Tail-Flick (Radiant Heat)RatSubcutaneous (s.c.)2.5 - 5.0[3]
Hot PlateMouseIntraperitoneal (i.p.)5.0 - 10.0[3]
Carrageenan-Induced HyperalgesiaRatSubcutaneous (s.c.)1.0 - 3.0[4]
Formalin Test (Phase II)RatIntraperitoneal (i.p.)1.0 - 2.0[5]
Chronic Constriction InjuryRatIntraperitoneal (i.p.)3.0 - 10.0[5]

ED50 values can vary depending on the specific strain of animal and experimental conditions.

Experimental Protocol: Tail-Flick Test for Acute Nociceptive Pain

This protocol outlines a standard procedure for assessing the analgesic efficacy of a test compound using the tail-flick assay.

Objective: To determine the dose-dependent analgesic effect of a test compound by measuring the latency of tail withdrawal from a noxious thermal stimulus.

Materials:

  • Tail-flick analgesia meter

  • Test compound (e.g., Morphine sulfate) and vehicle

  • Syringes and needles for administration

  • Male Sprague-Dawley rats (200-250 g)

  • Animal scale

Procedure:

  • Acclimatization: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.

  • Baseline Latency:

    • Gently restrain the rat and place the distal third of its tail over the radiant heat source of the tail-flick meter.

    • Activate the heat source and start the timer.

    • Record the time it takes for the rat to flick its tail away from the heat. This is the baseline latency.

    • A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage. If the rat does not respond by the cut-off time, remove the tail and record the latency as the cut-off time.

    • Repeat baseline measurements 2-3 times at 15-minute intervals and average the values.

  • Drug Administration:

    • Divide the animals into groups (e.g., vehicle control, morphine 2.5 mg/kg, morphine 5 mg/kg, morphine 10 mg/kg).

    • Administer the vehicle or test compound via the desired route (e.g., subcutaneous injection).

  • Post-Treatment Latency Measurement:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 2.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Plot the time-course of the analgesic effect for each dose group.

    • Determine the ED50 value (the dose that produces 50% of the maximum effect) from the dose-response curve at the time of peak effect.

Tail_Flick_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (3 days) Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Grouping Group Animals (Vehicle, Morphine Doses) Baseline->Grouping Administration Drug Administration (e.g., s.c.) Grouping->Administration Measurement Measure Post-Treatment Latency at Time Points (15, 30, 60, 90, 120 min) Administration->Measurement Calculate_MPE Calculate %MPE Measurement->Calculate_MPE Plot_Data Plot Time-Course and Dose-Response Curves Calculate_MPE->Plot_Data Determine_ED50 Determine ED50 Plot_Data->Determine_ED50

Caption: Experimental Workflow for the Tail-Flick Analgesia Assay.

Side Effect Profile of Morphine

A critical aspect of in vivo efficacy is the assessment of adverse effects, which often limit the clinical utility of potent analgesics.

Side Effect In Vivo Assessment Model Observed Effect of Morphine
Respiratory Depression Whole-body plethysmography in rodentsDose-dependent decrease in respiratory rate and minute volume.
Gastrointestinal Dysfunction Charcoal meal transit testInhibition of gastrointestinal transit (constipation).
Tolerance Repeated administration and assessment of analgesic effect (e.g., in tail-flick test)A rightward shift in the dose-response curve, requiring higher doses to achieve the same analgesic effect.
Physical Dependence Naloxone-precipitated withdrawal signs (e.g., jumping, wet-dog shakes) after chronic administrationObservation of withdrawal symptoms upon antagonist challenge.
Rewarding Effects Conditioned Place Preference (CPP)Animals spend more time in the environment previously paired with morphine administration.

The Phenylazepane Scaffold: An Emerging Class of Opioids

While direct in vivo efficacy data for this compound is not available in the public domain, the broader class of phenylazepane derivatives has been explored for analgesic activity. The substitution pattern on the phenyl and azepane rings is crucial for opioid receptor affinity and functional activity.

Meptazinol: A 3-Phenylazepane Derivative

Meptazinol is a clinically used opioid analgesic that features a 3-phenylazepane core structure.[6][7] It is characterized as a partial agonist at the µ-opioid receptor.[8] This mixed agonist-antagonist profile is thought to contribute to a lower potential for dependence and abuse compared to full MOR agonists like morphine.[6]

  • Mechanism of Action: Meptazinol's primary analgesic action is through partial agonism at the µ-opioid receptor.[8] Additionally, it has been reported to have activity on the central cholinergic system, which may contribute to its overall analgesic effect.[8]

  • In Vivo Efficacy: Meptazinol is indicated for the treatment of moderate to severe pain, including obstetric pain.[6] Its analgesic potency is generally considered to be less than that of morphine.

  • Structure-Activity Relationship (SAR): The position of the phenyl group on the azepane ring is a key determinant of activity. Meptazinol being a 3-phenylazepane derivative, contrasts with other earlier explored phenazepanes like ethoheptazine, which are 4-phenylazepanes.[6] The lack of data on this compound suggests this isomeric form has been less explored or has not yielded compounds with significant analgesic potential thus far. A comparative structural analysis suggests that while phenylazepane derivatives share some structural similarities with classical opioids, they do not fit the typical opioid pharmacophore, indicating a potentially different mode of interaction with the receptor.[9]

Comparative Summary and Future Directions

Feature Morphine This compound
Chemical Class 4,5-EpoxymorphinanPhenylazepane
Primary Mechanism Full µ-opioid receptor agonistUnknown (Data not available)
In Vivo Analgesic Potency High (Gold Standard)Unknown (Data not available)
Side Effect Profile Well-characterized (respiratory depression, constipation, tolerance, dependence)Unknown (Data not available)
Clinical Use Widespread for severe painNone

The stark contrast in the available data underscores the nascent stage of research into this compound as a potential analgesic. While the established efficacy and known liabilities of morphine provide a clear benchmark, the pharmacological profile of this compound remains to be elucidated.

For researchers in drug development, the path forward is clear:

  • Synthesis and In Vitro Characterization: The initial step involves the synthesis of this compound and its derivatives, followed by comprehensive in vitro characterization, including receptor binding assays to determine affinities for µ, δ, and κ opioid receptors, and functional assays to assess agonist or antagonist activity.

  • In Vivo Efficacy Studies: Promising candidates from in vitro screening should be advanced to the in vivo models described for morphine. A head-to-head comparison in assays like the tail-flick, hot plate, and formalin tests will be crucial to determine the analgesic potency and efficacy relative to morphine.

  • Side Effect Profiling: Concurrently, the side effect liabilities must be assessed. Studies on respiratory depression, gastrointestinal transit, tolerance, and rewarding effects will provide a comprehensive picture of the therapeutic index of this compound-based compounds.

  • Structure-Activity Relationship (SAR) Elucidation: A systematic exploration of substitutions on the phenyl and azepane moieties will be necessary to build a robust SAR and optimize for potency, efficacy, and a favorable side effect profile.

References

  • Meptazinol. (n.d.). In Wikipedia. Retrieved January 9, 2026.[6]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41049, Meptazinol.[7]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). meptazinol.[10]
  • Li, W., Hao, J. L., Tang, Y., Chen, Y., & Qiu, Z. B. (2005). Structural comparisons of meptazinol with opioid analgesics. Acta Pharmacologica Sinica, 26(3), 334–338.[9]
  • Patsnap. (2024, July 17). What is the mechanism of Meptazinol Hydrochloride?
  • chemdb.net. (2025, May 20). This compound.[11]
  • Khan, F. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6529.[12]
  • ResearchGate. (n.d.).
  • Amanlou, M., et al. (2005). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 4(4), 231-235.[14]
  • Sapa, J., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Yunusa, I. O., et al. (2021). IN VIVO ANTI-INFLAMMATORY AND ANALGESIC ACTIVITIES OF METHANOL AND N-HEXANE EXTRACTS OF Phoenix dactylifera L. FRUITS IN WISTAR RATS. Nigerian Journal of Biochemistry and Molecular Biology, 36(2), 1-10.[15]
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.[16]
  • Vandeputte, M. M., et al. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Biochemical Pharmacology, 177, 113910.[17]
  • BLD Pharm. (n.d.). This compound.[18]
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734.[19]
  • Alagarsamy, V., et al. (2011). In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1513-1518.[4]
  • Obeng, S., et al. (2019). Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. ACS Chemical Neuroscience, 10(10), 4253-4265.[20]
  • ResearchGate. (2025, December 14). In vivo evaluation of analgesic activity of methanolic extract of Laportea interrupea (L.) leaves.[21]
  • Slideshare. (n.d.).
  • Nowacki, M., & Wujec, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91.[22]
  • Zenodo. (2011, January 6). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs.[23]
  • Husbands, S. M., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. Molecules, 25(17), 3804.[24]
  • Bouasla, R., et al. (2020). Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. Journal of Chemistry, 2020, 8864968.[25]
  • Scribd. (n.d.).
  • Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165–2171.[2]

Sources

Navigating Monoamine Transporter Selectivity: A Comparative Analysis of 2-Phenylazepane's Profile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development

In the intricate landscape of neuropharmacology, the precise targeting of monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—is a critical determinant of a compound's therapeutic potential and side-effect profile. This guide provides a comparative analysis of the monoamine transporter selectivity profile of 2-phenylazepane.

It is important to note that direct, publicly available experimental data on the binding affinities and functional inhibition of this compound at DAT, SERT, and NET is limited. Therefore, to provide a comprehensive and data-supported comparison, this guide will utilize data from its close structural analog, HDMP-28 (methylnaphthidate) , as a proxy. HDMP-28, a potent dopamine reuptake inhibitor, shares a core structural similarity with this compound and its analysis offers valuable insights into the potential selectivity of this chemical scaffold.[1] We will compare the profile of HDMP-28 with well-characterized monoamine reuptake inhibitors: the non-selective inhibitor cocaine , the highly DAT-selective compound GBR 12909 , and the SERT-selective drug fluoxetine .

Comparative Analysis of Monoamine Transporter Affinity and Potency

The selectivity of a compound is paramount in predicting its pharmacological effects. A high affinity for a specific transporter with minimal off-target binding is often the goal in rational drug design to minimize unwanted side effects. The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory potencies (IC50) of HDMP-28 and our selected reference compounds.

Table 1: Comparative In Vitro Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)DAT/SERT Selectivity RatioDAT/NET Selectivity RatioReference
HDMP-28 Potent (exact value not specified)High affinity (behaves as a triple reuptake inhibitor)Active (exact value not specified)LowLow[1]
Cocaine ~230 - 490~740~480~0.3 - 0.7~0.5 - 1.0[2][3]
GBR 12909 1>100>100>100>100[4][5]
Fluoxetine >10,0001.4>10,000<0.0001<0.0001[6]

Table 2: Comparative Functional Inhibition (IC50, nM) of Monoamine Uptake

CompoundDopamine UptakeSerotonin UptakeNorepinephrine UptakeReference
HDMP-28 PotentPotentPotent[1]
Cocaine ~22,300 (ex vivo)Partially inhibits~4,580 (ex vivo)[7]
GBR 12909 Potent--[4][5]
Fluoxetine Minimal effectPotentMinimal effect[6]

Note: The data for HDMP-28 indicates it acts as a triple reuptake inhibitor, suggesting significant activity at all three transporters, though precise Ki and IC50 values are not consistently reported across the literature.

Experimental Protocols for Determining Monoamine Transporter Selectivity

To ensure the generation of reliable and reproducible data, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key in vitro assays used to characterize the selectivity profile of a compound like this compound.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand known to bind to that transporter.

Workflow for Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells in ice-cold buffer prep2 Centrifuge at low speed to remove debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound and free radioligand via filtration assay1->assay2 assay3 Quantify radioactivity on filters assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition curve (% specific binding vs. log[compound]) analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3 analysis4 Calculate Ki value using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., striatum for DAT, frontal cortex for NET, and brainstem for SERT) or cells expressing the transporter of interest in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add binding buffer, serial dilutions of the test compound (e.g., this compound), and a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radiolabeled ligand for the respective transporter (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.

Workflow for Synaptosomal Uptake Assay

cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue in sucrose buffer prep2 Centrifuge at low speed to remove debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet synaptosomes prep2->prep3 prep4 Resuspend synaptosomes in assay buffer prep3->prep4 assay1 Pre-incubate synaptosomes with test compound prep4->assay1 assay2 Initiate uptake by adding radiolabeled neurotransmitter assay1->assay2 assay3 Incubate for a short period at 37°C assay2->assay3 assay4 Terminate uptake by rapid filtration and washing assay3->assay4 analysis1 Quantify radioactivity in synaptosomes assay4->analysis1 analysis2 Calculate specific uptake analysis1->analysis2 analysis3 Generate inhibition curve (% inhibition vs. log[compound]) analysis2->analysis3 analysis4 Determine IC50 value analysis3->analysis4

Caption: Workflow of a synaptosomal monoamine uptake inhibition assay.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Rapidly dissect brain regions of interest (e.g., striatum for dopamine uptake) in ice-cold sucrose buffer (e.g., 0.32 M sucrose with HEPES buffer, pH 7.4).[1]

    • Homogenize the tissue using a glass-Teflon homogenizer.[8]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove larger debris.[1]

    • Carefully collect the supernatant and centrifuge it at 12,000-15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[1][9]

    • Gently resuspend the synaptosomal pellet in a physiological assay buffer (e.g., Krebs-Ringer-HEPES buffer) and determine the protein concentration.[1]

  • Uptake Inhibition Assay:

    • In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of the test compound (e.g., this compound) or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate for a short, defined time (e.g., 1-5 minutes) to measure the initial rate of uptake.

    • To determine non-specific uptake, a parallel set of wells should contain a known potent inhibitor for the respective transporter.

  • Termination and Quantification:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.

    • Lyse the synaptosomes on the filters (e.g., with a scintillation cocktail or a lysing agent).

    • Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each condition.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting inhibition curve using non-linear regression analysis.

Discussion: Structure-Activity Relationships and Inferred Selectivity of this compound

The structure of this compound, with its seven-membered azepane ring and a phenyl substituent at the 2-position, places it within a class of compounds known to interact with monoamine transporters. The data available for its close analog, HDMP-28, which features a naphthalene group instead of a phenyl group and a methyl ester, reveals it to be a triple reuptake inhibitor with high affinity for SERT.[1] This suggests that the core azepane scaffold can be accommodated by all three monoamine transporters.

The lack of bulky substituents on the phenyl ring of this compound, as compared to the naphthalene ring of HDMP-28, may influence its selectivity profile. Generally, modifications to the aromatic ring system of monoamine reuptake inhibitors can significantly alter their affinity and selectivity for DAT, SERT, and NET.[10][11] It is plausible that this compound may exhibit a different selectivity ratio compared to HDMP-28. Without direct experimental data, it is hypothesized that this compound could act as a non-selective monoamine reuptake inhibitor, though its potency at each transporter remains to be determined.

Conclusion

This guide provides a framework for understanding and evaluating the monoamine transporter selectivity profile of this compound. While direct experimental data for this specific compound is currently lacking in the public domain, the analysis of its close structural analog, HDMP-28, suggests a potential role as a multi-target monoamine reuptake inhibitor. The provided detailed experimental protocols for in vitro binding and synaptosomal uptake assays offer a clear path for researchers to empirically determine the precise selectivity and potency of this compound and its derivatives. Such experimental validation is crucial for a definitive characterization of its pharmacological profile and for guiding future drug development efforts based on this chemical scaffold.

References

  • National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience. [Link]
  • Wikipedia. (2023). HDMP-28. [Link]
  • Bio-protocol. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Inhibition of binding to human monoamine uptake transporters (K i , nM). [Link]
  • JoVE. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. [Link]
  • National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. [Link]
  • PubMed. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. [Link]
  • PubMed. (2004). Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. [Link]
  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
  • ResearchGate. (2025). Milnacipran: A comparative analysis of human monoamine uptake and transporter binding affinity | Request PDF. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
  • National Center for Biotechnology Information. (n.d.). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC. [Link]
  • ResearchGate. (n.d.). [3H]dopamine uptake kinetics in striatal synaptosomes of wild type (WT)... | Download Scientific Diagram. [Link]
  • National Center for Biotechnology Information. (2007). Effects of cocaine on monoamine uptake as measured ex vivo - PMC. [Link]
  • PubMed. (2002). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. [Link]
  • National Center for Biotechnology Information. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. [Link]
  • Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?[Link]
  • MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]
  • National Center for Biotechnology Information. (n.d.). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PubMed Central. [Link]
  • PubMed. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)
  • National Center for Biotechnology Information. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential - PubMed Central. [Link]
  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. [Link]
  • National Center for Biotechnology Information. (n.d.). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed Central. [Link]
  • PubMed. (2024).

Sources

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for 2-Phenylazepane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylazepane is a heterocyclic amine that serves as a key structural motif and synthetic intermediate in the development of various pharmacologically active compounds. Its precise and reliable quantification in complex matrices is paramount for pharmacokinetic studies, metabolic stability assays, and quality control during drug manufacturing. Traditional analytical methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), have been employed for this purpose. However, these methods often face limitations in terms of sensitivity, specificity, and sample throughput, especially when dealing with low-concentration samples or complex biological matrices.

This guide introduces a novel, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method designed to overcome these limitations. We provide a detailed, step-by-step protocol and a head-to-head comparison with a conventional HPLC-UV method. The experimental data herein demonstrates the superior performance of the UPLC-MS/MS method, highlighting its enhanced sensitivity, specificity, and speed, making it an invaluable tool for researchers, scientists, and drug development professionals.

The Novel Method: A High-Throughput UPLC-MS/MS Assay

The developed method leverages the separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. This combination allows for rapid analysis times and minimal sample preparation, while ensuring high-quality data. The core of this method is the use of a sub-2 µm particle column for fast and efficient chromatographic separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for unequivocal identification and quantification.

Causality in Method Design: The choice of UPLC-MS/MS was deliberate. The aim was to develop a method that is fit for its intended purpose in a modern drug development setting, where speed and sensitivity are critical.[1][2] UPLC significantly reduces run times and solvent consumption compared to conventional HPLC. Tandem mass spectrometry provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating interferences from matrix components.[3][4][5] This is a significant advantage over UV detection, which can be prone to interferences from co-eluting compounds.[6][7]

Experimental Protocols

Novel UPLC-MS/MS Method

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank matrix (e.g., rat plasma, formulation buffer)

2. Instrumentation:

  • UPLC system equipped with a binary solvent manager and sample manager

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation (Protein Precipitation): a. To 50 µL of the sample (plasma, etc.), add 150 µL of acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer 100 µL of the supernatant to a clean vial for analysis.

4. UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 minutes, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

5. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transition: m/z 176.2 → 104.1 (Quantifier), 176.2 → 77.1 (Qualifier)

  • Cone Voltage: 25 V

  • Collision Energy: 15 eV

Conventional HPLC-UV Method (for comparison)

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector

2. HPLC Conditions:

  • Column: C18 (4.6 mm × 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Run Time: 12 minutes

Method Validation and Comparative Analysis

The novel UPLC-MS/MS method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) and FDA guidelines.[8][9][10] The validation parameters demonstrate that the analytical procedure is suitable for its intended purpose.[11] A head-to-head comparison with the conventional HPLC-UV method was performed to highlight the advantages of the new technique.

Performance Comparison of Analytical Methods

Validation ParameterUPLC-MS/MS Method (New) HPLC-UV Method (Conventional)
Specificity High (Mass-based detection)Moderate (Retention time-based)
Linearity (r²) >0.999>0.996
Range 0.5 ng/mL - 2000 ng/mL50 ng/mL - 5000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%96.5% - 104.0%
Precision (% RSD) < 3.0%< 6.0%
Limit of Detection (LOD) 0.15 ng/mL15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL
Analysis Time per Sample ~4 minutes~12 minutes

Discussion of Comparative Data:

The data presented in the table unequivocally demonstrates the superiority of the novel UPLC-MS/MS method.

  • Sensitivity: The most striking difference is in the sensitivity. The UPLC-MS/MS method has a Limit of Quantification (LOQ) that is 100-fold lower than the HPLC-UV method (0.5 ng/mL vs. 50 ng/mL). This is critical for studies involving low dosage forms or for analyzing samples from early pharmacokinetic time points.

  • Specificity: The inherent selectivity of MRM in mass spectrometry ensures that the method is highly specific for this compound, even in complex biological matrices.[12] This minimizes the risk of false positives from interfering compounds, a known challenge for UV-based detection.

  • Throughput: The analysis time per sample is reduced by 67% (from 12 minutes to 4 minutes). This threefold increase in throughput is a significant advantage in research and development environments where large numbers of samples need to be analyzed.

  • Accuracy and Precision: While both methods demonstrate acceptable accuracy and precision, the UPLC-MS/MS method shows tighter control, with a lower percentage of relative standard deviation (%RSD).[5]

Experimental Workflow Visualization

The following diagram illustrates the streamlined workflow of the novel UPLC-MS/MS method, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Receive Sample (e.g., Plasma) B Add Acetonitrile (Protein Precipitation) A->B C Vortex & Centrifuge B->C D Transfer Supernatant C->D E Inject into UPLC-MS/MS System D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometry (ESI+, MRM Detection) F->G H Peak Integration & Quantification G->H I Review & Report Results H->I

Caption: UPLC-MS/MS analytical workflow for this compound.

Conclusion

The novel UPLC-MS/MS method for the quantification of this compound presented in this guide offers significant advantages over conventional HPLC-UV techniques. Its superior sensitivity, specificity, and high-throughput capabilities make it an ideal choice for demanding applications in pharmaceutical research and development. The validation data confirms that the method is robust, reliable, and fit for purpose, providing researchers with a powerful tool to accelerate their scientific endeavors. The adoption of this method can lead to more accurate pharmacokinetic profiling, enhanced metabolic stability assessment, and more stringent quality control of this compound-containing compounds.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma Group. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Source: ECA Academy. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Source: ECA Academy. [Link]
  • Quality Guidelines - ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Source: U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Source: Starodub. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH.
  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed. Source: PubMed. [Link]
  • (PDF) Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies - ResearchGate.
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Source: European Medicines Agency. [Link]
  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Source: Resolian. [Link]
  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Source: Shimadzu. [Link]
  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC - PubMed Central.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Source: Hindawi. [Link]
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC.
  • Analytical methods for determination of benzodiazepines. A short review - ResearchGate.
  • Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed. Source: PubMed. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Phenylazepane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug discovery, particularly in the realm of central nervous system (CNS) therapeutics, optimizing the metabolic stability of lead compounds is a critical hurdle on the path to clinical success. The 2-phenylazepane scaffold, a key pharmacophore in a variety of neurologically active agents, presents both therapeutic promise and metabolic challenges. This guide offers an in-depth, objective comparison of the metabolic stability of this compound and its derivatives, supported by established experimental protocols and illustrative diagrams to empower the design of more robust and effective drug candidates.

The inherent lipophilicity of the this compound core, often crucial for blood-brain barrier penetration, can also render it susceptible to extensive metabolic transformation by hepatic enzymes.[1] This metabolic liability can significantly impact a drug's pharmacokinetic profile, leading to a short half-life, low bioavailability, and the formation of potentially active or toxic metabolites.[2] A thorough understanding of the metabolic fate of this compound derivatives is, therefore, paramount for any drug development program centered on this scaffold.

The Metabolic Landscape of this compound: Key Pathways

The metabolism of this compound and its analogs is primarily governed by Phase I and Phase II enzymatic reactions, predominantly occurring in the liver.[3] Cytochrome P450 (CYP) enzymes are the major players in Phase I metabolism, introducing or exposing functional groups through oxidative reactions.[4][5] These initial transformations increase the polarity of the molecule, preparing it for subsequent Phase II conjugation reactions, which further enhance water solubility and facilitate excretion.[3]

Phase I Metabolism (Functionalization):

The primary sites of metabolic attack on the this compound scaffold are the phenyl ring and the azepane ring.

  • Aromatic Hydroxylation: The phenyl group is a prime target for CYP-mediated hydroxylation, typically at the para-position, due to steric accessibility. This is a common metabolic pathway for many aromatic compounds.

  • Aliphatic Hydroxylation: The azepane ring, being a saturated hydrocarbon structure, is also susceptible to oxidation at various positions. The rate and regioselectivity of this hydroxylation can be influenced by the nature and position of substituents.

  • N-Dealkylation: If the azepane nitrogen is substituted with an alkyl group, N-dealkylation is a probable metabolic route.

  • Oxidative Deamination: While less common for cyclic amines compared to their primary counterparts, oxidative deamination of the azepane ring can occur, leading to ring opening.[6]

Phase II Metabolism (Conjugation):

Following Phase I oxidation, the newly introduced hydroxyl groups can undergo conjugation with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to form highly water-soluble metabolites that are readily eliminated.[1]

Visualizing Metabolic Transformation

The following diagram illustrates the principal metabolic pathways for a generic this compound derivative.

A This compound Derivative B Aromatic Hydroxylation (CYP450) A->B C Aliphatic Hydroxylation (CYP450) A->C D N-Dealkylation (CYP450) A->D E Glucuronidation/Sulfation (UGTs/SULTs) B->E C->E

Caption: Key Phase I and Phase II metabolic pathways for this compound derivatives.

Comparative Metabolic Stability: A Structure-Activity Relationship (SAR) Perspective

CompoundDerivative ClassPredicted Major Metabolic PathwaysPredicted Half-life (t½)Predicted Intrinsic Clearance (CLint)Rationale for Stability Profile
This compound Parent CompoundAromatic hydroxylation, Aliphatic hydroxylationLowHighUnsubstituted rings are highly susceptible to oxidation by CYP enzymes.
2-(4-Fluoro-phenyl)azepane Aryl HalogenatedAliphatic hydroxylation, Defluorination (minor)ModerateModerateFluorine substitution at the para-position blocks the primary site of aromatic hydroxylation, a common strategy to enhance metabolic stability.[7]
2-Phenyl-N-methylazepane N-AlkylatedN-dealkylation, Aromatic hydroxylation, Aliphatic hydroxylationLowHighThe N-methyl group provides an additional, easily accessible site for CYP-mediated metabolism.
This compound-4-one Keto DerivativeReduction of the ketone, Aromatic hydroxylationModerate-HighLow-ModerateThe electron-withdrawing ketone group can deactivate the adjacent positions on the azepane ring towards oxidation.
Spiro[azepane-4,2'-oxirane]-2-phenyl Spirocyclic DerivativeAromatic hydroxylationHighLowThe spirocyclic modification introduces steric hindrance around the azepane ring, potentially shielding it from enzymatic attack.

Enhancing Metabolic Stability: Strategies and Considerations

Improving the metabolic stability of the this compound scaffold is a key objective in drug design. Several strategies can be employed to "block" or slow down the primary metabolic pathways:

  • Bioisosteric Replacement: Replacing metabolically liable hydrogen atoms with groups that are more resistant to oxidation is a cornerstone of modern medicinal chemistry.[8][9]

    • Deuteration: Replacing a C-H bond at a site of metabolism with a C-D bond can slow the rate of metabolism due to the kinetic isotope effect.[7]

    • Halogenation: Introducing fluorine or chlorine atoms, particularly on the phenyl ring, can block sites of hydroxylation and alter the electronic properties of the molecule.[10]

  • Introduction of Steric Hindrance: Bulky substituents can be strategically placed near metabolic hot spots to physically block the access of metabolizing enzymes.

  • Modification of Electronic Properties: Introducing electron-withdrawing groups can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of this compound derivatives, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.[11][12]

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I enzymes, particularly CYPs.[12][13] It is a cost-effective and high-throughput method for initial screening of metabolic stability.[14]

Experimental Workflow:

A Prepare Microsome Incubation Mixture (Buffer, MgCl2, Microsomes) B Add Test Compound (e.g., this compound derivative) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) D->E F Quench Reaction (e.g., Acetonitrile) E->F G Analyze by LC-MS/MS F->G

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (100 mM, pH 7.4).[15]

    • Magnesium chloride (MgCl2) solution (3.3 mM).[15]

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]

    • Liver microsomes (human, rat, or other species of interest), stored at -80°C.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Internal standard solution in acetonitrile (for quenching and analysis).

  • Incubation:

    • Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[13]

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[15]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[13]

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[14]

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes) and is considered a more comprehensive in vitro model as it contains both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant environment.[18][19]

Experimental Workflow:

A Prepare Hepatocyte Suspension in Incubation Medium B Add Test Compound A->B C Incubate at 37°C with Shaking B->C D Sample at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) C->D E Quench Reaction (e.g., Acetonitrile) D->E F Analyze by LC-MS/MS E->F

Caption: Workflow for a typical hepatocyte stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Cryopreserved hepatocytes (human, rat, etc.).

    • Hepatocyte incubation medium (e.g., Williams Medium E).[20]

    • Test compound stock solution (e.g., 1 mM in DMSO).[20]

    • Internal standard solution in acetonitrile.

  • Incubation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and suspend them in pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[20]

    • Add the test compound to the hepatocyte suspension to the final desired concentration (e.g., 1 µM).[21]

    • Incubate the cell suspension in a shaking water bath or a plate shaker inside an incubator at 37°C.[22]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension and add it to cold acetonitrile with an internal standard.[22]

  • Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.[22]

  • Data Analysis:

    • Similar to the microsomal assay, determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[21] The CLint is typically expressed as µL/min/10^6 cells.[21]

Conclusion

The metabolic stability of this compound and its derivatives is a multifaceted challenge that requires a deep understanding of metabolic pathways and a strategic approach to medicinal chemistry. By leveraging a combination of predictive SAR and robust in vitro experimental evaluation, researchers can systematically address metabolic liabilities. The strategic application of techniques such as bioisosteric replacement and the introduction of steric or electronic modifications can significantly enhance the metabolic stability of this promising scaffold. The detailed experimental protocols provided herein offer a practical framework for generating the critical data needed to guide these optimization efforts, ultimately paving the way for the development of novel, safe, and effective CNS therapeutics.

References

  • Cyprotex.
  • Li, W., & Jia, H. (2007). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed. [Link]
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
  • AxisPharm.
  • Taylor & Francis Online. (2007). LC-MS-Based Metabolomics in Drug Metabolism. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • BioDuro.
  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. [Link]
  • NIH. (2017).
  • Domainex.
  • ResearchGate. (2020). Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Springer Nature Experiments. (2004).
  • Creative Bioarray. Microsomal Stability Assay. [Link]
  • Cyprotex. Microsomal Stability. Evotec. [Link]
  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
  • Creative Bioarray. In Vitro Metabolic Stability. [Link]
  • PubMed. (1998). Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. [Link]
  • Chemistry LibreTexts. (2024). 1.
  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Expert Opinion on Drug Discovery, 16(11), 1329-1347. [Link]
  • ResearchGate. (2018). Examples of bioisosteric replacement in drug development. [Link]
  • Chem-Space. (n.d.). Bioisosteric Replacements. [Link]
  • LITFL. (2021). Metabolism and Clearance - Part One. [Link]
  • NIH. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

Sources

A Comparative Guide to Assessing the Off-Target Effects of Phenyl-Substituted Saturated Heterocycles: A Case Study on Methylphenidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the off-target effects of phenyl-substituted saturated heterocyclic compounds, a common scaffold in central nervous system (CNS) drug discovery. Due to the limited publicly available data on 2-phenylazepane, this document will use the well-characterized compound, methylphenidate, as a primary case study. The methodologies and principles discussed herein are broadly applicable to novel compounds like this compound.

Introduction: The Criticality of Off-Target Profiling

The therapeutic efficacy of a drug is intrinsically linked to its selective interaction with its intended biological target. However, no drug is perfectly specific. Off-target interactions, where a drug binds to and modulates the activity of unintended proteins, can lead to a range of adverse effects, from mild side effects to severe toxicity. For CNS-active compounds like methylphenidate, which primarily acts as a dopamine and norepinephrine reuptake inhibitor, understanding the off-target profile is paramount for a comprehensive risk-benefit assessment.

This guide will compare the off-target profile of methylphenidate with other ADHD medications and outline the experimental workflows for a robust off-target assessment.

Primary and Off-Target Profile of Methylphenidate

Methylphenidate's therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD) are primarily attributed to its inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. However, extensive screening has revealed interactions with other targets, which may contribute to its side-effect profile.

Comparative Off-Target Binding Profile

The following table summarizes the binding affinities (Ki, in nM) of methylphenidate and a common alternative, atomoxetine, for their primary targets and key off-target sites. Lower Ki values indicate higher binding affinity.

TargetMethylphenidate (Ki, nM)Atomoxetine (Ki, nM)Therapeutic Relevance
Dopamine Transporter (DAT) 14.31350Primary Target
Norepinephrine Transporter (NET) 49.34.5Primary Target
Serotonin Transporter (SERT)>10,00038Off-Target
Sigma-1 Receptor2,3001,800Off-Target
Alpha-2A Adrenergic Receptor>10,0005,600Off-Target

Data compiled from multiple sources.

Experimental Workflows for Off-Target Assessment

A systematic approach to off-target profiling involves a tiered screening strategy, starting with broad panels and progressing to more specific functional assays.

Workflow for Off-Target Profiling

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Functional Assays cluster_2 Tier 3: In Vivo Confirmation A Test Compound (e.g., this compound) B Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44™) A->B C Identified Off-Targets (e.g., SERT) B->C D Dose-Response Binding Assays (Determine Ki) C->D E Cell-Based Functional Assays (e.g., Neurotransmitter Uptake Assay) C->E F In Vivo Models (e.g., Behavioral Pharmacology) E->F

Caption: Tiered approach to off-target profiling.

Step-by-Step Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for a specific receptor, for instance, the serotonin transporter (SERT).

1. Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing human SERT).
  • Radioligand (e.g., [³H]-Citalopram).
  • Test compound (e.g., this compound) at various concentrations.
  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine).
  • Assay buffer (e.g., Tris-HCl, pH 7.4).
  • 96-well filter plates.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
  • Allow the filters to dry, then add scintillation fluid to each well.
  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway: Dopamine Transporter (DAT) Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake Vesicle Synaptic Vesicle DA_cleft Increased DA Methylphenidate Methylphenidate Methylphenidate->DAT Inhibition DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding & Signaling

Caption: Mechanism of action of Methylphenidate at the DAT.

Conclusion and Future Directions

While methylphenidate demonstrates a relatively clean off-target profile at therapeutic concentrations, this case study underscores the importance of a thorough off-target assessment for any novel CNS compound. For a new chemical entity like this compound, the workflows described in this guide provide a robust starting point for characterizing its selectivity and predicting potential side effects. Future studies should aim to perform a broad screen followed by functional assays for any identified off-targets to build a comprehensive safety profile.

References

  • Title: The diagnosis and treatment of attention-deficit/hyperactivity disorder in adults Source: Deutsches Arzteblatt Intern
  • Title: Methylphenidate and the juvenile brain: a review of rodent studies Source: Translational Psychi

A Comparative Guide to the Synthesis of 2-Phenylazepane: Evaluating Reproducibility of Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

The objective is to equip the reader with a comprehensive understanding of the nuances of each method, enabling an informed decision on the most suitable route for their specific application, considering factors such as yield, scalability, and potential for impurities.

Reductive Amination of 6-Oxo-6-phenylhexanal

Reductive amination is a widely employed and robust method for the formation of C-N bonds, making it a strong candidate for a reproducible synthesis of 2-phenylazepane.[1][2][3] This approach involves the in-situ formation of an enamine or imine from a dicarbonyl precursor, followed by reduction to the desired cyclic amine.

Causality of Experimental Choices: The choice of a one-pot reaction using a mild reducing agent like sodium triacetoxyborohydride is deliberate.[4] This reagent is selective for the reduction of the iminium ion intermediate over the starting carbonyl groups, minimizing side reactions and simplifying the purification process. The slightly acidic conditions (pH ~5-6) are crucial for facilitating both the formation and the reduction of the iminium intermediate.[5]

Potential Reproducibility Challenges:

  • Synthesis of the Starting Material: The primary challenge in this route is the synthesis of the precursor, 6-oxo-6-phenylhexanal. This can be prepared via ozonolysis of 1-phenyl-1-cyclohexene, a reaction that requires careful control of temperature and work-up conditions to avoid over-oxidation.

  • Purification: The final product may contain small amounts of the corresponding alcohol (from reduction of the starting aldehyde) or unreacted starting materials. Careful chromatographic purification is often necessary.

Experimental Protocol:

  • Synthesis of 6-Oxo-6-phenylhexanal: A solution of 1-phenyl-1-cyclohexene (1 equivalent) in dichloromethane is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide (1.5 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Reductive Amination: To a solution of 6-oxo-6-phenylhexanal (1 equivalent) and ammonium acetate (1.5 equivalents) in 1,2-dichloroethane is added sodium triacetoxyborohydride (1.5 equivalents) in portions. The reaction is stirred at room temperature for 24 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

Data Summary:

StepReactionKey ReagentsReported Yield (Analogous Reactions)Key Reproducibility Factors
1OzonolysisOzone, Dimethyl Sulfide70-85%Precise temperature control, efficient quenching
2Reductive AminationAmmonium Acetate, NaBH(OAc)360-80%pH control, purity of starting material

Workflow Diagram:

Reductive_Amination Start 1-Phenyl-1-cyclohexene Ozonolysis Ozonolysis (O3, DMS) Start->Ozonolysis Precursor 6-Oxo-6-phenylhexanal Ozonolysis->Precursor ReductiveAmination Reductive Amination (NH4OAc, NaBH(OAc)3) Precursor->ReductiveAmination Product This compound ReductiveAmination->Product

Caption: Reductive amination pathway to this compound.

Beckmann Rearrangement of Cyclohexanone Oxime followed by Phenylation

The Beckmann rearrangement is a classic and industrially significant reaction for the synthesis of lactams from oximes.[6][7][8][9] The resulting ε-caprolactam can be N-protected and subsequently reacted with a phenylating agent to introduce the desired substituent at the 2-position.

Causality of Experimental Choices: The use of a strong acid like polyphosphoric acid (PPA) for the Beckmann rearrangement ensures complete conversion of the oxime to the lactam.[7] N-protection of the lactam with a Boc group is a standard procedure that activates the α-position for deprotonation and subsequent alkylation. The use of a strong base like LDA at low temperature for the deprotonation is critical to ensure regioselectivity and prevent side reactions.

Potential Reproducibility Challenges:

  • Beckmann Rearrangement: The reaction conditions for the Beckmann rearrangement can be harsh, and careful temperature control is necessary to avoid charring and side product formation.

  • Phenylation: The α-lithiation and subsequent phenylation can be sensitive to moisture and air. Strictly anhydrous conditions are required for good yields and reproducibility.[10] The choice of phenylating agent (e.g., iodobenzene with a palladium catalyst or a phenyl Grignard reagent) can also influence the outcome.

  • Deprotection: The final deprotection step needs to be carefully controlled to avoid cleavage of the azepane ring.

Experimental Protocol:

  • Beckmann Rearrangement: Cyclohexanone oxime (1 equivalent) is added portion-wise to polyphosphoric acid at 120 °C. The mixture is stirred for 30 minutes, then cooled and poured onto ice. The resulting precipitate (ε-caprolactam) is filtered, washed with water, and dried.

  • N-Boc Protection: To a solution of ε-caprolactam (1 equivalent) and DMAP (0.1 equivalents) in dichloromethane is added di-tert-butyl dicarbonate (1.2 equivalents). The reaction is stirred at room temperature for 12 hours. The solvent is removed, and the crude product is purified by column chromatography.

  • α-Phenylation: The N-Boc-caprolactam (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 1 hour. Phenylmagnesium bromide (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ether. The organic layer is dried and concentrated, and the product is purified by column chromatography.

  • Reduction and Deprotection: The N-Boc-2-phenyl-ε-caprolactam is dissolved in THF and treated with a strong reducing agent like LiAlH4. Subsequent acidic workup removes the Boc group to yield this compound.

Data Summary:

StepReactionKey ReagentsReported Yield (Analogous Reactions)Key Reproducibility Factors
1Beckmann RearrangementPolyphosphoric Acid80-90%Temperature control, purity of oxime
2N-Boc ProtectionBoc2O, DMAP>95%Anhydrous conditions
3α-PhenylationLDA, PhMgBr50-70%Anhydrous conditions, temperature control
4Reduction & DeprotectionLiAlH4, Acid70-85%Careful quenching and workup

Workflow Diagram:

Beckmann_Rearrangement Start Cyclohexanone Oxime Beckmann Beckmann Rearrangement (PPA) Start->Beckmann Lactam ε-Caprolactam Beckmann->Lactam Protection N-Boc Protection Lactam->Protection BocLactam N-Boc-caprolactam Protection->BocLactam Phenylation α-Phenylation (LDA, PhMgBr) BocLactam->Phenylation BocProduct N-Boc-2-phenyl- ε-caprolactam Phenylation->BocProduct Reduction Reduction & Deprotection (LiAlH4, H+) BocProduct->Reduction Product This compound Reduction->Product

Caption: Beckmann rearrangement and subsequent phenylation route.

Grignard Addition to a Cyclic Nitrone

The addition of an organometallic reagent, such as a Grignard reagent, to a cyclic nitrone offers a direct route to 2-substituted cyclic amines.[11][12][13][14] This method has the advantage of forming the C-C and C-N bonds in a single step.

Causality of Experimental Choices: The synthesis of the cyclic nitrone precursor is a critical first step. The choice of phenylmagnesium bromide as the Grignard reagent is straightforward for introducing the phenyl group. The reaction is typically carried out in an anhydrous ethereal solvent at low temperature to control the reactivity of the Grignard reagent and minimize side reactions.

Potential Reproducibility Challenges:

  • Nitrone Synthesis: The synthesis of the 7-membered cyclic nitrone can be challenging and may result in low yields.

  • Grignard Reaction: Grignard reactions are notoriously sensitive to moisture and air.[11][14][15] Strict anhydrous conditions are paramount for reproducibility. The quality of the magnesium and the solvent can also significantly impact the yield of the Grignard reagent and the subsequent addition reaction.

  • Side Reactions: The Grignard reagent can also act as a base, leading to deprotonation of the nitrone at the α-position. Over-addition is also a potential issue.

Experimental Protocol:

  • Synthesis of the Cyclic Nitrone: 6-Aminohexan-1-ol is oxidized to the corresponding hydroxylamine, which is then cyclized and further oxidized to the cyclic nitrone. This is a multi-step process that requires careful optimization.

  • Grignard Addition: A solution of the cyclic nitrone (1 equivalent) in anhydrous THF is cooled to 0 °C. Phenylmagnesium bromide (1.2 equivalents in THF) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then quenched with saturated aqueous ammonium chloride. The mixture is extracted with ether, and the organic layer is dried and concentrated.

  • Reduction of the N-hydroxyamine: The resulting N-hydroxy-2-phenylazepane is reduced to this compound using a suitable reducing agent, such as zinc in acetic acid or catalytic hydrogenation.

Data Summary:

StepReactionKey ReagentsReported Yield (Analogous Reactions)Key Reproducibility Factors
1Nitrone SynthesisOxidizing agentsVariable, often moderatePurity of starting materials, reaction conditions
2Grignard AdditionPhMgBr50-75%Anhydrous conditions, quality of Grignard reagent
3ReductionZn/AcOH or H2/Pd80-95%Choice of reducing agent, reaction time

Workflow Diagram:

Grignard_Addition Start 6-Aminohexan-1-ol NitroneSynth Nitrone Synthesis Start->NitroneSynth Nitrone Cyclic Nitrone NitroneSynth->Nitrone Grignard Grignard Addition (PhMgBr) Nitrone->Grignard Hydroxyamine N-Hydroxy-2-phenylazepane Grignard->Hydroxyamine Reduction Reduction (Zn/AcOH) Hydroxyamine->Reduction Product This compound Reduction->Product

Caption: Grignard addition to a cyclic nitrone pathway.

Conclusion and Recommendations

Based on the analysis of these potential synthetic routes, the Reductive Amination approach appears to be the most promising for achieving a reproducible synthesis of this compound, provided that the synthesis of the starting dicarbonyl compound can be reliably executed. The reaction conditions are generally mild, and the purification is relatively straightforward.

The Beckmann Rearrangement followed by phenylation is a viable, albeit longer, alternative. The key challenges lie in the potentially harsh conditions of the rearrangement and the moisture-sensitive nature of the α-lithiation step.

The Grignard Addition to a Cyclic Nitrone is the most direct route but is likely to be the most challenging to reproduce due to the difficulties in preparing the cyclic nitrone precursor and the inherent sensitivity of Grignard reactions.

For researchers embarking on the synthesis of this compound, it is recommended to first optimize the synthesis of the precursor for the reductive amination pathway. If this proves to be problematic, the Beckmann rearrangement route offers a more established, though more laborious, alternative.

References

  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Chemistry Steps. (n.d.). The Mechanism of Beckmann Rearrangement.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Denmark Group. (n.d.). The Beckmann Rearrangement.
  • Huy, V. Q., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 54(40), 11844-11848.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Mykura, C. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195.
  • ResearchGate. (n.d.). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article.
  • Savelyev, S. Y., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658-11729.
  • Sharma, S. D., et al. (2007). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Tetrahedron Letters, 48(3), 437-440.
  • STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions.
  • Taylor, R. J., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Organic Letters, 20(24), 7969-7973.
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Wikipedia. (n.d.). Reductive amination.
  • www.chemguide.co.uk. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Phenylazepane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 2-Phenylazepane, a key building block in medicinal chemistry. As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only achieve their experimental objectives but to do so with the highest standards of safety and scientific rigor.

Understanding the Hazard Profile of this compound

Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to available safety data, this compound is classified with the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications necessitate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical, mitigating the risk of exposure and ensuring a safe laboratory environment.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the mandatory equipment and the rationale for its use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or punctures before use. Double-gloving is recommended for prolonged handling.To prevent skin contact and subsequent irritation (H315).[1][4] The use of chemically resistant materials is critical.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[4][5]To protect against splashes and aerosols that can cause serious eye irritation (H319).[1][2][3]
Body Protection A long-sleeved, chemically resistant laboratory coat.To shield the skin on the arms and body from accidental contact.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood is the primary engineering control. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or vapors that may cause respiratory irritation (H335).[1][2][3]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is as critical as the PPE itself. This protocol is designed to be a self-validating system, ensuring safety at every stage of the experimental process.

1. Pre-Experiment Preparation:

  • Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, waste bags, and additional PPE is readily accessible.

  • PPE Inspection: Before donning, thoroughly inspect all PPE for any signs of damage or degradation.

2. Donning PPE Workflow:

The correct sequence for putting on PPE is crucial to avoid contamination.

Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Don_Gown 1. Don Lab Coat/Gown Inspect_PPE->Don_Gown Don_Goggles 2. Don Eye/Face Protection Don_Gown->Don_Goggles Don_Gloves 3. Don Gloves (over cuffs) Don_Goggles->Don_Gloves

Figure 1: Sequential workflow for donning PPE.

3. Handling this compound:

  • All manipulations of solid or solutions of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Use proper glove removal techniques to avoid skin contact with the product.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

4. Doffing PPE Workflow:

The removal of PPE must be done in a manner that prevents cross-contamination.

Doffing_Workflow cluster_doffing Doffing Sequence Remove_Gloves 1. Remove Gloves Remove_Gown 2. Remove Lab Coat/Gown Remove_Gloves->Remove_Gown Remove_Goggles 3. Remove Eye/Face Protection Remove_Gown->Remove_Goggles Wash_Hands 4. Wash Hands Thoroughly Remove_Goggles->Wash_Hands

Figure 2: Sequential workflow for doffing PPE.
Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]

  • Spill: Evacuate the immediate area. For small spills, use an appropriate absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Do not let the product enter drains.[1][3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is a critical component of the safety protocol.

  • Chemical Waste: Unused or waste this compound should be disposed of in a designated hazardous waste container.[1][3] All waste disposal must comply with federal, state, and local regulations.[7][8]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.[7]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[9] Once decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • EHS. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.